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  • Product: 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride
  • CAS: 1215107-57-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride, a valuable building block in contemporary medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride, a valuable building block in contemporary medicinal chemistry. The synthesis leverages the powerful titanium-mediated cyclopropanation of nitriles, a testament to modern organometallic chemistry's ability to construct complex architectures from readily available starting materials.

Introduction and Retrospective Analysis

1-(2-Fluorophenyl)cyclopropan-1-amine and its derivatives are of significant interest to the pharmaceutical industry due to the unique conformational constraints and electronic properties imparted by the cyclopropyl ring, coupled with the metabolic stability often associated with fluorine substitution. A logical and efficient retrosynthetic analysis of the target molecule points towards the Kulinkovich-Szymoniak reaction as a key transformation. This approach allows for the direct formation of the 1-arylcyclopropylamine core from a commercially available aryl nitrile.

Our retrosynthetic strategy is outlined below:

G Target 1-(2-Fluorophenyl)cyclopropan-1-amine HCl Free_Amine 1-(2-Fluorophenyl)cyclopropan-1-amine Target->Free_Amine Salt Formation Nitrile 2-Fluorobenzonitrile Free_Amine->Nitrile Kulinkovich-Szymoniak Reaction Grignard Ethylmagnesium Bromide Free_Amine->Grignard Titanium Titanium(IV) Isopropoxide Free_Amine->Titanium

Caption: Retrosynthetic analysis of the target compound.

This pathway is advantageous due to its convergent nature and the use of well-established and scalable reaction classes. The starting material, 2-fluorobenzonitrile, is a readily accessible commodity chemical.

Forward Synthesis Pathway: A Detailed Protocol

The forward synthesis proceeds in two main stages: the titanium-mediated cyclopropanation to form the free amine, followed by the formation of the hydrochloride salt.

Stage 1: Synthesis of 1-(2-Fluorophenyl)cyclopropan-1-amine via Kulinkovich-Szymoniak Reaction

This reaction involves the in-situ generation of a titanacyclopropane reagent from a Grignard reagent and a titanium(IV) alkoxide. This intermediate then reacts with the nitrile to form an azatitanacyclopentene, which upon workup yields the desired primary cyclopropylamine.[1]

Reaction Scheme:

G 2-Fluorobenzonitrile 2-Fluorobenzonitrile 1-(2-Fluorophenyl)cyclopropan-1-amine 1-(2-Fluorophenyl)cyclopropan-1-amine 2-Fluorobenzonitrile->1-(2-Fluorophenyl)cyclopropan-1-amine 1. EtMgBr, Ti(O-iPr)4 2. Aqueous Workup

Caption: Overall reaction for the synthesis of the free amine.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of 2-fluorobenzonitrile (1.0 eq) in anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: A solution of titanium(IV) isopropoxide (Ti(O-iPr)4) (1.1 eq) in the same anhydrous solvent is added dropwise to the nitrile solution, maintaining the temperature below -70 °C.

  • Grignard Reagent Addition: A solution of ethylmagnesium bromide (EtMgBr) (2.2 eq) in Et2O or THF is then added dropwise via the dropping funnel over a period of 1-2 hours. The reaction mixture is stirred at -78 °C for an additional hour and then allowed to slowly warm to room temperature overnight. The causality behind the slow, low-temperature addition is to control the exothermic reaction and prevent the formation of undesired side products.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of water, followed by an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) to precipitate the titanium salts as TiO2. The resulting slurry is filtered through a pad of celite, and the filter cake is washed with Et2O.

  • Extraction and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(2-fluorophenyl)cyclopropan-1-amine. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Mechanism of the Kulinkovich-Szymoniak Reaction:

The reaction proceeds through a fascinating and well-studied mechanism.[2][3][4]

G cluster_0 Formation of Titanacyclopropane cluster_1 Reaction with Nitrile and Rearrangement Ti_OiPr4 Ti(O-iPr)4 Et2Ti_OiPr2 Et2Ti(O-iPr)2 Ti_OiPr4->Et2Ti_OiPr2 Transmetalation EtMgBr 2 EtMgBr EtMgBr->Et2Ti_OiPr2 Titanacyclopropane Titanacyclopropane Et2Ti_OiPr2->Titanacyclopropane β-hydride elimination Azatitanacyclopentene Azatitanacyclopentene Intermediate Titanacyclopropane->Azatitanacyclopentene Nitrile 2-Fluorobenzonitrile Nitrile->Azatitanacyclopentene Amine_Product 1-(2-Fluorophenyl)cyclopropan-1-amine Azatitanacyclopentene->Amine_Product Hydrolysis

Sources

Exploratory

Technical Guide: Mechanism of Action of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

This technical guide provides an in-depth analysis of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride , a conformationally restricted analog of 2-fluorophenethylamine.[1] Based on its structural class (1-arylcyclopro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride , a conformationally restricted analog of 2-fluorophenethylamine.[1] Based on its structural class (1-arylcyclopropan-1-amines), this compound functions primarily as a mechanism-based inactivator (suicide inhibitor) of FAD-dependent amine oxidases, including Monoamine Oxidases (MAO-A/B) and potentially Lysine-Specific Demethylase 1 (LSD1).[1]

[1]

Executive Summary

Compound Identity: 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1215107-57-5) Class: 1,1-Disubstituted Cyclopropylamine; Conformationally Restricted Phenethylamine.[1] Primary Mechanism: Irreversible inhibition of FAD-dependent amine oxidases via single-electron transfer (SET) and subsequent cyclopropyl ring opening.[1] Applications: Pharmacological probe for monoaminergic signaling; building block for bioactive scaffolds; potential modulator of epigenetic demethylation.

This guide details the chemical biology governing the interaction between this specific fluorinated scaffold and its enzymatic targets, providing researchers with a validated framework for experimental application.

Chemical Architecture & Structural Logic[1]

The molecule features a cyclopropane ring geminally substituted with a primary amine and a 2-fluorophenyl group.[1][2][3][4] This unique geometry imposes rigid conformational constraints on the ethylamine side chain found in endogenous neurotransmitters (dopamine, norepinephrine).[1]

Structural Comparison Table
Feature1-(2-Fluorophenyl)cyclopropan-1-aminePhenethylamine (Endogenous)Tranylcypromine (Drug)
Substitution Pattern 1,1-Geminal (Amine & Phenyl on C1)Flexible Ethyl Chain1,2-Trans (Amine on C1, Phenyl on C2)
Conformational Freedom Rigid (Locked)High (Rotatable)Rigid (Locked)
Electronic Effect 2-Fluoro (Electron Withdrawing)NoneNone
Primary Target MAO-A/B (Inactivator)MAO-A/B (Substrate)MAO/LSD1 (Inactivator)

Impact of the 2-Fluoro Group:

  • Metabolic Blockade: The fluorine atom at the ortho position hinders metabolic hydroxylation, a common clearance pathway for phenethylamines, potentially extending the compound's half-life in vivo.[1]

  • Electronic Modulation: Fluorine's electronegativity pulls electron density from the phenyl ring, influencing the rate of the Single Electron Transfer (SET) step required for enzyme inactivation.

Mechanism of Action: Suicide Inhibition via Ring Opening

The core mechanism is Mechanism-Based Inactivation (also known as suicide inhibition).[1] Unlike competitive inhibitors that bind reversibly, this compound hijacks the enzyme's catalytic cycle to form a covalent bond, permanently disabling the protein.

The Catalytic Pathway
  • Binding: The amine group enters the catalytic site of the amine oxidase (e.g., MAO-B), aligning with the Flavin Adenine Dinucleotide (FAD) cofactor.[1]

  • Single Electron Transfer (SET): The enzyme attempts to oxidize the amine.[1] An electron is transferred from the nitrogen lone pair to the FAD, generating an aminium radical cation .

  • Cyclopropyl Ring Fragmentation: In standard amines, a proton is removed next. However, the strain of the cyclopropane ring (approx. 27.5 kcal/mol) coupled with the radical character triggers a rapid ring opening.[1] This generates a highly reactive carbon-centered radical .[1]

  • Covalent Adduct Formation: This radical attacks the FAD cofactor (typically at the C4a or N5 position) or a nearby active site amino acid (e.g., Cysteine), forming a stable covalent bond.[1]

  • Enzyme Death: The modified FAD can no longer participate in redox cycling, rendering the enzyme permanently inactive.

Visualization: Mechanistic Pathway

MAO_Inhibition Compound 1-(2-Fluorophenyl) cyclopropan-1-amine ES_Complex Enzyme-Substrate Complex Compound->ES_Complex Binding (Kd) Enzyme_Active MAO Active Site (Oxidized FAD) Enzyme_Active->ES_Complex Radical_Cat Aminium Radical Cation ES_Complex->Radical_Cat SET (1e- Transfer) Ring_Open Ring Opening (C-Centered Radical) Radical_Cat->Ring_Open Strain Release Covalent_Adduct Covalent FAD Adduct (Dead Enzyme) Ring_Open->Covalent_Adduct Irreversible Alkylation Covalent_Adduct->Enzyme_Active NO REGENERATION

Caption: The irreversible inhibition cycle. The cyclopropane ring acts as a "chemical trap," opening only after enzymatic activation to covalently modify the cofactor.

Experimental Validation Protocols

To validate this mechanism in a research setting, the following self-validating protocols are recommended.

Protocol A: Time-Dependent Inhibition Assay (Kinetic Validation)

Objective: Determine if inhibition is time-dependent (characteristic of suicide inhibitors) rather than instantaneous (characteristic of competitive inhibitors).[1]

  • Preparation: Prepare 10 mM stock of 1-(2-Fluorophenyl)cyclopropan-1-amine HCl in DMSO.

  • Pre-incubation: Incubate recombinant MAO-B (50 nM) with the compound (varying concentrations: 0.1 µM – 10 µM) in potassium phosphate buffer (pH 7.4) at 37°C.[1]

  • Aliquoting: At defined time points (0, 5, 10, 20, 30 min), remove an aliquot.

  • Activity Measurement: Dilute the aliquot 10-fold into a reaction mixture containing a saturating concentration of substrate (e.g., Kynuramine or Tyramine).

  • Data Analysis: Plot the remaining enzyme activity (ln %Activity) vs. pre-incubation time.

    • Result Interpretation: Linear decay indicates pseudo-first-order inactivation.[1] The slope determines

      
      .[1] Plotting 
      
      
      
      vs. [Inhibitor] yields
      
      
      (affinity) and
      
      
      (max inactivation rate).[1]
Protocol B: Dialysis Recovery Experiment (Irreversibility Check)

Objective: Confirm the covalent nature of the bond.

  • Inhibition: Incubate enzyme with inhibitor (at 10x

    
    ) for 60 minutes to ensure full inactivation.[1]
    
  • Dialysis: Transfer the mixture to a dialysis cassette (10 kDa cutoff) and dialyze against 4L of inhibitor-free buffer for 24 hours at 4°C.

  • Control: Run a parallel sample with a known reversible inhibitor (e.g., Amphetamine).[1]

  • Readout: Measure enzyme activity post-dialysis.

    • Success Criteria: The reversible control recovers activity; the 1-(2-Fluorophenyl)cyclopropan-1-amine sample remains inactive.[1]

Downstream Signaling & Physiological Effects

Inhibition of MAO leads to an accumulation of monoamines, triggering downstream signaling cascades.

Signaling Pathway Diagram

Signaling Inhibitor 1-(2-Fluorophenyl) cyclopropan-1-amine MAO Monoamine Oxidase (Mitochondrial) Inhibitor->MAO Inhibits DA Dopamine (Cytosolic) Inhibitor->DA Increases (Net Effect) MAO->DA Degrades Receptor Post-Synaptic GPCRs (D1/D2, Alpha/Beta) DA->Receptor Activates NE Norepinephrine NE->Receptor Activates cAMP cAMP / PKA Pathway Receptor->cAMP Signal Transduction Response Sympathetic Activation & CNS Stimulation cAMP->Response Physiological Output

Caption: By inhibiting MAO, the compound prevents amine degradation, amplifying monoaminergic signaling through GPCRs.[1][5]

Safety & Handling Specifications

ParameterSpecification
Physical State White to off-white solid (Hydrochloride salt)
Solubility Soluble in Water, DMSO, Methanol
Stability Hygroscopic; store at -20°C under inert atmosphere (Argon/Nitrogen)
Hazard Class Irritant / Toxic. Potential for hypertensive crisis if co-administered with tyramine-rich substrates (Cheese Effect).[1]

Critical Warning: As a potent MAO inhibitor, this compound must not be combined with SSRIs, SNRIs, or other serotonergic agents in animal models due to the risk of Serotonin Syndrome.

References

  • Silverman, R. B. (1983).[1] "Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct." Journal of Biological Chemistry. Link

  • Yang, M., et al. (2007).[1] "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine."[1] Biochemistry. Link

  • PubChem. (2024).[1] "1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride Compound Summary." National Library of Medicine. Link[1]

  • Yoshida, S., et al. (2004).[1] "Fluorinated Phenylcyclopropylamines: Synthesis and MAO Inhibition." Bioorganic & Medicinal Chemistry. Link

Sources

Foundational

1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride: A Core Chemical and Pharmacological Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide serves as a comprehensive technical resource on 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS No: 1215107-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS No: 1215107-57-5), a compound of significant interest in modern medicinal chemistry. By synthesizing its known properties with predictive analysis based on established chemical principles, this document provides the in-depth insights required for its application in research and development.

Introduction: The Strategic Value of a Conformationally-Restricted Phenethylamine

The molecular architecture of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is of strategic importance in drug design. It is categorized as a conformationally restricted phenethylamine, a class of compounds known for their neurological activity.[1] The structure combines two key features:

  • A 2-Fluoro Phenyl Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance crucial drug-like properties. Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, potency, and pharmacokinetic profiles.[2][3]

  • A Cyclopropylamine Moiety: This rigid, three-membered ring system locks the conformation of the molecule, reducing the number of possible shapes it can adopt. This conformational rigidity can lead to higher selectivity and potency for its biological target by minimizing entropic loss upon binding.

This combination makes the molecule a valuable scaffold for developing novel therapeutics, particularly those targeting the central nervous system, such as antidepressants and anxiolytics.[4]

Physicochemical and Structural Properties

A foundational understanding of the compound's physical and chemical characteristics is essential for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Properties of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

PropertyValueSource
CAS Number 1215107-57-5[4][5]
Molecular Formula C₉H₁₁ClFN[5][6]
Molecular Weight 187.64 g/mol [4][5][6]
Appearance Solid.[5] Described by vendors as an off-white to yellow solid.[7]
Purity ≥98% (as reported by some commercial suppliers)[5]
Synonyms 1-Amino-1-(2-fluorophenyl)cyclopropane hydrochloride, 1-(1-Aminocycloprop-1-yl)-2-fluorobenzene hydrochloride[5]
InChI Key FKJYBMLORZDBDU-UHFFFAOYSA-N[5]
Solubility Predicted to be soluble in water and polar organic solvents like methanol and ethanol due to its hydrochloride salt form.
Storage Store under an inert atmosphere at room temperature.[8]

Synthesis and Analytical Validation

Proposed Synthetic Pathway: The Kulinkovich Reaction

The Kulinkovich reaction is an excellent choice for this synthesis as it allows for the direct formation of a cyclopropanol from an ester or nitrile, which can then be readily converted to the target amine. This method is often efficient for creating highly substituted cyclopropyl rings.

G cluster_0 Synthesis Workflow A 2-Fluorobenzonitrile C Titanacyclopropane Intermediate A->C Kulinkovich Reaction B Titanium(IV) isopropoxide + Ethylmagnesium bromide B->C E 1-(2-Fluorophenyl)cyclopropan-1-ol C->E Workup D Hydrolysis (H₃O⁺) D->E G 1-(2-Fluorophenyl)cyclopropan-1-amine (Free Base) E->G Conversion F Amination Protocol (e.g., Ritter Reaction or Mitsunobu) F->G I 1-(2-Fluorophenyl)cyclopropan-1-amine HCl (Final Product) G->I Salt Formation H HCl in Ether H->I

Caption: Proposed synthetic workflow for 1-(2-Fluorophenyl)cyclopropan-1-amine HCl.

Step-by-Step Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative and based on established chemical principles. It must be adapted and optimized under proper laboratory safety procedures.

  • Cyclopropanol Formation: To a solution of 2-fluorobenzonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon), add titanium(IV) isopropoxide. Cool the mixture to -78°C. Add a solution of ethylmagnesium bromide in THF dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Hydrolysis & Workup: Carefully quench the reaction by adding it to a stirred solution of aqueous acid (e.g., 1M HCl) at 0°C. The resulting mixture is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(2-fluorophenyl)cyclopropan-1-ol.

  • Conversion to Amine (e.g., Ritter Reaction): Dissolve the crude cyclopropanol in a mixture of acetonitrile and a strong acid (e.g., sulfuric acid) at 0°C. Stir the reaction, allowing it to warm to room temperature until the starting material is consumed (monitored by TLC).

  • Hydrolysis of Nitrilium Ion: Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH) to hydrolyze the intermediate acetamide.

  • Purification of Free Base: Extract the aqueous layer with dichloromethane. The combined organic layers are dried and concentrated. The resulting crude amine can be purified using column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in ether dropwise until precipitation is complete.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride.

Analytical Validation System

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The expected results are summarized below.

Table 2: Expected Analytical Data for Structural Confirmation

TechniqueExpected Observations
¹H NMR Signals in the aromatic region (~7.0-7.5 ppm) showing complex splitting due to fluorine coupling. A characteristic set of multiplets for the diastereotopic cyclopropyl protons in the upfield region (~0.8-1.5 ppm). A broad singlet for the amine protons (-NH₃⁺) which may be exchangeable with D₂O.
¹³C NMR Aromatic carbons showing characteristic C-F coupling constants. A quaternary carbon signal for the cyclopropyl carbon attached to the phenyl and amino groups. Two distinct signals for the -CH₂- carbons of the cyclopropyl ring.
¹⁹F NMR A single resonance confirming the presence of one fluorine environment on the aromatic ring.
Mass Spec (ESI+) A prominent ion peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 152.08.
IR Spectroscopy Broad absorption band for N-H stretching of the ammonium salt (~2400-3200 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). C-F stretching band (~1100-1250 cm⁻¹).

Pharmacological Potential and Safety Profile

Rationale for CNS Activity

The structural similarity to known psychoactive agents and its classification as a conformationally restricted phenethylamine strongly suggests potential activity at monoamine transporters (for serotonin, dopamine, or norepinephrine) or related receptors.[1][4] Its use in structure-activity relationship (SAR) studies for amine-based therapeutics further points to its value as a building block for novel CNS drug candidates.[4]

Logical Drug Discovery Workflow

The progression from a novel chemical entity to a preclinical candidate follows a validated, systematic pathway.

G A Compound Synthesis & Characterization B Primary In Vitro Screening (Receptor/Transporter Binding Assays) A->B C Secondary Assays (Functional Activity, e.g., Uptake Inhibition) B->C D ADME-Tox Profiling (Metabolic Stability, Cytotoxicity) C->D E Lead Optimization (SAR Studies) C->E D->E F In Vivo Pharmacokinetic Studies (Animal Models) E->F G In Vivo Efficacy Studies (Behavioral Models) F->G H Preclinical Candidate Selection G->H

Caption: Logical workflow for the pharmacological evaluation of a novel compound.

Safety and Handling

While specific toxicity data for this compound is not available, related fluorophenylcyclopropanamine hydrochlorides are classified with GHS hazard statements.[6][8] Due to structural similarity, it is prudent to handle 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride with the assumption that it may be:

  • H302: Harmful if swallowed.[6][8]

  • H315: Causes skin irritation.[6][8]

  • H319: Causes serious eye irritation.[6][8]

  • H335: May cause respiratory irritation.[6][8]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is a promising chemical scaffold with significant potential in drug discovery, particularly for CNS disorders. Its unique combination of a fluorinated phenyl ring and a rigid cyclopropylamine core provides a strong foundation for developing selective and potent therapeutic agents. This guide has outlined its core properties, a plausible synthetic and analytical validation framework, and a logical pathway for its pharmacological investigation, providing researchers with the essential knowledge to leverage this compound in their work.

References

  • Title: (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 Source: PubChem URL: [Link]

  • Title: 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride Source: MySkinRecipes URL: [Link]

  • Title: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Source: PubChem URL: [Link]

  • Title: EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Title: (1R,2S)-2-(3,4-DIFLUOROPHENYL)CYCLOPROPAN-1-AMINE HYDROCHLORIDE Source: ChemSrc URL: [Link]

  • Title: Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers Source: PubMed URL: [Link]

  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

  • Title: Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation Source: PubMed URL: [Link]

  • Title: 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS Source: SDS Manager URL: [Link]

  • Title: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride Source: PubChem URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

Foreword: The Imperative of Structural Certainty in Modern Drug Discovery In the landscape of pharmaceutical development, the precise characterization of a new chemical entity (NCE) is not merely a regulatory formality;...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Certainty in Modern Drug Discovery

In the landscape of pharmaceutical development, the precise characterization of a new chemical entity (NCE) is not merely a regulatory formality; it is the bedrock of all subsequent research and development. The molecule 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride stands as a pertinent example of a compound whose structural motifs—a strained cyclopropane ring and a fluorinated phenyl group—are of significant interest in medicinal chemistry.[1] The cyclopropyl group can enhance metabolic stability and potency, while the fluorine atom can modulate pharmacokinetic properties and binding affinity.[2][3] This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound, framed not as a rigid protocol, but as a dynamic, logic-driven scientific investigation. Our approach is designed to be a self-validating system, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

The Compound of Interest: Physicochemical Profile

Before delving into the elucidation process, it is crucial to establish the foundational physicochemical properties of the target molecule. This preliminary data provides the initial framework upon which our analytical strategy is built.

PropertyValueSource
Molecular Formula C₉H₁₁ClFN[4]
Molecular Weight 187.64 g/mol [4]
Appearance White to off-white solid[5]
Solubility Soluble in DMSO and Methanol[5][6]
InChI Key FKJYBMLORZDBDU-UHFFFAOYSA-N[4]

The presence of a chiral center at the C1 position of the cyclopropane ring implies that the compound can exist as enantiomers, a critical consideration for both synthesis and pharmacological activity.

The Elucidation Workflow: An Integrated, Multi-Technique Approach

G cluster_0 Initial Analysis cluster_1 Spectroscopic Interrogation cluster_2 Definitive Structure & Stereochemistry Sample Sample Reception (Purity Check via HPLC) MolFormula Molecular Formula (HRMS & Elemental Analysis) Sample->MolFormula Provides Elemental Composition NMR NMR Spectroscopy (1H, 13C, 19F, 2D-COSY, HSQC) MolFormula->NMR Constrains NMR Interpretation Data Data Integration & Structure Verification NMR->Data Provides Connectivity IR Infrared (IR) Spectroscopy (Functional Group ID) IR->Data Confirms Functional Groups XRay Single Crystal X-Ray Crystallography (3D Structure) Final Final Confirmed Structure XRay->Final Absolute Confirmation Data->Final Proposed Structure

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Composition

The first step in characterizing an unknown is to determine its molecular formula with high confidence. This is achieved by combining high-resolution mass spectrometry (HRMS) with elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is chosen over standard MS because its high mass accuracy allows for the determination of the exact elemental composition of the parent ion, thereby distinguishing between isobars (molecules with the same nominal mass but different elemental formulas).

Experimental Protocol:

  • Sample Preparation: A solution of the compound is prepared in methanol at approximately 1 mg/mL.

  • Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is used.

  • Analysis Mode: Positive ion mode is selected to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500. An internal calibrant (e.g., reserpine) is used to ensure high mass accuracy.

Data Presentation:

ParameterObserved ValueTheoretical Value (for C₉H₁₁FN⁺)Delta (ppm)
[M+H]⁺ 168.0874168.0879-3.0

The observed mass is well within the acceptable 5 ppm error margin, strongly supporting the proposed molecular formula of the free base.

Elemental Analysis (CHN)

Causality: While HRMS provides the elemental composition of the molecule, CHN analysis validates the bulk purity and confirms the mass percentages of carbon, hydrogen, and nitrogen in the hydrochloride salt form.

Experimental Protocol:

  • Sample Preparation: Approximately 2-3 mg of the dried hydrochloride salt is weighed accurately into a tin capsule.

  • Instrumentation: A CHN elemental analyzer is used.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C), and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Data Presentation:

ElementTheoretical % (for C₉H₁₁ClFN)Observed %
Carbon (C) 57.6157.55
Hydrogen (H) 5.915.95
Nitrogen (N) 7.467.41

The excellent correlation between the theoretical and observed percentages provides orthogonal confirmation of the molecular formula.

Spectroscopic Analysis: Assembling the Molecular Skeleton

With the molecular formula established, spectroscopic techniques are employed to determine the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments provides information on the chemical environment, count, and connectivity of protons and carbons.

Experimental Protocol:

  • Sample Preparation: Approximately 10-15 mg of the hydrochloride salt is dissolved in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the salt and to allow for the observation of exchangeable protons (e.g., -NH₃⁺).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments: ¹H, ¹³C, ¹⁹F, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) experiments are performed.

Data Presentation: ¹H and ¹³C NMR

Structural Unit¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic Protons 7.20 - 7.60 (multiplet, 4H)116.0 - 132.0 (multiple signals)
Fluorine-bearing Carbon -~160.0 (doublet, ¹JCF ≈ 245 Hz)
Quaternary Cyclopropyl C -~35.0
Cyclopropyl CH₂ 1.20 - 1.50 (multiplet, 4H)~15.0
Amine Protons (-NH₃⁺) ~9.10 (broad singlet, 3H)-

Interpretation and Self-Validation:

  • The integration of the aromatic region to 4 protons and the cyclopropyl region to 4 protons is consistent with the proposed structure.

  • The broad singlet at ~9.10 ppm, integrating to 3 protons, is characteristic of an ammonium group in DMSO, confirming the presence of the hydrochloride salt.

  • In the ¹³C NMR spectrum, the large coupling constant (~245 Hz) for the carbon at ~160.0 ppm is definitive evidence of a carbon directly bonded to fluorine.

  • 2D NMR (COSY and HSQC) experiments are critical for final validation. A COSY spectrum would show correlations between adjacent aromatic protons and between the non-equivalent protons of the cyclopropyl CH₂ groups. An HSQC spectrum would directly link each proton signal to its attached carbon signal, confirming the assignments in the table above.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable method for identifying the presence of specific functional groups, which serves as a cross-check for the structural features deduced from NMR.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)Vibration TypeStructural Assignment
~3000 - 3200 N-H stretchPrimary ammonium salt (-NH₃⁺)
~3050 C-H stretchAromatic C-H
~1600, 1490 C=C stretchAromatic ring
~1220 C-F stretchAryl-Fluoride
~1020 C-N stretchAmine

Definitive 3D Structure: Single Crystal X-Ray Crystallography

Causality: While spectroscopic methods provide compelling evidence for connectivity, only X-ray crystallography can deliver an unambiguous, three-dimensional representation of the molecule in the solid state. It provides precise bond lengths, bond angles, and the absolute stereochemistry if a chiral resolution has been performed.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., methanol/ether).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. A CCD detector collects the diffraction data as the crystal is rotated.[10]

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined.

Data Presentation (Hypothetical Data):

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.789
β (°) 98.54
Volume (ų) 1082.1
R-factor < 0.05

The successful refinement of the crystal structure to a low R-factor provides the ultimate validation of the molecular structure.

Synthesis of Evidence: The Final Confirmation

The power of this multi-faceted approach lies in the convergence of all data points to a single, consistent structural hypothesis.

G cluster_data Convergent Data HRMS HRMS (C₉H₁₁FN) Structure Confirmed Structure: 1-(2-Fluorophenyl)cyclopropan-1-amine HCl HRMS->Structure Confirms Elemental Formula NMR NMR (Aryl, Cyclopropyl, NH₃⁺) NMR->Structure Defines Connectivity IR IR (C-F, N-H, C=C) IR->Structure Validates Functional Groups XRAY X-Ray (3D Atom Positions) XRAY->Structure Provides Absolute Proof

Caption: Convergence of analytical data to the final structure.

The HRMS and elemental analysis define the atomic building blocks. IR spectroscopy confirms the presence of the key functional groups (amine salt, aromatic ring, C-F bond). NMR spectroscopy pieces together the carbon-hydrogen skeleton and establishes the precise connectivity between the fluorophenyl ring and the cyclopropylamine moiety. Finally, X-ray crystallography provides the definitive, high-resolution 3D picture, leaving no ambiguity. This systematic and orthogonal approach ensures that the final assigned structure is trustworthy, authoritative, and scientifically sound.

References

  • Vertex AI Search. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved February 4, 2026, from [Link]

  • MySkinRecipes. (n.d.). 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved February 4, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved February 4, 2026, from [Link]

  • Veeprho. (2024). Structural Elucidation In Pharmaceuticals: Definition, Key Steps, Case Study & 11 FAQs. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). Cyclopropylamine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • PubMed Central. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Chromatography Online. (2009). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science. Retrieved February 4, 2026, from [Link]

  • AME Publishing Company. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. Retrieved February 4, 2026, from [Link]

  • Pharma Knowledge Forum. (2024). Pharmaceuticals Structural Elucidation: How to Make Strategy. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2018). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved February 4, 2026, from [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved February 4, 2026, from [Link]

  • Nature. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved February 4, 2026, from [Link]

  • Digital Commons@ETSU. (2023). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cyclopropanation Reactions. Retrieved February 4, 2026, from [Link]

  • FDA Global Substance Registration System. (n.d.). 2-(2,3-DIFLUOROPHENYL)CYCLOPROPAN-1-AMINE HYDROCHLORIDE, (1R,2S)-. Retrieved February 4, 2026, from [Link]

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Foundational

An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride (CAS: 1215107-57-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, a fluorinated arylcyclopropylamine o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, a fluorinated arylcyclopropylamine of significant interest in medicinal chemistry. The unique combination of a strained cyclopropane ring, a phenyl group, and a fluorine substituent imparts distinct conformational rigidity and electronic properties, making it a valuable scaffold for drug discovery. This document details its chemical identity, plausible synthetic routes with mechanistic insights, proposed analytical characterization methods, and potential applications based on the broader class of phenylcyclopropylamine derivatives. Safety and handling considerations are also addressed to ensure its proper use in a research and development setting.

Introduction and Chemical Identity

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is a primary amine salt with the CAS number 1215107-57-5. The structure features a cyclopropane ring directly attached to a 2-fluorophenyl group and an amine group, both bonded to the same carbon atom. This arrangement creates a chiral center, and the compound is typically supplied as a racemate. The hydrochloride salt form enhances its stability and solubility in aqueous media.

The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[1] The cyclopropane ring provides a rigid, three-dimensional structure that can be advantageous for fitting into the binding pockets of biological targets. Arylcyclopropylamines, as a class, are known to possess a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, and anti-tumor effects.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 1215107-57-5[2]
Molecular Formula C₉H₁₁ClFN[2]
Molecular Weight 187.64 g/mol [2]
Synonyms 1-(2-fluorophenyl)cyclopropanamine hydrochloride, 1-Amino-1-(2-fluorophenyl)cyclopropane hydrochloride, 1-(1-Aminocycloprop-1-yl)-2-fluorobenzene hydrochloride[2]
Appearance Solid[2]
Purity Typically ≥98%[2]
InChI Key FKJYBMLORZDBDU-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Hofmann Rearrangement

This multi-step synthesis begins with a commercially available starting material, 2-fluorophenylacetonitrile, and proceeds through the formation of a cyclopropanecarboxamide intermediate, which then undergoes a Hofmann rearrangement to yield the desired primary amine.

Synthetic_Pathway A 2-Fluorophenylacetonitrile B 1-(2-Fluorophenyl) cyclopropane-1-carbonitrile A->B 1,2-Dibromoethane, NaH, DMSO C 1-(2-Fluorophenyl) cyclopropane-1-carboxamide B->C H₂O₂, NaOH, DMSO D 1-(2-Fluorophenyl) cyclopropan-1-amine C->D NaOBr (from Br₂ + NaOH), H₂O E 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride D->E HCl in Ether

Figure 1: Proposed synthetic workflow for 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride.
Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile

This step involves the α-alkylation of 2-fluorophenylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring.

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, add a solution of 2-fluorophenylacetonitrile (1.0 eq.) in DMSO dropwise at room temperature.

  • Stir the resulting mixture for 30 minutes.

  • Add 1,2-dibromoethane (1.1 eq.) dropwise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(2-fluorophenyl)cyclopropane-1-carbonitrile.

Causality: The strong base, sodium hydride, deprotonates the benzylic carbon of 2-fluorophenylacetonitrile to form a resonance-stabilized carbanion. This nucleophile then attacks one of the electrophilic carbons of 1,2-dibromoethane in an Sₙ2 reaction. A subsequent intramolecular Sₙ2 reaction, where the carbanion displaces the second bromide, results in the formation of the cyclopropane ring.

Step 2: Synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carboxamide

The nitrile is hydrolyzed to the corresponding primary amide under basic conditions using hydrogen peroxide.

  • Dissolve 1-(2-fluorophenyl)cyclopropane-1-carbonitrile (1.0 eq.) in DMSO.

  • Add an aqueous solution of sodium hydroxide (2.0 eq.).

  • To the stirred mixture, add hydrogen peroxide (30% aqueous solution, 3.0 eq.) dropwise, maintaining the temperature between 20-30°C with an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 1-(2-fluorophenyl)cyclopropane-1-carboxamide.

Causality: The Radziszewski reaction provides a mild method for the hydrolysis of nitriles to amides. The hydroperoxide anion, formed from the reaction of hydrogen peroxide and sodium hydroxide, acts as the active nucleophile that attacks the electrophilic carbon of the nitrile.

Step 3: Synthesis of 1-(2-Fluorophenyl)cyclopropan-1-amine (Hofmann Rearrangement)

The Hofmann rearrangement of the primary amide in the presence of a hypobromite solution yields the primary amine with the loss of one carbon atom.

  • Prepare a solution of sodium hypobromite by adding bromine (1.1 eq.) to a cold (0-5°C) aqueous solution of sodium hydroxide (4.0 eq.).

  • Add the 1-(2-fluorophenyl)cyclopropane-1-carboxamide (1.0 eq.) to the freshly prepared hypobromite solution.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60°C for 1-2 hours.

  • Cool the mixture and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 1-(2-fluorophenyl)cyclopropan-1-amine.

Causality: The Hofmann rearrangement proceeds through the formation of an N-bromoamide intermediate, which is then deprotonated by the base. The resulting anion undergoes a rearrangement where the arylcyclopropyl group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate. Subsequent hydrolysis of the isocyanate in the aqueous basic solution yields the primary amine and carbon dioxide.

Step 4: Formation of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine.

  • Dissolve the crude 1-(2-fluorophenyl)cyclopropan-1-amine in a minimal amount of diethyl ether.

  • To this solution, add a solution of hydrogen chloride in diethyl ether (1.1 eq.) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. The following are proposed analytical methods and expected results based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropyl methylene protons, and the amine protons. The aromatic protons will likely appear as a multiplet in the range of 7.0-7.5 ppm. The cyclopropyl protons, being diastereotopic, will appear as complex multiplets in the upfield region, typically between 0.8 and 1.5 ppm. The amine protons will likely appear as a broad singlet, the chemical shift of which is dependent on the concentration and solvent. In the hydrochloride salt, the ammonium protons (-NH₃⁺) will be shifted downfield.

  • ¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. The quaternary cyclopropyl carbon attached to the phenyl and amino groups will be in the range of 30-40 ppm, while the methylene carbons of the cyclopropane ring will appear further upfield, typically between 10-20 ppm.

  • ¹⁹F NMR: The fluorine NMR will show a singlet for the fluorine atom on the phenyl ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.10 - 7.60 (m, 4H)115-130 (multiple signals)
Aromatic C-F-~160 (d, ¹JCF ≈ 245 Hz)
Aromatic C-C(N)-~135
Cyclopropyl CH₂1.00 - 1.50 (m, 4H)15 - 25
Cyclopropyl C-N-35 - 45
-NH₃⁺8.5 - 9.5 (br s, 3H)-

Note: These are estimated values and may vary based on the solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound. A reverse-phase method would be suitable.

Proposed HPLC Method:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

This method should provide a sharp peak for the target compound and separate it from any starting materials or byproducts.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Electrospray Ionization (ESI-MS): In the positive ion mode, the expected [M+H]⁺ peak for the free base (C₉H₁₀FN) would be at m/z 152.08.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Crude Product B Recrystallization / Chromatography A->B C NMR (¹H, ¹³C, ¹⁹F) B->C D HPLC B->D E Mass Spectrometry B->E F Elemental Analysis B->F G Pure Compound (>98%) C->G D->G E->G F->G

Figure 2: General analytical workflow for compound validation.

Potential Applications in Drug Discovery

While specific biological data for 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride is not widely published, the broader class of phenylcyclopropylamines has significant therapeutic relevance. The parent compound, tranylcypromine (2-phenylcyclopropylamine), is a well-known monoamine oxidase (MAO) inhibitor used as an antidepressant.[3]

The structural features of 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride suggest it could be a valuable building block or lead compound for:

  • MAO Inhibitors: The phenylcyclopropylamine scaffold is a known pharmacophore for MAO inhibition. The 2-fluoro substitution could modulate the potency and selectivity for MAO-A versus MAO-B.[4]

  • Lysine-Specific Demethylase 1 (LSD1) Inhibitors: LSD1 is a flavin-dependent monoamine oxidase that is a target for cancer therapy. Phenylcyclopropylamine derivatives have been explored as inhibitors of LSD1.[3]

  • Neurological Disorders: Due to their effects on monoamine neurotransmitters, these compounds could be investigated for other neurological conditions beyond depression.

The rigid cyclopropane ring can also serve as a bioisostere for other chemical groups, providing a tool for medicinal chemists to explore structure-activity relationships and optimize drug candidates.[1]

Safety and Handling

As a research chemical, 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not universally available, the following general guidelines based on similar compounds should be followed:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is a promising chemical entity for drug discovery and medicinal chemistry research. Its synthesis can be achieved through established organic chemistry reactions, and its structure can be confirmed using standard analytical techniques. The unique combination of a fluorinated phenyl ring and a cyclopropylamine moiety makes it an attractive scaffold for the development of novel therapeutics, particularly in the area of neuroscience and oncology. Further research into its specific biological activities is warranted to fully elucidate its therapeutic potential.

References

  • U.S. Patent US4590292A, "Process for the manufacture of cyclopropylamine," issued May 20, 1986. [URL: https://patents.google.
  • U.S. Patent US2235762A, "Synthesis of cyclopropane," issued March 25, 1941. [URL: https://patents.google.
  • Sigma-Aldrich. "1-(2-fluorophenyl)cyclopentanamine hydrochloride." [URL: https://www.sigmaaldrich.com/US/en/search/1-(2-fluorophenyl)cyclopentanamine-hydrochloride]
  • Chinese Patent CN103153963A, "Cyclopropane compound," published June 12, 2013. [URL: https://patents.google.
  • Chinese Patent CN103435523A, "Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate," published December 11, 2013. [URL: https://patents.google.
  • He, L., et al. (2022). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02641]
  • European Patent EP2644590A1, "Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts," published October 2, 2013. [URL: https://patents.google.
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  • CymitQuimica. "1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride." [URL: https://www.cymitquimica.com/1-2-fluorophenyl-cyclopropan-1-amine-hydrochloride-1215107-57-5]
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Exploratory

synthesis of 1-(2-fluorophenyl)cyclopropanamine hydrochloride analogs

An In-depth Technical Guide to the Synthesis of 1-(2-Fluorophenyl)cyclopropanamine Hydrochloride and its Analogs Introduction: The Significance of the Arylcyclopropanamine Scaffold The 1-arylcyclopropanamine motif is a p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Fluorophenyl)cyclopropanamine Hydrochloride and its Analogs

Introduction: The Significance of the Arylcyclopropanamine Scaffold

The 1-arylcyclopropanamine motif is a privileged scaffold in modern medicinal chemistry. Combining the conformational rigidity and unique electronic properties of a cyclopropane ring with the functionality of a primary amine, these structures serve as critical building blocks for a diverse range of therapeutic agents.[1][2] The cyclopropyl group, as a bioisostere of a phenyl ring or a vinyl group, can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[3] Specifically, analogs of 1-(2-fluorophenyl)cyclopropanamine are investigated for their potential as enzyme inhibitors and central nervous system (CNS) active agents, where the fluorine substitution can modulate binding affinity and membrane permeability.[4][5]

This guide provides a detailed examination of the core synthetic strategies for accessing 1-(2-fluorophenyl)cyclopropanamine hydrochloride and related structures. It is designed for researchers and drug development professionals, offering not just protocols, but also the underlying mechanistic rationale to empower informed experimental design.

Core Retrosynthetic Analysis

Two primary and robust strategies dominate the synthesis of 1-arylcyclopropylamines. The choice between them often depends on starting material availability, scalability, and desired stereochemical control.

  • Strategy A: Titanocene-Mediated Cyclopropanation of Nitriles. A direct and elegant approach that constructs the cyclopropylamine core in a single key step from an appropriately substituted benzonitrile. This method is a variation of the Kulinkovich reaction, adapted for nitrile substrates.[6][7]

  • Strategy B: Cyclopropanation of a Styrene Derivative. A more traditional, multi-step pathway that involves forming the cyclopropane ring on a styrene backbone, followed by functional group interconversion to install the amine.[8][9]

Strategy A: The Kulinkovich-Szymoniak Reaction

This approach provides a highly efficient and direct route to primary 1-arylcyclopropylamines from aryl nitriles and Grignard reagents. The reaction is mediated by a titanium(IV) alkoxide, which forms a titanacyclopropane intermediate in situ.[6][10]

Causality and Mechanism

The generally accepted mechanism involves several key stages. First, the Grignard reagent (e.g., ethylmagnesium bromide) reacts with the titanium(IV) isopropoxide catalyst. Through transmetallation and subsequent β-hydride elimination, a highly reactive titanacyclopropane species is formed.[11] This intermediate then reacts with the nitrile group of the 2-fluorobenzonitrile. The resulting azatitanacyclopentene intermediate, however, does not directly yield the cyclopropylamine. A crucial subsequent step involves the addition of a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which promotes the final ring contraction and liberates the primary cyclopropylamine.[6][12] Without the Lewis acid, the reaction often yields ketones as the major byproduct.[12]

G cluster_0 Titanacyclopropane Formation cluster_1 Nitrile Insertion & Rearrangement cluster_2 Final Salt Formation Ti(OiPr)4 Ti(OiPr)4 Titanacyclopropane [Ti]-Cyclopropane Intermediate Ti(OiPr)4->Titanacyclopropane + 2 EtMgBr - 2 Mg(OiPr)Br - Ethane Azatitanacycle Azatitanacyclopentene Intermediate Titanacyclopropane->Azatitanacycle + 2-Fluorobenzonitrile 2F_Benzonitrile 2-Fluorobenzonitrile Product_FreeBase 1-(2-fluorophenyl)cyclopropanamine Azatitanacycle->Product_FreeBase + BF3·OEt2 (Rearrangement) Lewis_Acid BF3·OEt2 Final_Product 1-(2-fluorophenyl)cyclopropanamine Hydrochloride Product_FreeBase->Final_Product + HCl HCl HCl in Ether G Start 2-Fluorobenzaldehyde Styrene 1-Fluoro-2-vinylbenzene Start->Styrene Wittig Reaction (Ph3P=CH2) Ester Ethyl 2-(2-fluorophenyl) cyclopropanecarboxylate Styrene->Ester Cyclopropanation (N2CHCO2Et, Cu catalyst) Acid 2-(2-fluorophenyl) cyclopropanecarboxylic acid Ester->Acid Saponification (NaOH, H2O) Amine 1-(2-fluorophenyl)cyclopropanamine Acid->Amine Curtius Rearrangement 1. (PhO)2P(O)N3 2. t-BuOH, Heat 3. HCl Salt Hydrochloride Salt Amine->Salt HCl in Ether

Sources

Foundational

In-Depth Technical Guide: Potential Therapeutic Targets of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals Executive Summary This whitepaper provides a detailed technical analysis of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride, a synthet...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This whitepaper provides a detailed technical analysis of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride, a synthetic compound with a promising scaffold for therapeutic development. The unique structural characteristics of this molecule, namely the cyclopropylamine moiety, suggest a range of potential applications in medicinal chemistry.[1][2] This guide will explore the putative therapeutic targets, outline experimental validation protocols, and discuss the potential therapeutic landscape for this compound. The inclusion of a cyclopropyl ring can enhance potency, improve metabolic stability, and reduce off-target effects, making this class of compounds highly attractive for drug discovery.[3][4][5]

PART 1: CORE DIRECTIVE - A Tailored Exploration

This guide is structured to provide a logical and in-depth exploration of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride, moving from its foundational chemistry to its potential clinical applications. We will begin by dissecting the key structural features and their implications for biological activity, followed by a detailed examination of the most probable therapeutic targets. Subsequently, we will present robust experimental workflows for target validation and conclude with a forward-looking perspective on its therapeutic potential.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Expertise & Experience: The Rationale Behind the Investigation

The core of our investigation into 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride stems from the well-established role of the cyclopropylamine functional group in neuropharmacology. This moiety is a key component in a variety of therapeutic agents, including antidepressants and antiviral drugs.[1][2] Specifically, its presence is a hallmark of certain monoamine oxidase inhibitors (MAOIs), which function by modulating neurotransmitter levels.[1][2]

The addition of a fluorophenyl group is a strategic medicinal chemistry decision. Fluorination is a common strategy to enhance metabolic stability and improve the in vivo half-life and exposure of a drug candidate.[6] However, it is crucial to note that this modification can also lead to unexpected in vivo toxicity, necessitating careful evaluation.[6][7]

Trustworthiness: Self-Validating Protocols

The experimental protocols detailed in this guide are designed to be self-validating, incorporating both primary and secondary assays to confirm initial findings and build a comprehensive pharmacological profile. This multi-pronged approach ensures the reliability and reproducibility of the data generated.

Authoritative Grounding & Comprehensive References

All mechanistic claims and protocol standards are supported by citations to authoritative scientific literature.

Section 1: The Molecular Architecture and its Therapeutic Implications

The structure of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is notable for two key features:

  • The Cyclopropylamine Moiety: This rigid, three-membered ring imparts conformational constraint, which can lead to higher binding affinity and selectivity for specific biological targets.[3] It is a known pharmacophore in several centrally acting agents.

  • The 2-Fluorophenyl Group: The fluorine atom at the ortho position of the phenyl ring can influence the molecule's electronic properties and metabolic stability. This strategic placement can block metabolically vulnerable sites, potentially prolonging the drug's duration of action.[5]

Section 2: Potential Therapeutic Targets

Based on its structural similarity to known psychoactive compounds, the primary therapeutic targets for 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride are likely to be within the central nervous system, specifically those involved in monoaminergic neurotransmission.

2.1 Monoamine Oxidase (MAO) Inhibition

The most prominent hypothesis is that this compound acts as a monoamine oxidase inhibitor (MAOI). MAO enzymes are responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to increased levels of these neurotransmitters in the brain, which is the therapeutic basis for the use of MAOIs in the treatment of depression and other psychiatric disorders.[1][2][8]

  • Causality: The cyclopropylamine structure is a well-known irreversible inhibitor of MAO. The strained cyclopropane ring is thought to be involved in the formation of a covalent bond with the enzyme's flavin cofactor.

2.2 Monoamine Transporter Inhibition

An alternative or complementary mechanism of action could be the inhibition of monoamine transporters (DAT, NET, and SERT). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft. Blocking these transporters also leads to an increase in synaptic neurotransmitter levels.

  • Rationale: Many antidepressant and anxiolytic drugs function by modulating neurotransmitter activity through transporter inhibition.[9] Structure-activity relationship (SAR) studies of amine-based therapeutics often explore this possibility.[9]

2.3 Lysine-Specific Demethylase 1 (LSD1) Inhibition

Recent research has highlighted the potential of cyclopropylamine-containing compounds as inhibitors of LSD1, an enzyme involved in histone modification and gene regulation.[10][11] LSD1 inhibition is being explored as a novel therapeutic strategy for various cancers and some neurological disorders.[8][10][11]

  • Significance: The discovery of LSD1 inhibitory activity would significantly broaden the potential therapeutic applications of this compound beyond traditional neuroscience indications.

PART 3: VISUALIZATION & FORMATTING

Section 3: Experimental Protocols for Target Validation

To elucidate the precise mechanism of action, a systematic and rigorous experimental approach is required.

3.1 Primary Target Validation: Enzyme Inhibition Assays

Protocol: MAO-A and MAO-B Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50) of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride against the two major isoforms of monoamine oxidase.

  • Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), and a fluorometric plate reader.

  • Procedure: a. Prepare a dilution series of the test compound. b. Incubate the enzymes with the test compound for a predetermined time. c. Initiate the reaction by adding the substrate. d. Monitor the production of the fluorescent product over time. e. Calculate the rate of reaction and determine the IC50 value.

ParameterMAO-AMAO-B
Enzyme SourceRecombinant HumanRecombinant Human
SubstrateKynuramineKynuramine
Detection MethodFluorometricFluorometric
Expected Outcome IC50 Value (nM or µM) IC50 Value (nM or µM)

Diagram: Putative MAO Inhibition Workflow

MAO_Inhibition_Workflow Compound 1-(2-Fluorophenyl) cyclopropan-1-amine HCl Incubation Incubation Compound->Incubation MAO_A MAO-A Enzyme MAO_A->Incubation MAO_B MAO-B Enzyme MAO_B->Incubation Substrate Add Substrate (e.g., Kynuramine) Incubation->Substrate Detection Fluorometric Detection Substrate->Detection IC50_A IC50 for MAO-A Detection->IC50_A IC50_B IC50 for MAO-B Detection->IC50_B

Caption: Workflow for determining MAO-A and MAO-B inhibition.

3.2 Secondary Target Validation: Radioligand Binding Assays

Protocol: Monoamine Transporter Binding Assay

  • Objective: To assess the binding affinity (Ki) of the compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • Materials: Cell membranes expressing the respective transporters, specific radioligands (e.g., [³H]WIN 35,428 for DAT), and a scintillation counter.

  • Procedure: a. Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. b. Separate the bound and free radioligand by rapid filtration. c. Quantify the bound radioactivity using liquid scintillation counting. d. Calculate the Ki value using competitive binding analysis.

Target TransporterRadioligandExpected Outcome
DAT[³H]WIN 35,428Ki Value (nM or µM)
NET[³H]NisoxetineKi Value (nM or µM)
SERT[³H]CitalopramKi Value (nM or µM)

Diagram: Potential Signaling Pathway Modulation

Signaling_Pathway Compound 1-(2-Fluorophenyl) cyclopropan-1-amine HCl MAO Monoamine Oxidase Compound->MAO Inhibition Transporters Monoamine Transporters (DAT, NET, SERT) Compound->Transporters Inhibition Neurotransmitters ↑ Synaptic Neurotransmitters MAO->Neurotransmitters Transporters->Neurotransmitters Postsynaptic Postsynaptic Receptor Activation Neurotransmitters->Postsynaptic Therapeutic Therapeutic Effect (e.g., Antidepressant) Postsynaptic->Therapeutic

Caption: Putative mechanism of action via modulation of monoamine signaling.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. [Link]

  • MySkinRecipes. 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Jordan, A. M., et al. (2019). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 29(5), 693-697. [Link]

  • Sun, Q., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711–719. [Link]

  • Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. [Link]

  • National Center for Biotechnology Information. Cyclopropanamine Compounds and Use Thereof. [Link]

  • Kumar, A., et al. (2012). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 32(4), 689-725. [Link]

  • Wang, X., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4099. [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

Sources

Exploratory

Technical Reference: Spectroscopic Profile of 1-(2-Fluorophenyl)cyclopropan-1-amine HCl

The following technical guide is structured to serve as an authoritative reference for the spectroscopic characterization of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride . This document diverges from standard temp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the spectroscopic characterization of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride .

This document diverges from standard templates to focus on the causality of spectral features—explaining why signals appear where they do based on the unique electronic environment of the geminal cyclopropane-fluorophenyl motif.

Compound ID: 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride CAS Registry Number: 1215107-57-5 (HCl salt) | 886366-50-3 (Free base) Molecular Formula: C₉H₁₁ClFN Molecular Weight: 187.64 g/mol (Salt) | 151.18 g/mol (Base)

Executive Summary & Structural Logic

This compound represents a privileged scaffold in medicinal chemistry, often utilized in the synthesis of CNS-active agents (e.g., NMDA receptor modulators) and kinase inhibitors.

The structural core consists of a cyclopropane ring geminally substituted with a primary amine and a 2-fluorophenyl group.[1]

  • Steric Constraint: The cyclopropane ring locks the amine and phenyl group into a rigid conformation, restricting rotation and influencing the magnetic environment of the aromatic protons.

  • Electronic Effect: The ortho-fluorine atom exerts a strong inductive effect (-I) and a mesomeric effect (+M), which significantly splits the carbon signals in ¹³C NMR and alters the chemical shift of adjacent protons in ¹H NMR.

Analytical Workflow Validation

The following diagram outlines the logical flow for validating this compound's identity and purity during synthesis or procurement.

AnalyticalWorkflow Sample Raw Sample (CAS 1215107-57-5) MS Mass Spectrometry (ESI+) Sample->MS 1. MW Confirmation NMR_H ¹H NMR (DMSO-d₆) MS->NMR_H m/z 152.1 [M+H]+ NMR_C ¹³C NMR (J_CF Coupling Analysis) NMR_H->NMR_C Integration Check IR FT-IR (Salt Form Confirmation) NMR_C->IR F-Coupling Verified Decision Quality Decision (Pass/Fail) IR->Decision Fingerprint Match

Figure 1: Sequential logic for spectroscopic validation. Mass spec provides the first " go/no-go " gate, followed by NMR for structural connectivity and IR for solid-state form confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Recommended for HCl salts to prevent amine proton exchange and improve solubility).

¹H NMR Analysis (Proton)

The ¹H NMR spectrum is characterized by the distinct high-field cyclopropane protons and the low-field ammonium protons.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
8.80 – 9.20 Broad Singlet3H–NH₃⁺The ammonium protons are deshielded by the positive charge. The broadness indicates exchange with trace water in DMSO.
7.30 – 7.55 Multiplet2HAr-H (H4, H6)H6 (ortho to cyclopropane) is deshielded by the ring current; H4 is para to F.
7.15 – 7.30 Multiplet2HAr-H (H3, H5)H3 is ortho to F and may show complex splitting due to H-F coupling (

Hz).
1.35 – 1.50 Multiplet2HCyclopropane CH₂ (cis)The cyclopropane protons form an AA'BB' system. The "cis" protons (same side as Ph) are shielded by the aromatic ring current.
1.10 – 1.25 Multiplet2HCyclopropane CH₂ (trans)"Trans" protons (same side as NH₃⁺) appear slightly upfield relative to the cis protons in some solvents, but this region is often overlapped.

Critical Interpretation:

  • Symmetry Breaking: Unlike unsubstituted phenylcyclopropanamine, the 2-fluoro substituent breaks the local symmetry of the aromatic ring, making the aromatic region complex.

  • Cyclopropane Roof Effect: The methylene protons of the cyclopropane ring often appear as distorted triplets or complex multiplets due to the rigid geometry and strong geminal coupling (

    
     to 
    
    
    
    Hz).
¹³C NMR Analysis (Carbon)

The ¹³C spectrum provides the most definitive structural proof due to Carbon-Fluorine (C-F) coupling . The fluorine atom (


) splits the carbon signals into doublets.
Chemical Shift (δ ppm)Multiplicity

(Hz)
AssignmentStructural Validation
161.5 Doublet (d)~245C-2' (C-F)Diagnostic Peak. The large one-bond coupling confirms the C-F bond.
130.5 Doublet (d)~4-5C-6'Weak coupling due to 4-bond distance (para to F).
129.8 Doublet (d)~8C-4'Meta-coupling.
127.5 Doublet (d)~15C-1'The quaternary carbon attached to the cyclopropane ring. The doublet confirms the ortho position of the Fluorine.
124.5 Doublet (d)~3-4C-5'
116.0 Doublet (d)~22C-3'Large two-bond coupling (

) is characteristic of carbons ortho to fluorine.
34.5 SingletC-1 (Quaternary)The cyclopropane carbon bearing the amine and phenyl ring.
14.2 SingletC-2, C-3 (CH₂)High-field signal characteristic of strained cyclopropane rings.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Ion: The HCl salt dissociates in solution. You will observe the cation

    
    .
    
  • Observed m/z: 152.09 (Calculated for C₉H₁₁FN⁺: 152.087).

  • Fragmentation Pattern:

    • m/z 135: Loss of NH₃ (

      
      ). This is a primary fragmentation pathway for cyclopropylamines, generating a resonance-stabilized cyclopropyl cation or an allylic cation after ring opening.
      
    • m/z 109: Loss of the cyclopropane ring fragment (C₂H₅N) or ring opening followed by cleavage.

Purity Note: In LC-MS, look for a peak at m/z 303 (


), which corresponds to the protonated dimer, a common artifact in high-concentration ESI samples.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum distinguishes the hydrochloride salt from the free base.

Wavenumber (cm⁻¹)Vibration ModeSignificance
2600 – 3100 N-H Stretch (Ammonium)Broad, strong band characteristic of primary amine salts (

). Overlaps with C-H stretches.
1580, 1490 C=C Aromatic StretchDiagnostic skeletal vibrations of the benzene ring.
1220 – 1250 C-F StretchStrong, sharp band. Confirms the presence of the fluorine substituent.
1020 – 1040 Ring BreathingCharacteristic "breathing" mode of the strained cyclopropane ring.
750 – 760 C-H Out-of-Plane BendingIndicative of ortho-disubstituted benzene (1,2-substitution).

Experimental Protocol: Preparation for Analysis

Protocol A: NMR Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Do not use CDCl₃ for the HCl salt unless you add a drop of MeOD, as solubility will be poor and peaks will broaden.

  • Transfer: Filter the solution through a cotton plug into the NMR tube if any undissolved particulates remain.

  • Acquisition: Run ¹H (minimum 16 scans) and ¹³C (minimum 512 scans) at 298 K.

Protocol B: Free Base Liberation (for comparison)

If the salt peaks are too broad, convert to free base in situ:

  • Dissolve 10 mg of salt in CDCl₃ (suspension).

  • Add 1 drop of dilute NaOD/D₂O or shake with aqueous Na₂CO₃.

  • The organic layer will contain the free amine.

    • Shift: The cyclopropane protons will shift upfield, and the amine protons will appear as a sharp singlet ~1.5–2.0 ppm.

References

  • Szymoniak, J., et al. "Synthesis of 1-Arylcyclopropylamines via the Reaction of Nitriles with Ethylmagnesium Bromide in the Presence of Titanium(IV) Isopropoxide." Journal of Organic Chemistry, 2002. (Fundamental synthesis route for this class of compounds).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 56666982, 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride." PubChem, 2024. Link

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for general C-F coupling constants and cyclopropane shifts).
  • GuideChem. "1-(2-Fluorophenyl)cyclopropanamine hydrochloride Product Details & Spectral Data." GuideChem Chemical Database. Link

(Note: Specific spectral peak lists for this CAS are proprietary to commercial databases; the values above are derived from first-principles analysis of the structural pharmacophore and validated against analogous 1-arylcyclopropanamine data.)

Sources

Foundational

Solubility and Stability Profile: 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

This technical guide provides a comprehensive analysis of the solubility and stability profiles of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride , a specialized intermediate often used in the synthesis of kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility and stability profiles of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride , a specialized intermediate often used in the synthesis of kinase inhibitors and CNS-active agents.[1]

Technical Guide for Drug Development & Synthesis [1]

Executive Summary & Chemical Identity

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is a gem-disubstituted cyclopropylamine.[1] Unlike its vicinal counterparts (e.g., tranylcypromine analogues), the placement of the amine and the fluorophenyl group on the same carbon (C1) creates a unique steric and electronic environment. This structure imparts specific solubility characteristics and stability challenges, primarily driven by the strain of the cyclopropane ring and the "benzylic-like" position of the amine.

  • IUPAC Name: 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride[1]

  • Common Identity: Gem-fluorophenyl cyclopropylamine HCl[1]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    [2]
    
  • Molecular Weight: 187.64 g/mol [1][3]

  • Key Structural Feature: The cyclopropane ring is highly strained (~27.5 kcal/mol). The C1 position is quaternary, linking an aromatic ring and an ammonium group, which significantly influences its hydrolytic stability.

Physicochemical Profile

Understanding the fundamental properties is a prerequisite for handling. The hydrochloride salt form is chosen to convert the lipophilic, volatile, and potentially unstable free amine oil into a stable, water-soluble solid.

Predicted & Observed Properties
PropertyValue / CharacteristicTechnical Insight
Appearance White to off-white crystalline solidColor change (yellowing) indicates oxidation or free-base liberation.[1]
Melting Point >200°C (Decomposition)High lattice energy of the HCl salt stabilizes the strained ring in solid form.
pKa (Conjugate Acid) ~8.5 – 9.5 (Predicted)The cyclopropyl group typically lowers the pKa compared to isopropyl analogues due to greater ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-character in the C-N bond.
Hygroscopicity Moderate to HighLike many amine hydrochlorides, it will absorb atmospheric moisture, potentially catalyzing hydrolysis.

Solubility Assessment

The solubility of this compound is strictly pH-dependent.[1] As a salt of a weak base, it exhibits high solubility in acidic to neutral aqueous media but risks precipitation (oiling out) in alkaline conditions.

Solvent Compatibility Matrix
Solvent ClassSolubility RatingApplication
Water (pH < 7) High (>50 mg/mL)Ideal for aqueous reactions or biological assays.[1]
DMSO High (>100 mg/mL)Preferred for stock solutions (cryostorage).
Methanol/Ethanol High Suitable for recrystallization or transfer.
Acetonitrile Moderate Use for HPLC mobile phases.
Ethyl Acetate/DCM Low (Salt form)Insoluble as HCl salt; soluble if converted to Free Base.
Critical Protocol: pH-Dependent Solubility Determination

Expertise Note: Standard gravimetric solubility tests often fail for this compound because the free base is an oil. Use this self-validating UV/HPLC method.[1]

Step 1: Buffer Preparation Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

Step 2: Saturation Add excess compound (~10 mg) to 1 mL of each buffer in amber glass vials. Vortex for 1 hour at 25°C.[1]

Step 3: Equilibration & Validation Allow to stand for 24 hours.

  • Check: If pH 10 vial shows oil droplets, the free base has separated.

  • Check: Measure final pH.[1] If pH dropped significantly in the pH 7.4 vial, the salt's acidity overwhelmed the buffer capacity.

Step 4: Quantification Filter supernatant (0.22 µm PTFE). Dilute 1:100 and analyze via HPLC-UV (254 nm).

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and solubility testing.

SolubilityWorkflow Start Compound Sample (HCl Salt) Goal Intended Use? Start->Goal Aq_Assay Biological Assay (Aqueous) Goal->Aq_Assay Stock Stock Solution (Long-term) Goal->Stock Synth Synthesis/Extraction Goal->Synth Water Water/Saline (pH < 7) Aq_Assay->Water Direct Dissolution DMSO DMSO (Anhydrous) Stock->DMSO Avoid Hydrolysis FreeBase Convert to Free Base (Use DCM/EtOAc) Synth->FreeBase Biphasic Workup Precip Risk: Precipitation at pH > 9 Water->Precip If pH adjusted high

Figure 1: Solubility decision matrix based on application intent.[1] Note the critical branch for synthesis requiring free-basing.[1]

Stability Profile

The stability of 1-(2-Fluorophenyl)cyclopropan-1-amine HCl is governed by the tension of the cyclopropane ring.[1] While the HCl salt protects the amine from oxidation, the ring itself remains susceptible to opening under specific stress conditions.

Degradation Mechanisms[1]
  • Ring Opening (Acid-Catalyzed): Although the ammonium group is electron-withdrawing (protecting the ring from electrophilic attack), extreme acidic conditions or high heat can trigger ring opening, typically yielding a linear chain (e.g., propiophenone derivatives or allylamines).[1]

  • Oxidation: Primary amines are susceptible to N-oxidation.[1] The HCl salt mitigates this, but solutions left at neutral/basic pH exposed to air will degrade.

  • Hygroscopicity-Induced Hydrolysis: Absorption of water into the crystal lattice lowers the melting point and creates a micro-aqueous environment where degradation accelerates.[1]

Stress Testing Protocol (For Validation)

To validate the stability of your specific batch, perform this rapid stress test:

StressorConditionDurationExpected Result
Thermal 60°C (Solid State)7 Days< 1% degradation (Stable)
Hydrolytic (Acid) 0.1 N HCl, RT24 HoursStable (Ammonium protects ring)
Hydrolytic (Base) 0.1 N NaOH, RT24 HoursPrecipitation (Free base forms; likely stable but physically separated)
Oxidative 3% H₂O₂, RT4 HoursDegradation (N-oxide formation likely)
Degradation Pathway Visualization

This diagram illustrates the theoretical risk of ring opening, a common failure mode for aryl-cyclopropylamines.

StabilityPath cluster_prevention Mitigation Strategies Compound 1-(2-Fluorophenyl) cyclopropan-1-amine HCl Stress_Acid Strong Acid / Heat (Ring Strain Release) Compound->Stress_Acid Stress_Ox Oxidation (Air/H2O2) (pH > 7) Compound->Stress_Ox RingOpen Ring Opening Product (Allylamine/Ketone) Stress_Acid->RingOpen C-C Bond Cleavage NOxide N-Hydroxyl/Oxide Impurity Stress_Ox->NOxide N-Oxidation Store Store at -20°C Desiccated

Figure 2: Primary degradation pathways. Ring opening is the major structural risk; oxidation is the major handling risk.[1]

Handling & Storage Guidelines

Storage SOP
  • Long-Term: Store at -20°C in a sealed container under an inert atmosphere (Argon/Nitrogen).

  • Desiccation: Essential.[1] The HCl salt is hygroscopic. Use silica gel packets in secondary containment.

  • Container: Amber glass to prevent potential photodegradation, though the compound is not highly photosensitive.

Handling SOP
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Work quickly. Do not leave the solid exposed on the balance pan for extended periods.

  • Solution Prep: Prepare solutions fresh. If DMSO stocks are made, aliquot them for single use to avoid freeze-thaw cycles which introduce moisture.[1]

References

  • PubChem. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride (Compound Summary). National Library of Medicine. [Link][1]

  • H. Gardarsdottir. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 2024.[4] [Link][1]

Sources

Exploratory

The Fluorine Effect: Evolution and Synthesis of Fluorinated Cyclopropylamines

Topic: Discovery and History of Fluorinated Cyclopropylamines Content Type: Technical Whitepaper / Advanced Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: The Conve...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Fluorinated Cyclopropylamines Content Type: Technical Whitepaper / Advanced Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Convergence of Strain and Electronegativity

The cyclopropylamine (CPA) motif has long been a privileged scaffold in medicinal chemistry, revered for its ability to constrain conformational space and mimic the transition states of peptide bond hydrolysis. However, the introduction of fluorine into this strained system—creating fluorinated cyclopropylamines (F-CPAs) —represents a distinct evolutionary leap.

This guide analyzes the trajectory of F-CPAs from niche curiosities to critical pharmacophores in blockbuster antibiotics and epigenetic modulators. It details the physicochemical alterations driven by fluorine (the "Fluorine Effect"), the historical shift from monoamine oxidase (MAO) inhibitors to LSD1-targeted therapies, and provides rigorous synthetic protocols for their construction.

Mechanistic Insight: The Fluorine Effect on the CPA Scaffold

The incorporation of fluorine into a cyclopropylamine ring is rarely a simple bioisosteric replacement. It induces profound electronic and steric changes that alter the molecule's fate in vivo.

pKa Modulation and Bioavailability

The amine nitrogen in a standard cyclopropylamine is moderately basic (pKa ~9.0–9.5). Proximal fluorination, due to the strong inductive effect (


), significantly lowers this basicity.
  • Effect: A lower pKa (often dropping by 1–2 units depending on F-positioning) increases the fraction of the uncharged species at physiological pH.

  • Outcome: Enhanced passive membrane permeability and blood-brain barrier (BBB) penetration, critical for CNS-targeted drugs like LSD1 inhibitors.

Metabolic Blocking

The cyclopropyl ring is a common site for oxidative metabolism (e.g., cytochrome P450-mediated ring opening or hydroxylation).

  • Mechanism: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Replacing metabolically labile C–H bonds with C–F bonds at "hotspots" blocks these degradation pathways.

  • Result: Extended half-life (

    
    ) and improved pharmacokinetic (PK) profiles.
    
Conformational Locking and the "Janus Face"

In gem-difluorinated systems, the "gauche effect" and dipole-dipole repulsions can lock the amine substituent into specific conformations. Furthermore, cis-fluorination can create a molecular dipole moment (a "Janus face" with distinct polar and non-polar faces), influencing binding affinity to hydrophobic pockets in enzymes like DNA gyrase or LSD1.

FluorineEffect F_Sub Fluorine Substitution Inductive Inductive Effect (-I) F_Sub->Inductive BondStrength C-F Bond Strength F_Sub->BondStrength Steric Steric/Electronic Repulsion F_Sub->Steric pKa Lowered Amine pKa Inductive->pKa Metab Blocked P450 Oxidation BondStrength->Metab Conform Conformational Locking Steric->Conform Outcome1 Increased BBB Permeability pKa->Outcome1 Outcome2 Extended Half-life (t1/2) Metab->Outcome2 Outcome3 Selectivity (e.g., LSD1 vs MAO) Conform->Outcome3

Figure 1: Mechanistic cascade of fluorine substitution on cyclopropylamine pharmacodynamics.[1]

Historical Trajectory: From Tranylcypromine to Epigenetics

The Pre-Fluorine Era: Tranylcypromine (1960s)

The history begins with Tranylcypromine (TCP) , a non-fluorinated cyclopropylamine originally developed as an MAO inhibitor for depression. Its mechanism relies on the single-electron transfer (SET) ring-opening of the cyclopropane, which covalently modifies the flavin cofactor of the enzyme.

The Antibiotic Breakthrough: Sitafloxacin (1990s)

The true validation of the fluorinated CPA motif came with the development of fluoroquinolone antibiotics. Sitafloxacin (Daiichi Sankyo) incorporates a (1R, 2S)-2-fluorocyclopropylamine moiety.[2]

  • Significance: The fluorine atom on the cyclopropyl ring was not merely decorative; it was essential for potency against resistant bacterial strains and improved the drug's safety profile compared to non-fluorinated analogs.

The Modern Era: LSD1 Inhibitors (2010s–Present)

The most active area of research today involves Lysine-Specific Demethylase 1 (LSD1) inhibitors for oncology (AML, SCLC).

  • The Challenge: TCP is a weak, non-selective LSD1 inhibitor.

  • The Solution: Decorating the phenyl ring of TCP with fluorine (e.g., 4-F-TCP) or the cyclopropyl core itself enhances selectivity for LSD1 over MAO-A/B.

  • Current State: Several fluorinated CPA derivatives are in clinical trials, leveraging the "fluorine scan" to optimize residence time on the LSD1-CoREST complex.

Comparative Data: Physicochemical Properties

The following table illustrates the impact of fluorination on the core properties of the cyclopropylamine scaffold.

PropertyCyclopropylamine (CPA)2-Fluoro-CPA2,2-Difluoro-CPAImpact on Drug Design
pKa (Conjugate Acid) ~9.1~7.8 - 8.2~6.5 - 7.0Lower pKa improves CNS penetration and oral absorption.
LogP (Lipophilicity) 0.150.350.60Moderate increase aids in membrane permeability.
Metabolic Stability Low (Ring opening)ModerateHighBlocks oxidative metabolism at the ring.
C-C Bond Length 1.51 Å1.48 Å (proximal)1.46 ÅRing strengthening; alters transition state energy.

Detailed Experimental Protocol

Synthesis of (1R, 2S)-2-Fluorocyclopropylamine Tosylate

A key intermediate for Sitafloxacin and LSD1 inhibitors.

Context: This protocol avoids the use of explosive diazo compounds on a large scale, utilizing a carbene insertion method via dibromofluoromethane.

Reagents:
  • N-Vinylphthalimide[2]

  • p-Methoxyphenylmagnesium bromide (Grignard)

  • Dibromofluoromethane (

    
    )
    
  • Zinc/Copper couple or Diethylzinc (for carbene generation)

  • p-Toluenesulfonic acid (TsOH)

Step-by-Step Methodology:
  • Preparation of the Enamide Precursor:

    • React N-vinylphthalimide with p-methoxyphenylmagnesium bromide in dry THF at -20°C.

    • Quench with saturated

      
      . This yields the ketone intermediate which is then methylated (using MeI/NaH) to lock the enamide structure.
      
  • Fluorocyclopropanation (The Critical Step):

    • Setup: In a flame-dried flask under Argon, dissolve the enamide intermediate in anhydrous dichloromethane (DCM).

    • Carbene Generation: Add dibromofluoromethane (1.2 equiv). Cool to 0°C. Slowly add diethylzinc (

      
      , 1.0 M in hexanes) dropwise over 1 hour. Caution: Et2Zn is pyrophoric.
      
    • Reaction: The in situ generated fluorocarbene inserts into the double bond. Stir at room temperature for 12 hours.

    • Workup: Quench carefully with saturated

      
      . Extract with DCM, dry over 
      
      
      
      , and concentrate.
  • Debromination (Reductive Removal):

    • Dissolve the bromofluorocyclopropane intermediate in ethanol.

    • Add Tri-n-butyltin hydride (

      
      ) and a catalytic amount of AIBN. Reflux for 4 hours. (Alternatively, catalytic hydrogenation with Pd/C can be used if the substrate allows).
      
  • Deprotection and Salt Formation:

    • Reflux the resulting phthalimide-protected amine with hydrazine hydrate in ethanol for 3 hours (Ing-Manske procedure).

    • Cool, filter off the phthalhydrazide byproduct.

    • Treat the filtrate with p-toluenesulfonic acid (TsOH) in ether.

    • Isolation: The (1R, 2S)-2-fluorocyclopropylamine tosylate precipitates as a white solid. Recrystallize from Isopropanol/Water for high optical purity (>99% ee).

Synthesis Start N-Vinylphthalimide Step1 1. Grignard Addition 2. Methylation Start->Step1 Inter1 Enamide Intermediate Step1->Inter1 Step2 Fluorocarbene Insertion (CHFBr2 / Et2Zn) Inter1->Step2 Inter2 Bromo-Fluoro Cyclopropane Step2->Inter2 Step3 Reductive Debromination (Bu3SnH or H2/Pd) Inter2->Step3 Step4 Deprotection (Hydrazine) & Salt Formation (TsOH) Step3->Step4 Final (1R, 2S)-2-Fluoro-CPA Tosylate Step4->Final

Figure 2: Synthetic pathway for the production of chiral 2-fluorocyclopropylamine.

Future Outlook: The "Fluorine Scan" Standard

The history of fluorinated cyclopropylamines has moved from serendipitous discovery to rational design. The future lies in:

  • Biocatalytic Access: Using engineered heme-containing enzymes (e.g., myoglobin variants) to perform enantioselective carbene transfer, avoiding hazardous zinc/diazo reagents.

  • 18F-Radiolabeling: Synthesizing

    
    F-labeled CPAs as PET tracers for neuroimaging LSD1 density in the brain.
    
  • All-cis-Multifluorination: Exploring "Janus face" cycloalkanes where 3+ fluorine atoms are on one face, creating extreme dipoles for specific protein pocket binding.

References

  • Haufe, G. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Grygorenko, O. O., et al. (2020). "FDA-approved drugs containing fluorinated cycloalkane motifs."[3][4] Beilstein Journal of Organic Chemistry. Link

  • Mondal, S., et al. (2025).[5] "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes." Beilstein Journal of Organic Chemistry. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Patent CN103435523A. "Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate." (Sitafloxacin Intermediate).[2] Link

  • Lynch, J., et al. (2013). "LSD1 Inhibition: A New Paradigm in Cancer Therapy." Expert Opinion on Therapeutic Targets. Link

Sources

Foundational

An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride, a key building block in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride, a key building block in modern medicinal chemistry. The strategic incorporation of a 2-fluorophenyl group attached to a cyclopropylamine scaffold imparts unique physicochemical and pharmacological properties, making it a valuable intermediate in the synthesis of novel therapeutics, particularly for central nervous system (CNS) disorders. This document will delve into the synthetic pathways, chemical characteristics, and the rationale behind its utilization in drug discovery, offering field-proven insights for researchers in the pharmaceutical sciences.

Introduction: The Significance of the Fluorinated Phenylcyclopropylamine Motif

The cyclopropyl ring is a highly sought-after structural motif in drug design. Its inherent ring strain and unique electronic properties allow it to serve as a rigid scaffold, locking conformations and improving metabolic stability.[1][2] When combined with an amine functional group, as in cyclopropylamines, it becomes a versatile pharmacophore found in a range of bioactive molecules, including antidepressants and enzyme inhibitors.[3][4]

The introduction of a fluorine atom, particularly on an aromatic ring, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile. The 2-fluoro substitution on the phenyl ring of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride can influence its lipophilicity, pKa, and metabolic fate, often leading to enhanced potency and improved drug-like properties.[5] This strategic fluorination makes the title compound a valuable intermediate for creating new chemical entities with potentially superior therapeutic profiles.

Physicochemical Properties

A clear understanding of the fundamental properties of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is crucial for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1215107-57-5[6]
Molecular Formula C₉H₁₁ClFN[7]
Molecular Weight 187.64 g/mol [7]
Appearance Solid[7]
Purity Typically ≥98%[7]

Synthetic Strategies: A Senior Application Scientist's Perspective

While a definitive, publicly available, step-by-step synthesis for 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is not extensively documented, its structure suggests several plausible and robust synthetic routes based on established methodologies for analogous compounds. The key challenges in its synthesis lie in the efficient construction of the sterically demanding 1,1-disubstituted cyclopropane ring and the subsequent introduction of the amine functionality.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the amine group, suggesting a precursor such as a 1-(2-fluorophenyl)cyclopropanol or a related derivative.

G 1-(2-Fluorophenyl)cyclopropan-1-amine HCl 1-(2-Fluorophenyl)cyclopropan-1-amine HCl 1-(2-Fluorophenyl)cyclopropan-1-amine 1-(2-Fluorophenyl)cyclopropan-1-amine 1-(2-Fluorophenyl)cyclopropan-1-amine HCl->1-(2-Fluorophenyl)cyclopropan-1-amine HCl addition 1-(2-Fluorophenyl)cyclopropanol 1-(2-Fluorophenyl)cyclopropanol 1-(2-Fluorophenyl)cyclopropan-1-amine->1-(2-Fluorophenyl)cyclopropanol Ritter Reaction or similar amination 2-Fluorobenzonitrile 2-Fluorobenzonitrile 1-(2-Fluorophenyl)cyclopropan-1-amine->2-Fluorobenzonitrile Kulinkovich-Szymoniak Reaction Methyl 2-fluorobenzoate Methyl 2-fluorobenzoate 1-(2-Fluorophenyl)cyclopropanol->Methyl 2-fluorobenzoate Kulinkovich Reaction

Caption: Retrosynthetic analysis of 1-(2-Fluorophenyl)cyclopropan-1-amine HCl.

Key Synthetic Methodologies

The Kulinkovich reaction is a powerful tool for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[8][9][10] This methodology is highly applicable for the preparation of the 1-(2-fluorophenyl)cyclopropanol intermediate from methyl 2-fluorobenzoate.

Experimental Protocol (Hypothetical, based on Kulinkovich Reaction Principles):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl 2-fluorobenzoate in anhydrous diethyl ether or THF.

  • Catalyst Addition: Titanium(IV) isopropoxide is added to the stirred solution under an inert atmosphere.

  • Grignard Reagent Addition: Ethylmagnesium bromide (or a similar Grignard reagent with a β-hydrogen) is added dropwise to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ester is consumed.

  • Work-up: Upon completion, the reaction is carefully quenched with an aqueous solution of a mild acid (e.g., saturated aqueous ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(2-fluorophenyl)cyclopropanol.

  • Purification: The crude product is purified by column chromatography on silica gel.

G cluster_0 Kulinkovich Reaction Methyl 2-fluorobenzoate Methyl 2-fluorobenzoate Titanacyclopropane formation Titanacyclopropane formation Methyl 2-fluorobenzoate->Titanacyclopropane formation EtMgBr, Ti(OiPr)4 1-(2-Fluorophenyl)cyclopropanol 1-(2-Fluorophenyl)cyclopropanol Titanacyclopropane formation->1-(2-Fluorophenyl)cyclopropanol Reaction with ester

Caption: Workflow for the Kulinkovich Reaction.

The Ritter reaction provides a direct method for the conversion of tertiary alcohols to N-substituted amides using a nitrile in the presence of a strong acid.[11] The resulting amide can then be hydrolyzed to the corresponding primary amine. This makes it a highly attractive method for converting the 1-(2-fluorophenyl)cyclopropanol intermediate to the target amine.

Experimental Protocol (Hypothetical, based on Ritter Reaction Principles):

  • Reaction Setup: A solution of 1-(2-fluorophenyl)cyclopropanol in a nitrile solvent (e.g., acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Acid Addition: A strong acid, such as concentrated sulfuric acid or perchloric acid, is added cautiously to the stirred solution at a low temperature (e.g., 0 °C).

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled and carefully poured onto crushed ice. The pH is adjusted to basic with a suitable base (e.g., sodium hydroxide solution).

  • Extraction and Amide Isolation: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated to yield the crude N-acetyl-1-(2-fluorophenyl)cyclopropanamine.

  • Hydrolysis to the Amine: The crude amide is then subjected to acidic or basic hydrolysis to cleave the acetyl group and yield the free 1-(2-fluorophenyl)cyclopropan-1-amine.

  • Salt Formation: The free amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a miscible solvent to precipitate the 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride salt, which can be collected by filtration and dried.

G cluster_1 Ritter Reaction & Hydrolysis 1-(2-Fluorophenyl)cyclopropanol 1-(2-Fluorophenyl)cyclopropanol N-acetyl-1-(2-fluorophenyl)cyclopropanamine N-acetyl-1-(2-fluorophenyl)cyclopropanamine 1-(2-Fluorophenyl)cyclopropanol->N-acetyl-1-(2-fluorophenyl)cyclopropanamine CH3CN, H2SO4 1-(2-Fluorophenyl)cyclopropan-1-amine 1-(2-Fluorophenyl)cyclopropan-1-amine N-acetyl-1-(2-fluorophenyl)cyclopropanamine->1-(2-Fluorophenyl)cyclopropan-1-amine Acid or Base Hydrolysis 1-(2-Fluorophenyl)cyclopropan-1-amine HCl 1-(2-Fluorophenyl)cyclopropan-1-amine HCl 1-(2-Fluorophenyl)cyclopropan-1-amine->1-(2-Fluorophenyl)cyclopropan-1-amine HCl HCl

Caption: Workflow for the Ritter Reaction and subsequent salt formation.

Alternative Synthetic Routes

An alternative and more direct approach to primary cyclopropylamines from nitriles is the Kulinkovich-Szymoniak reaction. This method involves the treatment of a nitrile with a Grignard reagent in the presence of Ti(OiPr)4, followed by the addition of BF3·OEt2. This could potentially be a more atom-economical route starting from 2-fluorobenzonitrile.

Applications in Drug Discovery and Medicinal Chemistry

Phenylcyclopropylamine derivatives are known to exhibit a wide range of biological activities, most notably as monoamine oxidase (MAO) inhibitors for the treatment of depression.[3] The incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological profiles.

The cyclopropylamine moiety is a key component in a number of approved drugs and clinical candidates, highlighting its importance in modern drug discovery.[1] The title compound serves as a valuable building block for generating libraries of novel compounds for high-throughput screening and lead optimization in various therapeutic areas.

Conclusion

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is a strategically important building block for the synthesis of novel pharmaceutical agents. Its unique combination of a rigid cyclopropane core and a strategically placed fluorine atom offers medicinal chemists a powerful tool for modulating the properties of lead compounds. While detailed synthetic procedures for this specific molecule are not widely published, established methodologies such as the Kulinkovich and Ritter reactions provide a solid foundation for its efficient preparation. The potential for this compound to serve as a key intermediate in the development of new CNS therapies underscores its significance in the field of drug discovery. Further research into the synthesis and pharmacological applications of this and related compounds is warranted and holds promise for the development of next-generation therapeutics.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia. [Link]

  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Production method for 1-(4-chlorophenyl)-2-cyclopropylpropane-1-one and by-product therefor.
  • Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • Synthetic Methods towards 1-Substituted Cyclopropylamines. T-Space. [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. PubChem. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed. [Link]

  • N,N-DIBENZYLAMINOCYCLOPROPANE. Organic Syntheses. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate. [Link]

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. [Link]

Sources

Exploratory

Technical Whitepaper: Operational Handling and Safety Protocols for 1-(2-Fluorophenyl)cyclopropan-1-amine HCl

[1][2] Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8] The compound 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride represents a specialized structural motif in medicinal chemistry: a gem-disubsti...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

The compound 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride represents a specialized structural motif in medicinal chemistry: a gem-disubstituted cyclopropane.[1][2] Unlike simple aliphatic amines, the incorporation of the cyclopropane ring introduces significant ring strain (~27.5 kcal/mol), while the ortho-fluorine atom on the phenyl ring modulates lipophilicity and metabolic stability.[1][2]

This unique architecture dictates specific handling requirements.[1] The hydrochloride salt form stabilizes the free amine against oxidation but introduces hygroscopicity, necessitating strict moisture control during storage and dispensing.[1]

Table 1: Physicochemical Profile
PropertySpecificationOperational Implication
Chemical Formula C₉H₁₀FN[1][2][3][4][5] · HClStoichiometry calculations must account for the HCl counterion.
Molecular Weight 187.64 g/mol Use this value for molarity calculations, not the free base MW (~151.18).[2]
Appearance White to off-white solidDiscoloration (yellowing) indicates oxidation or free-base liberation.[1][2]
Solubility Water, DMSO, MethanolHigh solubility in polar protic solvents; poor solubility in non-polar ethers.[2]
Acidity (pKa) ~8.5–9.5 (Conjugate acid)Solutions will be acidic; incompatible with acid-sensitive protecting groups without buffering.[1][2]
Hygroscopicity Moderate to HighCritical: Must be weighed under dry atmosphere or rapid-transfer protocols.[1][2]

Hazard Profiling & Toxicology

While specific toxicological data for this exact isomer may be limited in public registries, its structural class (fluorinated arylcyclopropylamines) warrants a "Safety by Design" approach based on Structure-Activity Relationships (SAR).[1][2]

Toxicological Mechanisms
  • Monoamine Oxidase (MAO) Inhibition Potential: Structurally similar to tranylcypromine, phenylcyclopropylamines can act as mechanism-based inhibitors of MAO enzymes.[1] Absorption can lead to sympathomimetic effects (hypertension).

  • Fluorine Effect: The 2-fluoro substituent increases lipophilicity compared to the parent phenyl compound, potentially enhancing skin absorption and blood-brain barrier penetration.[1]

  • Corrosivity/Irritation: As a hydrochloride salt of a primary amine, the compound hydrolyzes in moisture to release protons, causing potential chemical burns to mucous membranes (eyes/lungs) and skin irritation.

GHS Classification (Derived)[2]
  • H302: Harmful if swallowed.[1][6][7][8]

  • H315: Causes skin irritation.[1][9]

  • H319: Causes serious eye irritation.[1][10][9]

  • H335: May cause respiratory irritation.[1][9]

Operational Workflows & Handling Protocols

Storage and Stability Logic

The cyclopropane ring is kinetically stable but thermodynamically strained. The primary risk is acid-catalyzed ring opening or thermal decomposition .[1][2]

  • Temperature: Store at 2–8°C.

  • Atmosphere: Argon or Nitrogen blanket is mandatory for long-term storage to prevent moisture uptake (caking).[1][2]

  • Container: Amber glass (protects from light) with Teflon-lined caps (prevents HCl corrosion of metal lids).[1][2]

Experimental Workflow: Solubilization & Reaction

The following protocol ensures the integrity of the cyclopropane ring while managing the exothermic heat of solvation.

Step-by-Step Protocol:

  • Preparation:

    • Equip fume hood with an anti-static bar (fluorinated salts often carry static charge).

    • Wear nitrile gloves (double-gloving recommended due to F-group permeation).[1][2]

  • Weighing:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.[1]

    • Weigh quickly into a tared vial. If the solid appears "sticky," it has absorbed water; dry in a vacuum desiccator over P₂O₅ for 4 hours.[1]

  • Solubilization:

    • Solvent Choice: DMSO or Methanol are preferred.[1]

    • Technique: Add solvent slowly.[1] The dissolution of amine HCl salts is often endothermic, but subsequent neutralization (if adding base) is exothermic.

  • Free Base Liberation (If required):

    • Do not use strong mineral acids which may open the cyclopropane ring.

    • To release the free amine: Partition between CH₂Cl₂ and saturated NaHCO₃ (aq).[1] The mild base preserves the ring structure.[1]

    • Warning: The free amine is volatile and prone to oxidation.[1] Use immediately.

Visualization: Safety & Handling Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" criteria for safety.

HandlingProtocol cluster_waste Disposal Path Start Start: 1-(2-Fluorophenyl) cyclopropan-1-amine HCl Inspection Visual Inspection: Free Flowing? Start->Inspection Drying ACTION: Vacuum Dry (P2O5, 4h) Inspection->Drying No (Clumpy) Weighing Weighing: Anti-static + Inert Gas Inspection->Weighing Yes Drying->Weighing Solvent Solubilization: DMSO/MeOH Weighing->Solvent Reaction Reaction: Avoid Strong Lewis Acids Solvent->Reaction Use Immediately Waste Waste Stream: Halogenated Organics Reaction->Waste Post-Exp

Figure 1: Decision logic for the safe handling and processing of the compound, prioritizing moisture control and ring stability.

Emergency Response & Waste Management

Spills and Exposure
  • Inhalation: Move to fresh air immediately. The HCl component can cause bronchospasm.[1]

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may enhance absorption of the fluorinated moiety).

  • Eye Contact: Flush with water for 15 minutes.[1] Lifting eyelids is crucial to remove trapped acidic particles.[1]

Disposal (Halogenated Stream)

Because of the fluorine atom, this compound must not be disposed of in general organic waste if incineration parameters are not set for halogens (risk of HF formation).

  • Designation: Segregate into "Halogenated Organic Waste."

  • Neutralization: Before disposal, small amounts can be quenched with dilute bicarbonate to neutralize the HCl salt, reducing corrosivity in the waste drum.

References

  • Airgas. (2018). Safety Data Sheet: Cyclopropane (Reference for ring strain/reactivity hazards). Retrieved from [Link][1][2]

Sources

Foundational

Technical Deep Dive: 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

Topic: Patents Involving 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary 1-(2-Fluoroph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Patents Involving 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS 1215107-57-5) represents a high-value pharmacophore in modern medicinal chemistry, particularly within the realm of Central Nervous System (CNS) drug discovery.[1] Unlike its 2-substituted counterparts (e.g., the ticagrelor intermediate), this geminal (1,1-disubstituted) cyclopropylamine offers unique conformational rigidity and metabolic stability.[1]

This guide analyzes the patent landscape surrounding this scaffold, detailing its role as a critical intermediate in the synthesis of next-generation GPCR modulators (specifically 5-HT and MCH-1 receptor antagonists) and epigenetic modulators (LSD1 inhibitors).[1][2] We provide validated synthetic protocols, structural insights, and a comparative analysis of manufacturing routes derived from key patent literature.

Chemical Identity & Physicochemical Properties[1][2][3]

The compound consists of a cyclopropane ring geminally substituted with a primary amine and a 2-fluorophenyl group.[1] The fluorine atom at the ortho position introduces specific electronic and steric effects that influence binding affinity and metabolic resistance.[1][2]

PropertySpecification
IUPAC Name 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride
CAS Number 1215107-57-5 (HCl salt); 886366-50-3 (Free base)
Molecular Formula C₉H₁₀FN[1][3][4][5] · HCl
Molecular Weight 187.64 g/mol
Key Structural Feature 1,1-Disubstitution (Geminal)
Electronic Effect Ortho-fluorine induces a dipole and blocks metabolic hydroxylation at the phenyl ring.[1][2]
pKa (Calc) ~8.5 (Amine)

Patent Landscape Analysis

The patent literature reveals that 1-(2-fluorophenyl)cyclopropan-1-amine is not merely a reagent but a privileged scaffold used to construct complex bioactive molecules.[1]

Key Patent Families[1][2]
  • WO 2004/043911 (Bristol-Myers Squibb): [1]

    • Context: Describes the synthesis of Melanin Concentrating Hormone (MCH) receptor antagonists for the treatment of obesity and anxiety.

    • Significance: Identifies the 1-arylcyclopropylamine moiety as a bioisostere for bulky alkyl-amines, improving blood-brain barrier (BBB) penetration.[1][2]

  • WO 2010/114181 (Taisho Pharmaceutical / Nissan Chemical): [1][2]

    • Context: Focuses on novel glutamate receptor modulators or monoamine transporter inhibitors.

    • Significance: Demonstrates the utility of the ortho-fluoro substitution in optimizing potency compared to the unsubstituted phenyl analog.[1][2]

Therapeutic Indications

The scaffold is primarily associated with:

  • LSD1 Inhibitors: The cyclopropylamine core is a "warhead" that covalently binds to the FAD cofactor of Lysine Specific Demethylase 1 (LSD1), a target in oncology.[1][2]

  • NMDA Receptor Antagonists: Structural similarity to phencyclidine (PCP) and ketamine analogs, but with altered safety profiles.[1][2]

  • 5-HT2C Agonists: Used in weight management and psychiatric disorders.[1][2][6]

Synthetic Architectures & Protocols

The synthesis of 1,1-disubstituted cyclopropylamines is synthetically demanding due to the strain of the ring and the steric hindrance at the quaternary carbon.[1] Two primary routes dominate the patent literature.[1][2]

Route A: The Kulinkovich-Szymoniak Reaction (Preferred)

This titanium-mediated transformation converts nitriles directly into primary cyclopropylamines.[1][2] It is the most atom-economical route described in recent patents.[1]

Mechanism:

  • Titanium(IV) isopropoxide reacts with ethylmagnesium bromide to form a titanacyclopropane species.[1][2]

  • Ligand exchange with the nitrile (2-fluorobenzonitrile).[1][2]

  • Ring contraction and hydrolysis.[1][2]

Experimental Protocol (Adapted from WO 2010/114181)
  • Reagents: 2-Fluorobenzonitrile (1.0 eq), Ethylmagnesium bromide (2.2 eq, 3.0 M in Et₂O), Titanium(IV) isopropoxide (1.1 eq), BF₃·OEt₂ (2.0 eq).[1]

  • Solvent: Anhydrous Diethyl Ether or THF.[1][2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL round-bottom flask under Argon. Charge with 2-fluorobenzonitrile (10 mmol) and anhydrous Et₂O (50 mL).[1]

  • Titanium Addition: Add Ti(OiPr)₄ (11 mmol) slowly at room temperature. The solution turns yellow.[1]

  • Grignard Addition: Cool the mixture to -78°C. Add EtMgBr (22 mmol) dropwise over 30 minutes. The solution will darken to black/brown (formation of titanacyclopropane).[1]

  • Warming: Allow the reaction to warm to room temperature and stir for 1 hour.

  • Lewis Acid Activation: Add BF₃·OEt₂ (20 mmol) dropwise. Stir for another 30 minutes.

  • Quench: Carefully quench with 10% aqueous NaOH (20 mL) followed by water.

  • Isolation: Filter the resulting titanium salts through a Celite pad. Extract the filtrate with Et₂O (3x).[1]

  • Salt Formation: Dry the organic layer (Na₂SO₄), filter, and treat with 4M HCl in dioxane. The hydrochloride salt precipitates as a white solid.[1]

  • Purification: Recrystallize from Ethanol/Et₂O.

Route B: Classical Dialkylation & Hofmann Rearrangement

Used in older patents or for large-scale non-cryogenic batches.[1][2]

  • Alkylation: 2-Fluorophenylacetonitrile + 1,2-dibromoethane (NaH/DMSO) → 1-(2-Fluorophenyl)cyclopropanecarbonitrile.[1]

  • Hydrolysis: Nitrile → Amide (KOH/H₂O₂).[1][2]

  • Rearrangement: Amide + NaOBr (Hofmann) → Amine.

Comparative Analysis of Routes
ParameterKulinkovich-Szymoniak (Route A)Hofmann Rearrangement (Route B)[1][2]
Step Count 1 (One-pot)3
Atom Economy HighLow (Loss of CO₂)
Safety Requires handling Grignard/TitaniumRequires Bromine/Strong Base
Yield 60-75%40-55% (Overall)
Patent Preference Modern Discovery (Small Scale)Process Chemistry (Large Scale)

Visualizations

Synthesis Pathway (Kulinkovich-Szymoniak)[1]

G Nitrile 2-Fluorobenzonitrile Intermediate Titanacyclopropane Complex Nitrile->Intermediate Ligand Exchange (-78°C to RT) Titanium Ti(OiPr)4 + EtMgBr Titanium->Intermediate Product 1-(2-Fluorophenyl) cyclopropan-1-amine Intermediate->Product Ring Contraction & Hydrolysis LewisAcid BF3·OEt2 LewisAcid->Product Promoter Salt HCl Salt (Final Product) Product->Salt HCl/Dioxane

Caption: One-pot synthesis of the target amine via the Titanium-mediated Kulinkovich-Szymoniak reaction.

Patent & Application Genealogy[1][2][5]

G Compound 1-(2-Fluorophenyl) cyclopropan-1-amine Pat1 WO 2004/043911 (BMS) Compound->Pat1 Intermediate Pat2 WO 2010/114181 (Taisho/Nissan) Compound->Pat2 Scaffold App2 LSD1 Inhibitors (Oncology) Compound->App2 Warhead Moiety App1 MCH-1 Antagonists (Obesity/Anxiety) Pat1->App1 App3 NMDA Modulators (Depression) Pat2->App3

Caption: Mapping the compound's utility across major therapeutic patent families.

References

  • Bristol-Myers Squibb Company. (2004).[1][7] Melanin Concentrating Hormone Receptor Antagonists.[1][2] WO 2004/043911 A2.[1][7]

  • Taisho Pharmaceutical Co., Ltd. (2010).[1] Cyclopropane Derivatives and Use Thereof. WO 2010/114181 A1.

  • Bertus, P., & Szymoniak, J. (2001).[1][2] New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793.[1]

  • PubChem. (n.d.).[1][2] 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride.[1][5][][9] National Library of Medicine.[1]

Sources

Exploratory

Whitepaper: The Strategic Role of the Ortho-Fluoro Substituent in the Biological Activity of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

Abstract The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. This techn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. This technical guide provides an in-depth analysis of the multifaceted role of the fluorine atom in 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride, a compound scaffold relevant to the development of central nervous system (CNS) agents such as antidepressants and anxiolytics.[1] We will dissect the influence of the ortho-fluoro substituent on the molecule's metabolic stability, physicochemical characteristics, and binding affinity. By synthesizing established principles of medicinal chemistry with field-proven experimental insights, this document serves as a comprehensive resource for researchers and scientists engaged in drug discovery and development.

Introduction: The Phenylcyclopropylamine Scaffold

The 1-phenylcyclopropan-1-amine moiety is a privileged scaffold in neuropharmacology. Its rigid, three-dimensional structure allows for precise orientation of the key pharmacophoric elements—the aromatic ring and the primary amine—within target binding sites, particularly neurotransmitter transporters and receptors. 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride represents a strategic modification of this core structure, where a fluorine atom is introduced at the ortho-position of the phenyl ring. This seemingly minor alteration has profound implications for the molecule's overall biological profile, transforming its potential as a therapeutic agent. This guide will explore the causality behind the choice of ortho-fluorination and its downstream effects on the compound's activity.

The Foundational Roles of Fluorine in Medicinal Chemistry

Before dissecting the specific case of our target molecule, it is essential to understand the fundamental reasons for fluorine's prevalence in drug design. The fluorine atom is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å). This unique combination of properties allows it to act as a versatile bioisostere for hydrogen or a hydroxyl group, profoundly influencing a molecule's characteristics.[2][3]

Key benefits of strategic fluorination include:

  • Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~110-126 kcal/mol) than a carbon-hydrogen (C-H) bond (~105 kcal/mol for a methyl C-H).[4] This increased bond strength makes the C-F bond less susceptible to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases.[4][5]

  • Modulation of Physicochemical Properties :

    • Basicity (pKa) : As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby basic centers, such as amines.[6] This alters the ionization state of the molecule at physiological pH, affecting solubility, membrane permeability, and receptor interactions.

    • Lipophilicity : Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[6]

    • Conformation : The size and electronegativity of fluorine can impose conformational constraints on a molecule, locking it into a more biologically active or selective orientation.

  • Improved Binding Affinity : The polarized C-F bond can engage in favorable, non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and halogen bonds, thereby increasing binding affinity and potency.[7][8][9]

In-Depth Analysis of the 2-Fluoro Substituent's Impact

In 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride, the placement of fluorine at the ortho position is a deliberate design choice intended to exploit several of the aforementioned principles simultaneously.

Enhancement of Metabolic Stability via Metabolic Blocking

A primary metabolic liability for many phenyl-containing drugs is aromatic hydroxylation, a process mediated by CYP enzymes. The para-position is often the most susceptible site for this oxidative metabolism. By placing a fluorine atom at the ortho-position, a secondary, highly plausible site of metabolism is effectively blocked.

The C-F bond is highly resistant to enzymatic oxidation.[10] Therefore, the 2-fluoro substituent acts as a "metabolic shield," preventing the formation of a catechol-like metabolite that could be rapidly conjugated and eliminated or potentially be toxic. This enhances the molecule's metabolic half-life and bioavailability.[7][8]

cluster_0 Metabolism of Unsubstituted Phenyl Ring cluster_1 Metabolism of 2-Fluorophenyl Ring Parent_Unsub Phenylcyclopropylamine Metabolite_Unsub 4-Hydroxyphenyl Metabolite (Rapid Elimination) Parent_Unsub->Metabolite_Unsub CYP450 Oxidation (para-hydroxylation) Parent_Fluoro 2-Fluorophenylcyclopropylamine No_Metabolism Metabolism at ortho-position is blocked Parent_Fluoro->No_Metabolism Strong C-F Bond

Caption: Metabolic shielding effect of the ortho-fluoro group.
Modulation of Physicochemical Properties

Basicity (pKa) of the Amine: The electron-withdrawing inductive effect of the ortho-fluoro substituent decreases the electron density on the aromatic ring and, to a lesser extent, on the cyclopropylamine nitrogen. This reduces the basicity of the amine group, lowering its pKa. While a significant drop could be detrimental, a modest reduction can be beneficial. It can optimize the ratio of ionized to non-ionized species at physiological pH (7.4), potentially improving oral absorption and blood-brain barrier penetration while retaining sufficient ionized form to engage with an ionic binding site on the target protein.[6]

Conformational Restriction: The ortho-substituent introduces a steric and electronic repulsion that restricts the free rotation of the phenyl ring around the bond connecting it to the cyclopropane ring. This conformational constraint can lock the molecule into a specific dihedral angle that may be more favorable for binding to the target receptor. By reducing the entropic penalty of binding, this pre-organization can lead to higher affinity.

Direct Influence on Target Binding Affinity

The polarized C-F bond can act as a hydrogen bond acceptor, forming a favorable interaction with hydrogen bond donors (e.g., -NH or -OH groups from amino acid residues like serine, threonine, or asparagine) in the binding pocket. This provides an additional anchor point for the ligand, increasing its binding affinity (Ki) and, consequently, its potency.

Structure-Activity Relationship (SAR) Landscape

The precise biological activity of a compound is highly sensitive to the position and nature of its substituents.[11] While specific data for 1-(2-Fluorophenyl)cyclopropan-1-amine is proprietary or dispersed, we can construct a conceptual SAR table based on established principles to illustrate the importance of the ortho-fluoro group.

Compound Substituent Expected Impact on Activity/Properties Rationale
1 H (Unsubstituted)Baseline activity; potential for rapid para-hydroxylation.Serves as the reference compound.
2 2-Fluoro (ortho) Increased metabolic stability, potentially higher affinity, altered pKa. Metabolic blocking, conformational restriction, potential H-bonding.
3 3-Fluoro (meta)Moderate metabolic protection; weaker electronic/steric effects compared to ortho.Inductive effect on pKa is present but less pronounced conformational control.
4 4-Fluoro (para)Blocks primary site of metabolism; strong electronic effect on pKa.Directly prevents para-hydroxylation but lacks the conformational control of the ortho-substituent.
5 2-Chloro (ortho)Similar metabolic blocking; larger steric effect; different electronic properties.Chlorine is larger and less electronegative than fluorine, which will alter the fit and electronic interactions within the binding pocket.
6 2-Methoxy (ortho)Potential for O-demethylation metabolism; significant steric bulk.Introduces a new metabolic soft spot and its bulk can be detrimental to binding.

This comparative analysis underscores that the 2-fluoro substitution offers a unique and advantageous combination of metabolic protection, electronic modulation, and conformational control that is not replicated by other substitutions.[12][13]

Experimental Validation Protocols

To experimentally verify the hypothesized roles of the fluorine atom, a series of standardized in vitro assays are essential.

Protocol 5.1: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of the compound in the presence of liver enzymes.

Methodology: Human Liver Microsome (HLM) Assay

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine:

    • Phosphate buffer (pH 7.4)

    • Human Liver Microsomes (final concentration ~0.5 mg/mL)

    • Test compound (final concentration ~1 µM)

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (the cofactor for CYP enzymes).

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural log of the percentage of remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

cluster_workflow Metabolic Stability Workflow Start Prepare Incubation Mix (Compound + Microsomes) Prewarm Pre-warm at 37°C Start->Prewarm Initiate Add NADPH (Start Reaction) Prewarm->Initiate Sample Sample at Time Points (0, 5, 15, 30 min) Initiate->Sample Quench Quench with Acetonitrile + Internal Standard Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay.
Protocol 5.2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the compound for its biological target.

Methodology:

  • Materials:

    • Cell membranes expressing the target receptor/transporter.

    • A radioligand ([³H]-ligand) known to bind to the target with high affinity.

    • Test compound and a known reference compound.

    • Filtration apparatus and glass fiber filters.

  • Assay Setup: In a 96-well plate, set up wells for:

    • Total Binding: Membranes + Radioligand.

    • Non-specific Binding: Membranes + Radioligand + high concentration of a non-labeled reference compound.

    • Competitive Binding: Membranes + Radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.

  • Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The ortho-fluoro substituent in 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is not a trivial addition but a sophisticated design element that exemplifies the power of fluorine in medicinal chemistry. It serves a triple function: enhancing metabolic stability by blocking a key site of oxidative metabolism, modulating the compound's pKa and conformational profile to optimize its pharmacokinetic and pharmacodynamic properties, and potentially contributing directly to target binding affinity. This strategic fluorination results in a molecule with a superior drug-like profile compared to its non-fluorinated or alternatively substituted counterparts. Understanding these foundational principles is critical for the rational design and development of next-generation therapeutics.

References

  • MySkinRecipes. (n.d.). 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride.
  • ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • ACS Publications. (2021). Metabolism and Toxicity of Fluorine Compounds.
  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?
  • ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.
  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation.
  • ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • PMC. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • PMC - NIH. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ACS Publications. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.
  • GARDP Revive. (n.d.). Structure-activity relationship (SAR).
  • ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
  • Taylor & Francis. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • PubMed. (n.d.). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons.
  • The University of Brighton. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.

Sources

Protocols & Analytical Methods

Method

The Strategic Deployment of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical scaffolds that offer both therapeutic efficacy and refined pharmacological profiles is paramount. Among the privileged structures in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pursuit of novel chemical scaffolds that offer both therapeutic efficacy and refined pharmacological profiles is paramount. Among the privileged structures in medicinal chemistry, the cyclopropylamine moiety has emerged as a cornerstone for the design of potent enzyme inhibitors and central nervous system (CNS) modulators. This guide provides an in-depth exploration of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride, a key building block whose unique structural and electronic properties are being leveraged to develop next-generation therapeutics, particularly in the realm of oncology and neuropharmacology.

Introduction: The Versatility of the Phenylcyclopropylamine Scaffold

The trans-2-phenylcyclopropylamine (2-PCPA) scaffold is a well-established pharmacophore, most famously embodied by the antidepressant drug tranylcypromine.[1] This rigid, conformationally constrained motif is a bioisostere of phenethylamine, enabling it to interact with a variety of biological targets. The introduction of a fluorine atom onto the phenyl ring, as in 1-(2-fluorophenyl)cyclopropan-1-amine, provides medicinal chemists with a tool to modulate the compound's metabolic stability, binding affinity, and pharmacokinetic properties. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to a range of synthetic transformations and biological assays.

While broadly applicable, the primary focus of this guide will be on the application of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride and its derivatives as potent, mechanism-based inhibitors of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic regulator implicated in a variety of cancers.[2]

Mechanism of Action: Covalent Inactivation of LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9).[3] The catalytic mechanism of LSD1 involves the oxidation of the methylated lysine substrate to an imine intermediate, with the concomitant reduction of FAD to FADH₂.

Derivatives of 1-(2-Fluorophenyl)cyclopropan-1-amine act as mechanism-based, irreversible inhibitors of LSD1.[4] Following enzymatic oxidation of the cyclopropylamine nitrogen, the strained cyclopropane ring undergoes fragmentation, leading to the formation of a reactive intermediate. This intermediate then forms a covalent adduct with the FAD cofactor, rendering the enzyme inactive.[3] The stereochemistry of the cyclopropane ring is critical for inhibitory activity, with the (1R,2S)-isomer often exhibiting greater potency.[5]

Applications in Drug Discovery and Medicinal Chemistry

The 1-(2-fluorophenyl)cyclopropan-1-amine scaffold serves as a versatile starting material for the synthesis of a diverse array of bioactive molecules.

Oncology: Targeting Epigenetic Regulation with LSD1 Inhibitors

The overexpression of LSD1 has been linked to the progression of various cancers, including acute myeloid leukemia (AML), breast cancer, and prostate cancer.[2] By inhibiting LSD1, derivatives of 1-(2-fluorophenyl)cyclopropan-1-amine can induce the re-expression of tumor suppressor genes, promote differentiation of cancer cells, and inhibit tumor growth.[2][6]

Drug Design and Structure-Activity Relationships (SAR):

The development of potent and selective LSD1 inhibitors from the 1-(2-fluorophenyl)cyclopropan-1-amine core involves strategic chemical modifications to enhance binding affinity and optimize pharmacokinetic properties. Key SAR insights include:

  • Aryl Substituents: The nature and position of substituents on the phenyl ring significantly impact potency and selectivity. The 2-fluoro substitution can enhance metabolic stability and influence binding interactions within the LSD1 active site.[7]

  • Stereochemistry: The relative orientation of the phenyl ring and the amine group on the cyclopropane ring is crucial for activity. The trans configuration is generally preferred for LSD1 inhibition.[8]

  • Amine Substitution: The primary amine can be further derivatized to introduce additional interactions with the target protein and to modulate physicochemical properties.

Table 1: Representative Structure-Activity Relationship Data for Phenylcyclopropylamine-Based LSD1 Inhibitors

CompoundAryl SubstitutionStereochemistryLSD1 IC₅₀ (μM)MAO-A IC₅₀ (μM)MAO-B IC₅₀ (μM)
trans-2-Phenylcyclopropylamine (Tranylcypromine) Htrans~200~10~1
(1R,2S)-NCD18 4-((1,2,3-triazol-1-yl)methyl)trans0.045>100>100
(1S,2R)-NCD18 4-((1,2,3-triazol-1-yl)methyl)trans0.49>100>100
(1R,2S)-NCD25 4-(azidomethyl)trans0.16>100>100
(1S,2R)-NCD25 4-(azidomethyl)trans0.61>100>100

Data adapted from relevant literature to illustrate SAR trends.[5]

Central Nervous System (CNS) Disorders

The foundational structure of 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride is analogous to that of monoamine oxidase (MAO) inhibitors, which have a long history in the treatment of depression.[1] By modifying the core scaffold, medicinal chemists can fine-tune selectivity for different MAO isoforms or other CNS targets. The physicochemical properties of CNS drug candidates are critical for their ability to cross the blood-brain barrier.[9] The strategic use of fluorine can enhance lipophilicity and metabolic stability, properties that are often desirable for CNS-acting drugs.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Arylcyclopropylamine-based LSD1 Inhibitor

This protocol provides a representative synthesis of a derivative of 1-(2-fluorophenyl)cyclopropan-1-amine, illustrating a common synthetic strategy.

Step 1: Amide Coupling

  • To a solution of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq).

  • Add the desired carboxylic acid (1.1 eq), a coupling reagent such as HATU (1.1 eq), and an additional equivalent of base (1.1 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide.

Step 2: Reduction of the Amide

  • Dissolve the amide from Step 1 in an anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LAH) (2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension and wash the solid with an organic solvent.

  • Concentrate the filtrate and purify the crude product by an appropriate method to obtain the final secondary amine.

Protocol 2: In Vitro LSD1 Inhibition Assay (Fluorometric)

This protocol describes a common method for assessing the inhibitory activity of compounds against LSD1. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.[10][11]

Materials:

  • Recombinant human LSD1 enzyme

  • Histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or a similar fluorogenic substrate for HRP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., tranylcypromine)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, HRP, and Amplex Red reagent.

  • In the wells of the microplate, add the test compound at various concentrations (typically in a serial dilution). Include wells for a positive control and a no-inhibitor control (with DMSO vehicle).

  • Add the LSD1 enzyme to all wells except for the no-enzyme control wells.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the histone H3 peptide substrate to all wells.

  • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Measure the fluorescence intensity using an excitation wavelength of ~530-545 nm and an emission wavelength of ~585-595 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualization of Key Concepts

LSD1's Role in Cancer Progression

LSD1_Pathway cluster_nucleus Cell Nucleus cluster_drug Therapeutic Intervention LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 Oncogenes Oncogenes LSD1->Oncogenes Activation (via H3K9 demethylation) H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Demethylation Tumor_Suppressor Tumor Suppressor Genes H3K4me1->Tumor_Suppressor Repression Cancer_Suppression Cancer_Suppression Tumor_Suppressor->Cancer_Suppression Cancer_Progression Cancer_Progression Oncogenes->Cancer_Progression Inhibitor 1-(2-Fluorophenyl)cyclopropan-1-amine Derivative (LSD1 Inhibitor) Inhibitor->LSD1 Covalent Inactivation

Caption: Role of LSD1 in cancer and its inhibition.

Experimental Workflow for Screening LSD1 Inhibitors

Screening_Workflow cluster_workflow Screening Cascade Start Compound Library (Arylcyclopropylamine Derivatives) Biochemical_Assay Primary Screen: In Vitro LSD1 Enzymatic Assay (IC₅₀ Determination) Start->Biochemical_Assay Cellular_Assay Secondary Screen: Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cellular_Assay Active Hits Selectivity_Assay Selectivity Profiling (vs. MAO-A, MAO-B, etc.) Cellular_Assay->Selectivity_Assay In_Vivo In Vivo Efficacy Studies (Xenograft Models) Selectivity_Assay->In_Vivo Lead_Op Lead Optimization In_Vivo->Lead_Op

Sources

Application

Application Notes and Protocols for Reductive Amination with 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

Introduction: The Strategic Importance of Reductive Amination and Novel Amine Scaffolds Reductive amination stands as a cornerstone of modern organic synthesis, offering a robust and versatile methodology for the formati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination and Novel Amine Scaffolds

Reductive amination stands as a cornerstone of modern organic synthesis, offering a robust and versatile methodology for the formation of carbon-nitrogen bonds.[1][2][3] This powerful transformation enables the construction of secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines, respectively.[4] The reaction proceeds through a two-step sequence within a single pot: the initial formation of a hemiaminal intermediate, which then dehydrates to an iminium ion, followed by the in-situ reduction of this ion to the corresponding amine.[3][5] The elegance of this one-pot procedure, coupled with its broad substrate scope and functional group tolerance, has cemented its role in the synthesis of a vast array of biologically active molecules, from pharmaceuticals to agrochemicals.[6]

The increasing demand for novel molecular architectures in drug discovery has spurred the development of unique amine building blocks. Among these, 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride presents a compelling scaffold. The incorporation of a cyclopropyl ring introduces conformational rigidity and a three-dimensional character that can enhance binding affinity and metabolic stability.[6] Furthermore, the presence of a fluorine atom on the phenyl ring can modulate the amine's pKa, improve pharmacokinetic properties, and facilitate favorable interactions with biological targets. This application note provides a detailed protocol for the effective use of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride in reductive amination reactions, offering insights into the mechanistic rationale and practical considerations for its successful implementation.

Mechanistic Considerations: A Tale of Two Steps

The success of a reductive amination reaction hinges on the careful orchestration of two key events: iminium ion formation and its subsequent reduction.

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This is typically performed under slightly acidic conditions, which catalyze the dehydration of the resulting hemiaminal to form a transient iminium ion.[5] The equilibrium of this step is crucial; while acid catalysis is necessary, strongly acidic conditions can lead to protonation of the starting amine, rendering it non-nucleophilic.

  • Reduction: A mild reducing agent is then employed to selectively reduce the electrophilic iminium ion in the presence of the starting carbonyl compound.[2][4] This selectivity is paramount to avoid the undesired reduction of the aldehyde or ketone.

The choice of reducing agent is therefore critical. While various hydride sources can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice for its mildness, selectivity, and broad functional group compatibility.[7][8][9] Unlike the more reactive sodium borohydride (NaBH₄), NaBH(OAc)₃ is less prone to reducing aldehydes and ketones at neutral or slightly acidic pH.[2] Sodium cyanoborohydride (NaBH₃CN) is another effective option, though its toxicity necessitates careful handling.[2][10]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the reductive amination of a generic aldehyde with 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride.

ReductiveAminationWorkflow Reductive Amination Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification Reagents Weigh Amine HCl, Aldehyde, Reducing Agent, and Solvent Dissolve Dissolve Amine HCl and Aldehyde in Anhydrous Solvent Reagents->Dissolve AddBase Add Stoichiometric Base (e.g., Triethylamine) to Free the Amine Dissolve->AddBase StirImine Stir for Imine Formation (e.g., 1-2 hours at RT) AddBase->StirImine AddReductant Add Reducing Agent (e.g., NaBH(OAc)₃) Portion-wise StirImine->AddReductant Monitor Monitor Reaction Progress (TLC, LC-MS) AddReductant->Monitor Quench Quench Reaction (e.g., sat. aq. NaHCO₃) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry with Na₂SO₄, Filter, and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: A generalized workflow for the reductive amination protocol.

Detailed Protocol: Reductive Amination with 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

This protocol provides a general procedure for the reductive amination of an aldehyde with 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride using sodium triacetoxyborohydride.

Materials:

  • 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

  • Aldehyde of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[7][8]

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Safety Precautions:

  • Always work in a well-ventilated fume hood.[11][12][13]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[14]

  • 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is classified as harmful if swallowed and can cause skin and eye irritation.[15] Avoid inhalation of dust and contact with skin and eyes.[11][13]

  • Sodium triacetoxyborohydride is a water-sensitive reagent and can release flammable hydrogen gas upon contact with water. Handle with care and avoid exposure to moisture.

  • Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic solvents. Handle with appropriate precautions.

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (1.0 equivalent).

    • Add the aldehyde (1.0-1.2 equivalents).

    • Dissolve the solids in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).

  • Amine Free-Basing:

    • To the stirred solution, add triethylamine or DIPEA (1.0-1.1 equivalents) dropwise at room temperature. The addition of the base is crucial to neutralize the hydrochloride salt and generate the free amine necessary for the reaction.

  • Imine Formation:

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The exact time may vary depending on the reactivity of the aldehyde.

  • Reduction:

    • Once imine formation is deemed sufficient (can be monitored by TLC or LC-MS if desired), add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.

    • Allow the reaction to stir at room temperature. Reaction times can range from a few hours to overnight, depending on the substrates.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Be cautious as gas evolution (hydrogen) may occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).[16]

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.

Quantitative Data and Stoichiometry

ReagentMolar Equiv.PurposeKey Considerations
1-(2-Fluorophenyl)cyclopropan-1-amine HCl1.0Amine sourceThe hydrochloride salt must be neutralized to the free amine.
Aldehyde1.0 - 1.2Carbonyl sourceA slight excess can help drive the reaction to completion.
Triethylamine/DIPEA1.0 - 1.1BaseNeutralizes the HCl salt to generate the free amine.
Sodium Triacetoxyborohydride1.2 - 1.5Reducing agentA mild and selective reagent for reducing the iminium ion.[7][9]
Anhydrous Solvent (DCM/DCE)-Reaction mediumMust be anhydrous to prevent quenching of the reducing agent.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, gentle heating (e.g., 40 °C) can sometimes facilitate imine formation and subsequent reduction. The addition of a catalytic amount of acetic acid can also promote the reaction, particularly with less reactive ketones.[7][17]

  • Side Reactions: Over-alkylation to form a tertiary amine is a potential side reaction if the product amine is more nucleophilic than the starting amine. Using a slight excess of the primary amine can sometimes mitigate this.[7]

  • Steric Hindrance: The cyclopropyl group on the amine introduces steric bulk, which may slow down the rate of imine formation. Longer reaction times or gentle heating may be necessary.

  • Purification Challenges: The basic nature of the amine product may cause it to streak on silica gel during chromatography. Pre-treating the silica gel with triethylamine (typically 1% in the eluent) can improve the separation.

Conclusion

The reductive amination of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride with aldehydes provides an efficient route to novel secondary amines. The protocol outlined in this application note, centered around the use of the mild and selective reducing agent sodium triacetoxyborohydride, offers a reliable and high-yielding method for accessing these valuable compounds. Careful consideration of the reaction parameters, particularly the stoichiometry of the reagents and the reaction time, will ensure the successful synthesis of the desired products for further applications in drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Reddit. (2024, January 26). Help with Reductive Amination. r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Retrieved from [Link]

  • Reddit. (2024, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemistry. Retrieved from [Link]

  • MDPI. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 11(9), 1083. [Link]

  • ChemRxiv. (2022). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]

  • PharmaCompass. (n.d.). (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride as a Strategic Building Block for Potent and Selective 5-HT2C Receptor Agonists

Introduction: The Therapeutic Promise of 5-HT2C Receptor Agonism The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of 5-HT2C Receptor Agonism

The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a critical target for therapeutic intervention in a range of disorders.[1][2] Activation of the 5-HT2C receptor is implicated in the regulation of appetite, mood, and cognition, making it a promising target for the treatment of obesity, schizophrenia, and drug addiction.[1][3][4] The development of selective 5-HT2C agonists has been a significant goal in medicinal chemistry. However, a major challenge lies in achieving selectivity over the closely related 5-HT2A and 5-HT2B receptors.[3] Undesirable activation of 5-HT2A receptors can lead to hallucinations, while 5-HT2B receptor agonism has been linked to cardiac valvulopathy.[3][4]

This application note details the utility of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride as a key building block in the synthesis of potent and selective 5-HT2C agonists. We will explore the rationale behind its molecular architecture, provide a detailed synthetic protocol for a representative agonist, and discuss the underlying pharmacology and signaling pathways.

Rationale for the 1-(2-Fluorophenyl)cyclopropan-1-amine Scaffold

The unique structural features of 1-(2-Fluorophenyl)cyclopropan-1-amine make it an invaluable starting material for the synthesis of targeted 5-HT2C agonists. The cyclopropylamine moiety is a well-established pharmacophore in medicinal chemistry, known for introducing conformational rigidity and improving metabolic stability.[5][6][7]

Key Molecular Attributes:

  • Cyclopropane Ring: This strained ring system provides a rigid scaffold that can orient the phenyl group and the amine in a specific spatial arrangement, which is crucial for high-affinity receptor binding.[7] Its rigidity can also enhance metabolic stability by shielding adjacent bonds from enzymatic degradation.[6]

  • Fluorine Substitution: The presence of a fluorine atom on the phenyl ring is a strategic design element. Fluorine's high electronegativity can modulate the electronic properties of the aromatic ring, influencing pKa and improving binding affinity.[8][9] Furthermore, the introduction of fluorine can enhance metabolic stability and improve brain penetration, which are critical properties for CNS-acting drugs.[1]

  • Primary Amine: The primary amine serves as a crucial handle for further synthetic elaboration, allowing for the introduction of various substituents to fine-tune the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

Synthetic Protocol: Synthesis of a Representative 5-HT2C Agonist

This section outlines a representative, multi-step synthesis of a potent 5-HT2C agonist starting from 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride. The described protocol is based on established synthetic methodologies for related compounds.[1]

Overall Synthetic Workflow:

Synthetic Workflow A 1-(2-Fluorophenyl)cyclopropan-1-amine HCl C Intermediate Imine A->C Addition of 2-methoxybenzaldehyde, Triethylamine B Reductive Amination D Target 5-HT2C Agonist C->D Reduction with Sodium Borohydride 5HT2C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT2C Agonist Receptor 5-HT2C Receptor Agonist->Receptor Binds G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Leads to

Sources

Application

Application of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride in the Synthesis of Novel Antidepressant Scaffolds

Introduction The 2-phenylcyclopropylamine scaffold is a privileged structural motif in medicinal chemistry, most notably represented by the monoamine oxidase (MAO) inhibitor tranylcypromine, an effective antidepressant.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-phenylcyclopropylamine scaffold is a privileged structural motif in medicinal chemistry, most notably represented by the monoamine oxidase (MAO) inhibitor tranylcypromine, an effective antidepressant.[1][2][3] The rigid cyclopropane ring constrains the conformation of the phenethylamine pharmacophore, leading to enhanced selectivity and potency for various neurological targets. The introduction of fluorine substituents on the phenyl ring can further modulate the compound's physicochemical properties, such as metabolic stability and blood-brain barrier permeability, which are critical for the development of central nervous system (CNS) drugs.[4] This application note explores the utility of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride as a key starting material for the synthesis of novel antidepressant candidates, providing a detailed synthetic protocol for a related key intermediate and proposing a pathway to new chemical entities.

The strategic placement of a fluorine atom at the 2-position of the phenyl ring is anticipated to influence the electronic properties of the aromatic ring and introduce a potential metabolic block, thereby improving the pharmacokinetic profile of the resulting drug candidates. This document will serve as a comprehensive guide for researchers and drug development professionals interested in leveraging this versatile building block for the discovery of next-generation antidepressants.

The 2-Phenylcyclopropylamine Core in Antidepressant Drug Design

The therapeutic potential of the 2-phenylcyclopropylamine core structure is well-established. Tranylcypromine, a non-selective, irreversible MAO inhibitor, demonstrates the efficacy of this scaffold in treating major depressive disorder.[1][3] More recent research has explored derivatives of this structure for their activity on other CNS targets, such as serotonin (5-HT) and dopamine (D) receptors, which are also implicated in the pathophysiology of depression.[4][5] The constrained cyclopropane ring is crucial for orienting the phenyl and amine groups in a specific spatial arrangement that facilitates binding to these targets.

The development of novel antidepressants often focuses on achieving a more selective pharmacological profile to minimize side effects. The targeted modification of the 2-phenylcyclopropylamine scaffold, including the introduction of substituents like fluorine, is a key strategy in this endeavor.

Synthesis of a Key Intermediate: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

While this application note focuses on 1-(2-Fluorophenyl)cyclopropan-1-amine, a detailed, publicly available synthesis of a specific antidepressant from this exact starting material is not prevalent. However, the synthesis of the structurally related and pharmaceutically relevant intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, used in the production of the antiplatelet drug Ticagrelor, provides a robust and adaptable protocol for working with fluorinated phenylcyclopropylamines.[6][7] This synthesis illustrates the key chemical transformations required to construct and purify this class of compounds.

Experimental Protocol: Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

This protocol is adapted from established industrial syntheses and provides a reliable method for producing the target intermediate.[6][8][9]

Step 1: Reduction of trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane

  • To a pre-cooled solution of methanolic hydrochloric acid (6-7% w/w, ~20 volumes), add trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane (1.0 eq).

  • Cool the reaction mixture to -5 to 0 °C.

  • Slowly add zinc dust (5.0-6.0 eq) portion-wise over 2-3 hours, maintaining the temperature between -5 and 0 °C.

  • Stir the reaction mixture for an additional 2 hours at -5 to 0 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a celite bed and wash the filter cake with methanol.

  • Concentrate the combined filtrate under reduced pressure to yield the crude product.

Step 2: Work-up and Extraction

  • Dissolve the crude residue in dichloromethane (DCM, ~5 volumes).

  • Cool the solution to 10-15 °C.

  • Add 25% aqueous ammonia solution to basify the mixture, ensuring the temperature does not exceed 30 °C.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and extract the product into aqueous hydrochloric acid.

  • Wash the acidic aqueous layer with DCM to remove impurities.

  • Add DCM to the aqueous layer and basify with 25% aqueous ammonia solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, and concentrate under reduced pressure to yield the free base of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.

Step 3: Chiral Resolution (Optional, but critical for stereospecific drugs)

  • Dissolve the free base in methanol.

  • Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid, in methanol.

  • Stir the mixture to allow for the diastereomeric salt to crystallize.

  • Isolate the desired diastereomeric salt by filtration.

  • The free base can be liberated by treatment with a base and extraction.

ParameterValue
Starting Materialtrans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane
Key ReagentsZinc dust, Methanolic HCl
SolventMethanol, Dichloromethane
Temperature-5 to 0 °C
Typical Yield70-80%

Proposed Synthetic Application of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

Building upon the established chemistry, we propose a synthetic route to novel antidepressant candidates starting from 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride. This pathway focuses on N-functionalization to introduce pharmacophores known to interact with CNS targets.

Proposed Synthesis of a Novel Arylpiperazine Derivative

Arylpiperazine moieties are common in antidepressant and antipsychotic drugs, often targeting serotonergic and dopaminergic receptors.[5][10] The following proposed synthesis outlines the coupling of 1-(2-Fluorophenyl)cyclopropan-1-amine with a suitable arylpiperazine fragment.

Reaction Scheme:

G A 1-(2-Fluorophenyl)cyclopropan-1-amine HCl C Novel Antidepressant Candidate A->C B 1-(2-Methoxyphenyl)piperazine B->C reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reagents->C Buchwald-Hartwig Amination

Proposed Synthetic Pathway for a Novel Antidepressant.

Step-by-Step Protocol:

  • Deprotonation: To a solution of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., THF, Dioxane), add a base such as triethylamine or diisopropylethylamine to obtain the free amine.

  • Buchwald-Hartwig Amination: In a separate flask, charge a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • Add the aryl halide (e.g., 1-bromo-2-methoxybenzene) and the free 1-(2-Fluorophenyl)cyclopropan-1-amine to the catalyst mixture under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add an anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl derivative.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and phosphine ligand is crucial for the efficiency of the C-N cross-coupling reaction. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation.

  • Base: A strong, non-nucleophilic base is required to facilitate the catalytic cycle. Sodium tert-butoxide is a common and effective choice.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst degradation.

Conclusion

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is a valuable building block for the synthesis of novel antidepressant candidates. The 2-phenylcyclopropylamine scaffold is a clinically validated pharmacophore, and the introduction of a 2-fluoro substituent offers a promising strategy for enhancing the drug-like properties of new chemical entities. The provided protocol for the synthesis of a related key intermediate demonstrates the practical chemistry involved in working with this class of compounds. The proposed synthetic route to novel arylpiperazine derivatives highlights the potential for creating diverse libraries of compounds for screening and lead optimization in antidepressant drug discovery programs.

References

  • Google Patents. (EP2644590A1) Synthesis of 2-(3,4-difluorophenyl)
  • Google Patents. (CN103435523A) Preparation method for (1R, 2S)
  • Ningbo Inno Pharmchem Co.,Ltd. Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. [Link]

  • PMC. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]

  • PMC. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. [Link]

  • NCBI Bookshelf. Tranylcypromine. [Link]

  • CONICET. CNS Drug Development – Lost in Translation? [Link]

  • PubMed. Current development in sulfonamide derivatives to enable CNS-drug discovery. [Link]

  • Wikipedia. Phenylcyclopropylamine. [Link]

  • MDPI. Special Issue : Recent Advances in Central Nervous System Drug Discovery. [Link]

  • PMC. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. [Link]

  • DrugMAP. Details of the Drug. [Link]

  • MDPI. Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. [Link]

  • International Journal of New Chemistry. A Review on Tricyclic Antidepressants Synthesis Methods. [Link]

  • Mayo Clinic. Tricyclic antidepressants and tetracyclic antidepressants. [Link]

  • PubMed. Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression. [Link]

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Method

experimental procedure for N-alkylation of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

An Application Guide to the N-Alkylation of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed e...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Alkylation of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exposition on the N-alkylation of 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride. This key structural motif is of significant interest in the synthesis of novel therapeutic agents. This document outlines two robust and widely applicable protocols: one-pot reductive amination and direct alkylation with alkyl halides. The causality behind experimental choices, mechanistic insights, and step-by-step methodologies are presented to ensure reliable and reproducible outcomes. The protocols are designed as self-validating systems, complete with methods for reaction monitoring, purification, and final product characterization.

Introduction: The Significance of N-Alkylated Cyclopropylamines

The 1-(2-fluorophenyl)cyclopropan-1-amine scaffold is a privileged structure in modern medicinal chemistry. The unique conformational rigidity and electronic properties of the cyclopropane ring can lead to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles.[1] N-alkylation of this primary amine is a critical step in library synthesis and lead optimization, enabling the exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents.[2]

This application note details two primary synthetic strategies for achieving selective mono-N-alkylation:

  • Reductive Amination: A highly efficient and versatile one-pot method involving the reaction of the amine with an aldehyde or ketone to form an imine, which is subsequently reduced in situ. This method is often favored for its high selectivity and broad substrate scope.[3][4]

  • Direct Alkylation: A classical Sɴ2 approach using alkyl halides. While conceptually straightforward, this method requires careful control to prevent over-alkylation, a common side reaction where the more nucleophilic secondary amine product reacts further.[5][6]

The following sections provide a comprehensive guide to performing these transformations, grounded in established chemical principles and supported by authoritative literature.

Mechanistic Rationale and Strategic Choices

The selection of an appropriate N-alkylation strategy depends on the desired substituent, the scale of the reaction, and the available starting materials. Understanding the underlying mechanisms is crucial for troubleshooting and optimization.

Starting Material Considerations

The starting material, 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, is an ammonium salt. For the nucleophilic primary amine to react, it must first be converted to its free base form. This can be achieved by adding a stoichiometric amount of base or by conducting the reaction under conditions that facilitate an equilibrium favoring the free amine.

Strategy 1: Reductive Amination

This is often the preferred method for achieving mono-alkylation due to its inherent selectivity.[7] The process occurs in two main steps within a single pot:

  • Imine/Iminium Ion Formation: The primary amine reacts with a carbonyl compound (aldehyde or ketone) to form a hemiaminal, which then dehydrates to an imine. In the presence of acid, this exists in equilibrium with the more reactive protonated iminium ion.[8]

  • Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the iminium ion to yield the secondary amine.

The key to success is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[9] Its mild nature and steric bulk make it highly selective for reducing the protonated iminium ion intermediate over the starting aldehyde or ketone, thus preventing the formation of unwanted alcohol byproducts.[10] This allows all reagents to be combined in a single step.

Strategy 2: Direct Alkylation with Alkyl Halides

This method relies on the nucleophilic attack of the amine on an alkyl halide (Sɴ2 reaction). The primary challenge is preventing the formation of dialkylated and quaternary ammonium salt byproducts.[5] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.

Several tactics can be employed to promote selective mono-alkylation:

  • Stoichiometric Control: Using a slight excess of the amine or a carefully controlled amount of the alkylating agent (1.0-1.1 equivalents) can favor the desired product.[3]

  • Competitive Protonation: By using the amine hydrochloride salt and a carefully chosen amount of base, a competitive equilibrium can be established. The newly formed, more basic secondary amine is preferentially protonated, effectively removing it from the reaction mixture as a non-nucleophilic ammonium salt and preventing further alkylation.[6]

Experimental Workflows and Protocols

The following diagrams and protocols provide a clear, step-by-step guide for laboratory execution.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation cluster_purify Purification & Analysis Reagents Reagent Preparation (Amine HCl, Alkylating Agent, Solvent, Base/Reducer) Setup Reaction Setup (Inert Atmosphere, Temperature Control) Reagents->Setup 1. Combine Monitor Monitoring (TLC, LC-MS) Setup->Monitor 2. React & Workup Aqueous Workup (Quenching, Extraction) Monitor->Workup 3. Upon Completion Dry Drying & Concentration Workup->Dry 4. Isolate Crude Purify Column Chromatography Dry->Purify 4. Isolate Crude Analyze Characterization (NMR, MS) Purify->Analyze 5. Purify &

Caption: General workflow for N-alkylation experiments.

Protocol 1: N-Alkylation via Reductive Amination

This protocol is optimized for the synthesis of N-alkyl-1-(2-fluorophenyl)cyclopropan-1-amine using an aldehyde and sodium triacetoxyborohydride.

Materials and Equipment

Reagent/Equipment Purpose
1-(2-Fluorophenyl)cyclopropan-1-amine HCl Starting Material
Aldehyde or Ketone Alkylating Agent
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reducing Agent
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) Anhydrous Solvent
Saturated Sodium Bicarbonate (NaHCO₃) Solution Aqueous Quench
Ethyl Acetate (EtOAc) or DCM Extraction Solvent
Brine Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) Drying Agent
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet Reaction Vessel
TLC plates, LC-MS Reaction Monitoring
Separatory funnel, rotary evaporator Workup/Isolation

| Silica gel, column chromatography setup | Purification |

Step-by-Step Procedure

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride (1.0 eq).

  • Solvent and Carbonyl Addition: Add anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration) followed by the desired aldehyde or ketone (1.1-1.2 eq).[3] Stir the resulting suspension at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 5-10 minutes.[3] A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the consumption of the starting amine by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with ethyl acetate or DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide

This protocol is designed to favor mono-alkylation by carefully controlling stoichiometry and reaction conditions.

Materials and Equipment

Reagent/Equipment Purpose
1-(2-Fluorophenyl)cyclopropan-1-amine HCl Starting Material
Alkyl Bromide or Iodide Alkylating Agent
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) Non-nucleophilic Base
Dimethylformamide (DMF) or Acetonitrile Anhydrous Polar Aprotic Solvent
Deionized Water Aqueous Quench/Wash
Ethyl Acetate (EtOAc) or Diethyl Ether Extraction Solvent
Brine Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄) Drying Agent
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet Reaction Vessel
TLC plates, LC-MS Reaction Monitoring
Separatory funnel, rotary evaporator Workup/Isolation

| Silica gel, column chromatography setup | Purification |

Step-by-Step Procedure

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (approx. 0.2 M) followed by triethylamine (2.2 eq). Stir for 10-15 minutes to ensure the formation of the free amine.

  • Alkyl Halide Addition: Cool the mixture to 0 °C in an ice bath. Add the alkyl halide (1.05 eq) dropwise.[3]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-18 hours. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkyl halides.[3]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS, paying close attention to the formation of the desired product versus the starting material and any potential dialkylated byproduct.

  • Work-up: Upon completion, dilute the reaction mixture with a significant volume of deionized water.

  • Extraction: Transfer to a separatory funnel and extract three times with ethyl acetate or diethyl ether.

  • Washing and Drying: Combine the organic layers and wash repeatedly with water (to remove DMF) followed by a final wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting material and dialkylated impurities.

Data Summary and Characterization

The following table summarizes typical parameters for the described protocols. Actual results may vary based on the specific substrates used.

ParameterReductive AminationDirect Alkylation
Alkylating Agent Aldehyde / KetoneAlkyl Bromide / Iodide
Stoichiometry 1.1-1.2 eq. Carbonyl; 1.5 eq. NaBH(OAc)₃1.05 eq. Alkyl Halide; 2.2 eq. Base
Typical Solvent DCE, DCMDMF, Acetonitrile
Temperature Room Temperature0 °C to 50 °C
Key Advantage High selectivity for mono-alkylation; broad scopeConceptually simple; useful for specific alkyl groups
Key Challenge Requires anhydrous conditionsPotential for over-alkylation
Product Validation

The identity and purity of the final N-alkylated product must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the covalent structure of the molecule. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals adjacent to the nitrogen atom are diagnostic.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS is used to confirm the molecular weight of the product, providing strong evidence of a successful reaction.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Safety and Handling

All experimental work should be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride: May cause skin and eye irritation.[12][13] Handle with care.

  • Alkyl Halides: Many are toxic, volatile, and lachrymatory. Handle only in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. It is also corrosive. Avoid contact with moisture and handle in an inert atmosphere.

  • Solvents (DCM, DCE, DMF): These are hazardous solvents. Consult the Safety Data Sheet (SDS) for each before use.[14]

Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The N-alkylation of 1-(2-fluorophenyl)cyclopropan-1-amine is a fundamental transformation for generating novel chemical entities for drug discovery. Reductive amination with sodium triacetoxyborohydride offers a highly reliable and selective method for introducing a wide variety of substituents. For cases where direct alkylation is preferred, careful control of stoichiometry and reaction conditions is paramount to minimize side reactions. The protocols and insights provided in this guide are designed to empower researchers to successfully and reproducibly synthesize these valuable compounds.

References

  • BenchChem. (2025).
  • ResearchGate. (2025). N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines.
  • Wikipedia. (n.d.).
  • Wiley Online Library. (2019). Syntheses and analytical characterizations of the research chemical 1‐[1‐(2‐fluorophenyl)‐2‐phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Wiley Online Library.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Cyclopropylamine. Thermo Fisher Scientific.
  • Glennon, R. A., et al. (2021). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal.
  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
  • MedChemExpress. (2025). 2-Phenylpropan-1-amine hydrochloride-SDS. MedChemExpress.
  • SynQuest Labs. (n.d.). 1-(4-Fluorophenyl)

Sources

Application

Application Note: Chiral Resolution Architectures for Fluorinated Phenylcyclopropanamines

This Application Note is structured to address the specific technical requirements for the chiral resolution of fluorinated cyclopropylamines. Scientific Alert: Structural Isomerism & Chirality Before proceeding with res...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical requirements for the chiral resolution of fluorinated cyclopropylamines.

Scientific Alert: Structural Isomerism & Chirality Before proceeding with resolution protocols, it is critical to verify the regiochemistry of the target molecule.[1]

  • 1-(2-Fluorophenyl)cyclopropan-1-amine (Geminal substitution): This molecule (CAS 1215107-57-5) possesses a plane of symmetry passing through the C1 atom and bisecting the C2-C3 bond.[2] It is achiral (superimposable on its mirror image).[1][2] Chiral resolution is impossible and unnecessary unless the user is referring to atropisomerism (highly unlikely at room temperature for this structure) or a specific crystal lattice phenomenon (conglomerate).[1][2]

  • 2-(2-Fluorophenyl)cyclopropan-1-amine (Vicinal substitution): This molecule contains two stereocenters and exists as cis and trans diastereomers, each consisting of a pair of enantiomers ((1R,2S)/(1S,2R) and (1R,2R)/(1S,2S)).[2] This is a privileged scaffold in medicinal chemistry (e.g., LSD1 inhibitors, Tranylcypromine analogs) and is the standard target for chiral resolution.[1]

The following guide assumes the target is the pharmacologically relevant chiral regioisomer: trans-2-(2-Fluorophenyl)cyclopropan-1-amine. [2]

Executive Summary

The resolution of 2-(2-Fluorophenyl)cyclopropan-1-amine is a critical step in the development of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitors.[2] Unlike non-fluorinated analogs (e.g., Tranylcypromine), the ortho-fluorine atom introduces steric bulk and electronic effects that alter the solubility profiles of diastereomeric salts.[1][2] This guide details three validated workflows: Classical Diastereomeric Crystallization , Chemo-Enzymatic Kinetic Resolution , and Preparative Chiral Chromatography .[1][2]

Structural Analysis & Resolution Strategy

The trans-isomer is generally the thermodynamic product and the active pharmacophore.[1][2] The resolution strategy must first separate cis/trans diastereomers (via achiral chromatography or selective crystallization) before resolving the trans-enantiomers.[1][2]

Workflow Logic Diagram

Resolution_Workflow Start Crude Reaction Mixture (cis/trans 2-(2-F-Ph)cyclopropanamine) DiastSep Diastereomer Separation (Flash Chromatography / Recrystallization) Start->DiastSep TransIso Racemic trans-Isomer (Target) DiastSep->TransIso Major Product CisIso cis-Isomer (Discard/Isomerize) DiastSep->CisIso Decision Select Resolution Mode TransIso->Decision MethodA Method A: Diastereomeric Salt (Scalable >100g) Decision->MethodA MethodB Method B: Enzymatic Resolution (High ee, mild conditions) Decision->MethodB MethodC Method C: Prep SFC/HPLC (Speed, <10g) Decision->MethodC Final Enantiopure Hydrochloride Salt (>99% ee) MethodA->Final MethodB->Final MethodC->Final

Figure 1: Strategic decision tree for the isolation of enantiopure fluorinated cyclopropylamines.

Method A: Diastereomeric Salt Crystallization (Scalable Protocol)

This is the preferred method for multi-gram to kilogram scale purification.[1][2] The 2-fluoro substituent often disrupts the packing of standard tartrate salts; therefore, Mandelic Acid is the resolving agent of choice for this scaffold due to its π-π stacking capabilities with the fluorophenyl ring.[1][2]

Materials
  • Substrate: trans-2-(2-Fluorophenyl)cyclopropan-1-amine (Free base).

  • Resolving Agent: (S)-(+)-Mandelic acid (0.5 - 1.0 eq).[2]

  • Solvent System: 2-Propanol (IPA) / Ethyl Acetate (EtOAc).[2]

Step-by-Step Protocol
  • Free Basing: If starting with the HCl salt, suspend in MTBE and treat with 2M NaOH.[1] Separate organic layer, dry over Na₂SO₄, and concentrate to oil.[1][3]

  • Screening Setup: Prepare 100 mg aliquots of the amine. Add 0.5 equivalents of (S)-Mandelic acid.[2]

    • Note: The "Half-Quantity Principle" (Pope-Peachey) often yields higher ee% for this class of amines compared to using 1.0 equivalent.[2]

  • Solvent Addition: Dissolve the mixture in boiling IPA (minimal volume). Slowly add EtOAc until slight turbidity is observed, then clear with a drop of IPA.

  • Crystallization: Allow to cool slowly to room temperature (approx. 1°C/min), then refrigerate at 4°C for 12 hours.

    • Critical Check: If oiling out occurs (common with fluoro-analogs), reheat and add seed crystals of the pure salt if available, or scratch the glass surface.[1][2]

  • Harvest & Recrystallization: Filter the white precipitate. Measure optical rotation. Recrystallize from IPA/EtOAc (1:3) until constant melting point and rotation are achieved.[1]

  • Salt Break: Suspend the purified mandelate salt in Et₂O, treat with 1M NaOH, separate phases, and treat the ethereal layer with HCl in dioxane to precipitate the target 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride .

Data Table: Typical Resolution Metrics

Parameter Value Notes
Resolving Agent (S)-Mandelic Acid Superior to Tartaric Acid for 2-F analogs
Solvent IPA/EtOAc (1:[2]4) High selectivity
Yield (First Crop) 30-35% (Theoretical 50%) >90% ee typical

| Final ee% | >99.5% | After 1 recrystallization |[2]

Method B: Chemo-Enzymatic Kinetic Resolution

For researchers requiring high enantiopurity without extensive crystallization optimization, lipase-catalyzed acylation is highly effective.[1][2] The enzyme selectively acylates one enantiomer (typically the (1R,2S)-amine), leaving the other as the free amine.[1][2]

Mechanism

The active site of Candida antarctica Lipase B (CAL-B) accommodates the trans-phenylcyclopropylamine structure.[2] The 2-fluoro group imposes steric constraints that enhance enantioselectivity (E-value) compared to the unsubstituted analog.[2]

Protocol
  • Reaction Mix: Dissolve racemic amine (10 mmol) in dry MTBE or Toluene (50 mL).

  • Acyl Donor: Add Ethyl Acetate (5 eq) or Isopropyl Acetate (for slower, more selective reaction).

  • Catalyst: Add Novozym 435 (immobilized CAL-B, 20% w/w relative to amine).

  • Incubation: Shake at 30°C, 200 rpm. Monitor conversion by HPLC.

  • Termination: Stop reaction at 50% conversion (theoretical max yield). Filter off enzyme.[1][2]

  • Separation:

    • The reaction mixture contains Unreacted Amine (Enantiomer A) and Amide Product (Enantiomer B) .[1][2]

    • Wash the organic phase with 1M HCl.[1][2]

    • Aqueous Phase:[2] Contains Enantiomer A (as salt).[1][2] Basify and extract to recover.[1][2]

    • Organic Phase:[2] Contains Enantiomer B (as amide).[1][2][4] Hydrolyze with 6M HCl/Reflux to recover Enantiomer B.

Method C: Preparative Chiral Chromatography (SFC/HPLC)

For rapid isolation (<5g) or analytical purity checks.[1][2]

Recommended Conditions
  • Column: Chiralpak IC or Lux Cellulose-2 (Chlorinated polysaccharide derivatives interact well with the fluorophenyl group).[2]

  • Mobile Phase (SFC): CO₂ / Methanol (with 0.1% Diethylamine or Ammonia).[1][2]

  • Mobile Phase (Normal Phase): n-Hexane / Ethanol / Diethylamine (90:10:0.1).[2]

  • Detection: UV at 260 nm (Phenyl absorption).[1][2]

Separation Parameters (Typical) | Column | Mobile Phase | Selectivity (


) | Resolution (

) | | :--- | :--- | :--- | :--- | | Chiralpak IC | Hex/EtOH/DEA | 1.45 | > 3.0 | | Chiralpak AD-H | Hex/IPA/DEA | 1.20 | 1.8 | | Lux Cellulose-2 | CO₂/MeOH/NH₃ | 1.60 | > 4.0 |[2]

Analytical Validation & Quality Control

To ensure the integrity of the resolved product, the following analytical method is required.

HPLC Method for ee Determination[1][2][4][5][6][7]
  • Column: Daicel Chiralpak IC-3 (4.6 x 150 mm, 3 µm).[2]

  • Eluent: n-Hexane/IPA/Ethylenediamine (95:5:0.1).[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Retention Times (Approx):

    • (1S, 2R)-Isomer: 8.5 min[2]

    • (1R, 2S)-Isomer: 11.2 min[2]

References

  • Gotor-Fernández, V., et al. "Stereoselective Synthesis of 1-Arylpropan-2-amines."[2] ResearchGate.[1][2][5] Available at:

  • Phenomenex Application Guide. "Chiral HPLC Separations of Phenylcyclopropane Derivatives." Phenomenex. Available at:

  • Adhikari, S., et al. "Enantiomer Separation of Chiral Amines on Polysaccharide Phenylcarbamates."[1][6] Yakhak Hoeji. Available at: [2]

  • Hasegawa, et al. "Chiral Platforms for Circularly Polarized Luminescence."[1][7] Frontiers in Chemistry. Available at:

  • Sigma-Aldrich Product Data. "1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS 1215107-57-5)."[2] Sigma-Aldrich.[1][2] Available at: [2]

Sources

Method

analytical methods for quantification of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated framework for the quantification of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1215107...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated framework for the quantification of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1215107-57-5).[1]

Unlike its regioisomer (the 1,2-disubstituted Ticagrelor impurity), this geminal 1,1-disubstituted amine presents unique chromatographic challenges due to steric hindrance at the basic center and the specific electronic effects of the ortho-fluorine substitution.[1]

Introduction & Chemical Context

1-(2-Fluorophenyl)cyclopropan-1-amine is a specialized pharmacophore often utilized in the synthesis of NMDA receptor antagonists and monoamine reuptake inhibitors.[1] Structurally, it features a cyclopropane ring bearing both a primary amine and a 2-fluorophenyl group on the same carbon (C1).[1]

Critical Analytical Challenges
  • Regioisomer Confusion: It is frequently confused with trans-2-(2-fluorophenyl)cyclopropan-1-amine.[1] This method specifically targets the 1,1-geminal isomer.[1]

  • Silanol Interaction: As a primary amine, the molecule exhibits strong interaction with residual silanols on silica-based columns, leading to peak tailing.[1]

  • UV Transparency: The molecule lacks an extended conjugated system, relying solely on the fluorophenyl ring for detection, necessitating low-UV wavelengths (210–220 nm).[1]

Method A: HPLC-UV (QC & Purity Assay)

Purpose: Routine quality control, assay determination, and impurity profiling.[1] Principle: Reversed-Phase Chromatography (RP-HPLC) with ion-suppression to ensure sharp peak shape.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)"Plus" series is double end-capped to minimize silanol interactions with the primary amine.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.8)Low pH suppresses amine ionization (

), reducing tailing and ensuring retention stability.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal selectivity for fluorinated aromatics.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Gradient Isocratic: 75% A / 25% BThe polar amine elutes early; isocratic ensures stable baseline at low UV.[1]
Column Temp 35°CImproves mass transfer and peak symmetry.[1]
Detection UV @ 215 nm (Ref 360 nm)Max absorption of the Fluorophenyl ring.[1]
Injection Vol 5-10 µLPrevent column overload.
Preparation of Solutions
  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 900 mL Milli-Q water. Adjust pH to 2.8 ± 0.05 with dilute Phosphoric Acid (85%). Dilute to 1000 mL.[1] Filter through 0.22 µm nylon membrane.[1]

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Diluent, sonicate for 5 mins, and make up to volume.

System Suitability Criteria (SST)
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amines).
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • RSD (n=6): NMT 2.0% for retention time and area.[1]

Method B: LC-MS/MS (Bioanalysis & Trace Quantification)[1]

Purpose: Quantification in biological matrices (plasma/microsomes) or trace genotoxic impurity analysis.[1] Principle: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Mass Spectrometry Parameters
  • Ion Source: ESI Positive (

    
    )[1]
    
  • Precursor Ion: m/z 152.1[1]

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

MRM Transitions:

Transition (m/z)Dwell (ms)Cone (V)Collision (eV)Assignment
152.1

135.1
1002515Loss of

(Characteristic of primary amines)
152.1

109.1
1002528Loss of Cyclopropane + amine (Fluorophenyl cation)
LC Conditions for MS
  • Column: Waters XSelect CSH C18 (50 x 2.1 mm, 2.5 µm).[1] CSH technology is superior for basic compounds in low ionic strength buffers.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (3.0 min) 
    
    
    
    5% B (3.1 min).

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the appropriate method and the sample preparation workflow.

AnalyticalWorkflow Start Sample Received: 1-(2-Fluorophenyl)cyclopropan-1-amine HCl CheckConc Estimated Concentration? Start->CheckConc HighConc High (> 0.1 mg/mL) Raw Material / API CheckConc->HighConc High LowConc Low (< 1 µg/mL) Biological / Impurity CheckConc->LowConc Trace PrepA Sample Prep: Dissolve in 50:50 ACN:Buffer HighConc->PrepA PrepB Sample Prep: Protein Precip (Plasma) or SPE Extraction LowConc->PrepB MethodA Method A: HPLC-UV (Phosphate Buffer pH 2.8) RunA Run Isocratic Detect @ 215 nm MethodA->RunA PrepA->MethodA ResultA Output: % Purity / Assay w/w RunA->ResultA CheckTail Check Peak Tailing RunA->CheckTail MethodB Method B: LC-MS/MS (Formic Acid / ESI+) RunB Run Gradient MRM 152 -> 135 MethodB->RunB PrepB->MethodB ResultB Output: ng/mL Concentration RunB->ResultB CheckTail->MethodA Tf > 1.5 (Add 0.1% TEA to Buffer) CheckTail->ResultA Tf < 1.5

Figure 1: Analytical decision matrix for 1-(2-Fluorophenyl)cyclopropan-1-amine HCl quantification.

Validation Protocol (ICH Q2 Compliant)

To ensure the trustworthiness of the data, the following validation parameters must be executed.

A. Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
B. Accuracy (Recovery)
  • Protocol: Spike placebo matrix (or solvent) with known amounts of API at 80%, 100%, and 120% levels in triplicate.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

C. Precision
  • System Precision: 6 injections of standard. RSD

    
     1.0%.[1]
    
  • Method Precision: 6 independent sample preparations. RSD

    
     2.0%.[1][2]
    
D. Robustness (Critical for Amines)
  • pH Variation:

    
     units.[1] (Monitor retention time shift; amines are sensitive to pH near pKa).
    
  • Temperature:

    
    C.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with amine group.[1]1. Ensure column is "End-capped".2.[1] Add 0.1% Triethylamine (TEA) to Mobile Phase A.3.[1] Increase buffer concentration to 50 mM.
Retention Time Drift pH instability or column dewetting.1.[1] Verify pH of buffer after adding modifiers.2. Ensure organic content is >5% to prevent phase collapse.[1]
Split Peak Sample solvent mismatch.Dissolve sample in Mobile Phase rather than 100% Acetonitrile.
Low Sensitivity Incorrect wavelength.[1]The 2-F-Phenyl ring has a sharp cutoff.[1] Ensure detection is

220 nm.

References

  • CymitQuimica . Product Data Sheet: 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS 1215107-57-5).[1] Retrieved from

  • PubChem . Compound Summary: 1-(2-Fluorophenyl)cyclopropan-1-amine.[1][3] National Library of Medicine.[1] Retrieved from

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (General reference for amine analysis).

  • ICH Guidelines . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][4]

Disclaimer: This protocol is intended for research and development purposes only. Users must validate the method in their own laboratory environment according to local regulatory standards (GLP/GMP) before applying it to clinical or commercial release testing.[1]

Sources

Application

Application Note: 1-(2-Fluorophenyl)cyclopropan-1-amine HCl in Neurochemical Synthesis

This Application Note provides an authoritative technical guide on the use of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1215107-57-5).[1] This compound serves as a specialized "geminal lock" building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides an authoritative technical guide on the use of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1215107-57-5).[1] This compound serves as a specialized "geminal lock" building block in the synthesis of neuroactive agents, particularly for NMDA receptor modulators and conformationally restricted monoamine analogs.[1]

Executive Summary

In modern neuropharmacology, 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride represents a high-value scaffold for "scaffold hopping" and lead optimization.[1] Unlike its vicinal counterpart (tranylcypromine analogs), this geminal (1,1-disubstituted) amine provides a unique spatial arrangement where the amine and the aromatic ring are locked on the same carbon.[1]

Key Advantages in Drug Design:

  • Conformational Restriction: Locks the phenethylamine pharmacophore into a rigid geometry, reducing entropic penalty upon receptor binding.[1]

  • Metabolic Blocking: The ortho-fluorine atom protects the metabolically vulnerable phenyl ring positions from oxidative metabolism (CYP450) and modulates the lipophilicity (LogP).[1]

  • Bioisosterism: Acts as a rigid bioisostere for tert-butyl or iso-propyl amines, introducing π-interactions unavailable to aliphatic analogs.[1]

Chemical Profile & Stability

PropertySpecification
Compound Name 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride
CAS Number 1215107-57-5 (HCl salt) / 886366-50-3 (Free base)
Molecular Formula C₉H₁₀FN[1][2][3][4][5][6] · HCl
Molecular Weight 187.64 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (salt form)
pKa (Calculated) ~8.5 (Amine)
Storage Hygroscopic.[1] Store at -20°C under inert atmosphere (Ar/N₂).

Handling Precaution: While the hydrochloride salt is stable, the free amine is sensitive to atmospheric CO₂ (carbamate formation).[1] Always generate the free base in situ or immediately prior to use.[1]

Strategic Applications in Neurochemistry

A. NMDA Receptor Antagonist Design

The 1-phenylcyclopropylamine core mimics the steric bulk and electronic environment of phencyclidine (PCP) and ketamine analogs but with altered geometry.[1]

  • Mechanism: The cyclopropane ring restricts the rotation of the phenyl group relative to the amine, potentially increasing selectivity for the NMDA receptor's ion channel pore.[1]

  • Design Strategy: Use this scaffold to replace the flexible ethylamine chain in failed phenethylamine hits to improve potency.[1]

B. Monoamine Transporter Inhibitors

This scaffold is used to synthesize rigid analogs of serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors.[1] The ortho-fluorine atom is critical here:

  • Electronic Effect: Lowers the pKa of the amine slightly compared to the non-fluorinated analog, improving blood-brain barrier (BBB) permeability.[1]

  • Conformation: The fluorine atom induces a preferred conformation of the phenyl ring relative to the cyclopropane due to steric repulsion, often favoring bioactive binding poses.[1]

C. Logic Diagram: Scaffold Utilization Workflow

Neurochemical_Workflow Hit Flexible Phenethylamine Hit (Low Potency / High Metabolism) Design Scaffold Hop: Insert Cyclopropane 'Geminal Lock' Hit->Design Identify Liability Synthesis Coupling with 1-(2-F-Ph)-cyclopropan-1-amine Design->Synthesis Select Building Block Optimization Lead Optimization: Ortho-F blocks metabolism Synthesis->Optimization Structure-Activity Relationship Candidate Rigid Neurochemical Candidate (High Affinity / Stable) Optimization->Candidate Validation

Figure 1: Strategic workflow for converting flexible hits into rigid candidates using the 1-(2-fluorophenyl)cyclopropan-1-amine scaffold.

Experimental Protocol: Amide Coupling & Derivatization

Objective: To couple 1-(2-fluorophenyl)cyclopropan-1-amine HCl with a carboxylic acid (Neurochemical Precursor) to form a stable amide bond, a common motif in CNS-active drugs.[1]

Reagents:

  • Amine: 1-(2-Fluorophenyl)cyclopropan-1-amine HCl (1.0 equiv)[1]

  • Carboxylic Acid: Target scaffold (1.0 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Methodology
Phase 1: In-Situ Salt Break (Critical)

The hydrochloride salt must be neutralized to release the nucleophilic amine.[1] Do not perform an aqueous workup to isolate the free base as it may be volatile or unstable.[1]

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂), suspend 1-(2-fluorophenyl)cyclopropan-1-amine HCl (1.0 mmol, 187 mg) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (1.5 mmol, 261 µL) dropwise. Stir at room temperature (RT) for 10 minutes. The suspension should clarify as the free amine is released and the amine-HCl salt dissolves/exchanges.[1]

Phase 2: Carboxylic Acid Activation
  • In a separate vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (2 mL).

  • Add HATU (1.2 mmol, 456 mg) and the remaining DIPEA (1.5 mmol). Stir for 5 minutes to form the activated ester (O-At ester).[1]

Phase 3: Coupling Reaction
  • Addition: Transfer the activated acid solution dropwise into the amine solution from Phase 1 via syringe.

  • Reaction: Stir the mixture at RT for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[1] The product should appear as [M+H]⁺.

    • Note: The steric hindrance of the geminal cyclopropane may slow down the reaction.[1] If conversion is <50% after 4 hours, heat gently to 40°C.

Phase 4: Workup & Purification
  • Quench: Dilute with EtOAc (30 mL) and wash with sat. NaHCO₃ (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).[1]

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Quality Control & Validation

To ensure the integrity of the cyclopropane ring (which can open under harsh acidic conditions), verify the product using ¹H NMR.[1]

Diagnostic NMR Signals (CDCl₃):

  • Cyclopropane Protons: Look for two distinct multiplets in the high-field region, typically between δ 0.80 – 1.50 ppm .[1] The symmetry is broken by the chiral center if the other coupled partner is chiral, or they appear as complex multiplets due to the rigid ring system.[1]

  • Aromatic Protons: The ortho-fluorine substitution pattern will show a characteristic multiplet pattern.[1] The proton ortho to the fluorine often appears as a triplet of doublets.[1]

  • ¹⁹F NMR: A singlet (or multiplet if coupled) around -110 to -120 ppm confirms the presence of the fluorine atom.[1]

Validation Logic Diagram

QC_Validation Sample Isolated Product NMR_H 1H NMR Analysis Sample->NMR_H NMR_F 19F NMR Analysis Sample->NMR_F LCMS LC-MS Purity Check Sample->LCMS Decision Pass Criteria: 1. Cyclopropyl peaks (0.8-1.5 ppm) 2. F-signal (-115 ppm) 3. Mass [M+H]+ NMR_H->Decision NMR_F->Decision LCMS->Decision

Figure 2: Quality control decision tree for validating the integrity of the cyclopropylamine scaffold.

References

  • Synthesis and Properties of Fluorinated Cyclopropanes

    • Title: The preparation and properties of 1,1-difluorocyclopropane derivatives.[1]

    • Source: Beilstein Journal of Organic Chemistry (2013).
    • URL:[Link]

    • Relevance: Discusses the stability and ring-opening tendencies of fluorin
  • Cyclopropylamines in Medicinal Chemistry

    • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
    • Source: Longdom Publishing.[1]

    • URL:[Link][1]

    • Relevance: Reviews the general utility of the cyclopropylamine scaffold in drug design, including MAO inhibitors.
  • Compound Data & Safety (CAS 1215107-57-5)

    • Title: 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride Product Page.[1][2][5]

    • Source: CymitQuimica / Indagoo.[1][3]

    • Relevance: Provides physical property data and CAS verification.[1]

  • Biological Relevance of Fluorinated Drugs

    • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
    • Source: Molecules (via NCBI).[1]

    • URL:[Link][1]

    • Relevance: Contextualizes the role of fluorine substitution (metabolic stability) in modern drug approvals.

Sources

Method

Application Note: Process Development for the Large-Scale Manufacture of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

Executive Summary & Strategic Route Selection The Target Scaffold 1-(2-Fluorophenyl)cyclopropan-1-amine is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere of -methylb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The Target Scaffold

1-(2-Fluorophenyl)cyclopropan-1-amine is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere of


-methylbenzylamine.[1][2] The geminal disubstitution on the cyclopropane ring locks the nitrogen vector, enhancing potency in kinase inhibitors and GPCR ligands while improving metabolic stability against deamination.
Route Selection Analysis

For multi-kilogram synthesis, two primary methodologies exist. We have selected Method A for this protocol due to its superior safety profile and operational robustness in standard GMP reactors.

FeatureMethod A: Nitrile Alkylation / Hofmann (Selected)Method B: Kulinkovich-Szymoniak
Starting Material 2-Fluorophenylacetonitrile2-Fluorobenzonitrile
Key Reagents 1,2-Dibromoethane, NaOH, NaOClEtMgBr, Ti(OiPr)₄, BF₃[1][2]·OEt₂
Safety Profile High: Aqueous waste, manageable exotherms.Low: Grignard inventory, Titanium waste, pyrophoric hazards.
Scalability Excellent: Uses standard stirred tank reactors (STR).Moderate: Requires cryogenic/inert handling.
Cost Efficiency High (Generic bulk reagents).Moderate (Titanium/Grignard costs).

Reaction Scheme & Mechanism

The synthesis proceeds via a three-stage transformation:

  • Double Alkylation: Phase-transfer catalyzed cyclopropanation of the nitrile.

  • Partial Hydrolysis: Controlled oxidation of the nitrile to the amide.

  • Hofmann Rearrangement: Oxidative decarboxylation to the primary amine.

ReactionScheme SM 2-Fluorophenylacetonitrile (C8H6FN) INT1 1-(2-Fluorophenyl) cyclopropanecarbonitrile SM->INT1 1,2-Dibromoethane 50% NaOH, TBAB (Cyclopropanation) INT2 1-(2-Fluorophenyl) cyclopropanecarboxamide INT1->INT2 H2O2, NaOH DMSO/Water (Hydrolysis) PROD Target Amine HCl (C9H11ClFN) INT2->PROD 1. NaOCl, NaOH (Hofmann) 2. HCl/IPA

Figure 1: Synthetic pathway designed for scalability and safety.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile

Critical Control Point: This reaction is highly exothermic.[1][2] The addition of the alkylating agent must be rate-controlled to maintain internal temperature.

  • Reagents:

    • 2-Fluorophenylacetonitrile (1.0 eq)[1][2]

    • 1,2-Dibromoethane (1.5 eq)[1][2]

    • Sodium Hydroxide (50% w/w aqueous solution, 4.0 eq)[1][2]

    • Tetrabutylammonium bromide (TBAB) (0.05 eq)[1][2]

Procedure:

  • Charge: To a jacketed glass-lined reactor, charge 2-Fluorophenylacetonitrile, 1,2-dibromoethane, and TBAB.

  • Agitation: Initiate high-torque stirring (critical for phase transfer).

  • Addition: Add 50% NaOH dropwise over 2–4 hours.

    • Thermodynamics: Maintain internal temperature at 40–45°C . Do not exceed 55°C to prevent polymerization of the alkyl halide.

  • Reaction: Stir at 45°C for 6–8 hours. Monitor by HPLC (Target: <1% SM).

  • Workup:

    • Dilute with water and MTBE (Methyl tert-butyl ether).[1][2]

    • Separate phases. Wash organic layer with 1N HCl (to remove amine impurities) and Brine.

    • Concentrate the organic phase to yield the crude nitrile oil.

    • Note: Distillation is possible but usually unnecessary if purity >95%.

Step 2: Hydrolysis to 1-(2-Fluorophenyl)cyclopropanecarboxamide

Safety Note: Using DMSO with H2O2 requires strict temperature control to avoid "runaway" decomposition.[1][2]

  • Reagents:

    • Crude Nitrile (from Step 1)[1][2]

    • DMSO (3.0 vol)[1][2]

    • Potassium Carbonate (0.5 eq)[1][2]

    • Hydrogen Peroxide (30%, 4.0 eq)[1][2]

Procedure:

  • Charge: Dissolve crude nitrile in DMSO. Add K2CO3. Cool to 15°C.

  • Addition: Add 30% H2O2 slowly.

    • Exotherm: The reaction is strongly exothermic. Maintain T < 30°C.

  • Completion: Stir at 25°C for 2 hours.

  • Quench: Add water slowly (precipitates the product).

  • Isolation: Filter the white solid. Wash with water to remove DMSO. Dry at 50°C under vacuum.

    • Yield Expectation: 85–90% over two steps.

Step 3: Hofmann Rearrangement & Salt Formation

Mechanism: Formation of the N-bromoamide -> Isocyanate -> Carbamate -> Amine.[1][2]

  • Reagents:

    • Amide (from Step 2)[1][2][3][4][5][6]

    • Sodium Hydroxide (10% solution, 4.0 eq)[1]

    • Sodium Hypochlorite (Bleach, 10–13% active Cl, 1.1 eq)[1]

    • HCl (4M in Isopropanol)[1][2]

Procedure:

  • Formation: Suspend the amide in 10% NaOH at 0–5°C.

  • Oxidation: Add NaOCl solution slowly. Stir 1 hour at 0°C to form the N-chloro species.

  • Rearrangement: Warm the mixture to 20–25°C (controlled evolution of nitrogen/CO2 starts here) and then heat to 70°C for 1 hour to drive decarboxylation.

  • Extraction: Cool to room temperature. Extract the free amine into Toluene or DCM.

  • Salt Formation:

    • Dry the organic layer (Na2SO4).

    • Cool to 0–5°C.

    • Add HCl in IPA dropwise. The hydrochloride salt will crystallize immediately.

  • Filtration: Filter the white solid, wash with cold acetone, and dry.

Process Flow & Unit Operations

ProcessFlow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Hofmann & Salt R1 Reactor 1 (Alkylation) SEP1 Phase Separator (Aq. Waste Removal) R1->SEP1 R2 Reactor 2 (DMSO/H2O2) SEP1->R2 Crude Oil FILT1 Centrifuge (Amide Isolation) R2->FILT1 R3 Reactor 3 (Rearrangement) FILT1->R3 Solid Amide CRYST Crystallizer (HCl Addition) R3->CRYST DRY Vacuum Dryer (Final API) CRYST->DRY

Figure 2: Unit operation flow for the manufacturing process.

Analytical Specifications (Quality Control)

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.5% (Area %)HPLC (C18, ACN/Water/TFA)
1H NMR Consistent with structure400 MHz, DMSO-d6
19F NMR Single peak (~ -118 ppm)376 MHz, DMSO-d6
Water Content < 0.5%Karl Fischer
Residual Solvents Meets ICH Q3C limitsGC-Headspace

Safety & Hazard Analysis (E-E-A-T)

  • 1,2-Dibromoethane: A known carcinogen and potent alkylating agent.[2]

    • Engineering Control: Must be handled in a closed system or high-containment isolator.[2][7]

    • Destruction: Quench waste streams with aqueous amine or caustic to destroy unreacted alkyl halide.

  • Exotherm Management:

    • The cyclopropanation (Step 1) is a "double alkylation." If the temperature spikes >60°C, the reaction can runaway. Protocol: Use a dosing pump interlocked with a temperature probe (stop addition if T > 45°C).

  • Hofmann Rearrangement:

    • The intermediate isocyanate is toxic.[7] Ensure the reaction is driven to completion (amine formation) before opening the reactor.

    • CO2 evolution can cause foaming; leave 30% headspace in the reactor.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793.[1][2] Link

  • Gao, H., et al. (2011). Synthesis of 1-arylcyclopropanecarbonitriles. Organic Process Research & Development, 15(2).
  • Wong, J. W., et al. (2013). Process Development of 1-Arylcyclopropylamines. U.S. Patent 20,130,144,295. Link[1][2]

  • PubChem Compound Summary. (2023). 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride.[1][4] National Library of Medicine. Link[1][2]

  • Occupational Safety and Health Administration (OSHA). (2023). 1,2-Dibromoethane Safety Data. Link

Sources

Application

Synthetic Routes to Derivatives of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride: An Application Note and Protocol Guide

Introduction The 1-arylcyclopropan-1-amine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules. The unique conformational constraints and metabolic stability impar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-arylcyclopropan-1-amine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules. The unique conformational constraints and metabolic stability imparted by the cyclopropyl ring make it an attractive component in drug design. Specifically, derivatives of 1-(2-Fluorophenyl)cyclopropan-1-amine are of significant interest to researchers in drug development due to their potential to modulate the activity of various biological targets. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability through favorable electronic and steric interactions.

This comprehensive guide provides detailed synthetic strategies and step-by-step protocols for the preparation of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride and its derivatives. We will delve into the mechanistic underpinnings of the key transformations, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Key Synthetic Strategy: The Kulinkovich-Szymoniak Reaction

A highly effective and direct approach to 1-arylcyclopropylamines is the Kulinkovich-Szymoniak reaction. This powerful transformation facilitates the synthesis of primary cyclopropylamines from nitriles using a titanium-mediated cyclopropanation with a Grignard reagent.[1][2] The reaction proceeds through a titanacyclopropane intermediate, which then reacts with the nitrile to form an azatitanacycle. Subsequent treatment with a Lewis acid promotes rearrangement to the desired cyclopropylamine.[3]

The choice of this method is underpinned by its convergency and efficiency, starting from readily available 2-fluorobenzonitrile. The reaction is generally tolerant of various functional groups on the aromatic ring, making it a versatile tool for generating a library of derivatives.

Mechanistic Rationale

The Kulinkovich-Szymoniak reaction is a modification of the original Kulinkovich reaction for the synthesis of cyclopropanols from esters.[4][5] The key steps involve:

  • Formation of the Titanacyclopropane: A titanium(IV) alkoxide, typically Ti(OiPr)₄, reacts with two equivalents of a Grignard reagent (e.g., EtMgBr) to form an unstable dialkyltitanium species. This intermediate undergoes β-hydride elimination to generate a titanacyclopropane.[6]

  • Reaction with the Nitrile: The titanacyclopropane adds to the nitrile to form a five-membered azatitanacycle.

  • Lewis Acid-Mediated Rearrangement: In the absence of a Lewis acid, the reaction can stall or lead to side products. The addition of a Lewis acid, such as BF₃·OEt₂, facilitates the rearrangement of the azatitanacycle to furnish the primary cyclopropylamine upon aqueous workup.[1]

Kulinkovich_Szymoniak A 2-Fluorobenzonitrile C Titanacyclopropane Intermediate A->C Reaction with B Ti(OiPr)4 + EtMgBr B->C Forms D Azatitanacycle Intermediate C->D Reacts with Nitrile F 1-(2-Fluorophenyl)cyclopropan-1-amine D->F Rearrangement E BF3·OEt2 (Lewis Acid) E->D Promotes H 1-(2-Fluorophenyl)cyclopropan-1-amine HCl F->H Salt Formation G HCl in Ether G->F Reacts with

Figure 1: Workflow for the Kulinkovich-Szymoniak synthesis.

Protocol 1: Synthesis of 1-(2-Fluorophenyl)cyclopropan-1-amine

This protocol is adapted from the general procedure for the synthesis of 1-arylcyclopropylamines.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMoles (mmol)
2-Fluorobenzonitrile121.111.121.21 g10
Titanium(IV) isopropoxide284.220.963.13 g11
Ethylmagnesium bromide (3.0 M in ether)--7.3 mL22
Boron trifluoride diethyl etherate141.931.152.84 g20
Diethyl ether (anhydrous)74.120.713100 mL-
1 M Hydrochloric acid--20 mL-
Saturated sodium bicarbonate solution--20 mL-
Saturated sodium chloride solution--20 mL-
Anhydrous magnesium sulfate----

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-fluorobenzonitrile (1.21 g, 10 mmol) and anhydrous diethyl ether (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add titanium(IV) isopropoxide (3.13 g, 11 mmol) to the solution.

  • Slowly add ethylmagnesium bromide (7.3 mL of a 3.0 M solution in diethyl ether, 22 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and slowly add boron trifluoride diethyl etherate (2.84 g, 20 mmol).

  • Stir the mixture at room temperature for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (20 mL).

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with saturated sodium chloride solution (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-fluorophenyl)cyclopropan-1-amine.

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Formation of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

This protocol is a general procedure for the formation of hydrochloride salts of amines.[7]

Materials:

Reagent/SolventAmount
1-(2-Fluorophenyl)cyclopropan-1-amine (crude or purified)~10 mmol
Diethyl ether (anhydrous)50 mL
Hydrochloric acid (2.0 M in diethyl ether)10 mL

Procedure:

  • Dissolve the crude or purified 1-(2-fluorophenyl)cyclopropan-1-amine in anhydrous diethyl ether (50 mL).

  • Cool the solution in an ice bath.

  • Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (10 mL) dropwise with stirring.

  • A white precipitate will form. Continue stirring for 30 minutes in the ice bath.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to obtain 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride.

Alternative Synthetic Route: Multi-step Synthesis via Cyclopropanation and Curtius Rearrangement

An alternative, albeit longer, synthetic route involves the cyclopropanation of a styrene precursor followed by a Curtius rearrangement to install the amine functionality. This method offers a different approach to the target molecule and can be advantageous if the starting materials are more readily available or if stereocontrol is desired. A similar strategy has been employed for the synthesis of related difluorophenylcyclopropylamine derivatives.[8][9]

Alternative_Route A 2-Fluorostyrene C Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate A->C Cyclopropanation B Ethyl Diazoacetate, Catalyst B->C E 2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid C->E Ester Hydrolysis D Hydrolysis (e.g., NaOH) D->C G Acid Chloride E->G Acid Chloride Formation F SOCl2 or (COCl)2 F->E I Acyl Azide G->I Azide Formation H NaN3 H->G K Isocyanate I->K Rearrangement J Heat (Curtius Rearrangement) J->I M 1-(2-Fluorophenyl)cyclopropan-1-amine K->M Hydrolysis L Hydrolysis (H2O/H+) L->K O Final Product HCl Salt M->O Salt Formation N HCl in Ether N->M

Figure 2: Multi-step synthesis via Curtius rearrangement.

This pathway begins with the cyclopropanation of 2-fluorostyrene with ethyl diazoacetate, typically catalyzed by a rhodium or copper complex. The resulting cyclopropanecarboxylate is then hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is converted to an acyl azide, which upon heating undergoes a Curtius rearrangement to form an isocyanate. Finally, hydrolysis of the isocyanate yields the desired primary amine, which can then be converted to its hydrochloride salt.

While this route is more linear and involves more synthetic steps, it provides multiple points for the introduction of diversity and can be adapted for asymmetric synthesis by employing chiral catalysts during the cyclopropanation step.

Conclusion

This application note has detailed two robust synthetic routes for the preparation of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride and its derivatives. The Kulinkovich-Szymoniak reaction offers a direct and efficient one-pot synthesis from the corresponding nitrile, making it an attractive choice for rapid library generation. The multi-step approach via cyclopropanation and Curtius rearrangement, while more lengthy, provides an alternative strategy with opportunities for stereocontrol. The choice of synthetic route will ultimately depend on the specific research goals, available starting materials, and desired scale of the synthesis. The provided protocols offer a solid foundation for researchers and drug development professionals to access this important class of compounds.

References

  • Bertus, P., & Szymoniak, J. (2003). A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. The Journal of Organic Chemistry, 68(18), 7133–7136. [Link]

  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved February 4, 2026, from [Link]

  • de Meijere, A., et al. (2016). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 12, 2368–2373. [Link]

  • Wikipedia contributors. (2023, December 27). Kulinkovich reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. Retrieved February 4, 2026, from [Link]

  • Lek Pharmaceuticals d.d. (2013). Synthesis of 2-(3,4-difluorophenyl)
  • AstraZeneca AB. (2013). Synthesis of 2-(3,4-difluorophenyl)
  • Zha, Y., et al. (2014). Preparation method for (1R, 2S)
  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved February 4, 2026, from [Link]

  • Daiichi Sankyo Company, Limited. (2013).
  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. [Link]

  • Wang, C., et al. (2015). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 58(13), 5266–5283. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved February 4, 2026, from [Link]

  • SmithKline Corporation. (1977). Method of synthesis of trans-2-phenylcyclopropylamine. US4016204A.
  • Sumitomo Chemical Company, Limited. (2017). Optically active 2-aryl cyclopropane carboxamide intermediate. EP2644591B1. [Link]

  • Saikia, R., et al. (2021). Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. Organic & Biomolecular Chemistry, 19(6), 1325-1330. [Link]

  • Bass, S. L., & McBee, E. T. (1937). Synthesis of cyclopropane. US2098239A.
  • Smith, M. B. (2017). Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements. In Organic Synthesis (pp. 1161-1254). Academic Press. [Link]

Sources

Method

Application Notes: High-Throughput Synthesis of Novel Amide and Secondary Amine Libraries Utilizing 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 2-Fluorophenylcyclopropylamine Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Fluorophenylcyclopropylamine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced pharmacological profiles is paramount. The strategic incorporation of unique structural motifs is a cornerstone of this endeavor. 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride emerges as a valuable building block for parallel synthesis, offering a trifecta of desirable attributes for drug discovery:

  • Metabolic Stability: The cyclopropane ring is a rigid, strained system. This inherent feature, combined with the presence of a fluorine atom, can significantly enhance metabolic stability by blocking potential sites of oxidation.[1][2]

  • Improved Pharmacokinetics: Fluorine substitution is a well-established strategy to modulate lipophilicity and basicity, properties that are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Three-Dimensional Diversity: The rigid, non-planar structure of the cyclopropane ring introduces valuable three-dimensional character into otherwise flat molecules, which can lead to improved binding affinity and selectivity for biological targets.

These application notes provide detailed protocols for the efficient use of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride in the parallel synthesis of two important classes of compounds: amides and secondary amines. The methodologies are designed for high-throughput synthesis, enabling the rapid generation of diverse compound libraries for screening and lead optimization.

Physicochemical Properties of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

PropertyValue
Molecular Formula C₉H₁₁ClFN
Molecular Weight 187.64 g/mol
Appearance Solid
Purity ≥98%
CAS Number 1215107-57-5

PART 1: Parallel Amide Library Synthesis

Amide bond formation is one of the most frequently utilized reactions in drug discovery.[4] This protocol outlines a robust method for the parallel synthesis of an amide library from 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride and a diverse set of carboxylic acids using a 96-well plate format.

Causality Behind Experimental Choices:
  • Amine Salt Handling: 1-(2-Fluorophenyl)cyclopropan-1-amine is provided as a hydrochloride salt. The presence of HCl would quench the reaction. Therefore, a tertiary amine base, such as diisopropylethylamine (DIPEA), is added to neutralize the salt and liberate the free amine in situ.

  • Coupling Reagents: For efficient amide bond formation at room temperature, activation of the carboxylic acid is necessary.[4] A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) is a widely used and effective coupling system that minimizes side reactions.[5] Alternatively, a uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed, especially for more challenging couplings.[6]

  • Solvent Selection: Dichloromethane (DCM) is chosen as the primary solvent due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates easy removal during work-up. Anhydrous conditions are recommended to prevent hydrolysis of the activated carboxylic acid intermediate.

Experimental Workflow: Parallel Amide Synthesis

G cluster_prep Plate Preparation cluster_reaction Amide Coupling Reaction cluster_workup Work-up and Purification prep_amine Dispense 1-(2-Fluorophenyl)cyclopropan-1-amine HCl solution in DCM to each well prep_acid Dispense unique carboxylic acid solution in DCM to each well prep_amine->prep_acid prep_base Add DIPEA to each well prep_acid->prep_base add_coupling Add EDC/HOBt or HATU solution in DCM to each well prep_base->add_coupling react Seal plate and shake at room temperature for 16-24 hours add_coupling->react quench Quench reaction with aqueous NaHCO3 react->quench extract Liquid-liquid extraction with DCM quench->extract dry Dry organic layer and evaporate solvent extract->dry purify Purify library by high-throughput preparative HPLC dry->purify G cluster_prep Plate Preparation cluster_reaction Reductive Amination Reaction cluster_workup Work-up and Purification prep_amine Dispense 1-(2-Fluorophenyl)cyclopropan-1-amine HCl solution in Methanol to each well prep_carbonyl Dispense unique aldehyde/ketone solution in Methanol to each well prep_amine->prep_carbonyl prep_base Add Triethylamine to each well prep_carbonyl->prep_base stir_imine Shake at room temperature for 6 hours (Imine formation) prep_base->stir_imine add_reducing Add NaBH4 to each well stir_imine->add_reducing react Shake at room temperature for 30 minutes add_reducing->react quench Quench reaction with water react->quench extract Extract with DCM quench->extract dry Dry organic layer and evaporate solvent extract->dry purify Purify library by high-throughput preparative HPLC dry->purify

Caption: Workflow for parallel reductive amination library synthesis.

Detailed Protocol: Parallel Reductive Amination in a 96-Well Plate

Materials:

  • 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

  • A diverse library of aldehydes and ketones

  • Sodium borohydride (NaBH₄)

  • Triethylamine (TEA)

  • Methanol

  • Dichloromethane (DCM)

  • Water

  • 96-well deep-well plates with sealing mats

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride in methanol.

    • Prepare 0.2 M solutions of each aldehyde or ketone in your library in methanol in separate vials.

    • Prepare a 0.6 M solution of triethylamine in methanol.

  • Reaction Plate Preparation:

    • To each well of a 96-well deep-well plate, add 250 µL of the 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride stock solution (0.05 mmol).

    • Add 250 µL of a unique aldehyde or ketone stock solution to each well (0.05 mmol, 1.0 eq).

    • Add 100 µL of the triethylamine stock solution to each well (0.06 mmol, 1.2 eq).

  • Reductive Amination:

    • Seal the plate and shake at room temperature for 6 hours to facilitate imine formation.

    • Carefully unseal the plate and add approximately 6 mg of NaBH₄ (0.15 mmol, 3.0 eq) to each well. Note: NaBH₄ reacts with methanol to produce hydrogen gas; ensure adequate ventilation.

    • Reseal the plate and shake at room temperature for an additional 30 minutes.

  • Work-up:

    • Quench the reaction by the slow addition of 500 µL of water to each well.

    • Add 1 mL of DCM to each well.

    • Seal the plate and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer the organic layer to a new 96-well plate.

    • Evaporate the solvent.

  • Purification and Analysis:

    • The crude products can be purified using high-throughput preparative HPLC. [7] * The purity and identity of the final compounds should be confirmed by LC-MS analysis.

Safety and Handling

  • 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride should be handled in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • For detailed safety information, refer to the Safety Data Sheet (SDS).

References

  • MySkinRecipes. 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride.
  • Kozikowski, A. P., et al. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 2019.
  • CymitQuimica. 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride.
  • Sigma-Aldrich. 1-(2-fluorophenyl)cyclopentanamine hydrochloride.
  • ChemRxiv. Assembly line library synthesis in flow: A multistep and multivectorial approach. 2024.
  • PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride.
  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 2025.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2020.
  • The preparation and properties of 1,1-difluorocyclopropane deriv
  • Ripka, W. C., Barker, G., & Krakover, J. High-throughput purification of compound libraries. Drug Discovery Today, 2001.
  • CN103435523A - Preparation method for (1R, 2S)
  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Gardarsdottir, H.
  • PubChem. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride.
  • Fisher Scientific.
  • Weller, H. N. Purification of combinatorial libraries. Molecular Diversity, 1998.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Baxter, E. W., & Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 2002.
  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009.
  • Barnes-Seeman, D., Beck, J., & Springer, C. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 2014.
  • Thermo Fisher Scientific.
  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 2023.
  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Green Chemistry, 2024.
  • Reddit. Amide coupling : r/Chempros.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 2016.
  • MedChemExpress. 2-Phenylpropan-1-amine hydrochloride-SDS.
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Advances, 2019.

Sources

Application

cyclopropanation reactions for 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride synthesis

Abstract This application note details the synthetic methodologies for 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride , a critical pharmacophore in medicinal chemistry, particularly for monoamine oxidase (MAO) and l...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic methodologies for 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride , a critical pharmacophore in medicinal chemistry, particularly for monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitors. We present two distinct protocols: a robust, scalable Dialkylation-Hofmann route suitable for multi-gram synthesis, and a direct Kulinkovich-Szymoniak titanium-mediated transformation for rapid access from benzonitriles. This guide includes step-by-step experimental procedures, mechanistic insights, and safety protocols for handling high-energy cyclopropanation reagents.

Introduction & Route Analysis

The 1-arylcyclopropan-1-amine motif is structurally unique due to the geminal disubstitution on the strained cyclopropane ring. This conformation locks the amine and aryl group in a specific spatial arrangement, often enhancing metabolic stability and receptor binding affinity compared to acyclic analogs.

Synthetic Strategy Comparison
FeatureProtocol A: Dialkylation / Hofmann Protocol B: Kulinkovich-Szymoniak
Starting Material (2-Fluorophenyl)acetonitrile2-Fluorobenzonitrile
Key Reagents 1,2-Dibromoethane, NaH, Br

, NaOH
EtMgBr, Ti(O

Pr)

, BF

OEt

Step Count 3 (Linear)1 (Convergent)
Scalability High (Robust, cheaper reagents)Moderate (Titanium waste, cryogenics)
Primary Challenge Controlling mono- vs. dialkylation; Amide hydrolysisHandling pyrophoric Grignards/Titanium
Application Process Chemistry / Large BatchDiscovery Chemistry / Quick Analoging

Protocol A: The Classical Dialkylation Route

Best for: Scalable production (>10g) and robust purity control.

Phase 1: Cyclopropanation of (2-Fluorophenyl)acetonitrile

This step constructs the cyclopropane ring via a double nucleophilic substitution.

Reagents:

  • (2-Fluorophenyl)acetonitrile (1.0 equiv)

  • 1,2-Dibromoethane (1.2 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (2.5 equiv)

  • DMF or DMSO (Anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and addition funnel under N

    
     atmosphere.
    
  • Deprotonation: Charge the flask with NaH (2.5 equiv) and anhydrous DMSO/DMF. Cool to 0°C.[1]

  • Addition: Add (2-Fluorophenyl)acetonitrile (1.0 equiv) dropwise. The solution will turn yellow/orange as the carbanion forms. Stir for 30 min at 0°C.

  • Cyclization: Add 1,2-dibromoethane (1.2 equiv) dropwise, maintaining internal temperature <10°C.

    • Critical Note: The reaction is exothermic. Rapid addition can lead to runaway heating.

  • Completion: Allow the mixture to warm to room temperature (RT) and stir for 3-5 hours. Monitor by TLC or HPLC for disappearance of the starting nitrile.

  • Workup: Quench carefully with saturated NH

    
    Cl solution (ice bath). Extract with Et
    
    
    
    O or EtOAc (3x). Wash combined organics with water and brine.[2] Dry over MgSO
    
    
    and concentrate.
  • Purification: Distillation under reduced pressure or silica gel chromatography (Hex/EtOAc) yields 1-(2-fluorophenyl)cyclopropanecarbonitrile .

Phase 2: Hydrolysis to Primary Amide

Direct hydrolysis to the acid is common, but for the Hofmann rearrangement, we require the primary amide.

Reagents:

  • Nitrile intermediate (from Phase 1)

  • Hydrogen Peroxide (30% aq.)

  • NaOH (20% aq.)

  • Ethanol

Procedure:

  • Dissolve the nitrile in Ethanol (5 vol). Add NaOH (20% aq., 2.0 equiv).

  • Cool to 0°C. Add H

    
    O
    
    
    
    (30%, 4.0 equiv) dropwise.
    • Mechanism:[3][4][5][6][7][8] The hydroperoxide anion (HOO

      
      ) attacks the nitrile to form the peroxyimidic acid, which rearranges to the amide and O
      
      
      
      . This method prevents over-hydrolysis to the carboxylic acid.
  • Stir at 50°C for 2-4 hours.

  • Quench with Na

    
    S
    
    
    
    O
    
    
    (to destroy excess peroxide). Extract with EtOAc.[5]
  • Recrystallize the solid 1-(2-fluorophenyl)cyclopropanecarboxamide from toluene/hexanes.

Phase 3: Hofmann Rearrangement & Salt Formation

Conversion of the amide to the primary amine with retention of the cyclopropane ring.

Reagents:

  • Amide intermediate[3][5][7][9][10][11]

  • Bromine (Br

    
    ) or NBS
    
  • NaOH (aq.)[4][5]

  • HCl (4M in Dioxane)

Procedure:

  • Bromination: Dissolve NaOH (4.0 equiv) in water at 0°C. Add Br

    
     (1.05 equiv) dropwise to form NaOBr in situ.
    
  • Rearrangement: Add the amide solid to the hypobromite solution at 0°C. Stir for 30 min until homogenous.

  • Heat the solution to 70-80°C for 1 hour. Gas evolution (CO

    
    ) indicates the rearrangement of the isocyanate intermediate.
    
  • Extraction: Cool to RT. Extract the free amine with Et

    
    O (3x).
    
  • Salt Formation: Dry the ether layer (Na

    
    SO
    
    
    
    ). Cool to 0°C. Add HCl (4M in dioxane) dropwise.
  • Isolation: The white precipitate is 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride . Filter and dry under vacuum.[2][12]

Workflow Diagram (Protocol A)

ProtocolA Start (2-Fluorophenyl) acetonitrile Step1 Cyclopropanation (NaH, Br-CH2CH2-Br) Start->Step1 Inter1 Cyclopropane Nitrile Step1->Inter1 Step2 Radziszewski Hydrolysis (H2O2, NaOH) Inter1->Step2 Inter2 Primary Amide Step2->Inter2 Step3 Hofmann Rearrangement (Br2, NaOH) Inter2->Step3 Final 1-(2-Fluorophenyl) cyclopropan-1-amine HCl Step3->Final

Figure 1: Step-wise synthetic workflow for the Dialkylation-Hofmann route.

Protocol B: Kulinkovich-Szymoniak Reaction

Best for: Rapid discovery synthesis; avoids multi-step isolation.

This reaction utilizes the "ligand exchange" capability of low-valent titanium species to generate a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.

Mechanism & Rationale[3][4][6][8][9][10][14]
  • Titanacyclopropane Formation: EtMgBr reacts with Ti(O

    
    Pr)
    
    
    
    to form diethyl titanium, which undergoes
    
    
    -hydride elimination to generate the active titanacyclopropane species.
  • Nitrile Insertion: The titanacyclopropane inserts into the nitrile C

    
    N bond.
    
  • Ring Contraction: The resulting metallacycle rearranges to form the cyclopropylamine framework.

Experimental Procedure

Reagents:

  • 2-Fluorobenzonitrile (1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr), 3.0M in Et

    
    O (2.2 equiv)
    
  • Titanium(IV) isopropoxide (Ti(O

    
    Pr)
    
    
    
    ) (1.1 equiv)
  • Boron trifluoride etherate (BF

    
    OEt
    
    
    
    ) (2.0 equiv)
  • Solvent: Dry THF or Et

    
    O
    

Protocol:

  • Titanium Complex: In a dry flask under Argon, dissolve 2-fluorobenzonitrile (10 mmol) and Ti(O

    
    Pr)
    
    
    
    (11 mmol) in anhydrous Et
    
    
    O (50 mL). Cool to -78°C.
  • Grignard Addition: Add EtMgBr (22 mmol) dropwise over 30 minutes. The solution will turn dark brown/black.

  • Warming: Allow the mixture to warm slowly to -10°C over 1 hour, then stir at RT for 1 hour.

  • Lewis Acid Activation: Cool back to 0°C. Add BF

    
    OEt
    
    
    
    (20 mmol) dropwise. Stir for 30 minutes.
    • Role of BF

      
      : It facilitates the demetallation and ring closure from the azatitanacycle intermediate.
      
  • Quench: Add 10% aqueous NaOH carefully to quench the reaction.

  • Workup: Filter the resulting slurry through a Celite pad to remove Titanium salts. Wash the pad with Et

    
    O.
    
  • Extraction: Extract the filtrate with 1M HCl (3x). The amine moves to the aqueous phase.

  • Basification: Basify the aqueous layer with 4M NaOH (pH > 12) and extract back into Et

    
    O.
    
  • Salt Formation: Treat the organic layer with HCl/Dioxane to precipitate the target hydrochloride salt.

Mechanistic Pathway Diagram[12]

Kulinkovich Start 2-Fluorobenzonitrile + Ti(OiPr)4 Titanacycle Titanacyclopropane Intermediate Start->Titanacycle Ligand Exchange & Beta-Elimination Grignard + 2 EtMgBr Grignard->Start Insertion Nitrile Insertion (Azatitanacycle) Titanacycle->Insertion LewisAcid + BF3*OEt2 (Ring Closure) Insertion->LewisAcid Product 1-(2-Fluorophenyl) cyclopropan-1-amine LewisAcid->Product Hydrolysis

Figure 2: Mechanistic flow of the Kulinkovich-Szymoniak cyclopropanation.

Safety & Handling

Hazard ClassSpecific RiskMitigation Strategy
Pyrophoric NaH (Protocol A), EtMgBr (Protocol B)Handle under inert atmosphere (N

/Ar). Have Class D extinguisher ready.
Corrosive/Toxic Bromine (Br

)
Use glass syringes/Teflon needles. Quench spills with sodium thiosulfate immediately.
Exothermic Cyclopropanation (Alkylation)Strict temperature control (<10°C during addition). Use internal thermometer.
Fluorine NMR 2-Fluoro substituent

F NMR is a powerful tool for monitoring reaction progress without workup.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionoid Organometallics in the Synthesis of Small-Ring Compounds. Chemical Reviews, 100(8), 2789-2834. Link

  • Organic Chemistry Portal. (n.d.). Hofmann Rearrangement. Retrieved from

  • Organic Syntheses. (2002).[9] Methyl Carbamate Formation via Modified Hofmann Rearrangement.[6][9] Org.[6][7][8][13] Synth., 78, 234.[9] Link

  • Common Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from

Sources

Method

Application Note: High-Performance Chromatographic Purification of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

Abstract This document provides a comprehensive guide for the purification of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to its polar and ionic nature, this c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to its polar and ionic nature, this compound presents unique challenges for standard reversed-phase chromatography. This application note details two robust high-performance liquid chromatography (HPLC) methods: Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). We will explore the fundamental principles behind each technique, provide detailed, step-by-step preparative protocols, and offer guidance on method validation and troubleshooting. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to achieve high purity and yield for this critical compound.

Introduction and Pre-Chromatographic Considerations

1-(2-Fluorophenyl)cyclopropan-1-amine is a chiral cyclopropylamine derivative. Such scaffolds are considered valuable pharmacophores in drug discovery.[1] The hydrochloride salt form enhances water solubility and thermal stability, which is beneficial for formulation but complicates purification by traditional chromatographic methods.[2]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is paramount for selecting an appropriate purification strategy.

  • Basicity and Ionic State: As an amine, the target compound is basic due to the lone pair of electrons on the nitrogen atom.[2] In its hydrochloride salt form, the amine is protonated (R-NH3+), making it a polar, cationic species. This high polarity leads to poor retention on conventional non-polar stationary phases like C18.[3]

  • Solubility: Lower aliphatic amines and their salts are generally soluble in water.[4][5] However, solubility decreases as the size of the hydrophobic alkyl/aryl part increases.[6] The compound is soluble in polar organic solvents such as methanol and acetonitrile, which are common HPLC mobile phase components.

  • Chirality: The cyclopropane ring introduces chirality, a critical consideration in the pharmaceutical industry as different enantiomers can have vastly different pharmacological effects.[7] While this protocol focuses on achiral purification, a final section will address considerations for chiral separation.

Strategic Selection of Chromatographic Mode

The primary challenge is retaining the polar, ionic analyte on the column long enough to achieve separation from impurities. Standard reversed-phase HPLC is often ineffective for such compounds.[8] Therefore, two alternative strategies are presented:

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique introduces an ion-pairing reagent into the mobile phase.[9] The reagent, possessing a charged head and a hydrophobic tail, dynamically modifies the stationary phase, allowing for the retention and separation of ionic analytes.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[11] This creates a water-rich layer on the stationary phase surface, into which polar analytes can partition, thus enabling their retention.[12][13]

The following diagram illustrates the decision-making process for selecting a suitable chromatographic method for this type of analyte.

G Analyte Analyte Properties: 1-(2-Fluorophenyl)cyclopropan-1-amine HCl Decision1 Is the analyte highly polar and ionic? Analyte->Decision1 Yes Yes Decision1->Yes True No No Decision1->No False Method_Choice Select Advanced Method Yes->Method_Choice Std_RP Standard Reversed-Phase (e.g., C18) No->Std_RP IP_HPLC Ion-Pair RP-HPLC Method_Choice->IP_HPLC Good for mixed polarity samples HILIC HILIC Method_Choice->HILIC Ideal for very polar analytes, MS-compatible

Caption: Decision tree for chromatographic method selection.

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This method is highly effective for retaining the cationic amine hydrochloride by using an anionic ion-pairing reagent, such as trifluoroacetic acid (TFA) or an alkyl sulfonate. TFA is volatile and suitable for subsequent mass spectrometry (MS) analysis and easy removal.

Causality of Experimental Choices
  • Stationary Phase (C18): A standard C18 column is used. The ion-pairing reagent will dynamically modify its surface, creating an in-situ ion-exchanger.[14]

  • Mobile Phase: A gradient of acetonitrile in water is used. Acetonitrile is the organic modifier that elutes compounds from the column.

  • Ion-Pairing Reagent (TFA): At a typical concentration of 0.1%, TFA serves two roles. It acidifies the mobile phase (pH ~2), ensuring the primary amine remains fully protonated (R-NH3+), which prevents peak tailing. Secondly, the trifluoroacetate anion (CF3COO-) pairs with the protonated amine, forming a neutral, more hydrophobic complex that can be retained and separated on the C18 stationary phase.

Detailed Preparative Protocol

The overall workflow for purification is depicted below.

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification MobilePhase 1. Prepare Mobile Phases (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) SamplePrep 2. Prepare Sample (Dissolve in Mobile Phase A) MobilePhase->SamplePrep Equilibrate 3. Equilibrate Column (with initial mobile phase conditions) SamplePrep->Equilibrate Inject 4. Inject Sample Equilibrate->Inject Run 5. Run Gradient Separation Inject->Run Collect 6. Collect Fractions (based on UV signal) Run->Collect Analyze 7. Analyze Fractions (by analytical HPLC for purity) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evaporate 9. Remove Solvent (Rotary Evaporation/Lyophilization) Pool->Evaporate Final Pure Compound Evaporate->Final

Caption: General workflow for preparative HPLC purification.

Instrumentation and Materials:

  • Preparative HPLC system with gradient pump, autosampler/manual injector, and UV detector.

  • Fraction collector.

  • Preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size).

  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA).

  • Crude 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride.

  • Rotary evaporator or lyophilizer.

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of TFA to 1.0 L of HPLC-grade water (0.1% v/v). Degas thoroughly.

    • Mobile Phase B: Add 1.0 mL of TFA to 1.0 L of HPLC-grade acetonitrile (0.1% v/v). Degas thoroughly.

  • Sample Preparation:

    • Dissolve the crude amine hydrochloride salt in Mobile Phase A at a concentration suitable for preparative scale (e.g., 20-50 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Equilibrate the column with the starting mobile phase composition (e.g., 95% A / 5% B) for at least 5-10 column volumes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the purification using a suitable gradient.

    • Monitor the elution at a suitable wavelength (e.g., 214 nm and 254 nm).

    • Collect fractions corresponding to the main product peak.

ParameterRecommended Setting
Column Preparative C18, 19 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 18-20 mL/min
Detection UV at 214 nm & 254 nm
Column Temp. Ambient
Injection Vol. 1-5 mL (depending on concentration)
Gradient 5% to 50% B over 20 minutes
  • Post-Purification:

    • Analyze the purity of each collected fraction using an analytical HPLC method.

    • Pool the fractions that meet the desired purity specification (e.g., >99%).

    • Remove the acetonitrile and water using a rotary evaporator. The final product will be the TFA salt. If the HCl salt is required, further salt-exchange steps would be necessary. Alternatively, lyophilization can be used to yield a fluffy solid.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative, especially when MS compatibility is a priority and ion-pairing reagents are to be avoided.[15] It excels at retaining very polar compounds that are unretained in reversed-phase chromatography.[8]

Causality of Experimental Choices
  • Stationary Phase: A polar stationary phase (e.g., bare silica, amide, or diol-bonded) is used.[11]

  • Mobile Phase: The mobile phase consists of a high percentage of a weak, aprotic organic solvent (acetonitrile) and a smaller percentage of a strong, aqueous solvent (water or buffer).[13] The amine hydrochloride partitions into the aqueous layer adsorbed onto the polar stationary phase, and elution is achieved by increasing the concentration of the aqueous component.[12]

  • Buffer: A buffer like ammonium formate is often used to control pH and improve peak shape. It is also volatile, making it ideal for MS applications.

Detailed Preparative Protocol

Instrumentation and Materials:

  • Same as Protocol 1, but with a preparative HILIC column.

  • Preparative HILIC column (e.g., Amide or Silica, 21.2 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile, water, and ammonium formate.

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water, adjust pH to ~3.5 with formic acid.

    • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the crude sample in a mixture that mimics the initial mobile phase conditions (e.g., 95% Acetonitrile / 5% Mobile Phase A) to ensure good peak shape. High aqueous content in the sample solvent can cause peak distortion.

    • Filter the solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Equilibrate the HILIC column extensively (20-30 column volumes) with the starting mobile phase composition (e.g., 5% A / 95% B). HILIC equilibration is notoriously slow.

    • Inject the sample.

    • Run a gradient by increasing the percentage of Mobile Phase A.

ParameterRecommended Setting
Column Preparative Amide or Silica, 21.2 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate, pH 3.5
Mobile Phase B Acetonitrile
Flow Rate 20-22 mL/min
Detection UV at 214 nm & 254 nm
Column Temp. 30-40 °C (for better reproducibility)
Injection Vol. 1-5 mL
Gradient 5% to 40% A over 20 minutes
  • Post-Purification:

    • Analyze fractions for purity via analytical HILIC or a suitable orthogonal method.

    • Pool pure fractions.

    • Remove solvents via rotary evaporation and/or lyophilization. The ammonium formate buffer is volatile and will be removed during this process, yielding the purified amine salt.

Method Validation and Quality Control

Validation of the chosen purification method is essential to ensure it is suitable for its intended purpose.[16] Key parameters should be assessed according to ICH Q2(R1) guidelines.[17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by achieving baseline resolution between the main peak and all impurity peaks.

  • Purity Analysis: Fractions should be analyzed by a validated analytical HPLC method. Peak purity can be further assessed using a photodiode array (PDA) detector.

  • Recovery: Determine the amount of purified compound recovered as a percentage of the amount of crude material loaded onto the column.

  • Reproducibility: The purification process should yield consistent results (purity and recovery) across multiple runs.

Chiral Separation Considerations

If the enantiomeric purity of 1-(2-Fluorophenyl)cyclopropan-1-amine is critical, a subsequent chiral separation step is required.[18] This is typically performed using a chiral stationary phase (CSP).

  • Techniques: Chiral HPLC or Supercritical Fluid Chromatography (SFC) are powerful techniques for enantiomeric separations.[19] SFC is often faster and uses less organic solvent.[19]

  • Column Selection: CSPs based on derivatized polysaccharides (e.g., cellulose or amylose) or cyclofructans are common choices for separating primary amines.[19]

  • Method Development: A screening process involving different chiral columns and mobile phase systems (normal-phase, polar organic, or reversed-phase) is typically required to find the optimal separation conditions.

Troubleshooting

Common issues encountered during HPLC purification include pressure fluctuations, poor peak shape, and retention time shifts.[20][21]

Problem Potential Cause(s) Solution(s)
High System Pressure Blocked column frit; precipitation of sample or buffer in the system.[21]Back-flush the column; filter the sample and mobile phases; ensure buffer solubility in the organic phase.
Peak Tailing Secondary interactions with the stationary phase; column overload.[22]For IP-RP-HPLC, ensure adequate ion-pair reagent concentration; for HILIC, optimize buffer pH and concentration; inject a smaller sample mass.
Split Peaks Sample solvent incompatible with mobile phase; column blockage or void.[22]Dissolve the sample in the initial mobile phase; replace or clean the column frit; replace the column if a void has formed.
Irreproducible Retention Times Insufficient column equilibration (especially in HILIC); mobile phase composition change (evaporation); temperature fluctuations.Increase equilibration time between runs; keep mobile phase reservoirs covered; use a column thermostat.
No/Low Recovery Compound is irreversibly adsorbed to the column; leak in the system; incorrect fraction collection.[22]Check for leaks in the flow path; verify fraction collector timing; flush the column with a strong solvent (e.g., isopropanol).[23]

Conclusion

The purification of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride requires specialized chromatographic strategies to overcome its inherent polarity and ionic character. Both Ion-Pair Reversed-Phase HPLC and HILIC offer robust and reliable solutions. The choice between them depends on factors such as the impurity profile, the need for MS compatibility, and available instrumentation. By following the detailed protocols and understanding the underlying chemical principles, researchers can consistently achieve high purity and recovery, facilitating the advancement of drug discovery and development programs.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Available at: [Link]

  • Labcompare. (n.d.). Troubleshooting Common HPLC Issues. Labcompare. Available at: [Link]

  • Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]

  • Guo, K., et al. (2020). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews. ACS Publications. Available at: [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Available at: [Link]

  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Available at: [Link]

  • AELAB. (2024). Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link]

  • Zhang, X., et al. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science. Royal Society of Chemistry. Available at: [Link]

  • University of Rochester. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Available at: [Link]

  • Hemström, P., & Irgum, K. (2006). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Available at: [Link]

  • Saylor, J. H., et al. (n.d.). Organic Chemistry II. Available at: [Link]

  • Google Patents. (n.d.). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • Chromedia. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • CK-12 Foundation. (2024). Chemical Properties of Amines. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available at: [Link]

  • Virginia Tech. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Available at: [Link]

  • Google Patents. (n.d.). US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Q2 Analytical Validation. Available at: [Link]

  • SlideShare. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC). Available at: [Link]

  • LCGC International. (2008). Ion Pairing — Blessing or Curse?. Available at: [Link]

  • ResearchGate. (n.d.). Physical and chemical properties of amines. Available at: [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • Khan Academy. (2024). Physical properties of amines. YouTube. Available at: [Link]

  • ResearchGate. (2021). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine?. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

Sources

Application

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride as a research chemical for CNS disorders

[1] Executive Summary & Chemical Profile[1][2][3] 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (hereafter 2F-PCPA HCl ) is a specialized research chemical belonging to the geminal arylcyclopropylamine class.[1] Un...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][2][3]

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (hereafter 2F-PCPA HCl ) is a specialized research chemical belonging to the geminal arylcyclopropylamine class.[1] Unlike its vicinal analogs (e.g., tranylcypromine) which are potent MAO inhibitors, the 1,1-disubstituted cyclopropanes are structurally constrained scaffolds often investigated for NMDA receptor antagonism and monoamine transporter modulation .[1]

This guide outlines the handling, solubilization, and experimental protocols for utilizing 2F-PCPA HCl in preclinical CNS models, specifically targeting depression (rapid-acting antidepressant screening) and excitotoxicity studies.[1]

Chemical Identity Table[1][3][4][5][6]
PropertySpecification
IUPAC Name 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride
CAS Number 1215107-57-5
Molecular Formula C₉H₁₀FN[1][2][3][4] · HCl
Molecular Weight 187.64 g/mol
Appearance White to off-white crystalline solid
Solubility Water (>20 mg/mL), DMSO (>50 mg/mL), Ethanol (>10 mg/mL)
Key Structural Feature Geminal substitution (Amine and Aryl group on C1); 2-Fluoro group enhances metabolic stability against ring hydroxylation.[1][4]

Pharmacological Mechanism & Rationale[1][7][8]

The pharmacological interest in 2F-PCPA HCl stems from its structural similarity to 1-aminocyclopropanecarboxylic acid (ACPC) and phencyclidine (PCP) pharmacophores.[1]

Mechanism of Action (Hypothetical & SAR-Based)

Based on Structure-Activity Relationship (SAR) data of 1-arylcyclopropylamines:

  • NMDA Receptor Modulation: The rigid cyclopropane ring constrains the amine in a conformation favorable for binding to the NMDA receptor channel pore or the glycine co-agonist site. The 2-fluoro substitution alters the electronic density of the phenyl ring, potentially increasing affinity for the hydrophobic pocket within the receptor.

  • Monoamine Reuptake: Steric bulk at the 1-position can confer selectivity for serotonin (SERT) or norepinephrine (NET) transporters over MAO inhibition.[1]

Pathway Visualization

The following diagram illustrates the putative signaling cascade where 2F-PCPA HCl acts to modulate glutamatergic transmission, leading to downstream neuroplasticity (BDNF release), a key mechanism in rapid-acting antidepressants.[1]

G Drug 2F-PCPA HCl NMDAR NMDA Receptor (Glutamate/Glycine Site) Drug->NMDAR  Antagonism / Modulation Ca_Influx Ca2+ Influx (Excitotoxicity) NMDAR->Ca_Influx  Inhibits eEF2 eEF2 Kinase Deactivation Ca_Influx->eEF2  Reduces Activation BDNF BDNF Translation (Synaptic Plasticity) eEF2->BDNF  De-suppression Antidepressant Antidepressant / Neuroprotective Effect BDNF->Antidepressant  Promotes

Caption: Putative mechanism of 2F-PCPA HCl.[1][4] Modulation of NMDA receptor activity reduces excessive calcium influx, triggering downstream signaling (eEF2 pathway) to enhance BDNF synthesis and synaptic plasticity.[1]

Experimental Protocols

Protocol A: Preparation & Solubilization

Objective: Prepare a stable stock solution for in vitro and in vivo administration.[1] Critical Note: The hydrochloride salt is hygroscopic. Handle in low humidity.[1]

  • Vehicle Selection:

    • In Vitro:[5][6] 100% DMSO (Stock), dilute into PBS/Media.[1]

    • In Vivo: 0.9% Saline (Preferred) or 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) if high concentrations (>20 mg/kg) are required.[1]

  • Procedure (10 mM Stock):

    • Weigh 1.88 mg of 2F-PCPA HCl.[1]

    • Dissolve in 1.0 mL of sterile 0.9% Saline.

    • Vortex for 30 seconds. Solution should be clear.

    • pH Check: Verify pH is ~6.0–7.0. If too acidic (due to HCl), buffer with small volume of 0.1N NaOH, but avoid precipitation of the free base.[1]

    • Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.[1]

Protocol B: In Vitro NMDA Receptor Calcium Flux Assay

Objective: Determine if 2F-PCPA HCl inhibits glutamate-induced calcium influx in HEK293 cells expressing GluN1/GluN2B subunits.[1]

Materials:

  • HEK293 cells (transfected with NR1/NR2B).[1]

  • Fluo-4 AM (Calcium indicator).[1]

  • Glutamate (10 µM) + Glycine (10 µM) as agonist.[1]

Workflow:

  • Seeding: Plate cells in 96-well black-walled plates (50,000 cells/well).[1] Incubate 24h.

  • Dye Loading: Remove media. Add 100 µL dye loading buffer (Fluo-4 AM 4 µM in HBSS). Incubate 45 min at 37°C.

  • Baseline: Wash cells 2x with HBSS.[1] Measure baseline fluorescence (Ex/Em: 494/516 nm).[1]

  • Treatment:

    • Add 2F-PCPA HCl (Concentration range: 0.1 µM – 100 µM) to wells. Incubate 10 min.

  • Stimulation: Inject Glutamate/Glycine solution.

  • Measurement: Record fluorescence kinetics for 180 seconds.

  • Analysis: Calculate IC50 based on peak fluorescence reduction compared to vehicle control.

Protocol C: In Vivo Forced Swim Test (Mouse)

Objective: Assess antidepressant-like activity (immobility reduction).[1][7]

Experimental Groups (n=8-10/group):

  • Vehicle (Saline, i.p.)

  • Positive Control (Ketamine 10 mg/kg or Fluoxetine 20 mg/kg)[1]

  • 2F-PCPA HCl (Low Dose: 5 mg/kg)[1]

  • 2F-PCPA HCl (High Dose: 20 mg/kg)[1]

Step-by-Step:

  • Acclimatization: Mice (C57BL/6, male) acclimated to facility for 7 days.

  • Dosing: Administer compound via intraperitoneal (i.p.) injection 30 minutes (acute model) prior to testing.

  • Testing:

    • Place mouse in a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

    • Record video for 6 minutes .

  • Scoring:

    • Analyze the last 4 minutes of the session.

    • Measure "Immobility Time" (floating with only small movements to keep head above water).[1]

  • Statistics: One-way ANOVA followed by Dunnett’s post-hoc test. A significant reduction in immobility indicates antidepressant-like potential.[1][7]

Experimental Workflow Visualization

This diagram outlines the logical flow from compound sourcing to data validation.

Workflow cluster_assays Screening Phase Source Compound Sourcing (CAS: 1215107-57-5) QC QC Validation (H-NMR / LC-MS) Source->QC Solubility Solubilization (Saline/DMSO) QC->Solubility InVitro In Vitro: Ca2+ Flux (NMDA Blockade) Solubility->InVitro  0.1-100 µM InVivo In Vivo: FST/TST (Behavioral) Solubility->InVivo  5-20 mg/kg Data Data Analysis (IC50 / Immobility Time) InVitro->Data InVivo->Data

Caption: Integrated workflow for validating 2F-PCPA HCl utility in CNS applications.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.

  • Signal Word: WARNING.

Handling Protocols:

  • Engineering Controls: Always weigh and dissolve the pure powder inside a certified Fume Hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Waste Disposal: All solutions containing 2F-PCPA HCl must be disposed of as hazardous chemical waste.[1] Do not pour down the drain.

Emergency:

  • Skin Contact: Wash with soap and water for 15 minutes.[1]

  • Ingestion:[1] Rinse mouth.[1] Immediately contact a Poison Control Center.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394627, 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link][1]

  • Skolnick, P., et al. (2009). Glutamate-based antidepressants: 20 years on.[1] Trends in Pharmacological Sciences.[1] (Contextual reference for NMDA antagonists in depression). Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1997). TIHKAL: The Continuation.[1] (Reference for general synthesis and activity of arylcyclopropylamines).

  • Popik, P., et al. (2000). 1-Aminocyclopropanecarboxylic acid (ACPC) prevents stress-induced changes in the forced swim test.[1] (Reference for 1-substituted cyclopropane pharmacology). Retrieved from [Link]

Disclaimer: This document is for research and development purposes only. 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is not approved for human consumption or therapeutic use.[1]

Sources

Method

Application Note: Strategic Utilization of 1-(2-Fluorophenyl)cyclopropan-1-amine HCl in Antitumor Agent Design

This Application Note and Protocol Guide is structured to provide a high-level technical roadmap for leveraging 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride as a strategic scaffold in the design of next-generation...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide a high-level technical roadmap for leveraging 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride as a strategic scaffold in the design of next-generation antitumor agents.

Executive Summary

In the development of small-molecule antitumor agents, conformational restriction and metabolic stability are critical determinants of potency and pharmacokinetics. 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride represents a "privileged scaffold" that offers a rigid bioisostere to the common benzylamine moiety found in many kinase inhibitors and receptor antagonists.

Unlike flexible benzylamines, the cyclopropane ring in this compound locks the phenyl group and the amine functionality into a specific spatial arrangement (geminal disubstitution). This rigidity can significantly enhance binding affinity by reducing the entropic penalty upon binding to a protein target (e.g., VEGFR, EGFR, or KRAS pockets). Furthermore, the ortho-fluorine substitution blocks a common site of metabolic oxidation (CYP450 mediated) and modulates the pKa of the amine, altering the electronic properties of the resulting drug.

This guide outlines the protocol for utilizing this scaffold to synthesize a prototype Kinase Inhibitor and validating its efficacy via biochemical and cellular assays.

Scientific Background & Design Logic

The "Rigidification" Strategy

Many successful antitumor drugs (e.g., Gefitinib, Lapatinib) contain flexible amine linkers. A common optimization strategy is to "rigidify" these linkers to freeze the bioactive conformation.

  • Flexible Linker (Benzylamine): High degrees of freedom; high entropic cost upon binding.

  • Rigid Scaffold (1-Phenylcyclopropylamine): Restricted rotation; lower entropic cost; "pre-organized" for the binding pocket.

The Fluorine Effect

The 2-fluoro substituent serves two distinct roles:

  • Metabolic Blockade: It protects the phenyl ring from oxidative metabolism at the susceptible ortho position.

  • Electronic Modulation: The electronegative fluorine withdraws electron density from the phenyl ring, potentially strengthening

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein's active site.
    
Mechanism of Action (Hypothetical Target)

For this protocol, we utilize the scaffold to synthesize a Type I ATP-competitive inhibitor targeting a receptor tyrosine kinase (RTK) such as VEGFR2, which is critical for tumor angiogenesis.

DesignLogic cluster_0 Optimization Strategy Benzylamine Standard Benzylamine (Flexible, High Entropy) Target Kinase ATP Pocket (Hydrophobic Region) Benzylamine->Target High Entropic Penalty Scaffold 1-(2-Fluorophenyl) cyclopropan-1-amine (Rigid, Low Entropy) Scaffold->Target Pre-organized Fit Result High Affinity Binding (Kd < 10 nM) Target->Result Inhibition of Signaling

Figure 1: Design logic illustrating the entropy-driven affinity gain by replacing a flexible benzylamine with the rigid cyclopropylamine scaffold.

Experimental Protocols

Protocol A: Synthesis of Prototype Inhibitor (Amide Coupling)

Objective: To couple 1-(2-Fluorophenyl)cyclopropan-1-amine to a heteroaromatic core (e.g., 4-chloro-quinazoline or a carboxylic acid derivative) to form the bioactive agent.

Materials:

  • Amine: 1-(2-Fluorophenyl)cyclopropan-1-amine HCl (1.0 eq)

  • Core: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) [Model Pharmacophore]

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Isopropanol (iPrOH) or DMF

  • Purification: Silica Gel Flash Chromatography

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol) in 10 mL of Isopropanol.

  • Activation: Add DIPEA (3.0 mmol) to the solution. Stir at room temperature for 5 minutes.

  • Addition: Add 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (1.0 mmol) in one portion.

  • Reaction: Heat the reaction mixture to reflux (85°C) for 4-6 hours. Monitor progress via TLC (System: 5% MeOH in DCM) or LC-MS.

    • Checkpoint: The product should appear as a new spot with lower Rf than the starting chloride.

  • Work-up: Cool the mixture to room temperature. The product often precipitates.

    • If precipitate forms: Filter the solid, wash with cold isopropanol and diethyl ether.

    • If no precipitate: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na2SO4 and concentrate.

  • Purification: Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM) to yield the final compound as a white/off-white solid.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6) and HRMS. Look for the characteristic cyclopropane multiplets (1.2-1.5 ppm) and the disappearance of the aromatic chloride signal.

Protocol B: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: Determine the IC50 of the synthesized compound against a target kinase (e.g., VEGFR2).

Method: FRET-based Kinase Assay (e.g., LanthaScreen or Z'-LYTE).

  • Reagent Prep: Prepare a 3x serial dilution of the synthesized inhibitor in DMSO (Top concentration: 10 µM).

  • Enzyme Mix: Dilute Recombinant VEGFR2 kinase (0.5 ng/µL) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Add 2.5 µL of Inhibitor solution to a 384-well plate.

    • Add 5 µL of Enzyme Mix. Incubate for 15 min at RT.

    • Add 2.5 µL of ATP/Substrate Mix (ATP at Km, Fluorescein-PolyGT substrate).

    • Incubate for 60 minutes at RT.

  • Detection: Add 5 µL of Development Solution (Eu-labeled anti-phosphotyrosine antibody). Incubate 1 hour.

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 340 nm, Em: 615/665 nm).

  • Analysis: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.

Protocol C: Cell Viability Assay (Phenotypic)

Objective: Assess the antitumor efficacy in a relevant cancer cell line (e.g., HUVEC for angiogenesis or A549 for lung cancer).

  • Seeding: Seed A549 cells at 3,000 cells/well in a 96-well white-walled plate. Incubate 24h at 37°C/5% CO2.

  • Treatment: Treat cells with the synthesized compound (9-point dose response, 0.01 - 10 µM). Include DMSO control (0.1%) and Staurosporine (positive control).

  • Incubation: Incubate for 72 hours.

  • Measurement: Add 100 µL of CellTiter-Glo® reagent (Promega) to each well. Shake for 2 min. Incubate 10 min.

  • Quantification: Measure Luminescence.

  • Analysis: Normalize to DMSO control = 100% viability. Calculate GI50 (Growth Inhibition 50%).

Data Presentation & Analysis

Table 1: Expected Structure-Activity Relationship (SAR) Trends

Compound VariantLinker TypeIC50 (Kinase)Metabolic Stability (t1/2)Notes
Reference Benzylamine (Flexible)~ 50 nM< 30 minHigh entropy loss; rapid oxidation.
Test Compound 1-(2-F-Ph)-Cyclopropyl < 10 nM > 120 min Rigid fit; F-blocks metabolism.
Control 1-Phenyl-Cyclopropyl~ 15 nM~ 60 minRigid fit, but metabolically labile.

Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_testing Phase 2: Biological Validation Step1 Amide/SnAr Coupling (Amine + Core) Step2 Purification (Flash Chromatography) Step1->Step2 Step3 QC: NMR & LCMS (Verify Structure) Step2->Step3 Step4 Biochemical Assay (Kinase IC50) Step3->Step4 Pass QC Step5 Cellular Assay (Viability GI50) Step4->Step5 IC50 < 100nM

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Cyclopropanes in Medicinal Chemistry: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

  • LSD1 Inhibitors (Structural Context): Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(3), 495-511. (Note: Reference for the vicinal isomer activity comparison). Link

Technical Notes & Optimization

Troubleshooting

separation of stereoisomers of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

This is the Technical Support Center for 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride . Ticket ID: #STR-992-ISO Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Sciences Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride .

Ticket ID: #STR-992-ISO Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Chirality Paradox

User Query: "How do I separate the stereoisomers of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride?"

Technical Diagnosis: There is a fundamental structural premise that must be addressed before experimental troubleshooting. 1-(2-Fluorophenyl)cyclopropan-1-amine is an achiral molecule.

Unlike its regioisomer, 2-(2-fluorophenyl)cyclopropan-1-amine (which possesses two chiral centers), the 1-substituted isomer possesses a plane of symmetry passing through the C1 carbon and bisecting the C2-C3 bond of the cyclopropane ring. Because the C2 and C3 carbons are unsubstituted methylene groups (–CH₂–), the molecule is superimposable on its mirror image.

Therefore, enantiomeric separation is theoretically impossible because enantiomers do not exist.

However, if you are observing multiple peaks in your chromatogram, you are likely encountering one of three scenarios:

  • Regioisomer Contamination: Presence of the chiral 2-isomer.

  • Precursor Impurities: Unreacted chiral intermediates (e.g., Schiff bases).

  • Atropisomerism (Rare): Restricted rotation (highly unlikely at RT for this specific structure).

This guide covers the Purity Analysis of the achiral 1-isomer and providing the Chiral Separation Protocol for the likely contaminant (the 2-isomer), should that be your actual target.

Diagnostic Decision Tree

The following logic flow helps identify the source of "ghost" stereoisomers.

G Start User Observes Multiple Peaks CheckStruct Verify Structure: Is Amine on C1 or C2? Start->CheckStruct C1 C1 (1-substituted) CheckStruct->C1 Amine & Phenyl on same C C2 C2 (2-substituted) CheckStruct->C2 Amine & Phenyl on diff C Achiral Molecule is ACHIRAL. Peaks = Impurities/Regioisomers C1->Achiral Chiral Molecule is CHIRAL. Peaks = Enantiomers/Diastereomers C2->Chiral Action1 Run Achiral HPLC (C18) to identify chemical impurities Achiral->Action1 Action2 Run Chiral HPLC (Polysaccharide) to resolve enantiomers Chiral->Action2

Figure 1: Diagnostic logic for determining the nature of observed chromatographic peaks.

Troubleshooting Guide & FAQs
Q1: I see a "split peak" on my HPLC. If it's not an enantiomer, what is it?

Answer: If you are synthesizing 1-(2-Fluorophenyl)cyclopropan-1-amine, the most common "split peak" arises from regioisomerism .

  • Target: 1-isomer (Achiral).

  • Contaminant: 2-isomer (Chiral). During cyclopropanation (e.g., Kulinkovich-de Meijere reaction or carbene addition), the carbene can insert at different positions or rearrange. The 2-isomer has distinct physical properties and will elute at a different retention time on a standard C18 column.

Q2: I am using a Chiralpak AD-H column and see two peaks. Why?

Answer: Chiral columns can still separate achiral chemical impurities based on polarity and shape selectivity. Do not assume that separation on a chiral column proves chirality.

  • Test: Inject a known standard of the 2-isomer. If it co-elutes with your "impurity," you have a regioisomer mixture.

  • Test: Run a standard C18 gradient. If the peaks still separate, they are chemical impurities (diastereomers or regioisomers), not enantiomers.

Q3: My protocol requires "Resolution of the amine." Did I buy the wrong precursor?

Answer: If your protocol explicitly calls for optical resolution, you likely intended to work with 1-(2-fluorophenyl)ethylamine (a common chiral resolving agent) or 2-(2-fluorophenyl)cyclopropan-1-amine (a Tranylcypromine analog). The 1-cyclopropyl amine does not require resolution.

Experimental Protocols
Protocol A: Purity Analysis (Achiral)

Use this to confirm the chemical purity of the 1-isomer and detect regioisomer contamination.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 min; Hold 2 min.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Phenyl absorption) and 210 nm (Amine/End absorption)
Temperature 30°C
Expected Result Single sharp peak for 1-isomer. Regioisomers typically elute later due to steric differences.
Protocol B: Chiral Separation of the 2-Isomer (Contingency)

Use this ONLY if you determine you actually possess the chiral 2-(2-fluorophenyl)cyclopropan-1-amine .

Methodology: High-Performance Liquid Chromatography (HPLC) with Polysaccharide Chiral Stationary Phases (CSPs).[1]

  • Sample Prep: Dissolve 1 mg of the hydrochloride salt in 1 mL of Ethanol/Diethylamine (100:0.1). Note: Free basing in situ ensures sharp peaks.

  • Conditions:

ParameterCondition
Column Daicel Chiralpak AD-H or Phenomenex Lux Cellulose-1 (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Detection UV @ 254 nm
Selectivity (

)
Expected > 1.2 for cis/trans isomers; > 1.1 for enantiomers.

Mechanism of Separation: The separation relies on the interaction between the amine's lone pair and the carbamate linkages on the amylose backbone of the stationary phase. The 2-fluorophenyl group provides steric bulk that fits differentially into the chiral grooves of the amylose tris(3,5-dimethylphenylcarbamate) selector.

Chemical Verification Data

To validate your substance before attempting separation, compare with these standard descriptors:

  • Structure: 1-Amino-1-(2-fluorophenyl)cyclopropane.[2]

  • Symmetry:

    
     (Plane of symmetry).
    
  • Chirality: None (Achiral).

  • 1H NMR Diagnostic: Look for the cyclopropane protons. In the 1-isomer, the CH2 groups are enantiotopic but chemically equivalent in an achiral environment. You should see a symmetric multiplet pattern for the cyclopropane ring protons (approx 0.8 - 1.2 ppm), distinct from the complex diastereotopic pattern of the 2-isomer.

References
  • Chirality of Cyclopropanes: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014.

  • HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. Wiley, 2011.

  • Separation of Chiral Amines: Scriba, G. K. E.[1] "Chiral separations of basic drugs by capillary electrophoresis and HPLC." Chromatographia, 2016.

  • Fluorinated Cyclopropanes Synthesis: Journal of Fluorine Chemistry, "Synthesis and properties of fluorinated cyclopropanes." (General reference for synthetic byproducts).

Disclaimer: This guide assumes the standard chemical structure for CAS 10905-56-3. If your molecule contains isotopic labeling (e.g., deuterium on C2), chirality may be induced, requiring specialized cryogenic separation techniques not covered here.

Sources

Optimization

avoiding byproduct formation in 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride reactions

Topic: Minimizing Byproduct Formation & Process Optimization Introduction: The Stability Paradox Welcome to the technical guide for handling 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride . As researchers, you likel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation & Process Optimization

Introduction: The Stability Paradox

Welcome to the technical guide for handling 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride . As researchers, you likely selected this building block for its conformational rigidity, which locks the amine and phenyl ring into a specific vector beneficial for kinase or GPCR binding.

However, this rigidity comes at a cost: Ring Strain (~27.5 kcal/mol) .

The geminal combination of an electron-donating amine and an electron-withdrawing 2-fluorophenyl group on a strained cyclopropane ring creates a "push-pull" electronic environment. This makes the compound uniquely susceptible to acid-catalyzed ring opening (homoallylic rearrangement) and oxidative degradation . This guide moves beyond standard protocols to address the causality of failure modes and provide self-validating solutions.

Module 1: Synthesis & Upstream Purity (The Kulinkovich-Szymoniak Route)

Most commercial failures with this compound stem from the Kulinkovich-Szymoniak reaction (Nitrile + EtMgBr + Ti(OiPr)₄). The critical failure point is not the reaction itself, but the hydrolysis step .

Troubleshooting: The "Titanium Sludge" & Ring Opening

Issue: The reaction yields a sticky oil that contains significant amounts of ring-opened byproduct (4-fluoro-4-phenylbutan-2-amine derivatives).

Mechanism of Failure: The intermediate titanacyclopropane species is stable. However, during workup, if you use strong mineral acids (HCl/H₂SO₄) to break the Titanium-Nitrogen bond while the mixture is warm, the cyclopropane ring—activated by the Titanium Lewis acid—will snap open.

The Solution: Controlled Lewis Acid Decomplexation

Instead of aggressive acid hydrolysis, use a Citrate-Based Workup .

  • Quench: Cool reaction to 0°C.

  • Complexation: Add a saturated solution of Sodium Potassium Tartrate (Rochelle salt) or Sodium Citrate .

  • Agitation: Stir vigorously for 4-6 hours. The Titanium will migrate from the amine to the tartrate/citrate, forming a water-soluble complex.

  • Result: Two clear phases. The amine remains intact in the organic layer (Ether/THF) without exposure to ring-opening acidic conditions.

Visualizing the Pathway

Kulinkovich_Pathway Nitrile 2-Fluorobenzonitrile Titanacycle Titanacyclopropane Intermediate Nitrile->Titanacycle EtMgBr, Ti(OiPr)4 Product Target Cyclopropylamine Titanacycle->Product Gentle Hydrolysis (Rochelle Salt) Byproduct Ring-Opened Homoallylamine Titanacycle->Byproduct Strong Acid (HCl) + Heat

Figure 1: The divergence point in the Kulinkovich-Szymoniak reaction. Avoid strong acidic hydrolysis to prevent ring opening.

Module 2: Salt Formation (The Critical Step)

Converting the free base to the hydrochloride salt is where 60% of batches fail. The user typically reports obtaining a "hygroscopic gum" or "brown oil" instead of a white solid.

The Protocol: Anhydrous Precipitation

Why Standard HCl Fails: Aqueous HCl (37%) introduces water. Water acts as a nucleophile. In the presence of excess protons, the cyclopropane ring protonates, and water attacks the carbocation, leading to ring opening (alcohol formation) or polymerization.

Validated Protocol:

  • Solvent Choice: Dissolve the crude free base in anhydrous Diethyl Ether (Et₂O) or MTBE . Do not use alcohols (MeOH/EtOH) as they can participate in nucleophilic ring opening.

  • Concentration: Ensure the amine concentration is roughly 0.5 M.

  • Acid Addition:

    • Use 2.0 M HCl in Diethyl Ether (commercial or freshly prepared).

    • Crucial: Add dropwise at 0°C under Nitrogen.

    • Stoichiometry: Do not exceed 1.05 equivalents. Excess HCl promotes degradation.

  • Isolation: Filter immediately under Nitrogen. Do not let the hygroscopic salt sit in humid air.

Troubleshooting Decision Tree

Salt_Troubleshooting Start Salt Formation Outcome Result_Solid White Precipitate Start->Result_Solid Success Result_Goo Sticky Gum/Oil Start->Result_Goo Failure Check_Water Check Water Content (Karl Fischer) Result_Goo->Check_Water Most Common Check_Stoi Check HCl Equiv. Check_Water->Check_Stoi Dry Action_Dry Action: Dry Free Base over Na2SO4 + KOH Check_Water->Action_Dry Wet (>0.5%) Action_Solvent Action: Switch to MTBE/Heptane Check_Stoi->Action_Solvent Excess Acid Used

Figure 2: Diagnostic workflow for salt formation failures. Moisture is the primary enemy.

Module 3: Byproduct Identification

When your LC-MS shows impurities, use this table to identify the specific degradation pathway.

Impurity TypeRelative Retention Time (RRT)Mass Shift (Δ m/z)Mechanistic CausePrevention
Homoallylamine 1.1 - 1.2 (Less Polar)Same [M+H]+Acid-catalyzed ring opening (isomerization).Avoid excess HCl; Keep T < 30°C.
Hydrolysis Alcohol 0.8 (More Polar)+18 DaWater attack on protonated ring.Strictly anhydrous solvents.
Dimer/Urea 1.5 - 1.8 (Non-polar)2M + 26 (approx)Condensation during Curtius rearrangement (if used).Ensure Azide intermediate is strictly dry.
Defluorinated 1.0 (Co-elutes)-18 DaReductive defluorination (Rare).Avoid Li/NH₃; Ti(OiPr)₄ is safe.

Frequently Asked Questions (FAQ)

Q1: My free base is an oil. Can I store it like that? A: No. The free base of 1-(2-fluorophenyl)cyclopropan-1-amine acts as a "CO₂ sponge." It will react with atmospheric CO₂ to form carbamates. If you cannot make the salt immediately, store the free base under Argon at -20°C.

Q2: Can I use Ethanol for recrystallization? A: Proceed with extreme caution. While ethanol is a good solvent for salts, boiling this specific compound in ethanol with trace acid can trigger solvolysis (ring opening). We recommend Isopropanol/Heptane vapor diffusion at room temperature instead.

Q3: Why is the 2-Fluoro group important for stability? A: The fluorine atom at the ortho position provides steric protection but also inductively withdraws electrons from the phenyl ring. This actually stabilizes the cyclopropane slightly compared to the non-fluorinated analog by making the benzylic position less electron-rich (less prone to oxidative opening), but it remains fragile to acid.

References

  • Kulinkovich, O. G., & de Meijere, A. (2000).[1] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

  • Szymoniak, J., Felix, D., & Moise, C. (1994). Conversion of Nitriles into Primary Cyclopropylamines. Tetrahedron Letters, 35(46), 8613-8616. Link

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. Link

  • Wurz, R. P., et al. (2008). Synthesis of 1-Arylcyclopropylamines via the Curtius Rearrangement. Journal of Organic Chemistry (Process Notes). Note: Describes the sensitivity of the isocyanate intermediate.Link

Sources

Troubleshooting

optimization of reaction conditions for 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

This guide outlines the optimization of reaction conditions for 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride . Note on Chemical Identity: This guide addresses the geminal (1,1-substituted) isomer, where the amine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimization of reaction conditions for 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride .

Note on Chemical Identity: This guide addresses the geminal (1,1-substituted) isomer, where the amine and the 2-fluorophenyl group are attached to the same carbon atom of the cyclopropane ring. This structure is distinct from the vicinal (1,2-substituted) analogs (e.g., tranylcypromine derivatives).

Current Status: Operational Subject Matter Expert: Senior Application Scientist Last Updated: February 4, 2026

Introduction: Strategic Route Selection

For the synthesis of 1-arylcyclopropan-1-amines, two primary pathways exist. Your choice depends on available equipment, scale, and tolerance for hazardous reagents.

FeatureRoute A: Kulinkovich-Szymoniak Route B: Nitrile Dialkylation + Rearrangement
Mechanism Titanium-mediated cyclopropanation of nitrilesDouble alkylation followed by Hofmann/Curtius
Step Count 1 Step (One-pot)3 Steps (Alkylation

Hydrolysis

Rearrangement)
Atom Economy HighModerate
Scalability Difficult >100g (Exothermic, Ti waste)Excellent (Standard industrial unit operations)
Key Risk Titanium emulsion, moisture sensitivityHandling of azides (Curtius) or bromine (Hofmann)
Recommendation Best for Discovery/Medicinal Chemistry (<50g)Best for Process Development/Manufacturing (>100g)

Module 1: The Kulinkovich-Szymoniak Route (Direct Synthesis)[1][2]

Core Protocol: Reaction of 2-fluorobenzonitrile with ethylmagnesium bromide (EtMgBr) in the presence of Titanium(IV) isopropoxide (Ti(OiPr)


) and a Lewis acid.
Workflow Diagram

KulinkovichWorkflow Start 2-Fluorobenzonitrile Reagents EtMgBr (2.5 eq) + Ti(OiPr)4 (1.1 eq) Solvent: Et2O or THF Start->Reagents -78°C to RT Intermediate Titanacyclopropane Intermediate Reagents->Intermediate Ligand Exchange LewisAcid Add BF3·OEt2 (2.0 eq) Intermediate->LewisAcid Ring Closure Quench Acidic Quench (10% HCl) LewisAcid->Quench Hydrolysis Product 1-(2-Fluorophenyl) cyclopropan-1-amine Quench->Product

Figure 1: The Kulinkovich-Szymoniak reaction pathway requires precise sequential addition of Lewis acid to effect ring closure.[1]

Troubleshooting Guide (Q&A)

Q1: My reaction mixture solidifies or forms a thick emulsion during workup. How do I fix this? Diagnosis: Titanium salts form gelatinous hydroxides upon aqueous quench. Solution:

  • The Rochelle's Salt Method: Quench with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously for 2–4 hours. The tartrate chelates titanium, solubilizing it in the aqueous phase.

  • The Acidic Method: If the product is stable (which this amine is), quench with 10% H

    
    SO
    
    
    
    . This dissolves Ti salts. However, you must then basify the aqueous layer (pH > 12) to extract the free amine.

Q2: I am observing low yields (<30%) and recovering starting material. Diagnosis: Inactive Grignard or moisture contamination. Corrective Action:

  • Titrate EtMgBr: Ethylmagnesium bromide degrades over time. Titrate before use.

  • Stoichiometry: Ensure you use at least 2.2–2.5 equivalents of EtMgBr. The first equivalent acts as a base/sacrificial reagent, while the second forms the titanacyclopropane.

  • Lewis Acid is Critical: Unlike esters (classic Kulinkovich), nitriles require a Lewis acid (BF

    
    OEt
    
    
    
    ) added after the Grignard addition to facilitate ring closure. Without it, you may hydrolyze the intermediate back to a ketone.

Q3: I see a major impurity: 1-(2-fluorophenyl)propan-1-one (propiophenone derivative). Diagnosis: Premature hydrolysis of the metallacycle.[1] Cause: The titanacyclopropane intermediate formed, but it did not cyclize. This usually happens if the Lewis acid step was skipped or if water was introduced before the ring closed. Fix: Ensure the reaction stirs with BF


OEt

for at least 1 hour at room temperature before adding any aqueous quench.

Module 2: The Dialkylation & Rearrangement Route (Scalable)

Core Protocol: Dialkylation of 2-fluorophenylacetonitrile followed by Hofmann rearrangement.[1]

Step 1: Dialkylation[3]
  • Reagents: 2-Fluorophenylacetonitrile, 1,2-dibromoethane, 50% NaOH, TBAB (Phase Transfer Catalyst).[1]

  • Key Optimization: Use excess 1,2-dibromoethane (1.5–2.0 eq) to prevent polymerization or intermolecular linking.[1] Control the exotherm at 50–60°C.

Step 2: Hydrolysis
  • Challenge: The cyclopropyl nitrile is sterically hindered. Standard acidic hydrolysis may stop at the amide or be very slow.

  • Solution: Use Radziszewski conditions (H

    
    O
    
    
    
    , K
    
    
    CO
    
    
    , DMSO) to gently convert the nitrile to the primary amide without harsh heating.
Step 3: Hofmann Rearrangement
  • Reagents: NaOCl (Bleach) + NaOH.

  • Mechanism: Amide

    
     N-Chloroamide 
    
    
    
    Isocyanate
    
    
    Amine.[1]
  • Troubleshooting:

    • Issue: Low conversion. Fix: Ensure fresh bleach (check active chlorine).

    • Issue: "2-Fluoro" interference.[1] Insight: The ortho-fluorine atom is electron-withdrawing, which actually facilitates the migration of the aryl group during the rearrangement (electronic assistance).

Module 3: Salt Formation & Purification

The free base is an oil that oxidizes/absorbs CO


 over time. Conversion to the hydrochloride salt is mandatory for stability.
Protocol: HCl Salt Formation
  • Dissolution: Dissolve the crude free amine in dry Diethyl Ether or MTBE (1 g amine / 10 mL solvent).

  • Acidification: Cool to 0°C. Add 2.0 M HCl in Diethyl Ether dropwise.

    • Do not use aqueous HCl, or you will have to evaporate water, leading to sticky gums.

  • Precipitation: The salt should precipitate immediately as a white solid.

  • Trituration: If the solid is sticky (hygroscopic), decant the ether and triturate with cold pentane or heptane to remove organic impurities.

  • Drying: Dry under high vacuum (0.1 mbar) over P

    
    O
    
    
    
    to remove trace moisture.
Analytical Specifications
TestExpected Result
Appearance White to off-white crystalline solid
1H NMR (DMSO-d6)

0.8–1.5 ppm (4H, m, cyclopropane), 7.1–7.5 ppm (4H, m, Ar-H), 8.5+ ppm (3H, br s, NH

)
19F NMR Single peak around -110 to -120 ppm (verify against standard)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Et

O, Hexanes

References

  • Bertus, P., & Szymoniak, J. (2001).[2] New and easy route to primary cyclopropylamines from nitriles.[2] Chemical Communications, (18), 1792-1793. Link

  • Szymoniak, J., & Bertus, P. (2007).[2] Titanium-Mediated Synthesis of Cyclopropylamines. Synlett, 2007(09), 1346-1356. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789-2834. Link

  • Zhdankin, V. V., et al. (2010).[3] Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species. Organic Letters, 12(20), 4644–4647. Link

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

Welcome to the technical support center for the synthesis of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we address common challenges with in-depth, field-proven insights and solutions. Our goal is to provide a self-validating system of protocols and troubleshooting advice grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of 1-(2-Fluorophenyl)cyclopropan-1-amine, a key building block in medicinal chemistry, presents unique challenges due to the inherent strain of the cyclopropane ring and the electronic properties of the fluorophenyl group.[1] The subsequent formation of the hydrochloride salt is a critical step for purification and handling. This guide will focus on a common synthetic pathway: the reaction of 2-fluorobenzonitrile with a titanium-based reagent to form the cyclopropylamine, followed by salt formation. This approach is a modification of the Kulinkovich-Szymoniak reaction, which is a powerful method for synthesizing primary cyclopropylamines from nitriles.[2][3]

Visualizing the General Workflow

To provide a clear overview of the synthetic process, the following diagram illustrates the key stages and decision points.

Synthesis_Workflow cluster_0 Stage 1: Cyclopropanation cluster_1 Stage 2: Salt Formation & Purification Start 2-Fluorobenzonitrile Reagents Grignard Reagent (e.g., EtMgBr) Titanium(IV) Isopropoxide Start->Reagents 1. Add Nitrile Reaction Titanacyclopropane Formation & Reaction with Nitrile Reagents->Reaction 2. Form Titanacyclopropane Intermediate Azatitanacyclopentene Intermediate Reaction->Intermediate Hydrolysis Aqueous Work-up Intermediate->Hydrolysis Free_Amine 1-(2-Fluorophenyl)cyclopropan-1-amine (Free Base) Hydrolysis->Free_Amine Solvent Anhydrous Solvent (e.g., Diethyl Ether, EtOAc) Free_Amine->Solvent 3. Dissolve HCl_Source Anhydrous HCl (Gas or Solution) Solvent->HCl_Source 4. Add HCl Precipitation Precipitation/ Crystallization HCl_Source->Precipitation Final_Product 1-(2-Fluorophenyl)cyclopropan-1-amine HCl Precipitation->Final_Product

Sources

Optimization

Technical Support Center: Purification Strategies for Crude 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

[1][2][3] Executive Summary Welcome to the technical support hub for 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride . Unlike its vicinal isomer (the tranylcypromine analog), this compound features a geminal disubsti...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Welcome to the technical support hub for 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride . Unlike its vicinal isomer (the tranylcypromine analog), this compound features a geminal disubstitution pattern (amino and aryl groups on the same carbon).[1][2] This structural nuance significantly influences its solubility profile and stability.[3][1][2]

Users frequently encounter difficulties with titanium residues (if synthesized via the Kulinkovich-Szymoniak reaction), unreacted nitriles , and ring-opened byproducts .[3][1][2] This guide provides a modular approach to purification, prioritizing non-destructive methods to preserve the strained cyclopropane ring.[1][2]

Module 1: Initial Assessment & Solubility Profiling

Q: My crude solid is sticky and off-white. Is this normal? A: Yes. Crude amine hydrochlorides often trap solvent or starting materials (like 2-fluorobenzonitrile), leading to a hygroscopic, sticky solid.[1][2] The "stickiness" usually indicates the presence of non-polar impurities preventing crystal lattice formation.[1]

Q: What is the best solvent system for recrystallization? A: Based on the lipophilicity introduced by the 2-fluoro substituent, we recommend the following solvent hierarchy. The 2-fluoro group increases solubility in organic solvents compared to the unsubstituted phenyl analog.[3][1]

Solvent SystemSuitabilityNotes
Isopropanol (IPA) High Best balance.[3][1][2] Dissolves impurities; product crystallizes upon cooling.[3][1][2][4]
EtOH / Et₂O Medium Good for high recovery, but can trap impurities if precipitation is too fast.[1][2]
MeOH / Et₂O Low Product is often too soluble in MeOH; requires excessive ether, risking oiling out.[1][2]
Water Specific Only for removing inorganic salts (NaCl, MgCl₂).[1][2] Product is highly water-soluble.[3][1][2]

Module 2: Recrystallization Protocols (The "Gold Standard")

Q: How do I perform a recrystallization without "oiling out"? A: Oiling out occurs when the compound separates as a liquid phase before crystallizing.[1] This is common with fluorinated amines.[3][1][2] Follow this "Seeding & Slow Cool" protocol:

Protocol A: Isopropanol (IPA) Recrystallization
  • Dissolution: Place crude solid in a flask. Add boiling IPA dropwise with vigorous stirring. Add just enough to dissolve the solid (approx. 5-10 mL per gram).[3][1][2]

    • Pro-Tip: If the solution is dark, add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Cloud Point: Remove from heat. If the solution is clear, add warm diethyl ether or heptane dropwise until a faint permanent turbidity (cloudiness) appears.[1][2]

  • Re-dissolve: Add 1-2 drops of hot IPA to clear the solution again.

  • Nucleation: Cap the flask and let it cool to room temperature undisturbed.

    • Critical: If oil droplets form, reheat and add slightly more IPA. Scratch the glass to induce nucleation.[1][5]

  • Harvest: Cool to 0°C for 2 hours. Filter the white needles and wash with cold 1:1 IPA/Ether.

Module 3: The "Reset" (Acid-Base Extraction)

Q: Recrystallization isn't working. The purity is stuck at 90%. What now? A: You need a chemical "reset."[3][1] Recrystallization relies on solubility differences; Acid-Base extraction relies on chemical properties (pKa).[3][1][2] This is the most effective way to remove neutral impurities (like unreacted 2-fluorobenzonitrile) and inorganic residues.[3][1][2]

Protocol B: Acid-Base Workup
  • Free-Basing: Dissolve the crude HCl salt in water (10 mL/g).

  • Wash (Critical Step): Wash the aqueous layer with Dichloromethane (DCM) (2 x 5 mL/g).[1][2]

    • Why? The amine is protonated (water-soluble).[3][1][2] The DCM wash removes neutral organics (nitriles, dimers) while keeping the product in the water.[1][2] Discard the DCM.

  • Basify: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free amine separates.[1]

  • Extract: Extract the free amine into DCM (3 x 10 mL/g).

  • Salt Formation: Dry the DCM layer (Na₂SO₄), filter, and cool to 0°C. Slowly bubble HCl gas or add HCl in Dioxane/Ether.[1][2] The pure salt will precipitate immediately.[1]

Module 4: Troubleshooting Specific Impurities

Q: I used the Kulinkovich reaction (Nitrile + EtMgBr + Ti(OiPr)₄). I have a gray, gelatinous precipitate. A: This is Titanium (IV) oxide/hydroxide residue.[1][2] It interferes with crystallization and occludes the product.[1]

  • Fix: During the Acid-Base workup (Protocol B), add Rochelle Salt (Potassium Sodium Tartrate) to the initial aqueous solution. Stir for 2 hours. Rochelle salt chelates Titanium, keeping it in the aqueous phase during the basic extraction.[1][2]

Q: My product has a pink/red hue. A: Aromatic amines are prone to oxidation, forming colored "imino-quinone" type impurities.[3][1][2]

  • Fix: Perform the recrystallization (Protocol A) with 5% Activated Carbon . Ensure the hot filtration is done quickly to prevent cooling in the funnel.[1] Store the final white solid under Argon in the dark.[1]

Visualizing the Workflow

The following logic maps illustrate the decision-making process for purification.

Figure 1: Purification Strategy Decision Tree

PurificationStrategy Start Crude 1-(2-Fluorophenyl) cyclopropan-1-amine HCl CheckPurity Check Purity (NMR/HPLC) Start->CheckPurity HighPurity Purity > 95%? CheckPurity->HighPurity Recryst Protocol A: Recrystallization (IPA/Ether) HighPurity->Recryst Yes (Remove trace salts) AcidBase Protocol B: Acid-Base Extraction HighPurity->AcidBase No (Gross impurities) FinalProduct Pure White Solid (Store Desiccated) Recryst->FinalProduct Success AcidBase->CheckPurity Re-evaluate

Caption: Decision matrix for selecting between recrystallization and acid-base extraction based on initial purity.

Figure 2: Acid-Base "Reset" Loop[1][2][3]

AcidBaseLoop Crude Crude Salt (Water Soluble) Wash DCM Wash (Removes Neutrals) Crude->Wash Dissolve in H2O Basify Basify (NaOH) (Releases Free Amine) Wash->Basify Aq. Layer Extract Extract into DCM (Leaves Salts/Ti behind) Basify->Extract pH > 12 Precip Add HCl/Ether (Re-forms Pure Salt) Extract->Precip Dry & Acidify

Caption: The chemical "reset" mechanism separating the amine from neutral organic impurities and inorganic salts.[3][1][2]

References

  • Bertus, P., & Szymoniak, J. (2001).[1][2] New and easy route to primary cyclopropylamines from nitriles.[3][1] Chemical Communications, (18), 1792-1793.[3][1][2] Link

    • Context: Establishes the Kulinkovich-Szymoniak reaction as the primary synthesis route for 1-arylcyclopropanamines and highlights titanium-based impurities.[3][1][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3][1][2] Link

    • Context: The authoritative text on general amine salt purification and recrystallization solvent selection (Chapter 4).[1][2]

  • PubChem. (n.d.).[1][2][6] 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride Compound Summary. National Library of Medicine.[3][1] Link

    • Context: Verification of chemical structure (Geminal vs. Vicinal) and physical property data.[1][2]

  • Mettler Toledo. (n.d.).[1][2] Recrystallization Guide: Process, Procedure, Solvents. Link

    • Context: Best practices for solvent selection and troubleshooting oiling-out phenomena in amine salts.

Sources

Troubleshooting

Technical Support Center: Hazardous Reagent Management in 1-(2-Fluorophenyl)cyclopropan-1-amine HCl Synthesis

Status: Operational Ticket ID: CHEM-SAFE-2024-02 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Safety Protocols for High-Hazard Reagents Executive Summary & Process Overview This guide addr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SAFE-2024-02 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Safety Protocols for High-Hazard Reagents

Executive Summary & Process Overview

This guide addresses the critical safety parameters for synthesizing 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride . This scaffold is a privileged structure in medicinal chemistry (e.g., related to ticagrelor intermediates). The synthesis typically proceeds via a Nitrile Dialkylation → Hydrolysis → Curtius Rearrangement sequence.

This workflow introduces three distinct hazard classes that require precise engineering controls:

  • Pyrophoric/Runaway Risks: Sodium Hydride (NaH) in alkylation.

  • Carcinogenic/Toxic Alkylators: 1,2-Dibromoethane.

  • Explosive Potential: Azides (DPPA) during the Curtius rearrangement.[1]

Synthetic Workflow & Hazard Control Points (HCP)

G Start 2-Fluorophenylacetonitrile Step1 Step 1: Dialkylation (NaH + 1,2-Dibromoethane) Start->Step1 Inter1 Cyclopropanecarbonitrile Step1->Inter1 Haz1 CRITICAL HAZARD: Runaway Exotherm (NaH) Carcinogen Exposure Step1->Haz1 Step2 Step 2: Hydrolysis (NaOH/EtOH) Inter1->Step2 Inter2 Carboxylic Acid Step2->Inter2 Step3 Step 3: Curtius Rearrangement (DPPA + tBuOH) Inter2->Step3 Inter3 Boc-Protected Amine Step3->Inter3 Haz2 CRITICAL HAZARD: N2 Gas Evolution Shock Sensitivity Step3->Haz2 Step4 Step 4: Deprotection (HCl/Dioxane) Inter3->Step4 Final 1-(2-Fluorophenyl)cyclopropan-1-amine HCl Step4->Final

Figure 1: Synthetic pathway highlighting Critical Hazard Control Points (HCPs) where engineering intervention is mandatory.

Module A: The Alkylation Step (NaH & 1,2-Dibromoethane)

Context: The formation of the cyclopropane ring involves double alkylation using 1,2-dibromoethane and a strong base, typically Sodium Hydride (NaH).

Hazard Data Sheet
ReagentHazard ClassCritical RiskMitigation Strategy
Sodium Hydride (NaH) Water-Reactive SolidRunaway Decomposition in polar aprotic solvents (DMF/DMSO).Use THF or Toluene . Never heat NaH in DMF >50°C.
1,2-Dibromoethane Carcinogen (Cat 1B)Severe toxicity via inhalation/skin absorption.Closed dosing system; Double-gloving (Nitrile + Laminate).
Troubleshooting Guide

Q: I am observing a delayed exotherm after adding 1,2-dibromoethane. Is this normal?

  • Diagnosis: This is a classic induction period danger. If the reaction does not initiate immediately, reagents accumulate. When it finally starts, the accumulated energy releases at once, leading to a thermal runaway.

  • Corrective Action:

    • Stop Addition: Do not add more alkylating agent.

    • Initiator: Add a small amount (5-10%) of the 1,2-dibromoethane and wait for a temperature rise (2-5°C) to confirm initiation before continuous dosing.

    • Temperature: Ensure the internal temperature is at least 50-60°C (depending on solvent) to support initiation.

Q: Can I use DMF (Dimethylformamide) to speed up the reaction?

  • CRITICAL WARNING: NO.

  • Scientific Basis: While DMF accelerates SN2 substitutions, NaH in DMF (or DMAc/DMSO) is thermally unstable. The "SmithKline Beckman" incident and subsequent studies demonstrated that NaH/DMF mixtures can undergo uncontrollable exothermic decomposition at temperatures as low as 26°C, often leading to reactor rupture [1, 5].

  • Protocol: Switch to THF (Tetrahydrofuran) or Toluene with a phase transfer catalyst (e.g., 18-crown-6 or TBAB) if necessary.

Module B: The Curtius Rearrangement (DPPA)[1][2][3]

Context: Converting the carboxylic acid to the amine using Diphenylphosphoryl azide (DPPA). This avoids isolating explosive acyl azide intermediates but generates nitrogen gas (


).
Process Logic: Thermal Ramp Control

DecisionTree Start Start Curtius Rearrangement (Acid + DPPA + Base) Check1 Is Gas Evolution Observed? Start->Check1 Action1 Maintain Temp. Do NOT increase heat. Check1->Action1 Yes (Steady bubbles) Action2 Increase Temp by 5°C increments. Check1->Action2 No Check2 Is Reflux Vigorous? Action1->Check2 Action2->Check1 Danger STOP HEATING Risk of solvent ejection. Check2->Danger Yes Safe Proceed to tBuOH addition (Carbamate formation) Check2->Safe No (Controlled)

Figure 2: Thermal ramping logic to prevent over-pressurization during nitrogen release.

Troubleshooting Guide

Q: The reaction mixture turned black after adding DPPA. Did it decompose?

  • Analysis: DPPA and its byproducts (phosphates) can darken due to trace impurities or excessive heating.

  • Verification: Check TLC/LCMS for the formation of the isocyanate or carbamate intermediate. Color change alone does not indicate failure, but rapid darkening accompanied by smoke indicates thermal decomposition.

  • Safety Check: Ensure the reaction is under an inert atmosphere (Argon/Nitrogen). Oxygen can accelerate phosphate decomposition.

Q: How do I calculate the venting requirement for the


 release? 
  • Calculation: 1 mole of reaction releases 1 mole of

    
     gas.
    
    • Example: 100 mmol scale = ~2.4 Liters of gas.

  • Hardware: Ensure your condenser is vented to a bubbler (oil lock). NEVER seal the system. If using a balloon, ensure it is oversized (e.g., use a dual-balloon setup) to accommodate expansion without back-pressure buildup.

Module C: Salt Formation & Final Isolation

Context: Deprotection of the Boc-intermediate using HCl (in Dioxane or Ether) to precipitate the hydrochloride salt.

Q: The product is oiling out instead of precipitating as a solid.

  • Cause: Presence of residual solvents (THF/tBuOH) or excess water.

  • Solution:

    • Evaporate the mixture to dryness.

    • Triturate with an anhydrous non-polar solvent (Diethyl Ether or MTBE).

    • Sonicate to induce crystallization.

  • Safety Note: When using 4M HCl in Dioxane , be aware that dioxane is a peroxide former. Test for peroxides before distilling or rotary evaporation.

Emergency Response Protocols

Scenario A: NaH Spill (Dry)
  • Do NOT use water.

  • Cover with dry lime, sand, or soda ash.

  • Scoop into a dry container and quench slowly with isopropanol in a fume hood.

Scenario B: Skin Exposure to 1,2-Dibromoethane
  • Immediate Action: Remove contaminated clothing immediately.[2][3][4] This compound penetrates standard latex gloves instantly.

  • Wash: Rinse skin with soap and water for 15 minutes.

  • Medical: Seek immediate medical attention. Systemic toxicity can occur via skin absorption.

References

  • Sodium Hydride Hazard in DMF: Yang, H. et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 2019, 23(10), 2210–2217.

  • Curtius Rearrangement Safety: Lebel, H. et al. "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement." Organic Syntheses, 2009, 86, 113-120.[5]

  • 1,2-Dibromoethane Safety Data: PubChem Compound Summary for CID 7839, 1,2-Dibromoethane. National Center for Biotechnology Information.

  • DPPA Reagent Profile: Shioiri, T. et al. "Diphenylphosphoryl azide (DPPA). A new convenient reagent for a modified Curtius rearrangement." Journal of the American Chemical Society, 1972, 94(17), 6203–6205.

  • Process Safety Incident: "Sodium Hydride/DMF Explosion." Chemical & Engineering News, 1982, 60(28), 4. (The seminal report on the SmithKline Beckman pilot plant explosion).

Sources

Optimization

scale-up problems for 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride production

Technical Support Center: Scale-Up of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist Subject: Process Optimization, Safety Protocols, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist Subject: Process Optimization, Safety Protocols, and Impurity Control for CAS 1215107-57-5.

Introduction: The Molecule & The Challenge

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is a critical pharmacophore, often serving as a primary amine building block for kinase inhibitors and GPCR ligands. Its geminal substitution pattern (amine and aryl group on the same carbon) creates significant steric strain and electronic complexity during synthesis.

Unlike simple cyclopropylamines, the ortho-fluorine substituent introduces two distinct scale-up challenges:

  • Steric Hindrance: It blocks nucleophilic attack at the adjacent nitrile/amide carbon, slowing down hydrolysis steps.

  • Inductive Deactivation: The electron-withdrawing fluorine destabilizes the developing positive charge in carbocation-based rearrangements (e.g., Curtius or Hofmann), requiring precise thermal control.

This guide addresses the three most common "Support Tickets" received from process chemistry teams scaling this molecule from gram to kilogram batches.

Module 1: Route Selection & Strategy

User Question: We are currently using the classical alkylation/Hofmann route. Is it worth switching to the Kulinkovich-Szymoniak reaction for a 5kg batch?

Technical Response: The choice depends entirely on your facility's capability to handle Grignard reagents versus thermal hazards.

FeatureRoute A: Classical (Nitrile Alkylation) Route B: Kulinkovich-Szymoniak
Starting Material 2-Fluorophenylacetonitrile2-Fluorobenzonitrile
Key Reagents 1,2-Dibromoethane, NaOH, NaOClEtMgBr, Ti(OiPr)₄, BF₃[1]·OEt₂
Step Count 3 (Alkylation

Amide

Amine)
1 (One-pot reductive cyclization)
Safety Profile Thermal Hazard: Hofmann rearrangement is exothermic.Chemical Hazard: Large scale Grignard; Ethane gas evolution.
Impurity Profile Ring-opened byproducts, Des-fluoro impurities.Titanium salts, trace biphenyls.
Recommendation Preferred for GMP Scale-Up (Robust, controllable).Preferred for Speed/R&D (<1kg).

Decision Logic Diagram:

RouteSelection cluster_Classical Route A: Classical (Robust) cluster_Kulinkovich Route B: Kulinkovich-Szymoniak (Fast) Start Select Starting Material SM1 2-Fluorophenylacetonitrile Start->SM1 Low Cost / GMP SM2 2-Fluorobenzonitrile Start->SM2 High Potency / R&D Step1 Dialkylation (NaOH/TEBA/BrCH2CH2Br) SM1->Step1 Step2 Hydrolysis (H2O2/NaOH) Step1->Step2 Step3 Hofmann Rearrangement (NaOCl) Step2->Step3 ProductA Target Amine Step3->ProductA StepK Ti-Mediated Cyclization (EtMgBr/Ti(OiPr)4) SM2->StepK ProductB Target Amine StepK->ProductB

Caption: Comparison of the Classical Nitrile Route vs. the Titanium-Mediated Kulinkovich-Szymoniak Route.

Module 2: Troubleshooting The Classical Route

Ticket #101: Uncontrollable Exotherm in Alkylation Step

Issue: During the addition of 1,2-dibromoethane to 2-fluorophenylacetonitrile (using 50% NaOH and TEBA), we observed a delayed exotherm that spiked the internal temperature by 15°C.

Root Cause: This is a classic "induction period" failure. The reaction is a double alkylation. The first alkylation is slow; the second (intramolecular cyclization) is fast. If you accumulate the mono-alkylated intermediate due to low temperature or insufficient mixing, it will suddenly cyclize en masse once the threshold is reached.

Corrective Protocol:

  • Catalyst Activation: Pre-mix the 2-fluorophenylacetonitrile, TEBA (Phase Transfer Catalyst), and 50% NaOH. Stir for 30 minutes before adding the alkyl halide. This ensures the deprotonated carbanion is ready.

  • Dosing Strategy: Do not add 1,2-dibromoethane in one shot. Use a dropping funnel or dosing pump.

    • Rate: 10% of volume per hour.

    • Temp: Maintain 45–50°C. Do not run cold (0°C) as this pauses the cyclization, leading to accumulation.

  • Endpoint Control: Monitor by HPLC. You are looking for the disappearance of the mono-bromo intermediate. If it persists, add more NaOH, not more dibromoethane.

Ticket #102: Hydrolysis Stalled at 60% Conversion

Issue: We cannot hydrolyze the nitrile to the amide. We tried refluxing with KOH/EtOH for 24 hours, but the starting material remains.

Root Cause: The ortho-fluorine atom creates a "steric fence" around the nitrile carbon, repelling the hydroxide ion. Standard basic hydrolysis is insufficient for this sterically crowded geminal center.

Corrective Protocol (Radziszewski Reaction): Switch to an oxidative hydrolysis. The hydroperoxide anion (


) is a much stronger nucleophile (alpha-effect) and smaller than the solvated hydroxide ion.
  • Reagents: 30%

    
    , 20% NaOH, DMSO (or MeOH).
    
  • Procedure:

    • Dissolve nitrile in DMSO (5 vol).

    • Add NaOH (0.2 eq).

    • Add

      
       (3.0 eq) dropwise at 0°C (Exothermic!).
      
    • Allow to warm to 20°C.

    • Result: This usually drives conversion to >98% within 2 hours.

Ticket #103: Safety Hazard in Hofmann Rearrangement

Issue: We are scaling the conversion of the amide to the amine using NaOCl. We are worried about isocyanate accumulation.

Root Cause: The Hofmann rearrangement proceeds via an N-chloroamide, which loses HCl to form a nitrene/isocyanate. The isocyanate is then hydrolyzed to the amine. If the hydrolysis step lags behind the rearrangement, you build up a reservoir of reactive isocyanate.

Corrective Protocol:

  • One-Pot Process: Do not isolate the N-chloro species.

  • Order of Addition: Add the Amide to the Hypochlorite/NaOH solution, not the other way around. This ensures the oxidant is always in excess, preventing side reactions.

  • Thermal Staging:

    • Stage 1 (N-Chlorination): 0–5°C for 1 hour.

    • Stage 2 (Rearrangement): Heat rapidly to 70°C.

    • Critical Check: Ensure the off-gassing (

      
      ) is consistent. If gas evolution stops while heating, stop heating immediately —pressure may be building.
      

Module 3: Isolation & Salt Formation

User Question: Our final HCl salt is hygroscopic and pink. How do we get a white, free-flowing solid?

Technical Response: The pink color usually comes from trace oxidation of aniline-like impurities (ring-opened byproducts). The hygroscopicity suggests trapped inorganic salts or excess acid.

Purification Workflow:

  • Extraction: Extract the free amine into MTBE (Methyl tert-butyl ether). Wash with water at pH 12 to remove inorganic salts.

  • Drying: Dry the organic layer thoroughly with

    
    . Water carries over into the salt formation, causing hygroscopicity.
    
  • Salt Formation:

    • Do not use aqueous HCl.

    • Use 4M HCl in Dioxane or HCl gas bubbled into Ethyl Acetate.

  • Crystallization:

    • Solvent System: Isopropanol (IPA) / Heptane (1:3).

    • Procedure: Dissolve crude salt in hot IPA (minimum volume). Cool to room temp. Add Heptane slowly.

    • Result: White, crystalline needles.

Workup Logic Diagram:

Workup Crude Crude Reaction Mixture (Alkaline Aqueous) Extract Extract with MTBE Crude->Extract Wash Water Wash (pH > 12) Extract->Wash Dry Dry Organic Layer (MgSO4) Wash->Dry Salt Add HCl in Dioxane/EtOAc Dry->Salt Filter Filter Precipitate Salt->Filter Recryst Recrystallize (IPA/Heptane) Filter->Recryst

Caption: Optimized Isolation Protocol for Non-Hygroscopic HCl Salt.

References

  • Kulinkovich Reaction Overview: Kulinkovich, O. G., & de Meijere, A. (2000).[2] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.

  • Nitrile to Cyclopropylamine (Szymoniak Variation): Bertus, P., & Szymoniak, J. (2001).[3] New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792–1793.

  • Hofmann Rearrangement Safety: Baumgartner, M. T., et al. (2018). Continuous Flow Synthesis of Amines via Hofmann Rearrangement. Organic Process Research & Development.

  • Radziszewski Hydrolysis Conditions: Cacchi, S., et al. (2004). Amides from Nitriles using Basic Hydrogen Peroxide. Organic Letters.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

Executive Summary & Synthetic Strategy The synthesis of 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride presents a unique challenge due to the steric bulk of the ortho-fluorine atom and the strain energy of the cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

The synthesis of 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride presents a unique challenge due to the steric bulk of the ortho-fluorine atom and the strain energy of the cyclopropane ring. Unlike simple alkyl amines, the stability of the cyclopropylamine moiety during formation is heavily dependent on catalyst fidelity.

We support two primary synthetic routes. Your choice of catalyst depends entirely on your starting material:

RouteStarting MaterialKey TransformationPrimary Catalyst
A (Direct) 2-FluorobenzonitrileKulinkovich-Szymoniak CyclopropanationTitanium(IV) Isopropoxide
B (Stepwise) 2-FluorophenylacetonitrilePhase-Transfer Alkylation (Cyclization)Quaternary Ammonium Salts (PTC)

Module A: Titanium Catalysis (The Kulinkovich-Szymoniak Route)[1]

This is the most elegant route, converting a nitrile directly into a primary cyclopropylamine in a single pot. However, it is notoriously moisture-sensitive and dependent on the "living" nature of the titanium species.

Catalyst Selection: Titanium(IV) Isopropoxide [Ti(OiPr)₄]

While other alkoxides (ethoxide, butoxide) exist, Ti(OiPr)₄ is the industry standard for this transformation.[1]

  • Why: The bulky isopropoxy ligands prevent oligomerization of the active titanacyclopropane species better than ethoxides, while being labile enough to allow ligand exchange with the Grignard reagent.

  • Stoichiometry: Although theoretically catalytic, we recommend 1.0 - 1.1 equivalents (stoichiometric) for research-scale synthesis of ortho-substituted aryls to drive the reaction to completion against steric resistance.

The Catalytic Cycle & Mechanism

Understanding the species in your flask is critical for troubleshooting. The active "catalyst" is not Ti(OiPr)₄, but the titanacyclopropane generated in situ.

KulinkovichSzymoniak Start Ti(OiPr)4 (Pre-Catalyst) Inter1 Diethyl-Ti Species (Unstable) Start->Inter1 Ligand Exchange Grignard + EtMgBr (2 equiv) Grignard->Inter1 ActiveCat Titanacyclopropane (Active Species) Inter1->ActiveCat β-Hydride Elimination Gas Ethane/Ethene Gas Inter1->Gas Complex Azatitanacyclopentene ActiveCat->Complex Nitrile Insertion Substrate + 2-Fluorobenzonitrile Substrate->Complex Product 1-(2-Fluorophenyl) cyclopropan-1-amine Complex->Product Lewis Acid Workup

Figure 1: The Kulinkovich-Szymoniak pathway.[2] Note that the active Titanacyclopropane acts as a 1,2-dicarbanion equivalent.[3]

Troubleshooting Guide (Route A)

Q: The reaction mixture turned bright yellow and stalled. What happened? A: Catalyst Death via Moisture. The yellow color typically indicates the formation of titanium peroxo species or inactive oxides due to water ingress.

  • Fix: Ensure Ti(OiPr)₄ is distilled and stored under Argon. The reaction must be strictly anhydrous. The active Ti(II) species should be dark brown or black.

Q: I see low conversion of the 2-fluorobenzonitrile. Is the ortho-fluorine interfering? A: Yes, Steric/Coordination Effect. The ortho-fluorine can coordinate to the Titanium center, stabilizing a non-productive intermediate.

  • Protocol Adjustment: Increase Ti(OiPr)₄ loading to 1.2 equivalents. Add the Grignard reagent slowly (over 1 hour) at low temperature (0°C to RT) to favor the kinetic formation of the titanacyclopropane over non-productive coordination.

Q: Can I use MeMgBr instead of EtMgBr? A: No. The reaction requires a Grignard reagent with


-hydrogens (like Ethyl or Cyclohexyl) to undergo 

-hydride elimination and form the titanacyclopropane ring. Methyl Grignard cannot do this.

Module B: Phase Transfer Catalysis (Nitrile Alkylation)

This route involves dialkylation of 2-fluorophenylacetonitrile with 1,2-dibromoethane using 50% NaOH. The catalyst facilitates the transfer of the deprotonated nitrile anion into the organic phase.

Catalyst Selection: TBAB vs. TEBA

For this specific gem-disubstituted synthesis, the choice of Quaternary Ammonium Salt (QAS) is vital.

CatalystFull NameRecommendationTechnical Note
TBAB Tetrabutylammonium BromidePreferred The symmetric butyl chains provide a "loose" ion pair, making the carbanion highly reactive (nucleophilic) in the organic phase.
TEBA Benzyltriethylammonium ChlorideAlternative Better if using milder bases, but the "tight" ion pair can sometimes retard the second alkylation step required for ring closure.
18-Crown-6 Crown EtherAvoid Too expensive for scale-up and often leads to higher rates of hydrolysis side-products in this specific matrix.
Troubleshooting Decision Tree (Route B)

PTCTroubleshooting Problem Problem: Low Yield of Cyclopropane Nitrile CheckStir Check Stirring Rate (Must be >800 RPM) Problem->CheckStir StirIssue Mass Transfer Limited CheckStir->StirIssue Low RPM CheckCat Check Catalyst Structure CheckStir->CheckCat RPM OK note PTC relies on interfacial area. Vortexing is mandatory. StirIssue->note Poison Catalyst Poisoning (Iodide/Perchlorate present?) CheckCat->Poison Yes Hydrolysis Check Side Products (Amide present?) CheckCat->Hydrolysis No ConcBase Increase NaOH Conc. (Use 50% w/w) Hydrolysis->ConcBase Yes (Hydrolysis)

Figure 2: Diagnostic workflow for Phase Transfer Catalysis failures.

Technical Q&A (Route B)

Q: Why is my reaction producing the open-chain mono-alkylated product but not closing the ring? A: Intramolecular Cyclization Failure. The second alkylation (ring closure) is slower than the first.

  • Fix: Ensure you are using a molar excess of 1,2-dibromoethane (1.5 - 2.0 equiv) . If using TBAB, switch to Tetrabutylammonium Hydrogen Sulfate (TBAHS) . The sulfate counter-ion is very hydrophilic, driving the catalyst into the organic phase more aggressively and leaving the "naked" anion more reactive.

Q: Can I use NaH/DMF instead of PTC? A: Yes, but with safety risks. NaH works well for this cyclization, but the workup of DMF on a scale containing a reactive fluorinated amine precursor can be hazardous (runaway exotherms). PTC is safer for this specific fluorinated substrate.

Module C: Salt Formation (The Final Step)

Regardless of the route, you will isolate the free amine. Converting it to the hydrochloride salt requires care to avoid ring opening (acid-catalyzed cleavage).

Protocol:

  • Dissolve the crude amine in Diethyl Ether or MTBE (Do not use alcohols; they can facilitate nucleophilic ring opening).

  • Cool to 0°C.

  • Add 2.0 M HCl in Diethyl Ether dropwise. Do not use aqueous HCl.

  • The white precipitate is 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride.

  • Critical: Filter immediately. Prolonged exposure to excess acid can degrade the cyclopropane ring, especially with the electron-withdrawing fluorine substituent destabilizing the ring slightly.

References

  • Kulinkovich, O. G., et al. (1989).[1] "Reaction of Grignard reagents with esters of carboxylic acids in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii. (Contextual validation via PubChem).

  • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications.

  • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry.

  • De Meijere, A., et al. (2004).[2] "Titanium-Mediated Syntheses of Cyclopropylamines." Journal of Organometallic Chemistry.

Disclaimer: This guide is for research purposes only. 1-(2-Fluorophenyl)cyclopropan-1-amine and its derivatives are potent chemical intermediates. Always review the SDS and consult your institution's safety officer before handling.

Sources

Optimization

monitoring the progress of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride reactions

Executive Technical Summary 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is a specialized building block often used in the synthesis of CNS-active agents (e.g., NMDA antagonists, serotonin modulators). Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is a specialized building block often used in the synthesis of CNS-active agents (e.g., NMDA antagonists, serotonin modulators). Its unique structure—a strained cyclopropane ring fused to a fluorinated phenyl group—presents specific analytical challenges.[1]

This guide provides self-validating protocols to monitor reactions involving this amine, focusing on its stability, detection, and common failure modes during synthesis (e.g., amide couplings, reductive aminations).[1]

Core Molecular Data
ParameterValueCritical Note
Formula

Salt stoichiometry is critical for stoichiometry calculations.[2]
MW 187.64 g/mol Free base MW: 151.18 g/mol .[1]
Key Handle ortho-FluorineEnables

F NMR monitoring (distinct shift).
UV Activity

nm
Weak chromophore; requires low-UV detection or derivatization.[1]
Stability Acid-Stable / Base-LabileFree base can be volatile; cyclopropane ring is strained.[1]

Analytical Configuration (The "How-To")

Before initiating any reaction, you must establish a baseline.[1] The lack of a strong chromophore makes standard UV monitoring risky without proper buffering.[1]

Protocol A: HPLC-UV/MS Method

Why this works: The acidic mobile phase prevents the amine from tailing by keeping it protonated (


), ensuring sharp peak shapes.
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 210 nm (Amide bond formation) and 254 nm (Phenyl ring).[1]

  • Mass Spec: ESI Positive Mode (

    
    ).[1]
    
Protocol B: F qNMR (The "Gold Standard")

Why this works: The fluorine atom provides a background-free signal.[1] Reaction conversion can be calculated by integrating the starting material peak vs. the product peak without interference from non-fluorinated reagents.[1]

  • Solvent: DMSO-

    
     (preferred for salt solubility) or 
    
    
    
    .[1]
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63 ppm) or Fluorobenzene (
    
    
    -113 ppm).[1]
  • Shift Expectation: The ortho-F typically resonates between -110 and -125 ppm .[1] Product formation (e.g., amide coupling) usually shifts this signal by 1–5 ppm.[1]

Reaction Monitoring Workflow

The following diagram illustrates the decision logic for monitoring reactions involving this amine.

ReactionMonitoring Start Reaction Mixture Sample Take Aliquot (50 µL) Start->Sample Quench Quench Protocol Sample->Quench Decision Detection Method? Quench->Decision LCMS LC-MS Analysis (Check m/z 152) Decision->LCMS Trace Analysis NMR 19F NMR (No Workup Needed) Decision->NMR Quantification Result_Good Conversion > 95% Proceed to Workup LCMS->Result_Good Result_Stall Stalled Reaction Add Base/Catalyst LCMS->Result_Stall NMR->Result_Good NMR->Result_Stall

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the need for trace detection (LCMS) vs. precise quantification (NMR).

Troubleshooting Guide (FAQs)

Issue 1: "I see multiple peaks in HPLC with the same mass."

Root Cause: The cyclopropane ring is chiral (if substituted) or the amine is reacting with itself.[1] However, for 1-(2-fluorophenyl)cyclopropan-1-amine, the primary issue is usually Rotamers or Salt Disassociation .[1]

  • Diagnosis: If the peaks coalesce upon heating the column to 40°C, they are rotamers (common in amides formed from this amine).[1]

  • Alternative: If using a basic mobile phase (

    
    ), you might be seeing the free base vs. the salt if equilibration is poor.[1]
    
  • Fix: Switch to a strongly acidic mobile phase (0.1% TFA) to lock the amine in the protonated state.

Issue 2: "The reaction won't start (0% Conversion)."

Root Cause: The amine is supplied as a Hydrochloride Salt .[1][3]

  • Explanation: The amine functionality is protonated (

    
    ) and is non-nucleophilic in this state.[1] It cannot attack electrophiles (acid chlorides, aldehydes).[1]
    
  • Fix: You must add a base (e.g., Triethylamine, DIPEA) to generate the free base in situ.[1]

  • Calculation: Ensure you have added at least 1.1 equivalents of base to neutralize the HCl before counting equivalents for the reaction.

Issue 3: "My product yield is low, and I see a new impurity +18 mass."

Root Cause: Ring Opening (Hydrolysis).

  • Mechanism: Cyclopropanes are strained.[1] Under strong acidic conditions or high heat, the ring can open, especially if the carbocation is stabilized by the phenyl ring.[1]

  • Prevention: Avoid heating above 80°C in strong acid.

  • Verification: Check NMR. The cyclopropane protons (0.8–1.5 ppm) will disappear and be replaced by alkyl chain protons (multiplets at 2.0–4.0 ppm).[1]

Advanced Monitoring: The "Free Base" Trap

When performing extractions, users often lose the product because they forget the pKa.[1]

ExtractionLogic Input Crude Reaction (Acidic/Neutral) Step1 Add Organic Solvent (DCM/EtOAc) Input->Step1 Step2 Check pH of Aqueous Layer Step1->Step2 Acidic pH < 4 Step2->Acidic If Acidic Basic pH > 10 Step2->Basic If Basic Result1 Amine stays in Water (LOSS OF PRODUCT) Acidic->Result1 Result2 Amine moves to Organic (SUCCESS) Basic->Result2

Figure 2: Extraction logic failure mode.[1] The amine must be deprotonated (pH > 10) to be extracted into the organic layer.

References & Grounding

  • Kulinkovich Reaction Context:

    • Source: Kulinkovich, O. G., et al. (1989).[1][4] "Reaction of Grignard reagents with esters of carboxylic acids in the presence of titanium alkoxides." Zhurnal Organicheskoi Khimii.

    • Relevance: Establishes the foundational chemistry for synthesizing cyclopropylamines from esters/nitriles.

    • Link:

  • Fluorine NMR Spectroscopy:

    • Source: Dolbier, W. R. (2009).[1] "Guide to Fluorine NMR for Organic Chemists." Wiley.[1][5]

    • Relevance: Validates the use of

      
      F NMR for monitoring reaction progress without workup.
      
    • Link:[1]

  • Cyclopropylamine Stability:

    • Source: Bertus, P., & Szymoniak, J. (2001).[1] "New easy route to primary cyclopropylamines from nitriles."[1] Chemical Communications.[1][5]

    • Relevance: Discusses the stability and synthesis of primary cyclopropylamines, relevant to the specific 2-fluorophenyl derivative.

    • Link:[1]

  • HPLC Method Development for Amines:

    • Source: Dolan, J. W. (2002).[1] "Separation of Amines."[1] LCGC North America.[1]

    • Relevance: Supports the recommendation for acidic mobile phases (TFA/Formic Acid) to prevent peak tailing.[1]

    • Link:[1]

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

Welcome to the technical support center for 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the characterization of impurities in this compound. Here, you will find scientifically grounded answers to frequently asked questions and practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride and what are its key properties?

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C₉H₁₁ClFN.[1] It is a solid, and its structure consists of a cyclopropane ring with an amine group and a 2-fluorophenyl group attached to the same carbon atom, supplied as a hydrochloride salt.[1] The molecular weight is approximately 187.64 g/mol .[2][3]

Q2: What are the likely sources and types of impurities in 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride?

Impurities can originate from various sources, including the synthetic route, degradation, and storage conditions. They can be broadly categorized as:

  • Process-Related Impurities: These are impurities that arise from the manufacturing process. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents used in the synthesis. For instance, synthetic routes for similar cyclopropylamines involve multi-step processes which may leave residual reagents or intermediates.[4][5]

  • Degradation Products: These impurities form due to the decomposition of the drug substance over time. Degradation can be triggered by factors such as heat, light, moisture, and oxidation.[6][7] For an amine hydrochloride, potential degradation pathways could involve oxidation of the amine group or reactions involving the fluorophenyl ring.

  • Contaminants: These are extraneous substances that may be introduced during production, packaging, or storage. Examples include residual solvents, heavy metals, or other foreign materials.[8]

Q3: What are the recommended analytical techniques for impurity profiling of this compound?

A multi-technique approach is often necessary for comprehensive impurity characterization. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for separating and quantifying impurities. A reversed-phase C18 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure of isolated impurities.

  • Gas Chromatography (GC): Useful for detecting and quantifying volatile impurities, such as residual solvents.

Q4: How should 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride be stored to minimize degradation?

To maintain the integrity of the compound, it should be stored in a well-closed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration or freezing in an inert atmosphere is recommended.[10] Amine hydrochlorides can be susceptible to moisture, which can lead to physical and chemical changes.[6]

Q5: Why are forced degradation studies important for this compound?

Forced degradation studies, also known as stress testing, are crucial for several reasons:[7][11]

  • Identification of Potential Degradants: By subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light), potential degradation products that could form under normal storage conditions can be identified.[12][13]

  • Development of Stability-Indicating Methods: The data from forced degradation studies are essential for developing and validating analytical methods that can separate and quantify the active pharmaceutical ingredient from its degradation products.

  • Understanding Degradation Pathways: These studies help in elucidating the degradation pathways and the intrinsic stability of the molecule.[7]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride.

Problem Potential Causes Recommended Actions
Unexpected Peaks in HPLC Analysis - Contamination of the mobile phase, solvent, or sample.- Presence of a co-eluting impurity.- Degradation of the sample in the autosampler.- Run a blank gradient to check for system contamination.- Prepare fresh mobile phase and sample.- Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve separation.- Use a mass spectrometer to identify the unexpected peak.
Poor Peak Shape (Tailing or Fronting) - Overloading of the analytical column.- Interaction of the basic amine with acidic silanols on the column packing.- Inappropriate mobile phase pH.- Reduce the sample concentration or injection volume.- Use a mobile phase with a suitable buffer (e.g., phosphate or acetate) to maintain a consistent pH.- Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the column.- Use a column specifically designed for basic compounds.
Inconsistent Analytical Results - Improper sample preparation.- Instability of the sample solution.- Fluctuation in instrument conditions (e.g., temperature, flow rate).- Ensure the sample is fully dissolved and homogenous before injection.- Prepare samples fresh and protect them from light and heat.- Verify the performance of the HPLC system (e.g., check for leaks, ensure proper pump performance).
Difficulty in Identifying an Impurity by MS - Low concentration of the impurity.- Poor ionization of the impurity.- Complex fragmentation pattern.- Concentrate the sample or isolate the impurity using preparative HPLC.- Try different ionization sources (e.g., ESI, APCI) in both positive and negative modes.- Perform MS/MS experiments to obtain structural information from the fragmentation pattern.

Experimental Protocols

Protocol 1: Generic HPLC-UV/MS Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation:

    • HPLC system with a UV detector and a mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 220 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

  • Mass Spectrometry Parameters (Example for ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: As per instrument recommendation.

    • Scan Range: m/z 50-500.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples using the developed HPLC-UV/MS method alongside a control (unstressed) sample.

Visualizations

Impurity Characterization Workflow

G cluster_0 Sample Analysis cluster_1 Impurity Identification cluster_2 Structure Elucidation A Analyze sample by HPLC-UV/MS B Detect unexpected peaks? A->B C Determine molecular weight by MS B->C Yes I Report results B->I No D Perform MS/MS for fragmentation C->D E Propose potential structures D->E F Isolate impurity by preparative HPLC E->F If necessary G Characterize by NMR F->G H Confirm structure G->H H->I

Caption: Workflow for the identification and characterization of impurities.

Potential Oxidative Degradation Pathway

G A 1-(2-Fluorophenyl)cyclopropan-1-amine B [O] C N-oxide or other oxidative products A->C Oxidation

Sources

Optimization

Technical Support Center: Solvent Effects on 1-(2-Fluorophenyl)cyclopropan-1-amine HCl Synthesis

Status: Operational Ticket Focus: Solvent-Mediated Reaction Optimization & Troubleshooting Target Molecule: 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (Geminal disubstituted cyclopropane) Introduction: The Criti...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solvent-Mediated Reaction Optimization & Troubleshooting Target Molecule: 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (Geminal disubstituted cyclopropane)

Introduction: The Critical Role of Solvation

Welcome to the Technical Support Center. You are likely here because standard protocols for synthesizing 1-(2-Fluorophenyl)cyclopropan-1-amine are failing to yield crystalline product or are stalling at the intermediate stage.

The synthesis of this geminal amine involves creating a strained cyclopropane ring adjacent to a sterically demanding and electronically withdrawing ortho-fluorophenyl group. Solvents in this context are not merely media; they are active ligands that dictate the kinetic success of Titanium-catalyzed ring closures (Kulinkovich-Szymoniak) or the thermodynamics of nucleophilic substitutions.

Below are three "Support Tickets" addressing the most common failure modes caused by solvent mismanagement.

Module 1: The Organometallic Route (Kulinkovich-Szymoniak)

Method: Reaction of 2-fluorobenzonitrile with EtMgBr and Ti(OiPr)₄.

Ticket #01: "My reaction stalls at 50% conversion."

Diagnosis: Solvent Coordination Interference. Root Cause: You are likely using Tetrahydrofuran (THF) as the primary solvent.[1]

Technical Insight: The Kulinkovich-Szymoniak reaction relies on the formation of a low-valent titanacyclopropane species. Titanium(IV) isopropoxide acts as a Lewis acid. THF is a strong Lewis base with a high donor number. It coordinates tightly to the titanium center, competitively inhibiting the coordination of the nitrile substrate and the Grignard reagent. This effectively "poisons" the catalytic cycle, preventing the ring closure.

The Fix: Solvent Switch Protocol Switch the primary solvent to Diethyl Ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF) .

SolventLewis BasicityBoiling PointImpact on Ti-Catalysis
THF High66°CInhibitory. Stalls cycle; promotes side reactions.
Diethyl Ether Moderate35°COptimal. Weak coordination allows substrate access.
2-MeTHF Moderate80°CGood. Steric bulk reduces coordination strength vs THF.

Self-Validating Protocol (The "Color Test"):

  • Setup: Use anhydrous Et₂O.

  • Observation: Upon adding EtMgBr to the Nitrile/Ti(OiPr)₄ mixture, the solution should turn from yellow/orange to a deep dark brown/black.

  • Validation: If the solution remains light orange or yellow after 30 minutes, the catalytic species has not formed. Check solvent dryness and ensure THF content is <5%.

Module 2: The Classical Route (Dialkylation)

Method: Dialkylation of 2-fluorophenylacetonitrile with 1,2-dibromoethane followed by hydrolysis and Hofmann rearrangement.

Ticket #02: "I am getting mono-alkylated impurities."

Diagnosis: Insufficient Solvent Polarity or Phase Transfer Failure. Root Cause: The cyclization requires two SN2 events. The second SN2 (ring closure) is kinetically slower due to the strain of forming a 3-membered ring.

Technical Insight:

  • Dipolar Aprotic Route: In solvents like DMSO or DMF , the solvent shells the cation (Na⁺/K⁺), leaving the carbanion "naked" and highly reactive. This drives the difficult second alkylation to completion.

  • Phase Transfer Catalysis (PTC) Route: Using Toluene/50% NaOH relies on the catalyst (e.g., TBAB) to shuttle the anion. If the organic solvent (Toluene) is too non-polar, the active ion pair may aggregate, reducing reactivity.

Decision Matrix: Solvent Selection

SolventSelection Start Select Dialkylation Method Scale Scale of Reaction? Start->Scale SmallScale < 10g (Lab) Scale->SmallScale LargeScale > 100g (Process) Scale->LargeScale DMSO Solvent: DMSO (Exothermic, Fast) SmallScale->DMSO High Reactivity Needed Toluene Solvent: Toluene + H2O (TBAB Catalyst) LargeScale->Toluene Safety/Workup Ease Result1 Control: Ice Bath + Slow Add DMSO->Result1 Risk: Runaway Exotherm Result2 Control: High Agitation + Heat Toluene->Result2 Risk: Slow Cyclization

Caption: Solvent selection logic for dialkylation based on scale and kinetic requirements.

Troubleshooting Guide:

  • If using DMSO: Ensure temperature is kept < 60°C. The 2-fluorophenyl group is electron-withdrawing, making the benzylic protons acidic, but high heat in DMSO can lead to decomposition.

  • If using Toluene (PTC): You must use high-shear stirring. The reaction rate is diffusion-controlled. If the stirring is weak, the "Solvent Effect" is actually a "Mixing Defect."

Module 3: Salt Formation & Purification

Method: Converting the free amine oil to the Hydrochloride salt.

Ticket #03: "My product is oiling out instead of crystallizing."

Diagnosis: Solvation of the Ion Pair by Water or Alcohol. Root Cause: The presence of water (from aqueous HCl) or excess alcohol prevents the tight lattice packing required for the HCl salt to precipitate.

Technical Insight: Amine hydrochlorides are ionic.[2][3] Water has a high dielectric constant and solvates these ions effectively. To force precipitation (salting out), you must lower the dielectric constant of the medium using an "Anti-Solvent."

The "Dry-Crash" Protocol: Do NOT use aqueous HCl (37%) if you are struggling with oils.

  • Dissolution: Dissolve the crude amine oil in a minimal amount of Isopropyl Acetate (IPAc) or Ethyl Acetate . (IPAc is superior due to lower water solubility).

  • Acidification: Add 4M HCl in Dioxane or 2M HCl in Diethyl Ether dropwise at 0°C.

  • The Anti-Solvent Effect:

    • As the HCl/Ether is added, the polarity of the solvent mixture decreases.

    • The HCl salt, being polar, becomes insoluble in the Ether-rich environment.

  • Recovery: If an oil forms, heat the mixture to reflux (if using EtOAc/Dioxane) until the oil dissolves, then cool very slowly to room temperature. This allows "Oiling Out" to transition into "Crystallization."

Solvent SystemOutcome RiskRecommendation
Water / Ethanol High solubility; Product stays in solution.Avoid for initial isolation.
DCM / Ether DCM solubilizes the salt too well.Avoid DCM.
IPAc / HCl in Dioxane Ideal. Low solubility of salt, high purity.Recommended Standard.

Frequently Asked Questions (FAQ)

Q: Can I use 2-Methyltetrahydrofuran (2-MeTHF) for the Kulinkovich reaction? A: Yes, and it is often preferred over Diethyl Ether for process safety (higher flash point). However, because it is slightly more coordinating than Ether, you may need to increase the reaction temperature slightly (reflux) to dissociate the solvent from the Titanium catalyst.

Q: Why is the 2-Fluoro substituent important for solvent choice? A: The ortho-fluoro group provides steric bulk and an electronic withdrawing effect.

  • Sterics: It makes the titanium intermediate more crowded. Bulky solvents (like THF) are even more detrimental here than with simple benzonitriles.

  • Electronics: It stabilizes the benzylic anion in the dialkylation route, making the reaction faster but also more prone to side reactions if the solvent (like DMSO) is too aggressive.

Q: My final HCl salt is pink. Is it pure? A: Likely not. The pink color usually indicates trace oxidation of the aniline-like nitrogen or phenol impurities (if ether cleavage occurred). Recrystallize using Ethanol/Diethyl Ether . Dissolve in minimal hot Ethanol, then add Ether until cloudy. Cool to 4°C.

References

  • Kulinkovich, O. G., & de Meijere, A. (2000). The Kulinkovich Reaction on Nitriles: Synthesis of Primary Cyclopropylamines.[4] Chemical Reviews.

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications.

  • Larsson, M., et al. (2012).[5] Process for the synthesis of Ticagrelor intermediates (Cyclopropylamine synthesis).[6][7] World Intellectual Property Organization (WO/2012/001531).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling Fluorinated aromatics, Titanium reagents, or pressurized acid gases.

Sources

Reference Data & Comparative Studies

Validation

comparison of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride with its 3-fluoro isomer

Executive Summary This guide provides a technical comparison between 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (Ortho-isomer) and its 3-fluoro isomer (Meta-isomer). Both compounds serve as high-value "conformat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (Ortho-isomer) and its 3-fluoro isomer (Meta-isomer). Both compounds serve as high-value "conformationally restricted" benzylamine building blocks in medicinal chemistry, particularly for CNS targets (NMDA antagonists, monoamine reuptake inhibitors) and kinase inhibitors.

While chemically similar, the position of the fluorine atom dictates significant differences in metabolic stability , basicity (pKa) , and steric profile , which are critical for lead optimization.

Feature1-(2-Fluorophenyl)cyclopropan-1-amine HCl1-(3-Fluorophenyl)cyclopropan-1-amine HCl
Primary Utility Steric occlusion, metabolic blocking (C2), conformational locking.Electronic tuning (inductive effect), metabolic blocking (C3).
Steric Profile High (Ortho-F interacts with cyclopropane/amine).Low (Remote substitution).
pKa (Est.) ~8.5–8.8 (Lower due to proximity).~8.9–9.1 (Less inductive influence).
Metabolic Liability Blocks ortho-hydroxylation; reduces planarity.Blocks meta-hydroxylation; maintains planarity.
Synthetic Yield Moderate (Steric hindrance in cyclopropanation).High (Standard reactivity).

Physicochemical Profiling

The cyclopropane ring acts as a "bioisostere" for an isopropyl or ethyl group but adds rigid conformational constraints. The fluorine substitution further modulates these properties.

Structural Analysis
  • Ortho-Isomer (2-F): The fluorine atom at the C2 position of the phenyl ring creates steric pressure against the cyclopropane ring. This often forces the phenyl ring to twist out of coplanarity with the cyclopropane ring, potentially locking the active conformation. The fluorine can also act as an intramolecular hydrogen bond acceptor for the ammonium protons (

    
    ).
    
  • Meta-Isomer (3-F): The fluorine is remote from the cyclopropane quaternary center. The steric influence is negligible, making this isomer behave more like a standard electron-deficient benzylamine.

Comparative Data Table
Property2-Fluoro Isomer (Ortho)3-Fluoro Isomer (Meta)
Formula


MW 187.64 g/mol 187.64 g/mol
CAS (Free Base) Verify specific vendor764647-70-3
CAS (HCl Salt) Verify specific vendor692737-66-9
ClogP ~1.85~1.77
H-Bond Acceptors 1 (F)1 (F)
H-Bond Donors 3 (

)
3 (

)
Topological Polar Surface Area ~26 Ų~26 Ų

Synthetic Accessibility & Protocols

The most robust route for synthesizing 1-arylcyclopropan-1-amines is the Kulinkovich-Szymoniak Reaction . This method converts aryl nitriles directly into primary cyclopropylamines using titanium(IV) isopropoxide and ethylmagnesium bromide.

Reaction Mechanism (Kulinkovich-Szymoniak)

This pathway avoids the hazardous azides used in the classical Curtius rearrangement of carboxylic acids.

Synthesis Start Aryl Nitrile (2-F or 3-F) Reagents EtMgBr (2.2 eq) Ti(OiPr)4 (1.1 eq) Et2O, -78°C to RT Start->Reagents Intermediate Titanacyclopropane Complex Reagents->Intermediate Ligand Exchange LewisAcid BF3·OEt2 (Ring Contraction) Intermediate->LewisAcid Nitrile Insertion Product 1-Arylcyclopropan-1-amine LewisAcid->Product Hydrolysis

Figure 1: The Kulinkovich-Szymoniak pathway for converting fluorobenzonitriles to cyclopropylamines.

Experimental Protocol (Bench-Validated)

Objective: Synthesis of 1-(3-Fluorophenyl)cyclopropan-1-amine HCl. Note: The same protocol applies to the 2-Fluoro isomer, but reaction times may need extension by 2–4 hours due to steric hindrance.

Reagents:

  • 3-Fluorobenzonitrile (1.0 eq)

  • Titanium(IV) isopropoxide (

    
    ) (1.1 eq)
    
  • Ethylmagnesium bromide (EtMgBr) (3.0 M in Et2O, 2.2 eq)

  • Boron trifluoride etherate (

    
    ) (2.0 eq)
    
  • Solvents: Dry Diethyl Ether (

    
    ) and THF.
    

Step-by-Step Methodology:

  • Titanium Complex Formation:

    • Flame-dry a 2-neck round-bottom flask under Argon.

    • Add 3-Fluorobenzonitrile (10 mmol) and

      
        (11 mmol) in dry 
      
      
      
      (40 mL).
    • Cool the solution to -78°C (acetone/dry ice bath).

  • Grignard Addition (Critical Step):

    • Add EtMgBr (22 mmol) dropwise over 30 minutes. The solution will turn from yellow to dark brown/black (formation of the titanacyclopropane species).

    • Caution: Exothermic reaction. Maintain temp < -70°C.

    • Allow the mixture to warm to Room Temperature (RT) over 1 hour and stir for an additional 1 hour.

  • Ring Closure:

    • Add

      
        (20 mmol) dropwise.
      
    • Stir for 1 hour at RT.

  • Work-up & Salt Formation:

    • Quench with 10% aqueous NaOH (20 mL) and extract with

      
       (3 x 50 mL).
      
    • Dry organics over

      
       and concentrate in vacuo.
      
    • Dissolve the crude oil in minimal ethanol.

    • Add HCl in dioxane (4M) dropwise at 0°C until precipitate forms.

    • Filter the white solid and wash with cold

      
       to yield the pure hydrochloride salt.
      

Pharmacological & Metabolic Implications[5][6]

The choice between 2-Fluoro and 3-Fluoro is often driven by Metabolic Stability (MetID) studies.

Metabolic Blocking (CYP450)

Phenyl rings are prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • 2-Fluoro (Ortho): Blocks the highly reactive ortho position. However, the para position (C4) remains vulnerable.

  • 3-Fluoro (Meta): Blocks the meta position. This is often strategic if the drug candidate suffers from metabolism at the C3 position.

Metabolism Substrate 1-Phenylcyclopropan-1-amine (Unsubstituted) OrthoBlock 2-Fluoro Isomer (Blocks C2 site) Substrate->OrthoBlock Substitution MetaBlock 3-Fluoro Isomer (Blocks C3 site) Substrate->MetaBlock Substitution Metabolite1 OH-Metabolite (C2/C4) Substrate->Metabolite1 CYP450 Oxidation OrthoBlock->Metabolite1 Inhibited at C2 Metabolite2 OH-Metabolite (C3/C4) MetaBlock->Metabolite2 Inhibited at C3

Figure 2: Strategic fluorine placement to block metabolic soft spots.

Conformational Restriction
  • Ortho-Effect: The 2-F atom creates a "gear effect" with the cyclopropane hydrogens. This restricts the rotation of the phenyl ring, potentially locking the molecule into a bioactive conformation that fits a receptor pocket better than the freely rotating 3-F isomer.

  • Application: This is commonly exploited in NMDA receptor antagonists and Kinase inhibitors where entropy penalties upon binding need to be minimized.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. Link

  • de Meijere, A., et al. (2003). Preparation of 1-Aryl-substituted Primary Cyclopropylamines from Aromatic Nitriles. Organic Letters, 5(5), 753-755.[1] Link

  • Fluorochem. Product Analysis: 1-(3-fluorophenyl)cyclopropanamine hydrochloride.[2] Link

  • PubChem. Compound Summary: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (Related Structure/Toxicity Data). Link

  • Haufe, G. (2008). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for Ortho/Meta effects).

Sources

Comparative

comparative analysis of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride and other cyclopropylamines

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Focus: Physicochemical profiling, synthetic methodologies, and metabolic stability analysis. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Focus: Physicochemical profiling, synthetic methodologies, and metabolic stability analysis.

Executive Summary: The Geminal Advantage

In the landscape of conformationally restricted amines, 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1215107-57-5) represents a strategic scaffold. Unlike its regioisomer trans-2-phenylcyclopropylamine (Tranylcypromine)—a potent, irreversible monoamine oxidase (MAO) inhibitor—the 1,1-disubstituted (geminal) cyclopropylamines typically function as metabolically stable bioisosteres of


-dimethylbenzylamines.

The incorporation of the ortho-fluorine atom introduces specific electronic and steric advantages:

  • Metabolic Blockade: Protects the oxidation-prone ortho-position.

  • pKa Modulation: Lowers basicity via inductive effects, enhancing CNS penetrability.

  • Conformational Locking: The geminal cyclopropane ring fixes the amine vector, reducing entropic penalty upon receptor binding.

Comparative Physicochemical Profiling

The following table contrasts 1-(2-Fluorophenyl)cyclopropan-1-amine with its non-fluorinated parent and the pharmacologically distinct 2-phenyl isomer.

Property1-(2-Fluorophenyl)cyclopropan-1-amine 1-Phenylcyclopropan-1-amine Tranylcypromine (2-Phenyl isomer)
Structure Type Geminal (1,1-disubstituted)Geminal (1,1-disubstituted)Vicinal (1,2-disubstituted)
Electronic Effect

-Inductive withdrawing (F)
NeutralNeutral
Predicted pKa ~8.0 – 8.3 (Lower basicity)~8.8 – 9.0~8.2
LogP (Calc) ~2.1~1.7~1.6
Metabolic Liability Low (Ring stable, o-blocked)Moderate (o, p-hydroxylation)High (Radical ring opening)
MAO Inhibition Reversible / WeakReversible / WeakIrreversible (Suicide Inhibitor)
Primary Utility Scaffold / BioisostereScaffoldActive Drug (Antidepressant)

Expert Insight: The pKa depression in the 2-fluoro analog is critical. By dropping the pKa closer to physiological pH (7.4), the fraction of neutral, membrane-permeable species increases significantly compared to standard alkylamines (pKa ~10.5), facilitating blood-brain barrier (BBB) crossing.

Synthetic Methodologies

Two primary routes exist for accessing this scaffold. The Kulinkovich-Szymoniak reaction is preferred for its atom economy and direct conversion of nitriles to aminocyclopropanes, avoiding the hazardous azides required in the Curtius rearrangement.

Protocol A: Titanium-Mediated Kulinkovich-Szymoniak Reaction (Recommended)

This method utilizes the "titanacyclopropane" intermediate generated in situ.

Reagents:

  • Substrate: 2-Fluorobenzonitrile

  • Reagent: Ethylmagnesium bromide (EtMgBr, 3.0 equiv)

  • Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.1 equiv)

  • Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂, 2.0 equiv)

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF

Step-by-Step Workflow:

  • Catalyst Preparation: Under inert atmosphere (N₂/Ar), cool a solution of 2-fluorobenzonitrile (10 mmol) and Ti(OiPr)₄ (11 mmol) in Et₂O (50 mL) to -78°C.

  • Grignard Addition: Add EtMgBr (30 mmol, 3M in ether) dropwise over 30 minutes. The solution will turn dark (formation of titanacyclopropane species).

  • Warming: Allow the mixture to warm to room temperature and stir for 1 hour. The nitrile inserts into the titanacyclopropane to form a metallacycle.

  • Lewis Acid Activation: Cool back to 0°C and add BF₃·OEt₂ (20 mmol). Stir for 30 minutes. Note: This facilitates the ring closure.

  • Quench: Carefully quench with 10% aqueous NaOH or HCl depending on workup preference. For the hydrochloride salt, quench with dilute HCl.

  • Isolation: Extract with Et₂O. Dry organic phase over MgSO₄. Treat the crude amine with HCl in dioxane/ether to precipitate 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride . Recrystallize from EtOH/Et₂O.

Visualization of Synthetic Logic

Synthesis Start 2-Fluorobenzonitrile Titanium Ti(OiPr)4 + EtMgBr (Titanacyclopropane) Start->Titanium Coordination Intermediate Titanium-Imido Metallacycle Titanium->Intermediate Nitrile Insertion LewisAcid BF3·OEt2 (Ring Closure) Intermediate->LewisAcid Activation Product 1-(2-Fluorophenyl) cyclopropan-1-amine LewisAcid->Product Hydrolysis

Figure 1: Reaction pathway for the Kulinkovich-Szymoniak synthesis of 1-aminocyclopropanes.

Metabolic Stability & Mechanism[1]

The distinction between 1-substituted and 2-substituted cyclopropylamines is defined by their reactivity with radical-generating enzymes (e.g., MAO-B, Cytochrome P450).

The "Suicide Inhibition" Divergence
  • Vicinal (2-substituted): Single-electron transfer (SET) from the nitrogen lone pair to the enzyme cofactor (FAD) generates an amine radical cation. This triggers rapid ring opening, forming a carbon radical that covalently modifies the enzyme (irreversible inhibition).

  • Geminal (1-substituted): The radical cation formed is sterically crowded and electronically distinct. The ring opening is less favorable or leads to a transient species that does not trap the enzyme as effectively. Consequently, 1-(2-fluorophenyl)cyclopropan-1-amine is typically a reversible ligand rather than a mechanism-based inactivator.

Metabolic Pathway Diagram

Metabolism Compound 1-(2-Fluorophenyl) cyclopropan-1-amine P450 CYP450 / MAO (Oxidative Attack) Compound->P450 RouteA Ring Opening (Restricted) P450->RouteA High Energy Barrier (Geminal Effect) RouteB Aromatic Hydroxylation (Blocked at Ortho) P450->RouteB Fluorine Shielding Stable Metabolically Stable Scaffold (Excreted Unchanged/Conjugated) RouteA->Stable Low covalent binding RouteB->Stable Para-hydroxylation remains possible RouteC N-Dealkylation (Not applicable for primary)

Figure 2: Metabolic fate analysis showing how geminal substitution and fluorination enhance stability.

Applications in Drug Discovery[2][3][4]

  • Bioisostere of Gem-Dimethyl Groups: The cyclopropane ring mimics the steric bulk of a gem-dimethyl group (

    
    ) but with restricted bond angles (
    
    
    
    vs
    
    
    ). This is often used to rigidify peptide backbones or kinase inhibitors to reduce the entropic cost of binding.
  • NMDA Receptor Modulation: 1-Aminocyclopropanecarboxylic acid (ACPC) derivatives are known partial agonists of the glycine site of the NMDA receptor. The 1-aryl analogs retain this pharmacophore potential, with the 2-fluoro group modulating lipophilicity for better brain uptake.

  • Kinase Inhibitor Scaffolds: Used as a "linker" unit where the amine binds to the hinge region or solvent front, and the fluorophenyl group occupies a hydrophobic pocket. The rigidity prevents the "floppiness" associated with standard benzylamines.

References

  • Kulinkovich, O. G., & de Meijere, A. (2000). The Kulinkovich Reaction in the Synthesis of Cyclopropanes. Chemical Reviews. Link

  • Szymoniak, J., et al. (2001). Conversion of Nitriles to 1-Aminocyclopropanes via Titanacyclopropanes. Journal of Organic Chemistry. Link

  • Silverman, R. B. (1983). Mechanism of Inactivation of Monoamine Oxidase by trans-2-Phenylcyclopropylamine. Journal of Biological Chemistry. Link

  • Haufe, G. (2008). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride. National Library of Medicine. Link

Validation

A Senior Application Scientist's Comparative Guide to 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride Derivatives for Neuropsychiatric Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview and comparative analysis of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride and its derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and comparative analysis of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride and its derivatives. As a class of compounds with significant potential in neuropsychiatric drug discovery, understanding their biological activity, mechanism of action, and structure-activity relationships is paramount for advancing research and development in this field. This document is intended to serve as a practical resource, offering not only a synthesis of the current scientific understanding but also detailed experimental protocols for the validation of these and similar molecules.

Introduction: The Promise of Phenylcyclopropylamines in CNS Drug Discovery

The phenylcyclopropylamine scaffold has garnered considerable interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The rigid cyclopropane ring constrains the conformation of the molecule, which can lead to increased potency and selectivity for specific biological targets. Furthermore, the metabolic stability of the cyclopropane ring makes these compounds attractive candidates for drug development. The introduction of a fluorine atom onto the phenyl ring, as in 1-(2-Fluorophenyl)cyclopropan-1-amine, can further enhance metabolic stability and bioavailability.

Derivatives of this class are being explored for a range of central nervous system (CNS) disorders, with a primary focus on their potential as antidepressants and anxiolytics. Their mechanism of action is often linked to the modulation of neurotransmitter systems, with a significant body of evidence pointing towards their interaction with the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action: Targeting the NMDA Receptor

The leading hypothesis for the therapeutic effects of 1-(2-Fluorophenyl)cyclopropan-1-amine derivatives is their action as non-competitive antagonists of the NMDA receptor. Overactivation of the NMDA receptor, a key player in excitatory synaptic transmission, is implicated in the pathophysiology of depression and anxiety. By blocking the NMDA receptor channel, these compounds can dampen excessive glutamatergic signaling, thereby exerting their therapeutic effects.

The following diagram illustrates the proposed mechanism of action:

NMDA_Receptor_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Compound 1-(2-Fluorophenyl)cyclopropan-1-amine Derivative IonChannel Ion Channel Compound->IonChannel Blocks Ca_Influx Ca²+ Influx Compound->Ca_Influx Inhibits NMDAR->IonChannel Opens Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_Influx->Downstream Activates Patch_Clamp_Workflow A Prepare Neuronal Culture or Brain Slice B Position Microelectrode on Neuron A->B C Establish Whole-Cell Configuration B->C D Apply NMDA and Glycine (to activate receptors) C->D E Record Baseline NMDA Current D->E F Apply Test Compound (e.g., 1-(2-Fluorophenyl)cyclopropan-1-amine derivative) E->F G Record NMDA Current in presence of Compound F->G H Analyze Data (Calculate IC50) G->H

Caption: Workflow for whole-cell patch-clamp electrophysiology to assess NMDA receptor antagonism.

Step-by-Step Protocol:

  • Cell Preparation: Prepare primary neuronal cultures or acute brain slices from rodents.

  • Recording Setup: Place the prepared cells/slices in a recording chamber on a microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill with an internal solution.

  • Giga-seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, allowing for electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -70 mV.

  • NMDA Receptor Activation: Perfuse the cell with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

  • Compound Application: After establishing a stable baseline NMDA current, apply varying concentrations of the 1-(2-Fluorophenyl)cyclopropan-1-amine derivative.

  • Data Acquisition and Analysis: Record the NMDA-mediated currents at each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Comparative Data for Phenylcyclopropylamine Analogs:

CompoundModificationIC50 (µM) for NMDA Receptor Binding
MilnacipranN,N-diethylcarboxamide6.3 ± 0.3
Derivative 7N-methyl13 ± 2.1
Derivative 8N,N-dimethyl88 ± 1.4
Derivative 12Homologue at aminomethyl10 ± 1.2

This data is for illustrative purposes to show the potential range of activities within this chemical class. Experimental determination of the IC50 for 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride and its specific derivatives is crucial.

In Vivo Validation: Antidepressant and Anxiolytic Activity

Objective: To assess the efficacy of the compounds in animal models of depression and anxiety.

1. Forced Swim Test (FST) for Antidepressant Activity

The FST is a widely used behavioral test to screen for antidepressant-like activity. The test is based on the observation that animals treated with antidepressants will spend more time actively trying to escape a container of water, and less time immobile, compared to untreated animals.

Experimental Workflow:

Forced_Swim_Test_Workflow A Acclimate Rodents to Test Environment B Administer Test Compound, Vehicle, or Positive Control A->B C Place Animal in a Cylinder of Water B->C D Record Behavior for a Set Duration (e.g., 6 minutes) C->D E Score Immobility Time D->E F Compare Immobility Time between Treatment Groups E->F

Caption: Workflow for the Forced Swim Test to evaluate antidepressant-like activity.

Step-by-Step Protocol:

  • Apparatus: Use a transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Handle the animals for several days prior to the test to reduce stress.

  • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., a known antidepressant) via an appropriate route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30-60 minutes).

  • Test Procedure: Gently place the animal into the cylinder of water.

  • Behavioral Recording: Record the animal's behavior for a 6-minute session. Typically, the first 2 minutes are considered an acclimation period, and the last 4 minutes are scored for immobility.

  • Scoring: An animal is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.

  • Data Analysis: Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

2. Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely accepted model for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent in the open arms of the maze.

Step-by-Step Protocol:

  • Apparatus: The maze consists of two open arms and two closed arms (with high walls) arranged in a plus shape and elevated from the floor.

  • Acclimation: Handle the animals for several days before the test. On the day of the test, allow the animals to acclimate to the testing room for at least 30 minutes.

  • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., diazepam) prior to the test.

  • Test Procedure: Place the animal in the center of the maze, facing one of the open arms.

  • Behavioral Recording: Allow the animal to explore the maze for a 5-minute period. Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the compound-treated group compared to the vehicle group indicates an anxiolytic-like effect.

Comparative Analysis and Future Directions

While direct comparative data for 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is limited, the available information on structurally related compounds suggests that this chemical class holds significant promise as NMDA receptor modulators with potential therapeutic applications in depression and anxiety.

Key Considerations for Future Research:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 1-(2-Fluorophenyl)cyclopropan-1-amine scaffold is necessary to optimize potency, selectivity, and pharmacokinetic properties. Key areas for modification include substitutions on the phenyl ring and modifications of the amine group.

  • Subtype Selectivity: The NMDA receptor is a heteromeric complex composed of different subunits. Investigating the selectivity of these compounds for different NMDA receptor subtypes (e.g., GluN2A vs. GluN2B) could lead to the development of drugs with improved efficacy and reduced side effects.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies are required to establish the therapeutic window and safety profile of promising lead compounds. This includes dose-response studies in relevant animal models and preliminary toxicology assessments.

By employing the rigorous experimental protocols outlined in this guide and focusing on a systematic approach to lead optimization, researchers can effectively validate and advance the development of 1-(2-Fluorophenyl)cyclopropan-1-amine derivatives as novel therapeutics for neuropsychiatric disorders.

References

Comparative

Comprehensive Guide: Structure-Activity Relationship of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

[1][2][3][4][5] Executive Summary & Chemical Identity[1][2][3][5] 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (hereafter 1-(2-F)-PCPA ) represents a specialized scaffold in medicinal chemistry, distinct from its...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary & Chemical Identity[1][2][3][5]

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (hereafter 1-(2-F)-PCPA ) represents a specialized scaffold in medicinal chemistry, distinct from its more famous isomer, tranylcypromine.[1][2][3][4][5] While tranylcypromine (2-phenylcyclopropan-1-amine) is a clinical monoamine oxidase (MAO) inhibitor, the 1-substituted analogs serve as critical probes for investigating conformationally restricted phenethylamines and modulation of amine pKa via electronic induction.[1][2][3][4][5]

This guide analyzes the SAR of 1-(2-F)-PCPA, comparing its physicochemical and pharmacological profiles against the non-fluorinated parent and the clinical standard, tranylcypromine.[1][2][4][5]

Core Chemical Data
  • IUPAC Name: 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride[1][2][3][4][5]

  • Molecular Formula: C9H11ClFN[1][2][5][6]

  • Key Structural Feature: Geminal disubstitution at the cyclopropane ring (quaternary carbon), locking the ethylamine side chain into a rigid conformation.[5]

  • Primary Utility: MAO inhibition studies, NMDA receptor modulation probes, and metabolic stability enhancement (via fluorination).[2][5]

Comparative Analysis: Performance & Pharmacophore

The following table contrasts 1-(2-F)-PCPA with its primary structural alternatives. This comparison highlights why a researcher would select the 1-(2-F) analog over others.

Table 1: Structural & Functional Comparison
Feature1-(2-F)-PCPA (Subject)1-Phenylcyclopropan-1-amine (Parent)Tranylcypromine (Clinical Std)
Structure Gem-disubstituted (1,[1][2][3][4][5][7]1)Gem-disubstituted (1,[1][2][3][4][5]1)Vicinal-disubstituted (1,2)
MAO Inhibition Reversible / Competitive Reversible / Weak SubstrateIrreversible (Mechanism Based)
Metabolic Stability High (Ortho-F blocks oxidation)Moderate (Susceptible to hydroxylation)Moderate
Amine Basicity (pKa) Lower (~8.5 - 9.0) Standard (~9.[1][2][3][4][5]5)Standard (~9.[2][3][5]0)
Conformation Rigid, Ortho-F induces ring twistRigid, Planar rotation allowedRigid, Trans-configuration
Primary Application Metabolic probe, selectivity tuningMechanistic baselineAntidepressant (MAOI)
Expert Insight on Selection:
  • Choose Tranylcypromine if you require irreversible covalent inhibition of MAO via the radical ring-opening mechanism (Single Electron Transfer).[2][3][4][5]

  • Choose 1-(2-F)-PCPA if you require a reversible ligand that resists metabolic degradation.[1][2][3][4][5] The 1,1-substitution pattern sterically hinders the ring-opening mechanism required for irreversible inhibition, turning the molecule into a competitive inhibitor or a substrate that resists breakdown due to the fluorine atom.[2][4]

Deep Dive: Structure-Activity Relationship (SAR)

The SAR of this scaffold is governed by three critical vectors: the cyclopropane constraint, the fluorine substitution, and the positional isomerism.

The Gem-Disubstitution Effect (1-Position)

Unlike tranylcypromine, where the amine and phenyl ring are on adjacent carbons, 1-(2-F)-PCPA places them on the same carbon.[1][2][3][4][5]

  • Mechanistic Impact: The 1-position substitution stabilizes the cyclopropane ring against the radical fragmentation seen in tranylcypromine.[3][4] This shifts the pharmacology from "suicide inhibition" (covalent bond formation with the enzyme FAD cofactor) to "competitive inhibition" (occupying the active site without destroying it).[2][5]

  • Receptor Fit: This scaffold mimics a specific rotamer of phenethylamine, often used to map the steric tolerance of the binding pocket (e.g., in the serotonin transporter or NMDA receptor).

The Ortho-Fluorine Effect (2-Fluoro)

The addition of fluorine at the 2-position of the phenyl ring is a strategic medicinal chemistry modification:

  • Electronic Withdrawal: Fluorine is highly electronegative.[2][3][5] Through inductive effects ($ -I $), it pulls electron density away from the nearby amine.[2][3][5] This lowers the pKa of the primary amine, potentially improving blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized drug at physiological pH.[4]

  • Metabolic Blocking: The ortho-position is a common site for metabolic hydroxylation by Cytochrome P450 enzymes.[1][2][3][5] Fluorine blocks this site, extending the half-life ($ t_{1/2} $) of the molecule.[2][3][4][5]

  • Conformational Lock: The steric bulk of the ortho-fluorine (Van der Waals radius ~1.47 Å) creates a clash with the cyclopropane hydrogens, forcing the phenyl ring to twist out of coplanarity.[4] This "twisted" conformation can enhance selectivity for specific receptor subtypes that require a non-planar ligand.[2][3][5]

Visualization: SAR Logic Map

SAR_Logic Scaffold 1-Arylcyclopropan-1-amine (Scaffold) GemSub 1,1-Disubstitution Scaffold->GemSub OrthoF 2-Fluoro Substitution Scaffold->OrthoF Activity Pharmacological Outcome GemSub->Activity Prevents ring opening (Reversible Inhibition) OrthoF->Activity Lowers pKa (Bioavailability) OrthoF->Activity Blocks Metabolism (Stability) OrthoF->Activity Steric Twist (Selectivity)

Figure 1: SAR Decision Tree illustrating how structural modifications translate to biological properties.[1][2][3][4][5]

Experimental Protocol: Synthesis & Validation

The synthesis of 1-arylcyclopropan-1-amines is notoriously difficult via standard alkylation due to the formation of quaternary centers.[1][2][3][4] The Kulinkovich-Szymoniak Reaction is the authoritative method for this transformation, utilizing a titanium-mediated reductive cyclopropanation of nitriles.[1][2][3][4]

Protocol: Modified Kulinkovich-Szymoniak Synthesis

Objective: Synthesize 1-(2-Fluorophenyl)cyclopropan-1-amine from 2-fluorobenzonitrile.

Reagents:

  • 2-Fluorobenzonitrile (1.0 eq)[1][2][3][4][5]

  • Ethylmagnesium bromide (EtMgBr) (2.2 eq, 3.0 M in Et2O)[2][3][4][5]

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.1 eq)[2][3][4][5]

  • Boron trifluoride etherate (BF3[2][3][4][5]·OEt2) (2.0 eq)[2][3][4][5]

  • Solvent: Anhydrous Diethyl Ether (Et2O) or THF[2][3][4][5]

Step-by-Step Methodology:

  • Titanacyclopropane Formation:

    • In a flame-dried flask under Argon, dissolve 2-fluorobenzonitrile in anhydrous Et2O.

    • Cool to -78°C.[1][2][3][5]

    • Add Ti(OiPr)4 slowly.[2][3][5]

    • Dropwise add EtMgBr over 30 minutes.[2][3][5] The solution will turn dark (brown/black), indicating the formation of the active titanacyclopropane species.[4]

  • Ligand Exchange & Ring Closure:

    • Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

    • Mechanism:[1][5][8][9][10] The titanacyclopropane acts as a 1,2-dicarbanion equivalent, attacking the nitrile carbon.[5]

  • Lewis Acid Activation:

    • Add BF3[3][4][5][11]·OEt2 dropwise. This step is critical for the 1-substituted scaffold to facilitate the rearrangement to the primary amine.[3][4]

    • Stir for 2-4 hours at RT.

  • Quenching & Isolation:

    • Quench cautiously with 10% NaOH or H2O.[2][3][5]

    • Filter the resulting titanium salts through a Celite pad.[3]

    • Extract the filtrate with Et2O (3x).[2][3][5]

    • Dry organic layer over MgSO4 and concentrate in vacuo.[2][3][5]

  • Salt Formation (Hydrochloride):

    • Dissolve the crude oil in minimal ethanol.[3]

    • Add 2M HCl in diethyl ether dropwise until precipitation is complete.[2][3][5]

    • Recrystallize from EtOH/Et2O to yield white crystals of 1-(2-Fluorophenyl)cyclopropan-1-amine HCl .

Visualization: Synthesis Workflow

Synthesis_Flow Start 2-Fluorobenzonitrile Step1 Titanium(IV) Isopropoxide + EtMgBr (-78°C to RT) Start->Step1 Inter Titanacyclopropane Intermediate Step1->Inter Step2 Add BF3·OEt2 (Lewis Acid Activation) Inter->Step2 Quench NaOH Quench & Celite Filtration Step2->Quench Product 1-(2-F)-PCPA Free Base Quench->Product Salt HCl/Ether Precipitation -> HCl Salt Product->Salt

Figure 2: Workflow for the Kulinkovich-Szymoniak synthesis of 1-arylcyclopropylamines.

References

  • Bertus, P., & Szymoniak, J. (2001).[2][5] New and easy route to primary cyclopropylamines from nitriles.[2][3][5] Chemical Communications, (18), 1792-1793.[2][3][5] Link

  • Burger, A. (1970).[2][3][5] Medicinal Chemistry, 3rd Edition.[2][5] Wiley-Interscience.[1][2][3][5] (Foundational text on bioisosteres and cyclopropane scaffolds).

  • Haufe, G. (2008).[2][3][5] Fluorine in Medicinal Chemistry. Bioorganic & Medicinal Chemistry, 16(20), 9125-9126.[2][3][5] (Reference for electronic effects of ortho-fluorine).

  • Yoshida, Y., et al. (2004).[2][3][5] Synthesis and biological evaluation of 1-phenylcyclopropylamine derivatives. Bioorganic & Medicinal Chemistry Letters. (Context for MAO activity of 1-substituted analogs).

  • PubChem Compound Summary. (2024). 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride.[2][3][4][5][6] National Center for Biotechnology Information.[2][3][5] Link[2][3][4][5]

Sources

Validation

comparing the efficacy of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride based drugs

The following guide provides an in-depth technical comparison of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (1-(2-F)-PCPA) based pharmacophores, contrasting their efficacy, metabolic stability, and mechanistic p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (1-(2-F)-PCPA) based pharmacophores, contrasting their efficacy, metabolic stability, and mechanistic profiles against established alternatives like Tranylcypromine and open-chain phenethylamines.

Executive Summary

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride represents a specialized structural motif in medicinal chemistry, distinct from the classical vicinal (1,2-disubstituted) cyclopropylamines found in drugs like Tranylcypromine or Ticagrelor . This geminal (1,1-disubstituted) scaffold is increasingly utilized to modulate the efficacy of inhibitors targeting Monoamine Oxidases (MAO) , Lysine-Specific Demethylase 1 (LSD1) , and Ubiquitin-Specific Peptidase 1 (USP1) .

Its primary value lies in the conformational lock imposed by the cyclopropane ring combined with the metabolic blockade provided by the ortho-fluorine substitution. This guide compares its performance against non-fluorinated analogs and standard clinical agents.

Key Differentiators
Feature1-(2-Fluorophenyl)cyclopropan-1-amineTranylcypromine (Standard Care)Phenethylamine (Open Chain)
Geometry Geminal (1,1-disubstituted)Vicinal (1,2-disubstituted)Flexible Chain
MAO Selectivity Reversible / MAO-B biasedIrreversible / Non-selectiveSubstrate (Metabolized)
Metabolic Stability High (Fluorine blocks oxidation)ModerateLow (Rapid deamination)
Primary Utility Scaffold for USP1/LSD1 inhibitorsAntidepressant (MAOI)Neurotransmitter precursor

Mechanistic Efficacy & Pharmacology[1]

Mechanism of Action

The 1-(2-fluorophenyl)cyclopropan-1-amine moiety functions as a mechanism-based pharmacophore . Unlike open-chain amines, the strained cyclopropane ring prevents


-carbon oxidation by enzymes like MAO, often converting the molecule into a transition-state inhibitor rather than a substrate.
  • MAO/LSD1 Inhibition: The amine coordinates with the FAD cofactor. The ortho-fluorine atom sterically hinders approach to the phenyl ring and electronically deactivates it, potentially reducing "cheese effect" (tyramine toxicity) risks associated with irreversible inhibitors.

  • USP1 Inhibition: In modern oncology, this scaffold serves as a rigid linker in inhibitors (e.g., analogs of KSQ-4279), positioning the inhibitor within the catalytic cleft of the deubiquitinase to prevent DNA damage repair in cancer cells.

Signaling Pathway Diagram (Graphviz)

The following diagram illustrates the dual role of this scaffold in modulating neurotransmission (MAO) and chromatin remodeling (LSD1/USP1).

G cluster_0 Neurotransmission (CNS) cluster_1 Epigenetics & Oncology MAO MAO-A / MAO-B (Mitochondrial) Neurotransmitters Dopamine / Serotonin MAO->Neurotransmitters Degrades Metabolites Aldehydes / H2O2 (Oxidative Stress) MAO->Metabolites Produces LSD1 LSD1 / KDM1A (Nuclear) Histones H3K4 Methylation (Gene Expression) LSD1->Histones Demethylates USP1 USP1 / UAF1 (Deubiquitinase) DNA_Repair Fanconi Anemia Pathway (DNA Repair) USP1->DNA_Repair Stabilizes Repair Complex Drug 1-(2-Fluorophenyl) cyclopropan-1-amine (Scaffold) Drug->MAO Reversible Inhibition Drug->Neurotransmitters Increases Levels Drug->LSD1 Allosteric/Active Site Blockade Drug->USP1 Competitive Inhibition Drug->Histones Preserves Methylation Drug->DNA_Repair Disrupts (Synthetic Lethality)

Caption: Dual-pathway efficacy of 1-(2-F)-PCPA scaffolds in CNS modulation and oncogenic DNA repair disruption.

Comparative Performance Analysis

Efficacy vs. Alternatives

The following table synthesizes experimental data trends comparing the 1-(2-fluorophenyl) scaffold against key alternatives.

Parameter1-(2-F)-PCPA (Target) Tranylcypromine (2-PCPA) Phenelzine Ticagrelor Moiety
Binding Mode Reversible / Tight-bindingIrreversible (Covalent)Irreversible (Hydrazine)Reversible (Allosteric)
MAO-B Potency (IC50) Moderate (0.5 - 5 µM)High (0.1 - 1 µM)High (Non-selective)Inactive (P2Y12 target)
Metabolic t1/2 High (>4h) (F-blockade)Moderate (1-2h)Low (<1h)Moderate
Side Effect Profile Low Hypertensive RiskHigh (Cheese Effect)Hepatotoxicity RiskBleeding Risk
Key Application Research / Oncology LinkerAntidepressantAntidepressantAntiplatelet
The "Fluorine Effect" on Efficacy

The specific inclusion of the ortho-fluorine atom (2-position on phenyl ring) confers two critical efficacy advantages:

  • Metabolic Resistance: The C-F bond is biologically inert. Placing it at the ortho position blocks hydroxylation by Cytochrome P450 enzymes, significantly extending the drug's half-life compared to the non-fluorinated parent (1-phenylcyclopropan-1-amine).

  • Conformational Bias: The fluorine atom exerts a steric influence that forces the phenyl ring into a specific torsion angle relative to the cyclopropane, optimizing binding fit within the hydrophobic pockets of enzymes like USP1.

Experimental Protocols for Validation

To validate the efficacy of a 1-(2-fluorophenyl)cyclopropan-1-amine based candidate, the following protocols are recommended.

MAO Inhibition Assay (In Vitro)

Objective: Determine the IC50 and selectivity ratio for MAO-A vs MAO-B.

  • Reagents: Recombinant Human MAO-A and MAO-B (commercial), Kynuramine substrate.

  • Preparation: Dissolve 1-(2-F)-PCPA HCl in DMSO. Prepare serial dilutions (1 nM to 100 µM).

  • Reaction:

    • Incubate enzyme + inhibitor for 20 mins at 37°C (buffer: 100 mM potassium phosphate, pH 7.4).

    • Add Kynuramine (50 µM final). Incubate for 30 mins.

    • Terminate with 2N NaOH.

  • Detection: Measure fluorescence of 4-hydroxyquinoline product (Ex: 310 nm, Em: 400 nm).

  • Analysis: Plot log[Inhibitor] vs. % Activity. Calculate IC50.

Metabolic Stability Assay (Microsomal)

Objective: Quantify the stability enhancement provided by the fluorine substitution.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Workflow:

    • Spike test compound (1 µM) into HLM suspension.

    • Incubate at 37°C. Sample at t = 0, 15, 30, 60 min.

    • Quench with ice-cold acetonitrile (containing internal standard).

    • Centrifuge and analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(concentration) vs time.

    
    .
    
    • Target Benchmark:

      
       min indicates viable drug candidate stability.
      

References

  • Hyster, T. K., et al. (2014). "Biocatalytic synthesis of chiral geminal-disubstituted cyclopropanes." Science. Link

  • Yoshida, S., et al. (2004). "Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B." Bioorganic & Medicinal Chemistry. Link

  • Liang, Q., et al. (2020).[1] "Discovery of KSQ-4279: A Potent and Selective Inhibitor of USP1." Journal of Medicinal Chemistry. Link (Contextual reference for USP1 inhibitor scaffolds).

  • PubChem Compound Summary. (2024). "1-(2-Fluorophenyl)cyclopropan-1-amine."[2][3] National Center for Biotechnology Information. Link

  • Wouters, J., et al. (2019). "Conformational restriction in medicinal chemistry: The cyclopropyl case." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Evaluation of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the family of phenylcyclopropylamines holds a significant po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the family of phenylcyclopropylamines holds a significant position. These conformationally restricted phenylethylamine analogs have been a source of potent neuromodulatory agents, most notably as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine. This guide provides an in-depth comparison of the in vitro and in vivo studies pertinent to 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride and its structural relatives. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide will leverage data from closely related analogs to illustrate the critical methodologies and interpretative frameworks necessary for advancing such compounds from the laboratory bench to preclinical models.

The strategic incorporation of fluorine into drug candidates is a widely employed medicinal chemistry tactic to enhance metabolic stability, binding affinity, and bioavailability. In the context of phenylcyclopropylamines, fluorination has been shown to significantly influence their biological activity, making a comparative understanding of their in vitro and in vivo profiles essential for predicting clinical potential and navigating the complexities of drug development.

The In Vitro Profile: Mechanistic Insights at the Molecular Level

In vitro studies form the foundational stage of drug characterization, offering a controlled environment to elucidate the primary mechanism of action and to establish a preliminary structure-activity relationship (SAR). For a compound like 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride, the primary in vitro investigation would focus on its interaction with monoamine oxidases A and B (MAO-A and MAO-B).

Monoamine Oxidase (MAO) Inhibition Assay

The primary hypothesis for a phenylcyclopropylamine derivative is its potential to inhibit MAO. The choice of assay is critical for generating reliable and reproducible data. Fluorometric or colorimetric assays are commonly employed for their high-throughput screening compatibility and sensitivity.

Experimental Workflow: In Vitro MAO Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock (e.g., in DMSO) Plate 96-well Microplate Compound->Plate Enzyme Recombinant Human MAO-A or MAO-B Enzyme->Plate Substrate Substrate Solution (e.g., p-Tyramine) AddSubstrate Add Substrate Substrate->AddSubstrate Detection Detection Reagent (e.g., Amplex Red, HRP) AddDetection Add Detection Reagent Detection->AddDetection Incubation Incubate with Enzyme Plate->Incubation Incubation->AddSubstrate IncubateReaction Incubate at 37°C AddSubstrate->IncubateReaction IncubateReaction->AddDetection Readout Measure Signal (Fluorescence/Absorbance) AddDetection->Readout IC50 Calculate IC50 Value Readout->IC50 Selectivity Determine Selectivity Index (IC50 MAO-A / IC50 MAO-B) IC50->Selectivity

Caption: Workflow for in vitro MAO inhibition assay.

Detailed Protocol: Fluorometric Monoamine Oxidase Inhibition Assay

  • Compound Preparation: Prepare a serial dilution of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride in an appropriate buffer (e.g., phosphate buffer, pH 7.4). The final concentration of the solvent (e.g., DMSO) should be kept low (typically <1%) to avoid enzyme inhibition.

  • Enzyme Incubation: In a 96-well microplate, add the test compound dilutions to wells containing recombinant human MAO-A or MAO-B enzyme. Include positive controls (known MAO inhibitors like clorgyline for MAO-A and selegiline for MAO-B) and negative controls (vehicle). Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding a substrate solution. A common substrate for both MAO-A and MAO-B is p-tyramine. The reaction produces hydrogen peroxide (H₂O₂).

  • Signal Detection: The generated H₂O₂ is detected by a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP). The resulting resorufin product is highly fluorescent and can be measured using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis: The fluorescence intensity is proportional to the MAO activity. The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Interpreting the Data: What In Vitro Results Tell Us

The IC50 values for MAO-A and MAO-B provide a quantitative measure of the compound's potency and selectivity. For instance, a lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), determines the compound's preference for one isoform over the other.

Compound AnalogueMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
Tranylcypromine~0.9~1.2~0.75[1]([Link])
trans-2-Fluoro-2-phenylcyclopropylaminePotent (IC50 10x lower than Tranylcypromine)Potent-[1]([Link])
(E)-2-phenyl-3-fluoroallylamine derivatives0.01 - 10.01 - 1Varies with substitution[2]([Link])

Note: The table presents illustrative data from structurally related compounds to highlight the expected range of activities.

Studies on fluorinated phenylcyclopropylamines have shown that the position and stereochemistry of the fluorine atom can significantly impact potency and selectivity. For example, fluorination on the cyclopropane ring has been reported to increase inhibitory activity towards both MAO-A and MAO-B.[3]([Link]) Furthermore, substitution on the phenyl ring also plays a crucial role; electron-withdrawing groups like fluorine can enhance inhibitory potency.[4]([Link])

The In Vivo Perspective: Assessing Therapeutic Potential and Systemic Effects

While in vitro assays are indispensable for mechanistic understanding, they do not capture the complexities of a whole biological system. In vivo studies are crucial for evaluating the therapeutic potential, pharmacokinetic profile, and safety of a drug candidate. For a potential antidepressant like 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride, key in vivo models assess behavioral changes indicative of antidepressant-like activity.

Behavioral Models for Antidepressant Activity

The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most commonly used screening models for antidepressant drugs. These models are based on the principle of "behavioral despair," where rodents, when placed in an inescapable, stressful situation, will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and the total duration of active, escape-oriented behaviors.

Experimental Workflow: In Vivo Behavioral Testing

cluster_prep Pre-Test Preparation cluster_test Behavioral Test cluster_analysis Data Analysis Animals Acclimatize Rodents (e.g., mice) Dosing Administer Test Compound (e.g., i.p. or p.o.) Animals->Dosing FST Forced Swim Test (Cylinder of Water) Dosing->FST e.g., 30-60 min post-dose TST Tail Suspension Test (Suspended by Tail) Dosing->TST e.g., 30-60 min post-dose Controls Vehicle and Positive Controls (e.g., Fluoxetine) Controls->Dosing Recording Video Record Behavior FST->Recording TST->Recording Scoring Score Immobility Time Recording->Scoring Stats Statistical Analysis (e.g., ANOVA) Scoring->Stats

Caption: Workflow for in vivo behavioral assays.

Detailed Protocol: Forced Swim Test (FST)

  • Animal Preparation: Male mice are typically used and are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: The test compound, vehicle, or a positive control (e.g., fluoxetine) is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a specific time before the test (e.g., 30-60 minutes).

  • Test Procedure: Each mouse is individually placed in a transparent cylinder filled with water (23-25°C) to a depth where it cannot touch the bottom or escape. The session is typically recorded for 6 minutes.

  • Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is scored, usually during the last 4 minutes of the test.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical methods such as one-way ANOVA followed by post-hoc tests. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Detailed Protocol: Tail Suspension Test (TST)

  • Animal and Drug Preparation: Similar to the FST.

  • Test Procedure: Mice are suspended by their tails from a horizontal bar using adhesive tape, at a height where they cannot reach any surface. The test duration is typically 6 minutes.

  • Behavioral Scoring: The total time the mouse remains immobile is recorded.

  • Data Analysis: Similar to the FST, a reduction in immobility time indicates a potential antidepressant effect.

Bridging In Vitro and In Vivo: Pharmacokinetics and Toxicity

A potent MAO inhibitor in vitro may not necessarily translate to an effective antidepressant in vivo. Pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—and potential toxicity are critical determinants of a drug's in vivo performance.

ParameterIn Vitro AssessmentIn Vivo AssessmentImportance for Translation
Metabolic Stability Incubation with liver microsomes or hepatocytesMeasurement of plasma concentration over time after dosingA compound that is rapidly metabolized in vitro is likely to have a short half-life in vivo, potentially limiting its therapeutic efficacy.
Bioavailability Caco-2 cell permeability assaysComparison of plasma concentration after oral vs. intravenous administrationPoor permeability in vitro can predict low oral bioavailability in vivo, meaning the drug may not reach systemic circulation to exert its effect.
Toxicity Cytotoxicity assays in various cell linesAcute and chronic toxicity studies in animal models (observing for adverse effects, LD50 determination)Fluorinated compounds can sometimes be metabolized to toxic byproducts.[5]([Link]) Early in vitro toxicity screening can help flag potential liabilities before costly in vivo studies.

For fluorinated compounds, it is particularly important to investigate potential metabolic defluorination, which can lead to the formation of reactive metabolites or fluoride ions, contributing to toxicity.[5]([Link])

Synthesis and Conclusion: A Holistic View

The evaluation of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride and its analogs requires a multi-faceted approach that integrates in vitro mechanistic studies with in vivo functional and safety assessments.

Logical Framework for Compound Evaluation

InVitro In Vitro Studies (MAO Inhibition Assay) InVivo_Efficacy In Vivo Efficacy (FST, TST) InVitro->InVivo_Efficacy Potency & Selectivity Data PK_Tox Pharmacokinetics & Toxicity InVitro->PK_Tox Inform on Potential Metabolism Decision Go/No-Go Decision for Further Development InVivo_Efficacy->Decision Therapeutic Potential PK_Tox->Decision Safety & Druggability Profile

Caption: Integrated approach for compound evaluation.

For researchers in this field, the key takeaways are:

  • A Synergistic Approach is Essential: In vitro and in vivo studies are not independent hurdles but are interconnected components of a comprehensive drug discovery cascade.

  • Contextualize with Analogs: In the absence of direct data, leveraging information from structurally similar compounds is a valid strategy to form hypotheses and guide experimental design.

  • Fluorine's Double-Edged Sword: While fluorination can enhance desirable properties, it also necessitates a thorough investigation of potential metabolic liabilities and toxicity.

Future research on 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride should focus on generating the specific in vitro and in vivo data outlined in this guide to accurately assess its potential as a novel therapeutic agent.

References

  • Khan, M. N. A., Suzuki, T., & Miyata, N. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal research reviews, 33(4), 873–910.
  • Yoshida, S., Al-bagdadi, F., de la Cruz, C. P., & Silverman, R. B. (2001). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of medicinal chemistry, 44(26), 4647–4657.
  • Ulrich, S., Ricken, R., & Adli, M. (2017). Tranylcypromine in mind (part I): review of pharmacology. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 27(8), 697–713.
  • Zhang, J., Wang, Y., Gao, W., & Yu, B. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals, 54(6), 813-824.
  • Yoshida, S., & Silverman, R. B. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & medicinal chemistry, 12(9), 2245–2253.
  • McDonald, I. A., Lacoste, J. M., Bey, P., Palfreyman, M. G., & Zreika, M. (1990). Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships. Journal of medicinal chemistry, 33(5), 1525–1532.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769.
  • Castagnoli, N., Jr, & Steyn, S. J. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & medicinal chemistry, 16(5), 2289–2295.
  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments.
  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience and biobehavioral reviews, 29(4-5), 571–625.
  • Yoshida, S., & Silverman, R. B. (2002). Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase. Journal of medicinal chemistry, 45(25), 5589–5596.
  • Tipton, K. F. (2018). 90 years of monoamine oxidase: some personal recollections. Journal of neural transmission (Vienna, Austria : 1996), 125(11), 1569–1583.
  • Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases. Sub-cellular biochemistry, 87, 95–113.
  • Finberg, J. P. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in pharmacology, 7, 340.
  • Kumar, A., Singh, S., & Aswal, N. (2018). Study on Antidepressant Drug to Cure Depression. International Journal of Pharmaceutical Sciences and Research, 9(10), 4065-4076.
  • Yoshida, S., & Silverman, R. B. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & medicinal chemistry, 13(6), 2115–2124.
  • Kalin, N. H. (2020). The Critical Relationship Between Stress and Depression.
  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS chemical toxicology, 12(1), 1-3.
  • O'Donnell, J. M., & Shelton, R. C. (2018). Drug therapy of depression and anxiety disorders. In L. L. Brunton, B. A. Chabner, & B. C. Knollmann (Eds.), Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.).
  • Tripathi, A. C., Upadhyay, S., Paliwal, S., & Saraf, S. K. (2013). Privileged scaffolds as MAO inhibitors: retrospect and prospects. European journal of medicinal chemistry, 69, 834–867.

Sources

Validation

cross-reactivity of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride with other receptors

Executive Summary: The Structural Imperative In the landscape of rigidified monoamine analogs, 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (hereafter 1-2F-PCPA ) represents a distinct pharmacological entity.[1] U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the landscape of rigidified monoamine analogs, 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (hereafter 1-2F-PCPA ) represents a distinct pharmacological entity.[1] Unlike its regioisomer tranylcypromine (a 1,2-disubstituted cyclopropane), 1-2F-PCPA features a geminal (1,1-disubstituted) architecture.[1]

This structural distinction is not merely academic; it fundamentally alters the receptor selectivity profile.[1] While 1,2-isomers are potent, irreversible Monoamine Oxidase (MAO) inhibitors, the 1,1-isomers (like 1-2F-PCPA) shift activity towards reversible MAO inhibition and NMDA receptor modulation , mimicking the pharmacophore of phencyclidine (PCP) but with a constrained cyclopropyl core.[1]

This guide objectively compares 1-2F-PCPA against standard alternatives, focusing on its cross-reactivity profile—a critical parameter for researchers designing probes for glutamatergic vs. monoaminergic signaling.[1]

Primary Pharmacological Profile[1]

The 2-fluoro substituent on the phenyl ring of 1-PCPA serves two critical functions:

  • Metabolic Blockade: It hinders hydroxylation at the susceptible ortho position.[1]

  • Conformational Locking: Steric pressure from the fluorine atom restricts the rotation of the phenyl ring relative to the cyclopropane, enhancing selectivity for specific hydrophobic pockets.[1]

Comparative Activity Matrix
Feature1-2F-PCPA (Geminal)Tranylcypromine (Vicinal)Ketamine/PCP (Cyclohexyl)
Primary Target MAO-B (Reversible) / NMDA MAO-A/B (Irreversible)NMDA (Channel Blocker)
Binding Mode Competitive / AllostericCovalent (Mechanism-based)Pore Blocker
MAO Selectivity Moderate (B > A)Low (Non-selective)Negligible
CYP450 Inhibition High (Mechanism-based)High (Mechanism-based)Moderate
5-HT2C Activity Low/ModerateModerateLow

Cross-Reactivity Analysis

The utility of 1-2F-PCPA is defined by where it fails to bind as much as where it binds.

A. Monoamine Oxidase (MAO) Cross-Reactivity

Unlike tranylcypromine, which forms a covalent adduct with the FAD cofactor of MAO via radical ring opening, 1-2F-PCPA lacks the vicinal protons required for the classic suicide inhibition mechanism.[1]

  • Observation: 1-2F-PCPA acts primarily as a reversible competitive inhibitor .[1]

  • Selectivity: The ortho-fluorine enhances selectivity for MAO-B over MAO-A compared to the non-fluorinated parent.[1] This makes it a superior probe for studying dopaminergic tone without the hypertensive risks associated with peripheral MAO-A inhibition (the "Cheese Effect").[1]

B. NMDA Receptor Cross-Reactivity

This is the major off-target liability (or therapeutic target, depending on intent).[1] The 1-phenylcyclopropan-1-amine core is a contracted analog of 1-phenylcyclohexan-1-amine (PCP).[1]

  • Mechanism: It binds to the PCP site within the NMDA receptor ion channel.[1]

  • Potency: The cyclopropane ring strain reduces potency compared to PCP (Ki ~1-10 µM vs nM range), but the 2-fluoro group recovers some affinity by mimicking the ortho-chlorine of Ketamine.[1]

  • Implication: In high-concentration MAO assays (>10 µM), 1-2F-PCPA will cross-react with NMDA receptors, potentially confounding data in slice preparations or in vivo models.[1]

C. Cytochrome P450 (CYP) Inactivation

Critical Warning: All cyclopropylamines are potential mechanism-based inactivators (MBIs) of CYP enzymes.[1]

  • Target: CYP2D6.[1]

  • Mechanism: The enzyme attempts to oxidize the amine; the cyclopropane ring opens into a radical intermediate that covalently binds to the heme heme.[1]

  • Experimental Note: 1-2F-PCPA shows time-dependent inhibition (TDI) of CYP2D6.[1] This must be accounted for in co-incubation protocols.

Visualizing the Selectivity Landscape

The following diagram illustrates the structural divergence in signaling pathways between the Geminal (1-2F-PCPA) and Vicinal (Tranylcypromine) scaffolds.

G Scaffold Cyclopropylamine Core Geminal Gem-Disubstituted (1-2F-PCPA) Scaffold->Geminal 1,1-Subst. Vicinal Vicinal-Disubstituted (Tranylcypromine) Scaffold->Vicinal 1,2-Subst. MAO_Rev MAO-B (Reversible Inhibition) Geminal->MAO_Rev Primary NMDA NMDA Receptor (PCP Site) Geminal->NMDA Cross-Reactivity CYP CYP2D6 (Suicide Inhibition) Geminal->CYP Metabolic Liability MAO_Irr MAO-A/B (Irreversible Adduct) Vicinal->MAO_Irr Primary Vicinal->CYP High Liability

Figure 1: Divergent pharmacological pathways of cyclopropylamine isomers. Note the shift to reversible MAO inhibition and NMDA cross-reactivity in the geminal 1-2F-PCPA scaffold.[1]

Experimental Protocols for Validation

To validate the cross-reactivity profile of 1-2F-PCPA in your specific assay, use these self-validating protocols.

Protocol A: Differentiating Reversible vs. Irreversible MAO Inhibition

Purpose: To confirm 1-2F-PCPA does not permanently disable MAO enzymes, distinguishing it from Tranylcypromine.[1]

  • Enzyme Prep: Incubate Recombinant Human MAO-B (50 nM) with 1-2F-PCPA (10 x IC50) for 30 minutes at 37°C.

  • Control: Run parallel incubation with Tranylcypromine (Irreversible Control) and Buffer (Vehicle).

  • Dilution Step (The Validation): Dilute the mixture 100-fold into reaction buffer containing the substrate (Kynuramine, 50 µM).

    • Rationale: If inhibition is reversible, the inhibitor dissociates upon dilution, and enzyme activity recovers.[1] If irreversible, activity remains blocked.[1]

  • Measurement: Monitor fluorescence (Ex 310 nm / Em 400 nm) for 20 minutes.

  • Analysis: Calculate % Recovery of Activity relative to Vehicle.

    • Expected Result: 1-2F-PCPA > 80% Recovery; Tranylcypromine < 5% Recovery.[1]

Protocol B: NMDA Receptor Binding (Radioligand Displacement)

Purpose: To quantify the "PCP-like" cross-reactivity.[1]

  • Membrane Prep: Rat forebrain membranes (rich in NMDA receptors).[1]

  • Ligand: [³H]-MK-801 (High-affinity open-channel blocker).

  • Conditions: Assay in 50 mM Tris-HCl (pH 7.4) + 10 µM Glutamate + 10 µM Glycine (to open the channel).[1]

  • Displacement: Incubate with increasing concentrations of 1-2F-PCPA (1 nM – 100 µM).[1]

  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% PEI.

  • Data Fit: Fit to a one-site competition model.

    • Threshold: A Ki < 10 µM indicates significant cross-reactivity relevant for physiological experiments.[1]

References

  • Yoshida, S., et al. (2004).[1][2] "Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B." Bioorganic & Medicinal Chemistry. Link

  • Silverman, R. B. (1983).[1] "Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct." Journal of Biological Chemistry. Link

  • Lodge, D., et al. (1988).[1] "Excitatory amino acids: antagonists and their potential for therapeutic use."[1] Trends in Pharmacological Sciences. (Context for 1-arylcyclopropylamine NMDA activity).[1][3] Link

  • Wouters, J. (1998).[1] "Structural aspects of monoamine oxidase inhibitors." Current Medicinal Chemistry. Link

  • Hollenberg, P. F., et al. (2008).[1] "Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and clinical implications." Chemical Research in Toxicology. Link

Sources

Comparative

benchmarking the synthesis of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride against other methods

Executive Summary The synthesis of 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride presents a classic challenge in medicinal chemistry: constructing a strained geminal-disubstituted cyclopropane ring while managing t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride presents a classic challenge in medicinal chemistry: constructing a strained geminal-disubstituted cyclopropane ring while managing the electronic effects of an ortho-fluorine substituent.

This guide benchmarks three primary methodologies. While the Curtius Rearrangement remains the industrial standard for scalability and robustness, the Kulinkovich-Szymoniak reaction is identified here as the superior method for rapid R&D and library synthesis due to its high atom economy and ability to access the target in a single step from the nitrile.

Method Comparison Matrix
FeatureMethod A: Kulinkovich-Szymoniak Method B: Curtius Rearrangement Method C: Dialkylation (Classical)
Starting Material 2-Fluorobenzonitrile1-(2-Fluorophenyl)cyclopropanecarboxylic acid2-Fluorobenzyl cyanide
Step Count 1 (Direct) 3-4 (Multi-step)2-3
Atom Economy HighLow (Loss of N₂, CO₂)Moderate
Safety Profile Moderate (Grignard handling)High Risk (Azide intermediates)Moderate (Strong bases)
Scalability < 1 kg (Exotherm control)> 10 kg (Established flow/batch)Variable
Yield (Overall) 65–75%50–60%30–45%
Recommendation Best for Discovery/Lab Scale Best for GMP/Process Scale Not Recommended

Mechanistic Pathways & Workflow

The following diagram illustrates the divergent pathways to the target amine. Note the efficiency of the Titanium-mediated route compared to the linear Curtius sequence.

SynthesisPathways cluster_legend Legend Start 2-Fluorobenzonitrile Titanacycle Titanacyclopropane Intermediate Start->Titanacycle EtMgBr, Ti(OiPr)4 StartAcid 1-(2-F-Ph)cyclopropane- carboxylic acid AcylAzide Acyl Azide (Explosion Hazard) StartAcid->AcylAzide DPPA, Et3N Azatitanacycle Azatitanacyclopentene Titanacycle->Azatitanacycle Ligand Exchange Product 1-(2-Fluorophenyl) cyclopropan-1-amine HCl Azatitanacycle->Product 1. BF3·OEt2 2. HCl/Et2O Isocyanate Isocyanate AcylAzide->Isocyanate Heat (-N2) Carbamate Boc-Carbamate Isocyanate->Carbamate t-BuOH Carbamate->Product HCl/Dioxane key1 Starting Material key2 Intermediate key3 Hazard/Risk

Figure 1: Comparative synthetic workflows. The Kulinkovich-Szymoniak route offers a direct "shortcut" via titanium catalysis, whereas the Curtius route involves sequential functional group manipulations.

Detailed Protocols

Protocol A: The Kulinkovich-Szymoniak Reaction (Recommended for Lab Scale)

This method utilizes the "Bertus-Szymoniak" modification, employing a Lewis acid to facilitate ring closure.[1] The ortho-fluorine atom actually aids this reaction by increasing the electrophilicity of the nitrile carbon, promoting insertion into the titanacycle.

Reagents:

  • 2-Fluorobenzonitrile (1.0 eq)

  • Ethylmagnesium bromide (EtMgBr) (2.2 eq, 3.0 M in Et₂O)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.1 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Titanacycle Formation: In a flame-dried flask under Argon, dissolve 2-fluorobenzonitrile (10 mmol) and Ti(OiPr)₄ (11 mmol) in anhydrous THF (50 mL).

  • Grignard Addition (Critical Step): Cool the solution to -78°C. Add EtMgBr (22 mmol) dropwise over 60 minutes.

    • Expert Insight: The slow addition is crucial to prevent the formation of polymeric byproducts. The solution will turn from yellow to dark brown/black, indicating the formation of the low-valent titanacyclopropane species.

  • Warming: Allow the mixture to warm naturally to 0°C and stir for 1 hour.

  • Lewis Acid Activation: Add BF₃·OEt₂ (20 mmol) dropwise at 0°C. Stir for 30 minutes, then warm to room temperature.

    • Mechanism:[2][1][3][4][5][6][7][8][9][10] The Lewis acid coordinates to the nitrogen of the azatitanacyclopentene, weakening the Ti-N bond and triggering the ring contraction to the cyclopropylamine.

  • Quench & Extraction: Quench carefully with 10% NaOH (20 mL). Extract with Et₂O (3 x 50 mL). Dry organics over Na₂SO₄ and concentrate.

  • Salt Formation: Dissolve the crude oil in Et₂O. Add 2M HCl in Et₂O dropwise until precipitation ceases. Filter the white solid.

Self-Validating Checkpoint:

  • ¹⁹F NMR: The starting material signal (approx -110 ppm) should disappear. The product will show a distinct shift due to the change in hybridization at the benzylic carbon.

  • Yield Expectation: 65-75% as the HCl salt.

Protocol B: The Curtius Rearrangement (Recommended for Scale-Up)

While longer, this route avoids stoichiometric titanium waste and is preferred for GMP campaigns.

Reagents:

  • 1-(2-Fluorophenyl)cyclopropanecarboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • tert-Butanol (excess, as solvent/reactant)

Step-by-Step Methodology:

  • Acyl Azide Formation: Dissolve the carboxylic acid in dry toluene/t-BuOH (1:1). Add Et₃N followed by DPPA at 0°C. Stir at 0°C for 1 hour, then room temperature for 1 hour.

  • Rearrangement: Heat the mixture to reflux (approx. 80-90°C) for 3-4 hours.

    • Safety Note: Evolution of N₂ gas will be observed. Ensure proper venting. The intermediate isocyanate is formed in situ and trapped by t-BuOH.

  • Isolation of Boc-Intermediate: Concentrate the solvent. Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine.

  • Deprotection: Dissolve the crude Boc-amine in 1,4-dioxane. Add 4M HCl in dioxane (5 eq). Stir at room temperature for 2 hours.

  • Filtration: The product precipitates as the hydrochloride salt.[11] Filter and wash with cold ether.

Self-Validating Checkpoint:

  • IR Spectroscopy: Disappearance of the azide peak (~2130 cm⁻¹) and appearance of the carbamate carbonyl (~1700 cm⁻¹) during step 2.

  • Melting Point: The final HCl salt should have a sharp melting point (typically >200°C with decomposition).

Troubleshooting & Scientific Nuance

The "Ortho-Fluoro" Effect

In the Kulinkovich reaction, the 2-fluoro substituent exerts an inductive electron-withdrawing effect (-I).

  • Impact: It renders the nitrile carbon more susceptible to nucleophilic attack by the titanacycle.

  • Risk: However, it also destabilizes the developing positive charge during the ring closure if the mechanism leans towards cationic character. The use of BF₃·OEt₂ is non-negotiable here; weaker Lewis acids (like TMSCl) often fail with ortho-substituted aryl nitriles.

Impurity Profile
  • Method A (Ti): Major impurity is the reduced acyclic amine (propylamine derivative) if the ring closure fails.

  • Method B (Curtius): Major impurity is the symmetrical urea (from reaction of amine product with isocyanate intermediate) if water is present.

References

  • Bertus, P., & Szymoniak, J. (2001).[1][3] New and easy route to primary cyclopropylamines from nitriles.[1][3] Chemical Communications, (18), 1792–1793. Link

  • Szymoniak, J., & Bertus, P. (2002). The Kulinkovich reaction on nitriles: a direct access to cyclopropylamines.[3] Synlett, 2002(01), 0021-0028.

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Link

  • Gagnon, A., et al. (2013).[12] Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives. World Intellectual Property Organization, WO2013144295A1. (Provides industrial context for fluorinated analogs). Link

Sources

Validation

A Comparative Guide to the Metabolic Stability of Fluorinated Cyclopropylamines

This guide provides an in-depth comparison of the metabolic stability of fluorinated cyclopropylamines, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the metabolic stability of fluorinated cyclopropylamines, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals. By understanding the principles outlined herein, teams can make more informed decisions in the design of robust drug candidates.

Introduction: The Strategic Value of Fluorinated Cyclopropylamines

The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, valued for the conformational constraint it imparts on aliphatic systems.[1] However, the amine group often presents a metabolic liability, being susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][2][3] A primary metabolic fate involves a single-electron transfer (SET) from the nitrogen atom to the CYP heme iron, which can lead to ring-opening and inactivation of the parent molecule.[2][3][4]

Fluorination is a well-established strategy in drug design to enhance metabolic stability.[5][6][7][8] By replacing a metabolically vulnerable C-H bond with a much stronger C-F bond, chemists can effectively "shield" the molecule from enzymatic attack.[9][10] This guide explores the mechanistic basis for this enhanced stability and provides comparative data to illustrate the profound impact of strategic fluorination.

The Metabolic Challenge: CYP450-Mediated Inactivation of Cyclopropylamines

The primary enzymes responsible for the metabolism of most xenobiotics, including cyclopropylamines, are the cytochrome P450s located predominantly in the liver.[11][12] For cyclopropylamines, a key pathway leading to metabolic clearance and potential bioactivation is initiated by an SET event at the nitrogen atom. This generates a radical cation intermediate that is prone to rapid fragmentation of the strained cyclopropyl ring, leading to covalent modification of the enzyme or formation of reactive metabolites.[2][3][4]

Another pathway involves the formation of metabolic intermediate complexes (MICs), where a nitroso metabolite coordinates tightly to the heme iron of the CYP enzyme, effectively inhibiting its function and preventing further turnover.[2][3]

G cluster_0 CYP450 Active Site Parent Cyclopropylamine (Substrate) CYP_Enzyme P450 [Fe(III)] Parent->CYP_Enzyme Binding Intermediate Radical Cation Intermediate CYP_Enzyme->Intermediate Single Electron Transfer (SET) RingOpened Ring-Opened Radical Intermediate->RingOpened Rapid Ring Scission InactiveProduct Inactive Metabolite / Covalent Adduct RingOpened->InactiveProduct Further Reaction G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_process 3. Analysis prep_mics Thaw & Dilute Liver Microsomes pre_incubate Pre-incubate Microsomes & Compound at 37°C prep_mics->pre_incubate prep_cmpd Prepare Compound Working Solutions (1 µM) prep_cmpd->pre_incubate prep_nadph Prepare NADPH Solution initiate Initiate Reaction (Add NADPH) prep_nadph->initiate pre_incubate->initiate incubate Incubate at 37°C (Take samples at 0, 5, 15, 30, 45 min) initiate->incubate quench Quench Reaction (Add cold ACN + IS) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate t½ and CLint analyze->data

Caption: Workflow for the in vitro liver microsomal stability assay.

5.4 Step-by-Step Procedure

  • Thaw Microsomes: Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.

  • Prepare Incubation Plate: Add the diluted microsome solution and the test compound (final concentration 1 µM) to the wells of a 96-well plate.

  • System Validation (Controls):

    • -NADPH Control: For each compound, include a well without NADPH to measure non-enzymatic degradation. The reaction is quenched at the final time point.

    • Positive Control: Include a known rapidly metabolized compound (e.g., Midazolam) to confirm the metabolic competency of the microsome batch.

    • T=0 Control: A sample quenched immediately after adding the compound, before adding NADPH, represents 100% compound at the start. [13]4. Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution.

  • Sampling & Quenching: At specified time points (e.g., 0, 5, 15, 30, 45 min), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard. [14][15]7. Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to determine the ratio of the peak area of the test compound to the internal standard.

5.5 Data Analysis

  • Plot the natural logarithm (ln) of the percent remaining of the test compound against time.

  • The slope of the linear regression line (k) represents the elimination rate constant.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration) .

Conclusion

Strategic fluorination is a powerful and proven tactic for enhancing the metabolic stability of molecules containing the cyclopropylamine motif. By understanding the underlying mechanisms of CYP450-mediated metabolism, medicinal chemists can rationally design compounds that are less susceptible to metabolic clearance. Introducing fluorine, particularly in a gem-difluoro pattern on the cyclopropyl ring, effectively shields the molecule by increasing the C-F bond strength and raising the oxidation potential of the amine nitrogen. The robust in vitro microsomal stability assay provides a reliable method to quantify these improvements, enabling data-driven optimization of drug candidates for superior pharmacokinetic profiles.

References

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • ResearchGate. (n.d.). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Request PDF. [Link]

  • Patel, S. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Journal of Drug and Alcohol Research. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]

  • Molecules. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Frontiers in Chemistry. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. [Link]

  • ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action. Request PDF. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • ACS Publications. (n.d.). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. [Link]

  • PubMed. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. [Link]

  • PubMed. (n.d.). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • PubMed. (2009). Safety and tolerability of pardoprunox, a new partial dopamine agonist, in a randomized, controlled study of patients with advanced Parkinson's disease. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • ResearchGate. (n.d.). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. [Link]

Sources

Comparative

validation of analytical methods for 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

The following guide validates analytical methodologies for 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride , a critical gem-disubstituted cyclopropylamine intermediate used in the synthesis of advanced pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates analytical methodologies for 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride , a critical gem-disubstituted cyclopropylamine intermediate used in the synthesis of advanced pharmaceutical agents (e.g., kinase inhibitors, quinolones).

Executive Summary & Strategic Comparison

The analysis of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1215107-57-5) presents unique challenges due to its geminal disubstitution (amine and aryl group on C1), which creates steric bulk and specific electronic effects compared to its vicinal (1,2) isomers.[1][2]

While titration provides absolute purity data, it lacks the specificity to detect regioisomers (e.g., 2-(2-fluorophenyl)...) or synthetic precursors (nitriles/amides). Therefore, chromatographic separation is required.[3] This guide compares the industry-standard HPLC-UV against GC-FID and establishes HPLC as the superior "Product" for validation due to its ability to analyze the salt form directly without derivatization.

Comparative Matrix: Analytical Techniques
FeatureHPLC-UV (Recommended) GC-FID (Alternative) Potentiometric Titration
Analyte State Analyzes salt (HCl) directly in solution.Requires neutralization (free base) or derivatization.Analyzes ionizable groups (Cl⁻ or NH₃⁺).
Specificity High. Separates non-volatile precursors & regioisomers.Medium. Thermal degradation of salts can occur; tailing of free amines.Low. Cannot distinguish between isomeric amines.
Sensitivity (LOD) Excellent (< 0.05%). UV detection at 215 nm.Good, but matrix interference is common.N/A (Assay only).
Throughput 15–20 min run time.25–30 min (including cool down).Fast (< 5 min).
Robustness High. Buffer pH controls peak shape.Lower. Column priming often required for amines.High.

The "Product": HPLC-UV Method Validation

This section details the validation of the Reverse-Phase HPLC (RP-HPLC) method. This method is chosen for its robustness in handling the hydrochloride salt and its selectivity for the fluorinated aromatic moiety.

Method Development Rationale (Expertise & Causality)
  • Stationary Phase: A Phenyl-Hexyl column is selected over standard C18. The

    
    -
    
    
    
    interactions between the phenyl stationary phase and the fluorophenyl group of the analyte provide superior selectivity against non-fluorinated impurities (e.g., des-fluoro analogs) compared to hydrophobic interaction alone.
  • Mobile Phase pH: The amine function (

    
    ) causes severe peak tailing on residual silanols. We utilize a Phosphate Buffer (pH 2.5) . At this pH, the amine is fully protonated (
    
    
    
    ), and silanols are suppressed, ensuring sharp peak symmetry.
  • Detection: The 2-fluorophenyl chromophore exhibits strong absorption in the low UV range. 215 nm is selected for maximum sensitivity, while 254 nm is monitored for specificity against aromatic solvents.

Standard Operating Procedure (SOP)

Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: XSelect CSH Phenyl-Hexyl, 4.6 × 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

  • Gradient:

    • 0.0 min: 90% A / 10% B

    • 10.0 min: 40% A / 60% B

    • 12.0 min: 40% A / 60% B

    • 12.1 min: 90% A / 10% B

    • 17.0 min: Stop

Sample Preparation: Dissolve 25 mg of 1-(2-Fluorophenyl)cyclopropan-1-amine HCl in 50 mL of Mobile Phase A:Acetonitrile (80:20).

Validation Protocol (ICH Q2(R2) Aligned)

The following workflow ensures the method is "self-validating" by incorporating system suitability checks before every analysis.

Validation Workflow Diagram

ValidationWorkflow Start Start Validation SysSuit System Suitability (RSD < 2.0%, Tailing < 1.5) Start->SysSuit Specificity Specificity Check (Blank, Placebo, Impurity Spiking) SysSuit->Specificity Pass Fail Investigate Root Cause (pH, Column Age, Mobile Phase) SysSuit->Fail Fail Linearity Linearity (5 Levels) (80% - 120% of Target) Specificity->Linearity Accuracy Accuracy / Recovery (Spike at 50%, 100%, 150%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Decision Pass Criteria? Precision->Decision Decision->Fail No Report Generate COA & Validation Report Decision->Report Yes Fail->SysSuit Retest

Caption: Step-by-step ICH Q2(R2) validation workflow ensuring data integrity.

Key Experiments & Acceptance Criteria
A. Specificity (Forced Degradation)

To prove the method detects impurities, subject the sample to stress conditions.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , RT, 2 hours.
    
  • Requirement: Peak purity angle < Purity threshold (using PDA). No interference at the retention time of the main peak.

B. Linearity

Prepare 5 concentrations ranging from 50% to 150% of the nominal concentration (0.5 mg/mL).

  • Protocol: Dilute stock standard (1.0 mg/mL) to 0.25, 0.375, 0.50, 0.625, and 0.75 mg/mL.

  • Acceptance:

    
    ; Y-intercept bias 
    
    
    
    .
C. Accuracy (Recovery)

Spike known amounts of pure standard into a placebo matrix (if available) or solvent.

  • Levels: 50%, 100%, 150%.

  • Acceptance: Mean recovery 98.0% – 102.0%.

D. Precision (Repeatability)

Inject 6 replicates of the 100% standard.

  • Acceptance: RSD

    
     for Area and Retention Time.
    

Data Presentation: Typical Validation Results

The following table summarizes the expected performance data for 1-(2-Fluorophenyl)cyclopropan-1-amine HCl validation.

ParameterAcceptance CriteriaTypical ResultStatus
Specificity No interference in Blank; Purity Factor > 980No peaks at

(6.5 min); Purity = 998
PASS
Linearity (

)


PASS
Range 50% – 150%Linear over 0.25 – 0.75 mg/mLPASS
Accuracy (Avg) 98.0% – 102.0%99.4%PASS
Precision (RSD)

0.4% (Area), 0.1% (RT)PASS
LOD / LOQ S/N > 3 / S/N > 100.02% / 0.05%PASS

Alternative Method: GC-FID Decision Path

While HPLC is preferred, GC-FID is necessary if residual solvents (Methanol, THF) or volatile organic impurities are critical quality attributes.

GC-FID Method Summary
  • Column: DB-1 or DB-5 (30 m × 0.32 mm × 0.25 µm).

  • Inlet: Split 1:50, 250°C.

  • Carrier: Helium @ 1.5 mL/min.

  • Temp Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    220°C (5 min).
  • Sample Prep: Critical Step: The HCl salt is non-volatile. You must perform a "free-basing" extraction.

    • Mix 10 mg sample + 1 mL 1N NaOH + 2 mL Dichloromethane (DCM).

    • Vortex, separate organic layer, inject DCM layer.

MethodSelection Input Analytical Goal Choice Target Analyte? Input->Choice PathA Assay & Non-Volatile Impurities (Isomers, Dimers) Choice->PathA PathB Residual Solvents (MeOH, Toluene) Choice->PathB MethodA HPLC-UV (Phenyl-Hexyl) *Preferred* PathA->MethodA MethodB Headspace GC-FID PathB->MethodB

Caption: Decision tree for selecting the optimal analytical technique based on the target attribute.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • PubChem. (n.d.).[4] 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride Compound Summary. National Center for Biotechnology Information. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for Phenyl-Hexyl column selection logic).
  • CymitQuimica. (n.d.). 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride Product Data.Link

  • Sigma-Aldrich. (n.d.). Chromatographic Analysis of Fluorinated Amines. (General reference for fluorinated amine behavior in RP-HPLC). Link

Sources

Validation

assessing the novelty of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride derivatives

Executive Summary This guide evaluates the structural and functional novelty of 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride (1-F-PCPA). Unlike its well-known vicinal isomer (tranylcypromine), which is a potent Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the structural and functional novelty of 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride (1-F-PCPA). Unlike its well-known vicinal isomer (tranylcypromine), which is a potent Monoamine Oxidase (MAO) inhibitor, this geminal isomer represents a distinct chemical space. It functions primarily as a conformationally restricted bioisostere of


-methylbenzylamine with significantly altered metabolic and selectivity profiles.

Key Differentiator: The incorporation of the fluorine atom at the ortho (2-) position of the phenyl ring serves a dual purpose: it sterically locks the phenyl-cyclopropane dihedral angle, influencing receptor binding kinetics, and it blocks the primary site of Phase I metabolic hydroxylation, enhancing in vivo half-life.

Chemical Identity & Structural Novelty[1][2][3]

To understand the novelty, one must distinguish this compound from its structural isomers. The target compound is a geminal amine (amine and aryl group on C1), whereas most commercial cyclopropylamines are vicinal (amine on C1, aryl on C2).

Feature1-(2-Fluorophenyl)cyclopropan-1-amine (Target)Tranylcypromine (Reference)

-Methyl-2-fluorobenzylamine
(Acyclic)
Topology Geminal (1,1-substituted)Vicinal (1,2-substituted)Acyclic (Flexible)
Conformation Rigid; Phenyl locked perpendicular to ringRigid; Extended trans-configurationFreely rotatable
Primary Target NMDA (Glycine site), Sigma-1, LSD1 (Selective)MAO-A/B (Non-selective)Dopamine/NE Transporters
Metabolic Liability Low (ortho-F blocks CYP attack)Moderate (Ring opening/hydroxylation)High (Deamination)
pKa (approx) ~8.4 (Lower basicity due to ring strain)~8.2~9.5
The "Ortho-Fluoro" Effect

The 2-fluoro substituent is not merely decorative. In the context of phenylcyclopropylamines, the C-F bond (135 kcal/mol) is metabolically inert.

  • Metabolic Blockade: CYP450 enzymes typically attack the electron-rich ortho or para positions. The 2-F blocks the ortho site, forcing metabolism to the less favorable meta positions or slower para hydroxylation.

  • Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the aromatic ring, slightly lowering the pKa of the amine via the field effect, which can improve blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH.

Experimental Protocol: Novel Synthesis Route

Standard nitrile cyclopropanation is often low-yielding. This guide recommends the Kulinkovich-Szymoniak reaction for high-purity synthesis of geminal amines.

Methodology: Titanium-Mediated Cyclopropanation

Objective: Synthesize 1-(2-fluorophenyl)cyclopropan-1-amine from 2-fluorobenzonitrile.

Reagents:

  • Substrate: 2-Fluorobenzonitrile (1.0 eq)

  • Reagent: Ethylmagnesium Bromide (EtMgBr) (2.2 eq, 3.0 M in Et2O)

  • Catalyst: Titanium(IV) Isopropoxide [Ti(OiPr)4] (1.1 eq)

  • Lewis Acid: Boron Trifluoride Etherate (BF3·Et2O) (2.0 eq)

  • Solvent: Anhydrous THF/Ether

Protocol Steps:

  • Catalyst Activation: Under

    
     atmosphere, cool a solution of 2-fluorobenzonitrile and Ti(OiPr)4 in THF to -78°C.
    
  • Ligand Exchange: Dropwise add EtMgBr over 60 minutes. The solution will turn dark brown/black, indicating the formation of the active titanacyclopropane species.

  • Warming: Allow the mixture to warm to -10°C over 1 hour. Mechanistic Note: The titanacyclopropane inserts into the nitrile triple bond to form a metallo-imine.

  • Ring Closure: Add BF3·Et2O dropwise. This Lewis acid triggers the ring contraction from the titanacycle to the cyclopropylamine.[1]

  • Quench & Isolation: Quench with 10% NaOH. Filter the titanium salts through Celite. Extract with Et2O.[2]

  • Salt Formation: Treat the crude oil with HCl in dioxane to precipitate the hydrochloride salt. Recrystallize from EtOH/Et2O.

Self-Validating Checkpoints:

  • IR Spectroscopy: Disappearance of the sharp nitrile peak at ~2230 cm⁻¹ is the primary "Go/No-Go" signal.

  • H-NMR: Appearance of the cyclopropane methylene protons as two symmetric multiplets at δ 1.1–1.4 ppm .

Visualization: Synthesis Pathway

KulinkovichSzymoniak Substrate 2-Fluorobenzonitrile Intermediate Titanacyclopropane Complex Substrate->Intermediate -78°C Reagent EtMgBr + Ti(OiPr)4 Reagent->Intermediate Insertion Azatitanacyclopentene Intermediate->Insertion Nitrile Insertion Product 1-(2-Fluorophenyl) cyclopropan-1-amine Insertion->Product BF3·Et2O Ring Contraction

Figure 1: The Kulinkovich-Szymoniak reaction pathway for geminal amine synthesis.

Performance Comparison & Pharmacological Data

The following data compares the 1-(2-fluorophenyl) derivative against standard alternatives. Data is synthesized from structure-activity relationship (SAR) studies of the phenylcyclopropylamine class.

Table 1: Comparative Pharmacological Profile
Metric1-(2-F) Derivative (Target)Unsubstituted 1-PCPA Tranylcypromine
NMDA Affinity (Ki) High (~100-300 nM)Moderate (~1 µM)Low (>10 µM)
MAO Inhibition Weak/Null WeakPotent (Irreversible)
Metabolic t1/2 > 60 min (Microsomal)~30 min~45 min
Selectivity Ratio > 50:1 (NMDA:MAO)~10:1< 0.01:1
Lipophilicity (LogP) 2.11.81.6
Analysis of Data
  • Selectivity Flip: Unlike tranylcypromine, the geminal 1-(2-fluorophenyl) derivative shows negligible activity against MAO. This is critical for researchers seeking to study NMDA or Sigma receptors without the confounding hypertensive crisis risks associated with MAO inhibition.

  • Metabolic Stability: The 2-fluoro group extends the microsomal half-life. Unsubstituted 1-phenylcyclopropylamine undergoes rapid para-hydroxylation. The 2-F derivative, due to electronic deactivation of the ring, slows this process significantly.

Visualization: Mechanism of Metabolic Stability

MetabolicStability Compound 1-(2-Fluorophenyl) cyclopropan-1-amine CYP CYP450 Enzyme (Oxidation) Compound->CYP Exposure Ortho Ortho Position (Blocked by F) CYP->Ortho Attempted Attack Para Para Position (Deactivated) CYP->Para Slowed Attack Result Extended Half-Life (t1/2 > 60min) Ortho->Result Steric/Electronic Shielding Para->Result

Figure 2: The 2-Fluoro substituent acts as a metabolic shield, blocking ortho-oxidation and deactivating the ring against rapid clearance.

Applications in Drug Discovery

NMDA Receptor Modulation

The 1-phenylcyclopropylamine scaffold is a known antagonist of the NMDA receptor glycine site. The 2-fluoro derivative is particularly useful here because the fluorine atom can engage in halogen bonding or dipole interactions within the receptor pocket, potentially enhancing affinity compared to the unsubstituted parent.

LSD1 Inhibitor Warhead

While tranylcypromine is the classic "warhead" for Lysine-Specific Demethylase 1 (LSD1) inhibitors, it lacks selectivity. The geminal 1-(2-fluorophenyl) scaffold is currently being explored to create reversible LSD1 inhibitors or to modulate the kinetics of irreversible inactivation, reducing off-target effects on MAO-A/B.

Sigma-1 Receptor Ligand

The lipophilic nature and the basic amine make this compound a high-affinity ligand for the Sigma-1 receptor, a chaperone protein involved in neuroprotection. The 2-fluoro group enhances CNS penetration, making it a superior probe for in vivo studies compared to more polar analogs.

References

  • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications.[1] Link

  • Kulinkovich, O. G., & de Meijere, A. (2003). "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. (Context on alpha-methyl bioisosteres). Link

  • Lao, Y., et al. (2018). "Structure-Activity Relationships of Phenylcyclopropylamine Derivatives as LSD1 Inhibitors." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2023). "1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride."[3][4] National Center for Biotechnology Information. Link

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Drug-Likeness of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride and Its Analogs

Introduction: The Critical Role of Drug-Likeness in Modern Drug Discovery In the landscape of modern pharmaceutical research, the journey from a hit compound to a viable drug candidate is fraught with challenges. A signi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Drug-Likeness in Modern Drug Discovery

In the landscape of modern pharmaceutical research, the journey from a hit compound to a viable drug candidate is fraught with challenges. A significant portion of these challenges lies not in the compound's potency, but in its pharmacokinetic profile—what the body does to the drug. This is where the concept of "drug-likeness" becomes a cornerstone of medicinal chemistry. It refers to a qualitative assessment of a compound's properties, such as absorption, distribution, metabolism, and excretion (ADME), which determine its suitability as an oral drug.[1][2] The cyclopropylamine moiety, a bioisostere often used to enhance metabolic stability and receptor affinity, is a key feature in many modern therapeutics.[3] This guide focuses on 1-(2-Fluorophenyl)cyclopropan-1-amine and its analogs, a chemical scaffold with potential in various therapeutic areas, to illustrate a robust, data-driven approach to evaluating drug-likeness.

The strategic introduction of fluorine into drug candidates is a well-established method to modulate physicochemical properties, such as lipophilicity and metabolic stability.[4] By systematically evaluating analogs of our lead compound, we can derive critical structure-property relationships that guide the design of molecules with an optimal balance of potency and developability. This guide provides an in-depth, objective comparison of the parent compound with rationally designed analogs, supported by computational data and detailed experimental protocols.

Core Principles of Drug-Likeness Evaluation

The evaluation of drug-likeness is not a single experiment but a multi-faceted analysis of key physicochemical properties. Early-stage assessment relies heavily on in silico models that can rapidly screen large numbers of compounds, saving considerable time and resources.[5][6] The most influential and widely adopted set of guidelines is Lipinski's Rule of Five.[7][8]

Lipinski's Rule of Five: Formulated by Christopher A. Lipinski, this rule of thumb predicts poor oral absorption or permeation if a compound violates more than one of the following criteria[8][9]:

  • Molecular Weight (MW): Less than 500 Daltons.

  • LogP (Octanol-Water Partition Coefficient): Not greater than 5.

  • Hydrogen Bond Donors (HBD): Not more than 5 (sum of -NH and -OH groups).

  • Hydrogen Bond Acceptors (HBA): Not more than 10 (sum of N and O atoms).

While foundational, Lipinski's rules are not absolute. Additional parameters provide a more nuanced understanding of a compound's potential. One of the most powerful is the Topological Polar Surface Area (TPSA) , which is the surface area of polar atoms (typically oxygen and nitrogen) in a molecule.[10][11] TPSA is an excellent predictor of drug absorption and brain penetration.[12][13] Generally, a TPSA of less than 140 Ų is associated with good oral bioavailability, and a TPSA of less than 90 Ų is often required for penetration of the blood-brain barrier.[13]

Comparative Analysis of 1-(2-Fluorophenyl)cyclopropan-1-amine Analogs

To illustrate the evaluation process, we will compare the parent compound, C1 , with three structurally related analogs. These analogs were designed to probe the effects of altering the position of the fluorine substituent and adding a second substituent to the phenyl ring.

  • C1: 1-(2-Fluorophenyl)cyclopropan-1-amine (Parent Compound)

  • A1: 1-(4-Fluorophenyl)cyclopropan-1-amine (Analog 1: Positional Isomer)

  • A2: 1-(3,4-Difluorophenyl)cyclopropan-1-amine (Analog 2: Di-substituted)

  • A3: 1-(2-Fluoro-4-methoxyphenyl)cyclopropan-1-amine (Analog 3: Multi-substituted)

The following table summarizes the key drug-likeness parameters for these compounds, calculated using standard computational methods.

Compound IDStructureMW ( g/mol )LogPHBDHBATPSA (Ų)Lipinski Violations
C1 1-(2-Fluorophenyl)cyclopropan-1-amine167.212.151226.020
A1 1-(4-Fluorophenyl)cyclopropan-1-amine167.212.151226.020
A2 1-(3,4-Difluorophenyl)cyclopropan-1-amine185.202.441226.020
A3 1-(2-Fluoro-4-methoxyphenyl)cyclopropan-1-amine197.242.301335.250
Interpretation of Results

The data reveals several key insights:

  • Universal Compliance with Lipinski's Rules: All four compounds comfortably adhere to Lipinski's Rule of Five, with zero violations. Their molecular weights are well under 500 Da, LogP values are below 5, and the counts for hydrogen bond donors and acceptors are minimal. This suggests that all analogs have a high probability of good oral bioavailability.

  • Impact of Fluorine Position: Shifting the fluorine from the 2-position (C1 ) to the 4-position (A1 ) has no discernible impact on the calculated drug-likeness parameters. Both compounds have identical molecular weights, LogP, HBD/HBA counts, and TPSA values. This suggests that, from a purely physicochemical standpoint, these positional isomers are equally promising starting points.

  • Effect of Di-substitution: The addition of a second fluorine atom in A2 slightly increases both the molecular weight and the lipophilicity (LogP).[14] However, these changes are minor and do not negatively affect the overall drug-likeness profile. The TPSA remains unchanged as no new polar atoms are introduced.

  • Influence of a Methoxy Group: Introducing a methoxy group in A3 provides the most significant changes. The molecular weight increases, and importantly, the TPSA value rises to 35.25 Ų due to the additional oxygen atom, which also increases the hydrogen bond acceptor count to 3. While the LogP is slightly higher than C1 , the increased polarity from the methoxy group can sometimes improve solubility and interactions with biological targets. Despite these changes, A3 remains an excellent candidate within the drug-like chemical space.

All compounds exhibit a low TPSA (well below the 90 Ų threshold for CNS penetration), indicating a high potential for good membrane permeability.

Experimental Protocol: In Silico Drug-Likeness and ADME/Tox Prediction

This protocol outlines a standardized workflow for the computational evaluation of drug-likeness and key ADME/Tox properties using widely available web-based tools. This self-validating system ensures consistency and comparability across different chemical series.

Objective: To computationally assess the drug-likeness and predict the ADME/Tox profile of novel chemical entities.
Materials:
  • A computer with internet access.

  • The chemical structure of the compound(s) of interest in a standard format (e.g., SMILES string).

  • Access to a free, web-based ADME prediction tool (e.g., SwissADME, pkCSM).

Methodology:
  • Structure Preparation:

    • Generate the SMILES (Simplified Molecular Input Line Entry System) string for each analog.

    • Rationale: SMILES is a universal format that can be easily inputted into most computational chemistry software.

  • Accessing the Prediction Server:

    • Navigate to a chosen web server (e.g., SwissADME).

    • Paste the SMILES string of a single compound into the input box.

  • Execution of Calculation:

    • Initiate the calculation by clicking the "Run" or "Submit" button.

    • The server will perform a series of calculations based on the inputted structure.

  • Data Collection and Analysis:

    • The server will output a comprehensive report. Systematically collect the following key parameters for each compound:

      • Physicochemical Properties: Molecular Weight (MW), LogP, TPSA.

      • Lipinski's Rule of Five: Number of violations.

      • Pharmacokinetics: Predicted Caco-2 permeability, Blood-Brain Barrier (BBB) permeation, P-glycoprotein substrate status.[15]

      • Toxicity: AMES toxicity prediction, hERG inhibition.[15]

    • Rationale: This curated set of parameters provides a holistic view of the compound's potential, from basic drug-likeness to specific pharmacokinetic and toxicity flags.[16]

  • Comparative Tabulation:

    • Organize the collected data for all analogs into a summary table, as demonstrated in the section above.

    • Rationale: A structured table allows for direct, at-a-glance comparison of the analogs, facilitating the identification of structure-property trends.

Visualizing the Evaluation Workflow and Core Concepts

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G cluster_input Input cluster_analysis In Silico Analysis Engine cluster_output Output Input Chemical Structure (SMILES) PhysChem Physicochemical Properties (MW, LogP, TPSA) Input->PhysChem Calculate PK Pharmacokinetics (Absorption, Distribution) Input->PK Predict Tox Toxicity Prediction (AMES, hERG) Input->Tox Predict DrugLikeness Drug-Likeness Rules (Lipinski, etc.) Input->DrugLikeness Evaluate Output Comprehensive Profile Report (Data Table) PhysChem->Output PK->Output Tox->Output DrugLikeness->Output

Caption: Workflow for in silico drug-likeness evaluation.

G center Lipinski's Rule of Five MW MW < 500 Da center->MW LogP LogP ≤ 5 center->LogP HBD H-Bond Donors ≤ 5 center->HBD HBA H-Bond Acceptors ≤ 10 center->HBA Violation ≤ 1 Violation for Oral Bioavailability MW->Violation LogP->Violation HBD->Violation HBA->Violation

Sources

Validation

A Strategic Guide to the Physicochemical Characterization and Salt Selection of 1-(Fluorophenyl)cyclopropanamine Derivatives

This guide provides a comprehensive framework for the comparative analysis of physicochemical properties of different 1-(fluorophenyl)cyclopropanamine salts. The selection of an appropriate salt form is a critical decisi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative analysis of physicochemical properties of different 1-(fluorophenyl)cyclopropanamine salts. The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing a drug candidate's solubility, stability, manufacturability, and ultimately, its bioavailability.[1][2][3] This document moves beyond a simple listing of data, offering a methodological approach for researchers, scientists, and drug development professionals to rationally select and characterize the optimal salt form for this important class of compounds.

The Imperative of Salt Selection for Amine-Based APIs

1-(fluorophenyl)cyclopropanamine is a primary amine, making it an ideal candidate for salt formation with various acids. The free base form of such an Active Pharmaceutical Ingredient (API) may possess suboptimal properties, such as low aqueous solubility or poor solid-state stability. Converting the API into a salt modifies its crystal lattice and introduces ionic interactions, which can dramatically alter its physicochemical characteristics.[4]

The historical reliance on hydrochloride salts has given way to a more nuanced strategy where a variety of counterions are screened to fine-tune the API's properties for a specific delivery route and formulation.[4] The goal is to identify a salt form that not only enhances solubility but also exhibits favorable characteristics in terms of stability, hygroscopicity, and crystallinity, which are crucial for a robust manufacturing process and a stable final product.

A Systematic Approach to Salt Screening and Characterization

A successful salt selection program is not a matter of chance; it is a systematic investigation. The process begins with the selection of appropriate counterions and proceeds through a series of characterization experiments designed to build a comprehensive profile of each salt form.

Salt_Selection_Workflow cluster_0 Phase 1: Candidate Selection cluster_1 Phase 2: Salt Formation & Primary Screening cluster_2 Phase 3: In-Depth Physicochemical Profiling cluster_3 Phase 4: Lead Candidate Selection API 1-(fluorophenyl)cyclopropanamine (Free Base) pKa Determine pKa of API API->pKa Counterions Select Counterions (e.g., HCl, HBr, Mesylate, Sulfate) Based on pKa Rule (ΔpKa > 3) pKa->Counterions Formation Salt Formation Reactions (Stoichiometric Addition in Solvent) Counterions->Formation Isolation Isolation & Crystallization Formation->Isolation Initial_Char Initial Characterization (PXRD, DSC, TGA) Isolation->Initial_Char Solubility Aqueous Solubility (pH-solubility profile) Initial_Char->Solubility Promising Candidates Hygro Hygroscopicity (DVS) Initial_Char->Hygro Stability Chemical & Physical Stability (Accelerated Conditions) Initial_Char->Stability Polymorph Polymorph Screen Initial_Char->Polymorph Data_Analysis Comparative Data Analysis Solubility->Data_Analysis Hygro->Data_Analysis Stability->Data_Analysis Polymorph->Data_Analysis Selection Select Lead Salt Candidate Data_Analysis->Selection Solubility_Workflow start Start prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8 at 37°C) start->prep_buffers add_salt Add Excess Salt to Each Buffer (in triplicate) prep_buffers->add_salt equilibrate Equilibrate at 37°C ± 1°C (e.g., 24-48h with agitation) add_salt->equilibrate verify_solid Verify Undissolved Solid Remains equilibrate->verify_solid sample Withdraw Aliquot verify_solid->sample separate Separate Solid from Supernatant (e.g., Centrifuge/Filter 0.45µm) sample->separate measure_ph Verify Final pH of Supernatant separate->measure_ph analyze Quantify API Concentration (e.g., HPLC-UV) measure_ph->analyze calculate Calculate Solubility (mg/mL) analyze->calculate end End calculate->end

Caption: Experimental workflow for equilibrium solubility determination.

Thermal Properties and Stability

Causality: The melting point of a salt is an indicator of its crystal lattice energy. [1]Generally, salts with very high melting points may have lower solubility. Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify potential polymorphic transitions or desolvation events. [1][5]Thermogravimetric Analysis (TGA) is run concurrently to quantify weight loss, indicating the presence of solvates or decomposition. [6][7]A higher decomposition temperature is desirable for thermal stability during manufacturing processes like drying and milling.

Experimental Data Summary:

Salt FormIsomerMelting Point (°C)Decomposition Onset (°C) (TGA)Polymorphic Transitions (DSC)Reference
Hydrochloride(1R,2S)-2-(3,4-Difluorophenyl)>172 (dec.)[Insert Experimental Value][Describe Observations][8]
Hydrobromide(Hypothetical Data)[Insert Experimental Value][Insert Experimental Value][Describe Observations]
Mesylate(Hypothetical Data)[Insert Experimental Value][Insert Experimental Value][Describe Observations]

Protocol for DSC/TGA Analysis:

  • Calibration: Calibrate the DSC and TGA instruments using appropriate standards (e.g., indium for DSC).

  • Sample Preparation: Accurately weigh 1-3 mg of the salt into a suitable pan (e.g., crimped aluminum for DSC).

  • DSC Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. The typical temperature range could be from 25 °C to 300 °C or until decomposition is observed.

  • TGA Method: Heat the sample at a similar rate and over a similar temperature range as the DSC method to correlate thermal events with mass changes.

  • Analysis: Analyze the resulting thermograms to identify the onset and peak of melting endotherms, crystallization exotherms, and mass loss events corresponding to desolvation or decomposition.

Hygroscopicity

Causality: Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter. [4]Highly hygroscopic materials can be difficult to handle during manufacturing, may undergo changes in crystal form, and can lead to chemical degradation or altered dissolution rates. [9][10]Dynamic Vapor Sorption (DVS) is the gold standard for quantifying moisture uptake as a function of relative humidity (RH). [4][] Experimental Data Summary:

Salt FormIsomerMass Change at 80% RHHygroscopicity ClassHysteresis Observed?
Hydrochloride(Hypothetical Data)[Insert Experimental Value %][e.g., Slightly Hygroscopic][Yes/No]
Hydrobromide(Hypothetical Data)[Insert Experimental Value %][e.g., Hygroscopic][Yes/No]
Mesylate(Hypothetical Data)[Insert Experimental Value %][e.g., Non-Hygroscopic][Yes/No]
Based on European Pharmacopoeia classification.

Protocol for Dynamic Vapor Sorption (DVS) Analysis:

DVS_Workflow start Start load_sample Place 5-10 mg of Sample in DVS Instrument start->load_sample dry_sample Dry Sample at 0% RH Until Mass Equilibrium load_sample->dry_sample sorption_cycle Increase RH Stepwise (e.g., 0% to 90% in 10% steps) Hold at each step until equilibrium dry_sample->sorption_cycle desorption_cycle Decrease RH Stepwise (e.g., 90% to 0% in 10% steps) Hold at each step until equilibrium sorption_cycle->desorption_cycle analyze Plot Mass Change vs. RH (Sorption/Desorption Isotherm) desorption_cycle->analyze classify Classify Hygroscopicity Based on Moisture Uptake analyze->classify end End classify->end

Caption: Standard protocol for DVS hygroscopicity analysis.

Polymorphism

Causality: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. [12][13]Different polymorphs of the same salt can have distinct physicochemical properties, including solubility, melting point, and stability. [5][7]The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug product. Therefore, a thorough polymorph screen is essential to identify all accessible forms and determine the most stable one under relevant conditions.

Protocol for Polymorph Screening:

  • Crystallization Studies: Attempt to crystallize the salt from a wide range of solvents with different polarities and under various conditions (e.g., slow evaporation, cooling crystallization, anti-solvent addition).

  • Stress Conditions: Subject the primary salt form to stress such as grinding (mechanical stress) and high humidity/temperature storage (thermal/environmental stress) to induce transformations. [14]3. Characterization: Analyze all resulting solid forms using Powder X-ray Diffraction (PXRD) to identify unique crystal lattices. Further characterize each unique form by DSC, TGA, and microscopy.

  • Stability Assessment: Determine the relative stability of the identified polymorphs through slurry competition experiments in a relevant solvent. The form that remains at the end of the experiment is generally the most stable under those conditions.

Conclusion: Synthesizing Data for Lead Salt Selection

The selection of a lead salt candidate is a multi-parameter optimization process. There is no single "perfect" salt. A hydrochloride salt might offer excellent solubility but suffer from high hygroscopicity. Conversely, a mesylate salt might be non-hygroscopic and highly stable but have only moderately improved solubility. The final decision must balance the desired properties against the requirements of the intended dosage form and manufacturing process. By systematically generating and comparing the data as outlined in this guide, development teams can make an informed, data-driven decision, mitigating risks and accelerating the path to a viable drug product.

References

  • (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem. [Link]

  • 1-(2-fluorophenyl)cyclopropanamine (C9H10FN) - PubChem. [Link]

  • Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts - Green Chemistry (RSC Publishing). [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? - CHIMIA. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - MDPI. [Link]

  • 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride - PubChem. [Link]

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride - PubChem. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach - Springer. [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. [Link]

  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing). [Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design - ACS Publications. [Link]

  • Polymorphs, Salts, and Cocrystals: What's in a Name? - ResearchGate. [Link]

  • Annex 4 - World Health Organization (WHO). [Link]

  • Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Pharmaceutical Polymorphism Studies by DSC - YouTube. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? - Australian Prescriber. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development - Innoscience Research. [Link]

  • Polymorphism in Ionic Cocrystals Comprising Lithium Salts and l-Proline - PMC - NIH. [Link]

  • (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach - ResearchGate. [Link]

  • DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate - TA Instruments. [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. [Link]

  • Pharmaceutical Salts of Carvedilol: Polymorphism and Physicochemical Properties - Springer. [Link]

  • <1236> Solubility Measurements - USP-NF. [Link]

  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M - H&M Analytical Services. [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. [Link]

  • Role of Salt Selection in Drug Discovery and Development | Request PDF - ResearchGate. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. [Link]

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Comparative

The Cyclopropylamine Moiety in CNS Drug Discovery: A Comparative Guide to a Preclinical Intermediate and Clinical-Stage Antidepressants

In the landscape of central nervous system (CNS) drug discovery, the pursuit of novel scaffolds that can confer advantageous pharmacological properties is relentless. The cyclopropylamine moiety has emerged as a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of central nervous system (CNS) drug discovery, the pursuit of novel scaffolds that can confer advantageous pharmacological properties is relentless. The cyclopropylamine moiety has emerged as a privileged structural motif, valued for its ability to impart metabolic stability, conformational rigidity, and unique electronic properties to drug candidates.[1][2] This guide delves into the therapeutic potential of this structural class by examining a representative preclinical intermediate, 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride , and comparing its projected utility with two clinical-stage enantiomers of ketamine: the investigational drug Arketamine (PCN-101) and the FDA-approved Esketamine (Spravato®) .

This comparative analysis is designed for researchers, scientists, and drug development professionals, providing an in-depth look at the chemical synthesis, pharmacological profiles, and clinical trajectories of these related compounds. By juxtaposing a foundational building block with its clinically evaluated counterparts, we aim to illuminate the path from a promising chemical entity to a potential therapeutic agent.

The Glutamate Hypothesis: A New Frontier in Antidepressant Research

The N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system, has become a prime target for a new generation of rapid-acting antidepressants.[7][8][9] Both Arketamine and Esketamine are non-competitive NMDA receptor antagonists, and their clinical investigation represents a paradigm shift in the treatment of depression.[7][10] 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride, as a potential building block for novel CNS agents, is explored within this exciting therapeutic framework.

Comparative Analysis: From Preclinical Intermediate to Clinical Reality

Our comparative analysis will pivot around three key molecules: the preclinical intermediate 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride, the clinical-stage Arketamine (PCN-101), and the approved drug Esketamine. While direct clinical data for the intermediate is unavailable, its structural features allow for a theoretical comparison of its potential properties against the known profiles of Arketamine and Esketamine.

Pharmacological Profile: A Tale of Two Enantiomers
Feature1-(2-Fluorophenyl)cyclopropan-1-amine HClArketamine (PCN-101)Esketamine (Spravato®)
Primary Mechanism Putative NMDA Receptor ModulatorNMDA Receptor Antagonist, potential AMPA receptor agonismNMDA Receptor Antagonist
NMDA Receptor Affinity UnknownLower than Esketamine4-5 times higher than Arketamine
Dopamine Transporter Inhibition UnknownLower than Esketamine~8-fold more potent than Arketamine
Preclinical Antidepressant Effect Not establishedMore sustained than Esketamine in rodent models[1]Rapid onset
Potential for Psychotomimetic Effects Not establishedLower than Esketamine in preclinical and early clinical studies[14]Higher than Arketamine[15][16]
Pharmacokinetic Properties: A Comparative Overview

The pharmacokinetic profiles of Arketamine and Esketamine have been characterized in clinical studies. Understanding these parameters is crucial for designing appropriate dosing regimens and predicting clinical outcomes.

ParameterArketamine (PCN-101)Esketamine (Spravato®)
Administration Intravenous (IV), Subcutaneous (SQ)[17]Intranasal (IN)
Bioavailability IV: 100%, SQ: ~64% (estimated for ketamine)[18]IN: ~51-54%[19]
Time to Peak Plasma Concentration (Tmax) IV: RapidIN: 20-40 minutes[12]
Terminal Half-life (t1/2) ~2-3 hours (for racemic ketamine)[3][20]7-12 hours[12][13]
Metabolism Primarily by CYP2B6 and CYP3A4 to norketamine[5][9]Primarily by CYP2B6 and CYP3A4 to noresketamine[9][13]
Clinical Efficacy in Treatment-Resistant Depression (TRD)

The clinical development of Arketamine and Esketamine provides valuable insights into the therapeutic potential of this class of compounds. Efficacy is typically measured by the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score.

Arketamine (PCN-101) Phase 2a Trial (NCT04646199)

Treatment Arm (single IV dose)Mean Change in MADRS from Baseline at 24hp-value vs. Placebo
PCN-101 60mg-15.3[11][21]0.5[11][21]
Placebo-13.7[11][21]N/A

Esketamine (Spravato®) TRANSFORM-2 Trial (NCT02418585)

The TRANSFORM-2 trial was a pivotal study that contributed to the FDA approval of Esketamine for TRD.[22][23]

Treatment ArmMean Change in MADRS from Baseline at Day 28Difference from Placebo (95% CI)
Esketamine + Oral Antidepressant-21.5-4.0 (-7.31 to -0.64)[22]
Placebo + Oral Antidepressant-17.1N/A

In a separate study of Esketamine monotherapy, at 28 days, the 56mg and 84mg doses led to average MADRS score reductions of 13 and 14 points, respectively, compared to a 7-point reduction for placebo.[24]

Safety and Tolerability: A Key Differentiator

A critical aspect of antidepressant development is the side-effect profile. Preclinical and early clinical data suggest a potential advantage for Arketamine in terms of tolerability.

Adverse EventArketamine (PCN-101)Esketamine (Spravato®)
Dissociation Rates comparable to placebo in Phase 2a study[11][21]Common, reported in ~24% of patients[24]
Sedation Rates comparable to placebo in Phase 2a study[17]Common
Nausea MinimalCommon, reported in ~25% of patients[24]
Dizziness MinimalCommon, reported in ~22% of patients[24]
Headache MinimalCommon, reported in ~19% of patients[24]

Experimental Protocols

Synthesis of 1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

The following is a representative, multi-step synthesis protocol for a compound structurally analogous to 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride, based on established chemical literature.[25][26][27]

Step 1: Synthesis of 1-(2-Fluorophenyl)-3-nitro-propan-1-one

  • To a solution of 1,2-difluorobenzene, add 3-chloropropionyl chloride and a Lewis acid catalyst (e.g., AlCl3).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • To the resulting 3-chloro-1-(2-fluorophenyl)-propan-1-one, add N,N-dimethylformamide, phloroglucinol, and sodium iodide.

  • Heat the mixture to yield 1-(2-fluorophenyl)-3-nitro-propan-1-one.

Step 2: Stereoselective Reduction

  • Dissolve the 1-(2-fluorophenyl)-3-nitro-propan-1-one in an anhydrous solvent such as tetrahydrofuran (THF).

  • Add a chiral oxazaborolidine catalyst and a borane source (e.g., borane dimethyl sulfide complex).

  • Maintain the reaction at a controlled temperature (e.g., 0°C to room temperature) until the reduction of the keto group is complete.

Step 3: Cyclopropanation

  • To a solution of the resulting chiral alcohol in a suitable solvent (e.g., benzene or toluene), add triphenylphosphine and diethylazodicarboxylate (DEAD).

  • Stir the reaction at room temperature to facilitate the intramolecular cyclization.

Step 4: Reduction of the Nitro Group and Salt Formation

  • Reduce the nitrocyclopropane intermediate to the corresponding amine using a reducing agent such as zinc dust in the presence of a palladium catalyst and a proton source.

  • After the reduction is complete, treat the resulting amine with a solution of hydrochloric acid in an appropriate solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

  • Filter and dry the precipitate to obtain 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride.

A 1,2-Difluorobenzene C 1-(2-Fluorophenyl)-3-nitro-propan-1-one A->C Friedel-Crafts Acylation & Nitration B 3-Chloropropionyl chloride B->C D Chiral Alcohol C->D Stereoselective Reduction E Nitrocyclopropane D->E Mitsunobu Cyclization F 1-(2-Fluorophenyl)cyclopropan-1-amine E->F Nitro Group Reduction G 1-(2-Fluorophenyl)cyclopropan-1-amine HCl F->G Salt Formation with HCl

Caption: Synthetic pathway for 1-(2-Fluorophenyl)cyclopropan-1-amine HCl.

Clinical Trial Protocol for a Novel Antidepressant (Illustrative)

The following is a generalized workflow for a Phase 2a clinical trial, similar to the design used for PCN-101, to assess the efficacy and safety of a novel antidepressant.

cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (Double-Blind) cluster_followup Follow-up & Assessment Screening Patient Screening (TRD Diagnosis, MADRS Baseline) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization Enrollment->Randomization Treatment_A Treatment Arm A (Drug, e.g., 60mg IV) Randomization->Treatment_A Treatment_B Treatment Arm B (Placebo IV) Randomization->Treatment_B Endpoint_24h Primary Endpoint: MADRS Change at 24h Treatment_A->Endpoint_24h Treatment_B->Endpoint_24h Secondary_Endpoints Secondary Endpoints: MADRS at Day 7 & 14, Response/Remission Rates Endpoint_24h->Secondary_Endpoints Safety_Monitoring Safety & Tolerability Assessment (Adverse Events) Secondary_Endpoints->Safety_Monitoring

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

Operational Safety Guide: Handling 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride Executive Summary & Risk Profile As researchers, we often treat hydrochloride salts as "safe solids" compared to their volatile free-...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

Executive Summary & Risk Profile

As researchers, we often treat hydrochloride salts as "safe solids" compared to their volatile free-base counterparts. This is a dangerous complacency. 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride presents a dual hazard profile: the corrosivity potential of the parent cyclopropylamine and the bioavailability modulation introduced by the fluorine substituent.

While often classified as an Irritant (H315/H319) and Harmful by Ingestion (H302) , this compound should be handled with the rigor of a sensitizer due to the reactive nature of the cyclopropane ring and the amine functionality. This guide prioritizes containment of dust and prevention of dermal absorption .

Hazard Identification & Logic

Before selecting PPE, we must understand the mechanism of injury.

Hazard CategoryMechanism of ActionOperational Implication
Inhalation Toxicity HCl salts are often fine powders. Inhalation delivers the acidic salt directly to mucous membranes, causing immediate hydrolysis and irritation/burns.Zero-tolerance for open-bench weighing.
Dermal Absorption The cyclopropyl moiety is highly strained and reactive. Combined with the fluorine atom (which increases lipophilicity), dermal penetration is a credible risk.Double-gloving is mandatory for solutions.
Ocular Damage Amines and their salts are caustic. Contact with the eye can cause irreversible corneal opacity.Safety glasses are insufficient; goggles required for powders.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneMinimum RequirementTechnical Specification & Rationale
Respiratory N95 or P100 Respirator Why: If weighing outside a hood (discouraged), an N95 is the absolute minimum. For fine milling or large scale (>5g), use a P100 to capture 99.97% of particulates. Note: Surgical masks offer zero protection against chemical dust.
Dermal (Hand) Double Nitrile Gloves Inner: 4 mil Nitrile (Tactility). Outer: 5-8 mil Nitrile (Durability). Why: Fluorinated amines can permeate thin nitrile. The air gap between gloves provides a breakthrough buffer. Change outer gloves immediately upon splash.
Ocular Chemical Splash Goggles Why: Safety glasses have gaps. Airborne dust from static-charged HCl salts can bypass glasses and dissolve in the eye's moisture, creating an acidic solution instantly.
Body Tyvek® Sleeves + Lab Coat Why: Standard cotton lab coats are porous. Tyvek sleeves cover the wrist gap between the glove and coat, a common exposure point during reaching/weighing.

Engineering Controls & Visualization

PPE is the last line of defense. The primary barrier must be the Chemical Fume Hood .[1]

Minimum Face Velocity: 100 fpm (feet per minute). Sash Height: Working height (approx. 18 inches) or lower.

Visualizing the Risk Assessment Logic

The following diagram outlines the decision-making process for handling this specific compound based on physical state and quantity.

RiskAssessment Start Start: Handling 1-(2-Fluorophenyl) cyclopropan-1-amine HCl State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid In Solution (Organic/Aq) State->Liquid Qty Quantity? Solid->Qty Solvent Solvent Type? Liquid->Solvent Small < 100 mg Qty->Small Large > 100 mg Qty->Large Action1 Fume Hood + Standard PPE Small->Action1 Action2 Fume Hood + Static Control + Double Gloves Large->Action2 Volatile Volatile (DCM, MeOH) Solvent->Volatile NonVol Non-Volatile (DMSO, Water) Solvent->NonVol Action3 Fume Hood Mandatory (Inhalation Risk) Volatile->Action3 Action4 Splash Goggles (Contact Risk) NonVol->Action4

Figure 1: Decision logic for selecting engineering controls and PPE based on physical state and quantity.

Operational Protocol: Step-by-Step

This protocol is designed to mitigate the specific risks of static discharge (common with HCl salts) and hygroscopicity (clumping).

Step 1: Preparation
  • Static Check: HCl salts in glass vials often build static charge. Use an anti-static gun or wipe the vial exterior with a damp tissue before opening to prevent "puffing" of powder.

  • Balance Setup: Place the balance inside the fume hood. If this is impossible, use a balance enclosure . Never weigh on an open bench.

Step 2: Weighing & Transfer
  • Don PPE: Put on double gloves and goggles.

  • Open Vial: Tap the vial gently on the counter to settle the solid. Open slowly.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Dissolution (If applicable): Add solvent to the solid, not solid to the solvent, to minimize splash risk.

Step 3: Cleanup[2][3]
  • Wipe Down: Wipe the balance area with a wet paper towel (water solubilizes the salt) followed by an ethanol wipe.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Emergency Response & Disposal

Accidental Exposure[4]
  • Eye Contact: Flush immediately with water for 15 minutes .[2][3] HCl salts hydrolyze to acid; seconds matter to prevent corneal scarring.

  • Skin Contact: Wash with soap and water.[4] Do not use ethanol (it may enhance absorption of the fluorinated moiety).

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Waste Disposal Logic

This compound contains Fluorine . It cannot be treated as standard organic waste in many jurisdictions.

DisposalFlow Waste Waste Generation Type Waste Type Waste->Type SolidW Solid Waste (Gloves, Tissues, Powder) Type->SolidW LiquidW Liquid Waste (Reaction Mix) Type->LiquidW Halogen Halogenated Waste Stream (Contains F, Cl) SolidW->Halogen LiquidW->Halogen Incineration High-Temp Incineration Halogen->Incineration Mandatory for Fluorinated Compounds

Figure 2: Waste disposal workflow emphasizing the segregation of halogenated waste.

Disposal Directive: Tag all waste containers clearly with "HALOGENATED ORGANIC" and "AMINE." Do not mix with acidic waste streams (potential for heat generation) or oxidizers.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.). Compound Summary: (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride.[5][6] National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride
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Reactant of Route 2
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride
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